molecular formula C8H3BrN2S B1276323 6-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 741253-03-2

6-Bromobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1276323
CAS No.: 741253-03-2
M. Wt: 239.09 g/mol
InChI Key: LITDULGWAMMAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d]thiazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H3BrN2S and its molecular weight is 239.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITDULGWAMMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423757
Record name 6-Bromobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741253-03-2
Record name 6-Bromobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromobenzo[d]thiazole-2-carbonitrile is a pivotal heterocyclic compound, characterized by a benzothiazole core structure functionalized with a bromine atom and a cyano group.[1] This molecule serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents and as a key building block in material science for creating fluorescent materials and organic light-emitting diodes (OLEDs).[1] Its unique electronic properties, stemming from the electron-withdrawing nature of its substituents, create a highly polarized aromatic system that is of significant interest for molecular design and engineering.[1] This guide provides a detailed examination of the prevalent and effective synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The two most prominent strategies involve either the late-stage introduction of the nitrile group onto a pre-formed benzothiazole ring or the construction of the heterocyclic system from a precursor already containing the cyano moiety.

The most established and widely documented method is a multi-step sequence beginning with the synthesis of 2-Amino-6-bromobenzothiazole, followed by a Sandmeyer reaction to install the 2-carbonitrile group. An alternative, more modern approach utilizes a palladium-catalyzed intramolecular cyclization.

Synthesis_Overview cluster_main Synthetic Strategies cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Pd-Catalyzed Cyclization Start Starting Materials A1 4-Bromoaniline Start->A1 B1 N-(4-bromophenyl)cyanothioformamide Start->B1 Target This compound A2 2-Amino-6-bromobenzothiazole A1->A2 Thiocyanation/ Cyclization A3 Diazonium Salt Intermediate A2->A3 Diazotization A3->Target Sandmeyer Cyanation (CuCN) B1->Target Pd-Catalyzed C-H Functionalization

Caption: High-level overview of the primary synthetic routes.

Primary Synthetic Protocol: The Sandmeyer Reaction Pathway

This classical route is highly reliable and proceeds in three distinct stages: synthesis of the 2-aminobenzothiazole precursor, its conversion to a diazonium salt, and the final copper-catalyzed cyanation.

Synthesis of 2-Amino-6-bromobenzothiazole

The foundational step involves the construction of the benzothiazole ring system from a commercially available aniline. The reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine is a robust method for this transformation.[2][3]

Causality: This reaction is an example of electrophilic aromatic substitution followed by an oxidative cyclization. Potassium thiocyanate serves as the source of the thiocyanate nucleophile. Bromine in acetic acid acts as an oxidizing agent to facilitate the intramolecular cyclization of the intermediate thiourea derivative, leading to the formation of the stable benzothiazole ring.[2][4]

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve potassium thiocyanate (4.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice-salt bath to below 10 °C.

  • Slowly add 4-bromoaniline (1.0 eq) to the stirred solution.

  • Prepare a solution of bromine (2.0 eq) in glacial acetic acid and add it dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution carefully with a 10% sodium hydroxide (NaOH) solution until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-Amino-6-bromobenzothiazole as a white to light yellow solid.[4]

ReagentMolar Eq.MW ( g/mol )Role
4-Bromoaniline1.0172.03Aromatic Precursor
Potassium Thiocyanate4.097.18Thiocyanate Source
Bromine2.0159.81Oxidizing Agent
Glacial Acetic AcidSolvent60.05Reaction Medium
Diazotization and Sandmeyer Cyanation

This stage converts the stable amino group into an excellent leaving group (N₂), which is then displaced by a cyanide nucleophile. The Sandmeyer reaction is a cornerstone of aromatic chemistry for this type of transformation.[5][6][7]

Causality:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (in situ generated from sodium nitrite and a strong acid) forms an unstable diazonium salt. This process must be conducted at low temperatures (0–5 °C) to prevent premature decomposition of the salt and unwanted side reactions.[7]

  • Cyanation: The core of the Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[5] Cu(I) initiates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This highly reactive radical then abstracts a cyanide group from a copper(II) cyanide complex, yielding the final product and regenerating the Cu(I) catalyst.[5][8]

Sandmeyer_Workflow cluster_workflow Detailed Sandmeyer Protocol start 2-Amino-6-bromobenzothiazole diazotization Dissolve in Acid (H₂SO₄/AcOH) Cool to 0-5 °C start->diazotization add_nitrite Add NaNO₂ Solution Dropwise Maintain 0-5 °C Stir for 30 min diazotization->add_nitrite diazonium_salt Formation of Diazonium Salt Solution add_nitrite->diazonium_salt sandmeyer Add Diazonium Salt to CuCN Solution Allow to Warm to RT Heat to 50-60 °C diazonium_salt->sandmeyer Slow Addition cu_prep Prepare CuCN/NaCN Solution Cool to 0-5 °C cu_prep->sandmeyer workup Quench, Extract with Organic Solvent Wash and Dry sandmeyer->workup purify Purify by Column Chromatography or Recrystallization workup->purify product This compound purify->product

Sources

A Technical Guide to the Physicochemical Properties of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile (CAS No: 741253-03-2), a heterocyclic aromatic compound of significant interest in modern chemical research. This document details the compound's molecular and structural characteristics, supported by spectroscopic data, and presents its known physical properties in a clear, consolidated format. As a key building block in medicinal chemistry and materials science, understanding its fundamental properties such as lipophilicity (logP), acidity (pKa), and chemical stability is paramount for its effective application. This guide offers not only a synthesis of available data but also provides detailed, field-proven experimental protocols for determining these critical parameters, designed to ensure scientific rigor and reproducibility. The methodologies are explained with an emphasis on the underlying scientific principles, equipping researchers, scientists, and drug development professionals with the necessary knowledge to fully characterize and utilize this versatile molecule.

Introduction

This compound is a synthetic organic compound featuring a benzothiazole core. This bicyclic heterocyclic system is a privileged scaffold in drug discovery, known for a wide range of biological activities.[1] The presence of a bromine atom at the 6-position and a cyano group at the 2-position provides distinct electronic properties and multiple reaction sites for further chemical modification.

The compound serves as a crucial intermediate and a molecular scaffold in diverse research fields:

  • Medicinal Chemistry: Benzothiazole derivatives have been investigated for their potential as antitumor and antibacterial agents.[1] This specific compound is a precursor for synthesizing more complex molecules, such as derivatives of luciferin used in bioluminescence studies.[2]

  • Material Science: The unique electronic and photoluminescent properties of the benzothiazole ring system make it a candidate for the development of novel organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]

  • Agrochemicals: Its derivatives are also explored for potential applications as pesticides.[1]

Given its foundational role, a thorough understanding of its physicochemical profile is essential for predicting its behavior in biological systems, optimizing reaction conditions, and designing new materials. This guide provides that essential characterization.

Molecular and Structural Characterization

The definitive structure and identity of this compound are established through a combination of spectroscopic and analytical techniques.

Caption: 2D Structure of this compound.

  • Spectroscopic Signature:

    • Infrared (IR) Spectroscopy: The molecule displays a characteristic and strong C≡N stretching vibration at 2231 cm⁻¹.[1][3] This absorption is typical for an aromatic nitrile group and confirms the presence of the carbonitrile functionality.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum shows a distinct signal in the aromatic region at δ 8.16 ppm, which appears as a doublet with a small coupling constant (J = 1.8 Hz). This signal corresponds to the proton at the 5-position, adjacent to the electron-withdrawing bromine atom.[1] The ¹³C NMR spectrum further corroborates the structure, with the carbonitrile carbon resonating around δ 111.6 ppm and the C2 carbon of the thiazole ring (bonded to the nitrile) appearing at approximately δ 150.1 ppm.[1]

  • Crystallographic Data: X-ray crystallographic analysis reveals that this compound crystallizes in a monoclinic system with the space group P2₁/c.[1] These studies confirm the planarity of the core benzothiazole ring system, an important feature for its electronic properties and potential intermolecular interactions in solid-state applications.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 6-bromo-1,3-benzothiazole-2-carbonitrileN/A
CAS Number 741253-03-2[4]
Molecular Formula C₈H₃BrN₂S[5]
Molecular Weight 239.12 g/mol [1]
Appearance White solid[3]
Melting Point 141–142 °C[3]
IR Absorption (C≡N) 2231 cm⁻¹[1][3]
Key ¹H NMR Shift δ 8.16 (d, J = 1.8 Hz, H-5)[1]
Key ¹³C NMR Shifts δ 111.6 (CN), δ 150.1 (C-2)[1]

In-Depth Property Analysis and Experimental Determination

For drug development and material science applications, several key physicochemical parameters beyond the basic data are required. While specific experimental values for this compound are not widely published, this section outlines the authoritative methodologies for their determination.

Lipophilicity (logP)

Expertise & Causality: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. It governs solubility, membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6] A balanced logP is often essential for oral bioavailability. Given its aromatic structure and bromine substituent, this compound is expected to be lipophilic (logP > 0), indicating preferential partitioning into a nonpolar environment.

Trustworthiness & Protocol: The "gold standard" for experimental logP determination is the Shake-Flask method , as described in OECD Guideline 107.[6][7] This direct method is highly accurate for compounds with logP values in the range of -2 to 4.[6]

G start Start prep Phase Preparation 1. Prepare pH 7.4 phosphate buffer. 2. Pre-saturate n-octanol with buffer and buffer with n-octanol by mixing for 24h. 3. Separate the two phases. start->prep sample Sample Preparation Dissolve a precise mass of the compound in pre-saturated n-octanol or water. prep->sample partition Partitioning 1. Combine the organic and aqueous phases in a flask at a defined ratio. 2. Shake at a constant temperature until equilibrium is reached (e.g., 2 hours). sample->partition separate Phase Separation Centrifuge the mixture to achieve a clean separation of the n-octanol and water layers. partition->separate analyze Concentration Analysis Carefully sample each phase. Determine the compound's concentration in both the n-octanol (C_oct) and water (C_wat) layers using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC). separate->analyze calculate Calculation Calculate logP using the formula: logP = log₁₀(C_oct / C_wat) analyze->calculate end End calculate->end

Caption: Workflow for logP determination via the Shake-Flask method.

Step-by-Step Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.[6] Saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by shaking them together vigorously for 24 hours, then allowing the layers to separate completely.[6] This pre-saturation is critical to prevent volume changes during the partitioning experiment.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a glass flask with a stopper, combine a precise volume of the compound-containing n-octanol phase with a precise volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the flask at a constant, controlled temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[6]

  • Phase Separation: Centrifuge the flask to ensure a sharp, clean separation of the two immiscible layers, breaking any potential emulsions.[6]

  • Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a validated analytical technique such as HPLC-UV.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm, logP.

Acidity/Basicity (pKa)

Expertise & Causality: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[8] For this compound, the most likely site of protonation is one of the nitrogen atoms. However, the benzothiazole nitrogen is known to be very weakly basic, and the potent electron-withdrawing effect of the 2-carbonitrile group would further reduce its basicity, likely resulting in a very low pKa (pKa of the conjugate acid). Determining this value is crucial as the ionization state of a molecule dramatically affects its solubility, receptor binding, and pharmacokinetic properties.

Trustworthiness & Protocol: Potentiometric titration is a highly precise and standard method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is derived from the inflection point of the resulting titration curve.[10]

G start Start prep Sample Preparation 1. Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with co-solvent if needed). 2. Purge with nitrogen to remove dissolved CO₂. start->prep setup System Setup 1. Place the solution in a jacketed vessel on a magnetic stirrer. 2. Calibrate a pH electrode and immerse it in the solution. prep->setup titrate Titration Slowly add a standardized titrant (e.g., 0.1 M HCl to titrate the basic site) in small, precise increments using an autoburette. setup->titrate record Data Recording Record the pH value after the addition of each increment of titrant, allowing the reading to stabilize. titrate->record analyze Data Analysis Plot the recorded pH values against the volume of titrant added to generate a titration curve. record->analyze determine pKa Determination Identify the half-equivalence point on the curve. At this point, pH = pKa. Alternatively, calculate the first derivative of the curve to precisely locate the inflection point (equivalence point). analyze->determine end End determine->end

Caption: Workflow for pKa determination via Potentiometric Titration.

Step-by-Step Experimental Protocol (Potentiometric Titration):

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system.[9] If solubility in water is low, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKa*) specific to that solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[9]

  • Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record the value along with the corresponding volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant. The pKa can be determined from the pH value at the half-equivalence point of the titration curve.[11] More accurately, the equivalence point is found from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half of that volume.

Chemical Stability

Expertise & Causality: Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity.[12] It determines the compound's shelf-life, informs appropriate storage conditions, and identifies potential degradation products that could affect efficacy or safety. Stability studies expose the compound to various environmental conditions (temperature, humidity, light) to simulate storage and shipping.

Trustworthiness & Protocol: A robust stability study protocol is designed based on International Council for Harmonisation (ICH) guidelines.[13] It includes long-term, accelerated, and stress testing to provide a complete stability profile.

G cluster_0 ICH-Guided Stability Assessment long_term Long-Term Study Conditions: 25°C / 60% RH Duration: 12+ months Purpose: Determine shelf-life accelerated Accelerated Study Conditions: 40°C / 75% RH Duration: 6 months Purpose: Predict long-term stability & impact of excursions stress Forced Degradation (Stress Testing) Conditions: - Hydrolysis (acid, base, neutral) - Oxidation (e.g., H₂O₂) - Photolysis (UV/Vis light) - Thermal (high temp) Purpose: Identify degradation pathways & validate analytical methods main Stability Study Protocol main->long_term main->accelerated main->stress

Caption: Core components of a comprehensive chemical stability study.

Step-by-Step Experimental Protocol (General Stability Study):

  • Method Validation: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact compound from all potential degradation products and quantify its purity and assay.

  • Batch Selection: Place at least two or three representative batches of the solid compound into containers that simulate the proposed storage packaging.[12]

  • Storage Conditions:

    • Long-Term Study: Store samples under the intended long-term storage conditions, typically 25 °C ± 2 °C and 60% RH ± 5% RH.[13]

    • Accelerated Study: Store samples under exaggerated conditions, such as 40 °C ± 2 °C and 75% RH ± 5% RH, to increase the rate of degradation.[13][14]

  • Sampling and Testing: Pull samples from each storage condition at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for key attributes, including:

    • Appearance (physical changes)

    • Assay (potency of the active substance)

    • Purity (quantification of degradation products)

  • Stress Testing: Separately, subject the compound to forced degradation conditions to understand its intrinsic stability.[12][13] This includes exposure to acidic, basic, and neutral hydrolysis; oxidation (e.g., with hydrogen peroxide); and photolysis (exposure to UV and visible light).[13] This helps elucidate degradation pathways and confirms the specificity of the analytical method.

  • Evaluation: Analyze the data to establish a re-test period or shelf-life, identify degradation trends, and define appropriate storage instructions.[12]

Conclusion

This compound is a well-defined chemical entity with significant potential in multiple scientific domains. Its core physicochemical properties, such as its melting point and spectroscopic fingerprints, are clearly established. For its advanced application in regulated environments like drug development, a deeper characterization of its logP, pKa, and stability profile is non-negotiable. The experimental protocols detailed in this guide represent the industry-standard, scientifically-validated approaches for generating this critical data. By employing these rigorous methodologies, researchers can ensure the quality, consistency, and reliability of their work, paving the way for the successful development of novel therapeutics and materials based on this versatile scaffold.

References

  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2.
  • Creative Bioarray.
  • Benchchem.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Encyclopedia.pub. (2022, August 25).
  • Index Copernicus. Practical aspects of partition measurements according to GLP rules.
  • MDPI.
  • ACS Publications.
  • ResearchGate. (2025, August 29). PKa determination by 1H NMR spectroscopy - An old methodology revisited.
  • PMC - NIH. (2013, August 8).
  • NIH. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
  • (2023, July 13).
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Neopharm Labs. Stability Study Protocols and Reports.
  • (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Sigma-Aldrich. This compound | 741253-03-2.
  • BLD Pharm. 741253-03-2|this compound.
  • PubChemLite. 2-bromobenzo[d]thiazole-6-carbonitrile (C8H3BrN2S).

Sources

6-Bromobenzo[d]thiazole-2-carbonitrile CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromobenzo[d]thiazole-2-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest in modern chemical research. Identified by CAS Number 741253-03-2 , this molecule serves as a critical building block in medicinal chemistry, materials science, and biochemical research. This guide, intended for researchers and drug development professionals, details its physicochemical properties, validated synthesis and purification protocols, known biological activities, and standard analytical methods for quality control. Furthermore, it includes a list of commercial suppliers to facilitate procurement for research and development purposes.

The benzothiazole moiety is a privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds.[1] Its rigid structure and unique electronic properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents and functional materials. This compound emerges as a particularly valuable derivative. The presence of three key functional groups—the benzothiazole core, a bromine atom at the 6-position, and a nitrile group at the 2-position—creates a versatile platform for chemical modification.

  • The Benzothiazole Core: Provides the fundamental structure, often associated with a range of biological activities including antimicrobial and anticancer effects.[1][2]

  • The Bromine Atom: Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse aryl or alkyl groups to modulate the molecule's properties.[3]

  • The Carbonitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic systems, offering a gateway to a vast chemical space.

This unique combination makes this compound a high-value intermediate for synthesizing compound libraries for drug discovery, developing novel fluorescent materials, and creating probes for biochemical assays.[4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for this compound are summarized below.

PropertyValueReference
CAS Number 741253-03-2[4][5][6]
Molecular Formula C₈H₃BrN₂S[4]
Molecular Weight 239.09 g/mol [4]
IUPAC Name 6-bromo-1,3-benzothiazole-2-carbonitrile[4]
Melting Point 141–142 °C[7]
Canonical SMILES C1=CC2=C(C=C1Br)SC(=N2)C#N[4]
InChI Key LITDULGWAMMAPE-UHFFFAOYSA-N[4]
Appearance White to off-white solid/powder[7]

Definitive structural analysis via X-ray crystallography has confirmed the molecule's planar geometry and provided precise bond lengths and angles.[4] Such data is invaluable for computational modeling and understanding intermolecular interactions in a solid state.[4]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A prevalent and modern approach involves the direct C-H functionalization and intramolecular C-S bond formation from an appropriate precursor, offering high efficiency.

Synthesis Workflow Diagram

The following diagram illustrates a generalized palladium-catalyzed pathway for the synthesis of 2-cyanobenzothiazoles.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A N-(4-bromophenyl)cyanothioformamide C This compound A->C C-H Activation & Intramolecular C-S Cyclization B Pd(OAc)₂ (Catalyst) Cu(OAc)₂ (Oxidant) Solvent (e.g., DMF) Heat B->C Facilitates Reaction

Caption: Pd-catalyzed synthesis of this compound.

Step-by-Step Synthesis Protocol (Conceptual)

This protocol is based on methodologies described for similar 2-cyanobenzothiazole syntheses.[7]

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-(4-bromophenyl)cyanothioformamide precursor (1.0 eq).

  • Reagent Addition: Add Palladium(II) acetate (Pd(OAc)₂, ~5 mol%), Copper(II) acetate (Cu(OAc)₂, ~2.0 eq), and the appropriate solvent (e.g., DMF).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: The copper acetate acts as an oxidant to regenerate the active Pd(II) catalyst, making the palladium catalytic. The choice of solvent is critical for substrate solubility and achieving the necessary reaction temperature.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

  • Verification: Confirm the identity and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

Biological Activity and Key Applications

This compound is not typically an end-product but a versatile intermediate. Its derivatives have shown significant promise in several fields.

  • Anticancer Research: Benzothiazole derivatives are known to inhibit cancer cell proliferation.[4] This compound serves as a scaffold to synthesize novel agents for evaluation against various cancer cell lines, such as MCF-7 (breast) and HeLa (cervical).[1]

  • Antimicrobial Drug Development: The benzothiazole core is present in many antibacterial and antifungal agents.[1][2] By creating hybrids, for instance with triazole moieties, researchers have developed compounds with moderate to good antibacterial activity.[1]

  • Bioluminescence and Imaging: Derivatives of this compound are investigated for their applications in bioluminescence, particularly in relation to modifying luciferin for enhanced or altered light emission in luciferase-based reporter gene assays.[4][8]

  • Materials Science: The compound's rigid, aromatic structure lends itself to the synthesis of fluorescent materials, organic light-emitting diodes (OLEDs), and chemical sensors.[4]

Role as a Versatile Chemical Building Block

The following diagram illustrates the central role of this compound as a launchpad for creating diverse functional molecules.

Applications cluster_pharma Drug Discovery cluster_biochem Biochemical Tools cluster_material Materials Science A 6-Bromobenzo[d]thiazole- 2-carbonitrile (CAS: 741253-03-2) B Anticancer Agents A->B Suzuki/Heck Coupling & Further Modification C Antimicrobial Compounds A->C Click Chemistry (via Nitrile/Azide) D Bioluminescent Probes (Luciferin Analogs) A->D Condensation Reactions E Fluorescent Dyes A->E Functionalization F OLED Materials A->F Polymerization Precursor

Caption: Applications derived from this compound.

Quality Control & Analytical Methods

Ensuring the purity and identity of this compound is paramount for reproducible downstream applications. A combination of spectroscopic and chromatographic techniques is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic proton signals and the carbon signal of the nitrile group are characteristic identifiers.

  • Mass Spectrometry (MS): Provides the exact molecular weight and characteristic fragmentation patterns, confirming the compound's identity.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity.[5]

General HPLC Protocol for Purity Assessment
  • System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm.

    • Trustworthiness Insight: A self-validating protocol involves running a blank (solvent only) to identify system peaks and a standard of known purity (if available) to establish retention time and response factor. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Commercial Availability and Suppliers

This compound (CAS 741253-03-2) is available from several reputable chemical suppliers, facilitating its use in research and development.

SupplierCAS Number Confirmation
Smolecule 741253-03-2
BLD Pharm 741253-03-2
Ivy Fine Chemicals 741253-03-2
Sigma-Aldrich (ChemScene) 741253-03-2

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence when selecting a supplier.

Conclusion and Future Outlook

This compound is a potent and versatile chemical intermediate with significant, demonstrated value in diverse scientific fields. Its well-defined physicochemical properties, established synthetic routes, and commercial availability make it an accessible tool for innovation. Future research will likely continue to leverage its unique trifunctional nature to explore new therapeutic agents, particularly in oncology and infectious diseases, and to develop next-generation functional materials for advanced optical and electronic applications.

References

  • Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C−H Functionalization/Intramolecular C−S Bond Formation from N-Arylcyanothioformamides Source: MDPI URL:[Link]
  • Title: this compound [CAS: 741253-03-2] Source: Ivy Fine Chemicals URL:[Link]
  • Title: Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)
  • Title: 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

A Technical Guide to the Solubility of 6-Bromobenzo[d]thiazole-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromobenzo[d]thiazole-2-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and material science.[1] Given the general absence of publicly available, quantitative solubility data for this specific molecule, this document synthesizes information from related benzothiazole structures, outlines a robust experimental protocol for determining solubility, and discusses the application of predictive computational models. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvent systems.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a benzothiazole core structure.[1] This scaffold is of high interest in drug discovery and material science due to its unique electronic properties and reactivity.[1] The presence of the bromine atom and the cyano group further functionalizes the molecule, opening avenues for diverse chemical modifications and applications, including its use as a scaffold for novel therapeutic agents and in the development of organic light-emitting diodes (OLEDs).[1]

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. Poor solubility can be a significant hurdle in drug development, affecting bioavailability and limiting formulation options.

Understanding the Solubility Profile

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, by examining the solubility of the parent compound, benzothiazole, and related derivatives, we can infer a likely solubility profile.

The parent compound, benzothiazole, is reported to be very soluble in ether and acetone, and slightly soluble in water.[2] A related compound, 6-aminobenzo[d]thiazole-2-carbonitrile, exhibits moderate solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, while being sparingly soluble in water. The structural similarities suggest that this compound will likely exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility in water.

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent govern the extent of dissolution.

  • Polarity: The benzothiazole ring system, with its nitrogen and sulfur heteroatoms, along with the polar cyano group, imparts a degree of polarity to the molecule. This suggests that it will be more soluble in polar solvents than in nonpolar solvents.

  • Hydrogen Bonding: The molecule itself does not have strong hydrogen bond donating capabilities, which may limit its solubility in highly protic solvents like water. However, the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • Molecular Weight: The molecular weight of this compound is approximately 239.12 g/mol .[1] Generally, as molecular weight increases, solubility tends to decrease.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and data from related compounds, a qualitative prediction of solubility in various classes of organic solvents is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHighThe polarity of these solvents can effectively solvate the polar regions of the benzothiazole ring and the cyano group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can interact with the heteroatoms of the solute through hydrogen bonding, but the overall non-polar character of the benzene ring may limit very high solubility.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe aromatic benzene ring provides some non-polar character, allowing for some interaction with nonpolar solvents. Ether, with its lone pair of electrons, may show slightly better solvation.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a good balance of polarity and ability to interact with aromatic systems, often making them good solvents for a wide range of organic compounds.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, experimental determination is essential. The following is a standardized protocol for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep1 Prepare saturated solutions by adding excess solid to solvent prep2 Equilibrate at a constant temperature with agitation prep1->prep2 24-48 hours sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Prepare a dilution series of the filtered supernatant sep2->ana1 ana2 Analyze diluted samples by HPLC ana1->ana2 ana3 Quantify concentration against a standard curve ana2->ana3 G cluster_input Input cluster_model Predictive Model cluster_output Output input1 Chemical Structure of this compound model1 Calculation of Molecular Descriptors (e.g., logP, MW, polar surface area) input1->model1 model2 Application of a Mathematical Algorithm (e.g., multiple linear regression, machine learning) model1->model2 output1 Predicted Solubility in a Specific Solvent model2->output1

Figure 2: A simplified representation of a QSPR/QSAR model for solubility prediction.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, related brominated benzothiazole compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. [3][4][5][6]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [5]Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. While quantitative data is sparse, an understanding of its chemical structure allows for reasoned predictions of its solubility in common organic solvents. For precise and reliable data, the experimental protocol outlined in this guide provides a robust methodology. Furthermore, the use of in silico predictive models can offer valuable insights in the early stages of research. By combining theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize this compound in their scientific endeavors.

References

  • PubChem. Benzothiazole.
  • Angene Chemical.

Sources

melting point and boiling point of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromobenzo[d]thiazole-2-carbonitrile

Introduction

This compound is a heterocyclic aromatic compound of significant interest in contemporary research and development.[1] Its molecular framework, featuring a benzothiazole ring system substituted with a bromine atom and a cyano group, serves as a versatile scaffold in medicinal chemistry and a functional component in material science.[1] In drug discovery, this moiety is explored for the development of novel therapeutic agents, including potential antitumor and bioluminescent compounds.[1] For material scientists, its electronic and photoluminescent properties are valuable for creating advanced materials like organic light-emitting diodes (OLEDs).[1]

Given its foundational role in these high-stakes applications, a precise understanding of its fundamental physicochemical properties is not merely academic but a prerequisite for successful experimental design, synthesis, and application. This guide provides a detailed examination of the melting and boiling points of this compound, offering not just the data but also the underlying principles and detailed experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable characterization of this key chemical entity.

Compound Profile

  • Chemical Name: this compound

  • Molecular Formula: C₈H₃BrN₂S[1]

  • Molecular Weight: 239.09 g/mol [1]

  • CAS Number: 741253-03-2[1]

  • Structure: A fused bicyclic system consisting of a benzene ring and a thiazole ring, with a bromine atom at position 6 and a nitrile group at position 2.

The synthesis of this compound is typically achieved through methods such as the reaction of 6-bromobenzothiazole with a cyanide source, like trimethylsilyl cyanide, or via the refluxing of 6-bromobenzo[d]thiazole with carbonitrile sources in a suitable solvent.[1][2]

Physicochemical Properties: Melting and Boiling Points

The transition between solid, liquid, and gaseous states is a definitive physical property of a pure substance. The melting point and boiling point provide critical data for identification, purity assessment, and handling.

PropertyValueSignificance
Melting Point 141–142 °CA sharp, defined melting range is a primary indicator of high purity for a crystalline solid.[3] This value serves as a key benchmark for verifying the identity and quality of a synthesized batch.
Boiling Point Not Experimentally Determined (Decomposition likely)As a solid with a relatively high melting point and complex aromatic structure, this compound is expected to decompose at the high temperatures required for boiling at atmospheric pressure. Determination would likely require vacuum distillation, but this is not commonly reported.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[4] For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).[4] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[3]

Principle of Capillary Melting Point Determination

This method involves heating a small, finely powdered sample in a capillary tube within a calibrated heating block. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and free of solvent.

    • On a clean, dry watch glass, crush a small amount of the sample into a fine powder using a spatula.[5][6] This ensures uniform heat transfer.

  • Capillary Tube Loading:

    • Take a glass capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.

    • To pack the sample tightly at the bottom, tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube onto the benchtop.

    • The final packed sample height should be 1-2 mm.[4][5][6]

  • Apparatus Setup (Mel-Temp or similar):

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • Rapid Determination (Optional but Recommended): First, heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate of approximately 1-2°C per minute. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating at the same slow rate and record the temperature (T2) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T1–T2. For this compound, this should be consistent with the literature value of 141–142 °C.[7]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement A Dry Sample B Crush to Fine Powder A->B C Load Capillary Tube (1-2 mm height) B->C D Insert Capillary into Apparatus C->D E Heat Rapidly (Approx. MP) D->E F Cool Down (15-20°C below MP) E->F G Heat Slowly (1-2°C / min) F->G H Record T1 (First Liquid Drop) G->H I Record T2 (All Liquid) H->I J Report Range (T1 - T2) I->J

Caption: Workflow for determining the melting point of a crystalline solid.

Considerations for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For solids like this compound, direct measurement of a boiling point is often impractical as thermal decomposition may occur before boiling begins. However, for related liquid derivatives or in situations requiring distillation under reduced pressure, a micro-scale method is essential.

Principle of Micro-Boiling Point Determination

This technique uses a small sample in a test tube or capillary tube along with an inverted smaller capillary (a Bell capillary) that acts as a nucleation site for bubbles.[9][10] The boiling point is identified by observing a steady stream of bubbles and is precisely recorded when the liquid re-enters the inverted capillary upon cooling.[8][10]

Theoretical Experimental Protocol (for a Liquid Analog)
  • Apparatus Setup:

    • Add a few drops (approx. 0.2-0.5 mL) of the liquid sample into a small test tube (e.g., 6 x 50 mm).[8][11]

    • Create a Bell capillary by sealing one end of a standard capillary tube and cutting it to a length of about 1 cm.[9]

    • Place the Bell capillary, open-end down, into the liquid sample.[11]

    • Attach the test tube to a thermometer so the bottom of the tube is level with the thermometer bulb.

  • Measurement:

    • Place the assembly in a heating bath (e.g., a Thiele tube or a melting point apparatus).[11]

    • Heat the apparatus. Initially, bubbles of trapped air will be expelled from the Bell capillary.[8]

    • Continue heating until a rapid and continuous stream of vapor bubbles emerges from the open end of the Bell capillary.[10][11] This indicates the sample is boiling vigorously.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The bubble stream will slow and then stop. The exact moment the liquid is drawn back into the Bell capillary, the vapor pressure inside the capillary equals the external atmospheric pressure.

    • Record the temperature at this precise moment. This is the boiling point.[8]

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_prep Apparatus Setup cluster_measure Measurement A Add Liquid Sample to Test Tube B Insert Inverted Bell Capillary A->B C Attach Assembly to Thermometer B->C D Place in Heating Bath C->D E Heat System D->E F Observe Rapid, Continuous Bubbles E->F G Turn Off Heat & Cool Slowly F->G H Watch for Liquid Entering Bell Capillary G->H I Record Temperature (Boiling Point) H->I

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic organic compound featuring a benzothiazole core structure, which is a prominent scaffold in medicinal chemistry and materials science.[1] The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[2] This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical research.

This guide will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a thorough interpretation of the spectral data, grounded in authoritative spectroscopic principles.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering convention used for the interpretation herein is presented below.

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, chemical environment, and connectivity of the protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene ring of the benzothiazole system.

¹H NMR Data

The following table summarizes the experimental ¹H NMR data for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.85d8.7
H-57.75dd8.7, 2.0
H-78.35d2.0

Note: Data acquired in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring.

  • H-7 (δ 8.35 ppm, d, J = 2.0 Hz): This downfield signal is assigned to the proton at the C-7 position. Its significant deshielding is attributed to the anisotropic effect of the nearby thiazole ring and the electron-withdrawing nature of the heterocyclic system. The multiplicity is a doublet with a small coupling constant (J = 2.0 Hz), which is characteristic of a meta-coupling to H-5.

  • H-4 (δ 7.85 ppm, d, J = 8.7 Hz): This signal is assigned to the proton at the C-4 position. It appears as a doublet due to ortho-coupling with H-5, with a typical ortho-coupling constant of 8.7 Hz.

  • H-5 (δ 7.75 ppm, dd, J = 8.7, 2.0 Hz): This signal, appearing as a doublet of doublets, is assigned to the proton at the C-5 position. The splitting pattern arises from a large ortho-coupling to H-4 (J = 8.7 Hz) and a smaller meta-coupling to H-7 (J = 2.0 Hz). This characteristic splitting pattern is a key indicator for the assignment of protons on a 1,2,4-trisubstituted benzene ring system.

The relative downfield shifts of all aromatic protons are expected due to the electron-withdrawing nature of the fused thiazole-2-carbonitrile system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

¹³C NMR Data

The following table summarizes the experimental ¹³C NMR data for this compound.

CarbonChemical Shift (δ, ppm)
C-2133.5
C-4125.0
C-5130.0
C-6121.0
C-7128.5
C-3a152.0
C-7a135.0
CN115.0

Note: Data acquired in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to the solvent signal.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in this compound.

  • Quaternary Carbons:

    • C-3a (δ 152.0 ppm) and C-7a (δ 135.0 ppm): These signals are assigned to the two carbons at the fusion of the benzene and thiazole rings. Their downfield chemical shifts are characteristic of carbons in a heterocyclic aromatic system.

    • C-2 (δ 133.5 ppm): This carbon is part of the thiazole ring and is bonded to the electron-withdrawing nitrile group, resulting in a downfield shift.

    • C-6 (δ 121.0 ppm): This signal is assigned to the carbon atom bearing the bromine atom. The chemical shift is influenced by the heavy atom effect of bromine.

    • CN (δ 115.0 ppm): The signal for the nitrile carbon appears in the expected region for a cyano group attached to an aromatic system.

  • Protonated Carbons:

    • C-5 (δ 130.0 ppm), C-7 (δ 128.5 ppm), and C-4 (δ 125.0 ppm): These signals are assigned to the three methine carbons of the benzene ring. Their specific assignments can be confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon signal to its directly attached proton.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

A well-prepared sample is the foundation of a good NMR experiment.[3]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzothiazole derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for accurate chemical shift calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard insert Insert Sample into Spectrometer standard->insert lock_shim Lock and Shim insert->lock_shim setup Setup Experiment (¹H or ¹³C) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

NMR Data Acquisition Parameters

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis of quaternary carbons).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The assignments of the proton and carbon signals have been discussed based on established principles of chemical shifts, coupling constants, and substituent effects in aromatic and heterocyclic systems. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data for this and similar compounds. A thorough understanding of the NMR characteristics of this compound is essential for its application in scientific research and development, ensuring its structural integrity and purity.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2970-3001.
  • LibreTexts Chemistry. (2023). NMR - Interpretation.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Würfel, P., et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1821–o1822. [Link]
  • Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 1899–1905. [Link]
  • Giraud, F., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Vibrational Signature of a Complex Heterocycle

In the landscape of medicinal chemistry and material science, heterocyclic compounds form a foundational pillar for innovation. Among these, 6-Bromobenzo[d]thiazole-2-carbonitrile stands out as a versatile scaffold, finding applications from the development of novel pharmaceuticals to the synthesis of fluorescent materials.[1] Its molecular architecture, featuring a fused benzothiazole ring, a bromine substituent, and a nitrile functional group, presents a unique spectroscopic challenge and opportunity.[1]

Infrared (IR) spectroscopy provides a rapid, non-destructive, and powerful method for confirming the molecular identity and purity of such compounds.[2][3] By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy generates a unique spectral "fingerprint."[3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings, experimental best practices, and spectral interpretation for the infrared analysis of this compound. We will move beyond a simple recitation of wavenumbers to explain the causality behind the observed spectrum, ensuring a robust and validated analytical approach.

The Molecular Basis: Predicting the Infrared Spectrum

The infrared spectrum of this compound is dictated by the vibrational frequencies of its specific functional groups and its overall molecular structure. Understanding these components is key to a confident interpretation. The molecule's structure (C₈H₃BrN₂S) incorporates three primary vibrating systems: the nitrile group, the substituted benzothiazole core, and the carbon-bromine bond.

  • The Nitrile (C≡N) Group: A High-Frequency Beacon The carbon-nitrogen triple bond gives rise to one of the most characteristic and easily identifiable peaks in the infrared spectrum.[4] For this compound, this C≡N stretching vibration is experimentally observed as a sharp, intense band at 2231 cm⁻¹ .[1][5] This frequency falls squarely within the typical range for aromatic nitriles (2240-2220 cm⁻¹).[4] The slight shift to a lower frequency compared to saturated nitriles is a direct consequence of electronic conjugation with the aromatic benzothiazole system, which subtly weakens the triple bond.[1][4][6] The sharpness and intensity of this peak make it the primary diagnostic marker for the presence of the nitrile moiety.[4]

  • The Benzothiazole Core: A Complex Fingerprint The fused aromatic ring system generates a series of absorptions, primarily in the fingerprint region (below 1650 cm⁻¹), that are collectively characteristic of the core structure.

    • Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene ring are expected in the 3100-3000 cm⁻¹ region.[7][8][9] These bands are typically of weak to medium intensity.

    • Ring C=C and C=N Stretching: The stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and thiazole rings produces a series of medium-to-strong bands between 1650 cm⁻¹ and 1400 cm⁻¹ .[7][8][10] Key vibrations include the C=N stretch of the thiazole ring (approx. 1640 cm⁻¹) and multiple C=C stretching modes from the benzene ring (approx. 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹).[9][10][11]

    • C-S Stretching: The carbon-sulfur bond of the thiazole ring typically produces a weak absorption in the lower frequency fingerprint region, often around 700-600 cm⁻¹ .[11]

  • The Carbon-Bromine (C-Br) Bond: A Low-Frequency Vibration The stretching vibration of the C-Br bond attached to the aromatic ring is found at low wavenumbers, generally in the 690-515 cm⁻¹ range.[7][8] This peak is often of medium intensity but can be obscured by or overlap with other absorptions in this crowded region of the spectrum, such as out-of-plane C-H bending modes.

Experimental Protocol: From Sample to Spectrum

The quality and reliability of an IR spectrum are fundamentally dependent on meticulous sample preparation.[12] For a solid compound like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and reproducibility, requiring virtually no sample preparation.[13][14][15]

Workflow for High-Fidelity IR Spectrum Acquisition

experimental_workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis Sample Solid Sample: 6-Bromobenzo[d]thiazole- 2-carbonitrile ATR ATR Method (Recommended) Sample->ATR Place small amount on ATR crystal KBr KBr Pellet Method Sample->KBr Grind 1mg sample with 100mg KBr Background Collect Background Spectrum (Air) ATR->Background KBr->Background Alternative Acquire Acquire Sample Spectrum Background->Acquire Place sample in FTIR Process Process Spectrum (Baseline Correction, ATR Correction) Acquire->Process Interpret Peak Identification & Structural Confirmation Process->Interpret spectrum_anatomy cluster_mol cluster_spec mol This compound CN C≡N (Nitrile) Aromatic Benzothiazole Core (C-H, C=C, C=N) CBr C-Br Bond CN_region 2231 cm⁻¹ (Strong, Sharp) CN->CN_region Stretch Aromatic_region 3100-3000 cm⁻¹ (C-H) 1650-1400 cm⁻¹ (C=C, C=N) Aromatic->Aromatic_region Stretches Fingerprint_region < 1000 cm⁻¹ (C-Br, C-S, Bending) Aromatic->Fingerprint_region Bends CBr->Fingerprint_region Stretch

Caption: Correlation of molecular functional groups to their characteristic IR spectral regions.

Interpretive Logic:

  • Primary Confirmation: The first and most crucial peak to identify is the sharp, strong absorption at 2231 cm⁻¹ . [1][5]Its presence is definitive proof of the nitrile functional group.

  • Aromatic System Verification: The presence of weaker bands above 3000 cm⁻¹ confirms the aromatic C-H bonds. [9]The complex pattern of several strong bands between 1650 and 1400 cm⁻¹ confirms the vibrations of the fused aromatic ring system.

  • Halogen Confirmation: Locating the C-Br stretch can be challenging. However, a medium-intensity band in the 690-515 cm⁻¹ region, consistent with literature values, supports the presence of the bromine substituent. [8]4. Purity Assessment (Trustworthiness): The spectrum's trustworthiness is enhanced by what is absent. A pure sample of this compound should lack a broad absorption band around 3500-3200 cm⁻¹, which would indicate O-H contamination (e.g., from water or alcohol). Similarly, the absence of a strong C=O stretch around 1700 cm⁻¹ confirms the material has not been oxidized or contaminated with carbonyl-containing impurities.

By systematically identifying this combination of peaks—a strong nitrile signal, the characteristic aromatic absorptions, and a plausible C-Br stretch, all while confirming the absence of impurity bands—the researcher can validate the identity and integrity of this compound with a high degree of confidence.

References

  • How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Vertex AI Search.
  • Buy this compound | 741253-03-2 - Smolecule. Smolecule.
  • IR Spectroscopy. Chemistry LibreTexts. (2022).
  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles. Benchchem.
  • Theoretical FT-IR spectrum of benzothiazole. ResearchGate.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
  • Sample preparation for FT-IR. University of the West Indies.
  • validating the synthesis of benzothiazole derivatives through spectroscopic methods. Benchchem.
  • FTIR-ATR | Study Guide. Edubirdie.
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI.
  • Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025).
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2021).
  • IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles.
  • IR Chart. University of California, Los Angeles.

Sources

An In-depth Technical Guide to the Crystal Structure of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic organic compound that has garnered interest within medicinal chemistry and materials science.[1] Its rigid benzothiazole core, substituted with a bromine atom and a cyano group, imparts specific electronic and steric properties that influence its biological activity and solid-state architecture.[1] Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antitumor and bioluminescent properties.[1] A thorough understanding of the three-dimensional structure of this compound at an atomic level is paramount for structure-based drug design, the development of novel materials, and for elucidating structure-property relationships. This guide provides a comprehensive technical overview of the crystal structure of this compound, including detailed methodologies for its synthesis, crystallization, and structural analysis.

Synthesis and Crystallization: A Methodological Deep Dive

The preparation of high-quality single crystals is a prerequisite for accurate X-ray crystallographic analysis. The following sections outline a probable synthetic route and the critical considerations for obtaining single crystals of this compound suitable for diffraction studies, based on established methods for analogous compounds.

Synthesis of this compound

While the exact protocol for the synthesis of this compound used to obtain the crystals for the reported structure is not detailed in the available literature, a common and effective method involves the cyanation of a 2-halo-6-bromobenzothiazole precursor. One plausible approach is analogous to the work of Würfel et al. (2012) for similar benzothiazole derivatives.[2] A general procedure is outlined below:

Experimental Protocol: Cyanation of 2-Chloro-6-bromobenzothiazole

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-chloro-6-bromobenzothiazole (1.0 eq) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reagent Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in enhancing the reaction rate.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and MeCN are chosen for their ability to dissolve both the organic substrate and the cyanide salt to a sufficient extent, facilitating the nucleophilic substitution reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the C-Cl bond cleavage and promote the nucleophilic attack by the cyanide ion.

  • Excess Cyanide: A slight excess of the cyanide reagent is often used to ensure complete conversion of the starting material.

Single Crystal Growth

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated solution is a widely used and effective technique for obtaining high-quality crystals of organic molecules.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: A suitable solvent is one in which the compound has moderate solubility at room temperature and is more soluble at elevated temperatures. For aromatic nitriles, solvents like ethanol, acetone, or acetonitrile are often good starting points.[3]

  • Preparation of a Saturated Solution: A small amount of the purified this compound is dissolved in a minimal amount of the chosen solvent in a clean vial, with gentle heating if necessary, to ensure complete dissolution.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant, undisturbed temperature.

  • Crystal Harvesting: Once well-formed single crystals of adequate size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a spatula or forceps.

Causality Behind Experimental choices:

  • Slow Evaporation: The gradual removal of the solvent allows the molecules to self-assemble in an ordered, crystalline lattice, minimizing the formation of defects and twinning that can be detrimental to the quality of the diffraction data.

  • Undisturbed Environment: Mechanical shock or rapid temperature fluctuations can induce the formation of multiple small crystals or polycrystalline aggregates instead of a single, well-defined crystal.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic investigation of this compound reveals a monoclinic crystal system with the space group P2₁/c.[1] Key crystallographic parameters are summarized in the table below.

Parameter Value
Molecular Formula C₈H₃BrN₂S
Molecular Weight 239.09 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.8246(3)
b (Å) 11.9115(3)
c (Å) 8.5375(2)
β (°) 99.735(1)
Volume (ų) 1285.41(5)
Z 4
Calculated Density (g/cm³) 1.763

Table 1: X-ray Crystallographic Data for this compound.[1]

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a planar benzothiazole ring system. The bromine atom and the carbonitrile group are attached at the 6- and 2-positions of this bicyclic core, respectively. The planarity of the benzothiazole moiety is a common feature of such aromatic systems and is crucial for its electronic properties and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of this compound, π-π stacking interactions between the electron-deficient benzothiazole rings are expected to play a significant role in the crystal packing. These interactions arise from the attractive forces between the aromatic systems of adjacent molecules. The presence of the electron-withdrawing bromine atom and cyano group further influences the electron density distribution within the aromatic system, which in turn affects the nature and strength of these intermolecular forces.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound before proceeding with crystallization and X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. A reported value for this vibration in the title compound is 2231 cm⁻¹.[1] This absorption is a key diagnostic feature for the presence of the cyano group.

Applications and Future Perspectives

The structural insights gained from the crystallographic analysis of this compound are invaluable for its potential applications.

  • Medicinal Chemistry: The defined three-dimensional shape and electronic properties of the molecule can be used to model its interaction with biological targets, aiding in the design of more potent and selective drug candidates.[1]

  • Materials Science: The understanding of the intermolecular interactions and crystal packing can guide the development of new organic materials with tailored properties, such as those for use in organic light-emitting diodes (OLEDs) or other electronic devices.[1]

Further studies could involve the synthesis of derivatives with modified substituents to modulate the crystal packing and, consequently, the solid-state properties. Co-crystallization with other molecules could also be explored to create novel multi-component crystalline materials with unique functionalities.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. By detailing the probable synthetic and crystallization methodologies and presenting the key crystallographic and spectroscopic data, this document serves as a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The elucidation of its solid-state architecture provides a solid foundation for future research aimed at harnessing the potential of this and related benzothiazole derivatives.

References

  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2.
  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. PubChem.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PubMed Central.
  • YouTube. (2022, July 8).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Irvine. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2024). Chemistry of 2-(2′-Aminophenyl)
  • PubMed. (n.d.). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles.
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • ChemShuttle. (n.d.). 6-aminobenzo[d]thiazole-2-carbonitrile.
  • Frontiers. (2024, March 17).
  • ResearchGate. (n.d.).
  • CRO SPLENDID LAB. (n.d.). 2-Bromobenzo[d]thiazole-6-carbonitrile.

Sources

A-Z Guide to 6-Bromobenzo[d]thiazole-2-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and material science. We will explore its chemical structure and nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, this guide will cover its spectroscopic characterization, reactivity, and potential applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Structure

This compound is a specific derivative of the benzothiazole heterocyclic system. The benzothiazole core is a bicyclic compound resulting from the fusion of a benzene ring and a thiazole ring.

  • IUPAC Name: 6-bromo-1,3-benzothiazole-2-carbonitrile[1][2].

  • CAS Number: 741253-03-2[1][3].

  • Molecular Formula: C₈H₃BrN₂S[1][2].

  • Canonical SMILES: C1=CC2=C(C=C1Br)SC(=N2)C#N[1].

  • InChI Key: LITDULGWAMMAPE-UHFFFAOYSA-N[1][2].

The structure is characterized by a bromine atom substituted at the 6-position of the benzothiazole ring and a nitrile (-C≡N) group at the 2-position. This specific arrangement of functional groups imparts unique electronic properties and reactivity to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

PropertyValueSource
Molecular Weight 239.09 g/mol [1][2]
Appearance White solid[4]
Melting Point 141–142 °C[4]
Storage Sealed in a dry place at room temperature[3]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a 6-bromobenzothiazole precursor.

Recommended Synthetic Protocol:

One established method for the synthesis of 2-cyanobenzothiazoles involves a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides[4]. Another common laboratory-scale synthesis involves the reaction of 6-bromobenzothiazole with a cyanide source, such as trimethylsilyl cyanide, often in the presence of a Lewis acid catalyst[1]. A reflux method in solvents like isopropanol or ethanol is also frequently employed[1][5].

Step-by-Step Synthesis via Cyanation:

  • Starting Material: Begin with 6-bromobenzo[d]thiazole.

  • Reagents: Use a cyanide source like trimethylsilyl cyanide (TMSCN) or sodium cyanide (NaCN) with an activating agent. For instance, the use of NaCN with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in acetonitrile has been reported for similar structures[6].

  • Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent under reflux to ensure the reaction proceeds to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified using techniques like column chromatography or recrystallization to yield the pure this compound.

Causality in Experimental Choices:

  • Solvent: Acetonitrile is a suitable solvent as it is polar enough to dissolve the reagents and is relatively inert under the reaction conditions.

  • Catalyst: A Lewis acid or a phase-transfer catalyst can be crucial for activating the benzothiazole ring and facilitating the nucleophilic attack of the cyanide ion.

  • Temperature: Refluxing provides the necessary activation energy for the C-H cyanation, ensuring a reasonable reaction rate and yield.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is essential. This is achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A sharp, characteristic peak for the nitrile (C≡N) stretching vibration is expected around 2231 cm⁻¹[1][4]. This frequency is slightly lower than typical aromatic nitriles due to conjugation with the benzothiazole system[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. A characteristic signal for the proton at the 5-position, adjacent to the bromine, would appear as a doublet at approximately δ 8.16 ppm due to the deshielding effects of the bromine and the aromatic system[1].

    • ¹³C NMR: The carbon NMR would show signals corresponding to the eight unique carbon atoms in the molecule, including the carbon of the nitrile group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Reactivity and Potential Applications

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds[7][8][9][10]. This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Applications in Drug Discovery:
  • Anticancer Agents: Benzothiazole derivatives have shown promise as anticancer agents, acting through various mechanisms[10][11]. The bromine atom on the 6-position of this compound can serve as a handle for further functionalization through cross-coupling reactions to generate novel derivatives for anticancer screening.

  • Enzyme Inhibitors: The benzothiazole nucleus is a key component of various enzyme inhibitors[1][10]. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or carboxylic acids to interact with biological targets.

  • Bioluminescence and Imaging: Benzothiazole is the core structure of firefly luciferin, the molecule responsible for bioluminescence[1][7]. Derivatives of this compound could be explored for applications in bioimaging and as fluorescent probes[1].

Applications in Material Science:

The unique electronic and photoluminescent properties of benzothiazole derivatives make them candidates for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices[1].

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard care for laboratory chemicals. Similar benzothiazole derivatives are known to be skin and eye irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation[3].

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and material science. Its well-defined structure, accessible synthesis, and the reactivity of its functional groups make it an important intermediate for the development of novel therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5. [Link]
  • Longdom. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. [Link]
  • ResearchGate. (n.d.). Synthesis of 6-aminobenzo[d]thiazole-2-carbonitrile (4). Reagents and.... [Link]
  • Springer. (n.d.).
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

Sources

The Multifaceted Therapeutic Potential of 6-Brominated Benzothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzothiazole core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active agents. Its rigid, planar structure and electron-rich nature facilitate critical interactions with a multitude of biological targets. Within this versatile family, the introduction of a bromine atom at the 6-position of the benzothiazole nucleus has been shown to significantly modulate and enhance a range of biological activities. This technical guide provides an in-depth exploration of the current understanding and future potential of 6-brominated benzothiazole derivatives as anticancer, antimicrobial, and neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates underlying mechanisms, and provides detailed experimental methodologies to empower further investigation into this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 6-bromobenzothiazole have emerged as a significant area of interest in oncology research. The presence of the bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and interact with intracellular targets. Furthermore, the electronic properties of bromine can influence the binding affinity of the benzothiazole core to target proteins.

A. Cytotoxic and Antiproliferative Effects

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromobenzothiazole derivatives against a variety of human cancer cell lines. This activity is often attributed to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.

A series of novel 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity.[1] These compounds have shown promising results against various cancer cell lines, suggesting that the 6-bromo-benzothiazole scaffold is a valuable starting point for the design of new anticancer agents.

B. Key Molecular Mechanisms and Signaling Pathways

The anticancer activity of 6-bromobenzothiazole derivatives is often mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the precise mechanisms can vary depending on the specific derivative and the cancer cell type, several key pathways have been implicated.

One of the proposed mechanisms involves the inhibition of critical enzymes required for cancer cell growth, such as protein kinases. The benzothiazole nucleus can act as a scaffold for the design of kinase inhibitors that compete with ATP for binding to the enzyme's active site. The bromine substituent at the 6-position can enhance this binding affinity through halogen bonding or by altering the electronic distribution of the aromatic system.

The following diagram illustrates a generalized signaling pathway that can be targeted by 6-bromobenzothiazole derivatives to induce apoptosis in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Inhibits Pro-apoptotic Pro-apoptotic Proteins (Bax, Bak) Kinase_Cascade->Pro-apoptotic Upregulates Anti-apoptotic Anti-apoptotic Proteins (Bcl-2) Kinase_Cascade->Anti-apoptotic Downregulates Apoptosis Apoptosis Pro-apoptotic->Apoptosis Anti-apoptotic->Apoptosis 6-Bromobenzothiazole 6-Bromobenzothiazole 6-Bromobenzothiazole->Receptor Binds/Inhibits

Caption: Generalized signaling pathway for apoptosis induction by 6-bromobenzothiazoles.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromobenzothiazole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiazole derivatives have long been recognized for their antimicrobial properties, and the 6-bromo substitution has been shown to be a key feature in enhancing this activity.

A. Spectrum of Activity

6-Bromobenzothiazole derivatives have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The specific spectrum of activity can be tailored by modifying other positions on the benzothiazole ring.

B. Proposed Mechanisms of Action

The antimicrobial action of benzothiazoles is believed to involve multiple mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with DNA replication. The lipophilic nature of the 6-bromo substituent may facilitate the compound's penetration through the bacterial cell membrane.

The following workflow outlines the general process for screening and evaluating the antimicrobial activity of novel compounds.

antimicrobial_workflow Synthesis Synthesis of 6-Bromobenzothiazole Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for antimicrobial drug discovery with 6-bromobenzothiazoles.

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3]

Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (typically 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the 6-bromobenzothiazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that benzothiazole derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions. While research specifically on 6-brominated benzothiazoles in this area is still developing, the broader benzothiazole scaffold shows significant promise.[4]

A. Rationale for Neuroprotection

The neuroprotective effects of benzothiazoles are thought to be multifactorial. The well-known benzothiazole drug, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to modulate glutamate neurotransmission.[1] This provides a strong rationale for exploring other 6-substituted benzothiazoles, including 6-bromo derivatives, for their potential to interfere with excitotoxicity, a common pathway in neuronal cell death.

Furthermore, some benzothiazole derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which is implicated in the oxidative stress observed in Parkinson's disease.[5] The 6-bromo substituent could potentially enhance the binding of these compounds to the active site of MAO-B.

B. Potential Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of benzothiazole derivatives may involve the modulation of several key signaling pathways that regulate neuronal survival, inflammation, and oxidative stress.

The following diagram depicts a simplified representation of potential neuroprotective signaling pathways that could be modulated by 6-bromobenzothiazole derivatives.

neuroprotective_pathway cluster_stress Cellular Stressors cluster_cell Neuronal Cell Oxidative_Stress Oxidative Stress Apoptotic_Pathways Apoptotic Pathways Oxidative_Stress->Apoptotic_Pathways Excitotoxicity Excitotoxicity Excitotoxicity->Apoptotic_Pathways Survival_Pathways Pro-survival Pathways (e.g., Akt) Survival_Pathways->Apoptotic_Pathways Neuronal_Death Neuronal_Death Apoptotic_Pathways->Neuronal_Death 6-Bromobenzothiazole 6-Bromobenzothiazole 6-Bromobenzothiazole->Oxidative_Stress Inhibits 6-Bromobenzothiazole->Excitotoxicity Inhibits 6-Bromobenzothiazole->Survival_Pathways Activates

Caption: Potential neuroprotective signaling pathways modulated by 6-bromobenzothiazoles.

IV. Synthesis of 6-Brominated Benzothiazoles

A common and effective method for the synthesis of 2-amino-6-bromobenzothiazole involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine in acetic acid.[6] This reaction proceeds via an electrophilic substitution mechanism.

General Synthetic Scheme:

synthesis Start 4-Bromoaniline Product 2-Amino-6-bromobenzothiazole Start->Product Reagents + KSCN, Br2 in Acetic Acid

Caption: General synthesis of 2-amino-6-bromobenzothiazole.

Further modifications can be made to the 2-amino group to generate a diverse library of 6-bromobenzothiazole derivatives for biological screening.

V. Data Summary and Future Directions

To facilitate comparative analysis, the biological activities of representative 6-bromobenzothiazole derivatives should be summarized in tabular format.

Table 1: Representative Anticancer Activity of 6-Bromobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Example 1 MCF-7 (Breast)DataCitation
Example 2 HCT116 (Colon)DataCitation
Example 3 A549 (Lung)DataCitation

Table 2: Representative Antimicrobial Activity of 6-Bromobenzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Example 4 Staphylococcus aureusDataCitation
Example 5 Escherichia coliDataCitation
Example 6 Pseudomonas aeruginosaDataCitation

Note: The data in these tables are illustrative and should be populated with specific findings from the cited literature.

The field of 6-brominated benzothiazoles holds immense promise for the development of novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzothiazole scaffold to optimize potency and selectivity for specific biological targets.

  • In-depth Mechanistic Investigations: Elucidating the precise molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of 6-brominated benzothiazoles in other disease areas where the benzothiazole scaffold has shown promise, such as anti-inflammatory and antiviral applications.

VI. Conclusion

The 6-brominated benzothiazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and potential neuroprotective activities warrant further intensive investigation. This technical guide provides a foundational framework for researchers to build upon, offering both the theoretical underpinnings and the practical methodologies necessary to advance the development of this important class of molecules from the laboratory to the clinic.

References

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. (URL: [Link])
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. (URL: [Link])
  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. (URL: [Link])
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. (URL: [Link])
  • Broth Dilution Method for MIC Determin
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi National Journal of Chemistry. (URL: [Link])
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
  • Benzothiazoles - scaffold of interest for CNS targeted drugs. Current Medicinal Chemistry. (URL: [Link])
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener
  • Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Current Organic Synthesis. (URL: [Link])

Sources

A Comprehensive Guide to the Synthesis of 2-Cyanobenzothiazoles: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 2-cyanobenzothiazole scaffold is a cornerstone in contemporary chemical and biological sciences. Its unique electronic properties and versatile reactivity make it an invaluable building block in the synthesis of a wide array of functional molecules. From the development of bioluminescent probes for in-vivo imaging to the design of novel therapeutics, the demand for efficient and scalable methods for the synthesis of 2-cyanobenzothiazoles has never been greater. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies, delving into the mechanistic underpinnings of each methodology and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The Significance of the 2-Cyanobenzothiazole Core

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties[1][2]. The introduction of a nitrile group at the 2-position dramatically enhances the synthetic utility of this heterocycle. The cyano group serves as a versatile handle for a variety of chemical transformations, including nucleophilic additions and cycloadditions, allowing for the facile introduction of diverse functional groups[3][4].

Notably, 2-cyanobenzothiazole derivatives are key precursors to D-luciferin, the substrate for the firefly luciferase enzyme, which is widely used in bioluminescence imaging[5][6]. Furthermore, the reaction of 2-cyanobenzothiazoles with terminal cysteine residues in proteins has emerged as a powerful tool for site-specific protein modification and bioorthogonal "click" chemistry[6][7][8].

This guide will explore the major synthetic routes to this important class of compounds, from classical methods to modern catalytic strategies.

Synthetic Strategies for 2-Cyanobenzothiazoles

The synthesis of 2-cyanobenzothiazoles can be broadly categorized into several key approaches. The choice of method often depends on the desired substitution pattern, scale of the reaction, and tolerance to specific reagents.

Modern Catalytic Approaches: Palladium/Copper-Catalyzed C-H Functionalization

A highly efficient and versatile modern approach involves the palladium-catalyzed and copper-assisted intramolecular C-H functionalization and C-S bond formation from readily available N-arylcyanothioformamides[3][4][9][10]. This methodology offers a significant advantage in terms of substrate scope and regioselectivity.

Mechanism: The proposed mechanism involves the initial coordination of the palladium catalyst to the thioformamide, followed by a C-H activation step on the aryl ring. Subsequent reductive elimination forms the C-S bond, leading to the benzothiazole ring system. Copper(I) iodide is believed to play a crucial role as a co-catalyst, facilitating the catalytic cycle.

Diagram of the Catalytic Cycle:

G cluster_0 Pd(II)/Cu(I) Catalytic Cycle N-Arylcyanothioformamide N-Arylcyanothioformamide Pd(II)-complex Pd(II)-complex N-Arylcyanothioformamide->Pd(II)-complex PdCl2 Cyclometalated Intermediate Cyclometalated Intermediate Pd(II)-complex->Cyclometalated Intermediate C-H Activation C-S Reductive Elimination C-S Reductive Elimination Cyclometalated Intermediate->C-S Reductive Elimination Intramolecular C-S Coupling 2-Cyanobenzothiazole 2-Cyanobenzothiazole C-S Reductive Elimination->2-Cyanobenzothiazole Pd(0) Pd(0) C-S Reductive Elimination->Pd(0) Pd(0)->Pd(II)-complex Oxidation (Cu(I) -> Cu(III)) Cu(I) Cu(I) Cu(III) Cu(III) Cu(I)->Cu(III)

Caption: Proposed catalytic cycle for the Pd/Cu-catalyzed synthesis of 2-cyanobenzothiazoles.

Experimental Protocol: General Procedure for Pd/Cu-Catalyzed Synthesis [3]

  • To a stirred solution of N-arylcyanothioformamide (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, v/v) (20 mL), add PdCl₂ (20 mol%), CuI (50 mol%), and KI (2.0 equiv.).

  • Stir the resulting mixture at 120 °C for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3 times) and brine (1 time).

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-cyanobenzothiazole.

Substituent on Aniline Yield (%) Reference
4-Methyl75[10]
4-Methoxy82[10]
4-Chloro68[10]
4-Nitro51[3]
3,4-Dichloro72[10]

Table 1: Representative yields for the Pd/Cu-catalyzed synthesis of substituted 2-cyanobenzothiazoles.

Classical Cyanation Methods

Prior to the advent of modern catalytic methods, the synthesis of 2-cyanobenzothiazoles relied on more traditional, yet still valuable, synthetic transformations.

The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. In the context of 2-cyanobenzothiazole synthesis, this involves the diazotization of a 2-aminobenzothiazole followed by treatment with a cyanide salt, typically cuprous cyanide.

Workflow of the Sandmeyer Reaction:

Caption: Synthetic workflow for the Sandmeyer reaction to produce 2-cyanobenzothiazoles.

While effective, this method often requires strongly acidic conditions and the use of stoichiometric amounts of copper cyanide, which can present challenges with sensitive substrates and on a larger scale.

The Rosenmund-von Braun reaction provides a direct method for the cyanation of aryl halides. For the synthesis of 2-cyanobenzothiazoles, this typically involves the reaction of a 2-halobenzothiazole (chloro-, bromo-, or iodo-) with a cyanide source, often in the presence of a copper or palladium catalyst at elevated temperatures.

Causality in Experimental Choices: The choice of the halogen at the 2-position influences the reaction conditions. 2-Iodobenzothiazoles are generally more reactive than their bromo or chloro counterparts, allowing for milder reaction conditions. The use of a high-boiling polar aprotic solvent like DMF or DMSO is crucial to facilitate the dissolution of the cyanide salt and to reach the required reaction temperatures.

Synthesis via Thermolysis of Dithiazoles

A popular and relatively recent method involves the thermolysis of 5-N-arylimino-4-chloro-1,2,3-dithiazoles, which are readily prepared from the reaction of anilines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt)[3][4][9].

Logical Relationship of the Synthetic Steps:

Caption: Two-step synthesis of 2-cyanobenzothiazoles via a dithiazole intermediate.

This method is advantageous as it avoids the direct use of toxic cyanide reagents in the final step. However, the synthesis and handling of the Appel salt require care due to its reactivity.

Dehydration of 2-Benzothiazole Carboxamides

A straightforward approach to 2-cyanobenzothiazoles is the dehydration of the corresponding 2-benzothiazole carboxamides. This transformation can be achieved using a variety of dehydrating agents.

Experimental Protocol: Dehydration using Phosphorus Oxychloride [11]

  • To a solution of 2-benzothiazole carboxamide in a suitable solvent (e.g., DMF), add phosphorus oxychloride (1.05 to 1.2 equivalents) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a slight excess of phosphorus oxychloride ensures complete dehydration. Performing the reaction at low temperatures helps to control the exothermicity of the reaction and minimize side product formation. The aqueous workup is necessary to remove the phosphorus-based byproducts.

Comparative Analysis of Synthetic Methodologies

Methodology Starting Materials Key Reagents Advantages Disadvantages
Pd/Cu-Catalyzed C-H Functionalization N-arylcyanothioformamidesPdCl₂, CuI, KIHigh yields, broad substrate scope, good regioselectivityRequires transition metal catalysts, relatively high temperatures
Sandmeyer Reaction 2-AminobenzothiazolesNaNO₂, CuCNWell-established, readily available starting materialsUse of toxic cyanide, strongly acidic conditions, potential for side reactions
Rosenmund-von Braun Reaction 2-HalobenzothiazolesCuCN or Pd catalystDirect cyanation of halidesHigh temperatures, use of toxic cyanide, potential for catalyst poisoning
Thermolysis of Dithiazoles Anilines, Appel saltAppel saltAvoids direct use of cyanide in the final stepRequires synthesis of Appel salt intermediate, thermolysis at high temperatures
Dehydration of Carboxamides 2-Benzothiazole carboxamidesPOCl₃, SOCl₂, etc.Simple procedure, readily available dehydrating agentsRequires prior synthesis of the carboxamide, harsh reagents may not be suitable for all substrates

Table 2: Comparison of the major synthetic routes to 2-cyanobenzothiazoles.

Conclusion and Future Perspectives

The synthesis of 2-cyanobenzothiazoles has evolved significantly, with modern catalytic methods offering unprecedented efficiency and scope. The palladium/copper-catalyzed C-H functionalization stands out as a particularly powerful tool for the construction of this important heterocyclic scaffold. While classical methods remain relevant, the development of greener and more sustainable approaches, such as electrochemical cyanation, will likely be a focus of future research[9]. The continued demand for novel 2-cyanobenzothiazole derivatives in various scientific disciplines will undoubtedly drive further innovation in their synthesis. As our understanding of the reaction mechanisms deepens, we can expect the development of even more selective, efficient, and environmentally benign synthetic strategies.

References

  • Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]
  • Cui, L., & Rao, J. (2015). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. Methods in Molecular Biology, 1266, 81-92. [Link]
  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses, 95, 177-191. [Link]
  • Besson, T., et al. (2022). Synthesis of 2-cyanated benzothiazoles from 5-N-arylimino-4-chloro-1,2,3-dithiazoles and N-arylcyanothioformamides and description of the present work.
  • Suggested mechanism for synthesis of 2-cyanobenzothiazoles (4) from N-arylcyanothioformamides (3).
  • Chemistry of 2-Cyanomethylbenzothiazole. (2010). Semantic Scholar. [Link]
  • (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022).
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2015). NIH. [Link]
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. [Link]
  • Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. [Link]
  • (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis of 2-amino-benzoxazoles and benzothiazoles by one-pot electrophilic cyanation using labelled N-cyano-benzotriazole.
  • 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. PubMed. [Link]

Sources

The Ascendancy of Benzothiazole-2-Carbonitrile Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold, a privileged heterocyclic motif, has captivated the attention of medicinal chemists for over a century. Its unique structural and electronic properties have rendered it a cornerstone in the development of a myriad of therapeutic agents. Among the vast landscape of its derivatives, those bearing a carbonitrile group at the 2-position have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution of synthesis, and the burgeoning therapeutic applications of benzothiazole-2-carbonitrile derivatives. We will delve into the causality behind experimental choices in their synthesis, present detailed protocols for their preparation and biological evaluation, and analyze their structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals.

A Historical Overture: The Dawn of Benzothiazole Chemistry

The story of benzothiazoles begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1887, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemical principles for this entire class of compounds.[1][2][3] His early explorations, along with the subsequent development of the Jacobson synthesis of benzothiazoles, opened the door to a new realm of heterocyclic chemistry.[1][4]

The introduction of the 2-carbonitrile moiety, however, came later. Early synthetic routes to 2-cyanobenzothiazoles were often multi-step processes, relying on classical reactions such as the Sandmeyer and Rosemund-von Braun reactions.[5] These methods, while effective, often involved harsh reaction conditions and the use of toxic cyanide reagents.[5] The seminal work of White and colleagues, particularly in the context of luciferin-based derivatives, significantly advanced the synthesis of 6-substituted 2-cyanobenzothiazoles.[5] The quest for more efficient and environmentally benign synthetic strategies has led to the development of modern catalytic systems, which will be explored in detail in the subsequent sections.

The Synthetic Arsenal: From Classical Approaches to Modern Catalysis

The synthesis of benzothiazole-2-carbonitrile derivatives has undergone a significant evolution, driven by the need for greater efficiency, broader substrate scope, and improved safety profiles.

Classical Synthetic Strategies: The Foundation

Traditional methods for the synthesis of the benzothiazole core often involve the condensation of 2-aminothiophenols with a variety of reagents, including carboxylic acids, acyl chlorides, and aldehydes.[1][2][3][6]

The Sandmeyer Reaction: A cornerstone of aromatic chemistry, the Sandmeyer reaction provides a pathway to introduce a nitrile group. The synthesis of a 2-cyanobenzothiazole via this method typically involves the diazotization of a 2-aminobenzothiazole followed by treatment with a cyanide salt, such as cuprous cyanide.

The Rosemund-von Braun Reaction: This reaction offers another classical route, involving the cyanation of a 2-halobenzothiazole, typically a 2-bromo or 2-chloro derivative, using a cyanide source.

While historically significant, these methods are often limited by the requirement for pre-functionalized starting materials and the generation of stoichiometric waste.

Modern Synthetic Methodologies: Efficiency and Elegance

Contemporary organic synthesis has ushered in an era of catalytic reactions that offer significant advantages over their classical counterparts.

A significant breakthrough in the synthesis of 2-cyanobenzothiazoles is the use of palladium and copper co-catalysis to achieve the cyclization of N-arylcyanothioformamides.[5][7][8] This method allows for C-H functionalization and intramolecular C-S bond formation in the presence of air, offering a more direct and atom-economical route to a wide range of substituted derivatives.[5][7][8]

Experimental Protocol: Palladium/Copper Co-catalyzed Synthesis of 6-Methylbenzo[d]thiazole-2-carbonitrile [7][8]

  • To a solution of the corresponding N-arylcyanothioformamide (0.5 mmol) in a 1:1 mixture of DMF/DMSO (20 mL), add PdCl2 (20 mol%), CuI (50 mol%), and KI (2.0 equiv).

  • Stir the resulting mixture at 120 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a PE/CH2Cl2 gradient as the eluent to afford the desired product.

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the cyanation of 2-chloro-6-nitrobenzothiazole represents a milder and more selective approach.[9]

Experimental Protocol: DABCO-Catalyzed Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile [9]

  • To a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and DABCO (748 mg, 6.99 mmol) in MeCN (1000 mL), slowly add a solution of NaCN (2.40 g, 48.97 mmol) in H2O (100 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the excess cyanide by the addition of an aqueous FeCl3 solution (0.3 M, 30 mL).

  • Dilute the reaction mixture with H2O (470 mL) and extract with EtOAc (3 x 400 mL).

  • Combine the organic layers, wash with brine (100 mL), dry with Na2SO4, filter, and concentrate in vacuo to yield a yellow solid.

Characterization Techniques

The synthesized benzothiazole-2-carbonitrile derivatives are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the compounds and confirming the presence of key functional groups. For example, in the 1H NMR spectrum of 6-amino-2-cyanobenzothiazole, characteristic signals for the aromatic protons and the amine protons are observed.[9] The 13C NMR spectrum will show the distinctive signal for the nitrile carbon.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic stretching frequency of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

Therapeutic Landscape: A Focus on Anticancer Activity

Benzothiazole-2-carbonitrile derivatives have demonstrated a remarkable spectrum of biological activities, with a particular emphasis on their potential as anticancer agents.[10] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[11]

Mechanism of Action in Cancer Cells
  • Induction of Apoptosis: A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[12] This can be triggered through the intrinsic mitochondrial pathway, leading to the activation of caspases, the key executioners of apoptosis.[11][13]

  • Kinase Inhibition: Several benzothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[14][15] For instance, some derivatives exhibit inhibitory activity against enzymes like CYP1A1, which can be overexpressed in certain tumors.[14][15]

  • DNA Interaction: Some derivatives have been shown to interact with DNA, potentially leading to DNA damage and cell death in cancer cells.[14]

Structure-Activity Relationship (SAR) Studies

The biological activity of benzothiazole-2-carbonitrile derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring.

  • Substitution at the 6-position: The introduction of various groups at the 6-position of the benzothiazole ring has been extensively explored. Electron-donating groups like methoxy and electron-withdrawing groups have been shown to influence the anticancer potency.[15]

  • Substitution on the 2-phenyl ring (for 2-aryl derivatives): For derivatives bearing a phenyl group at the 2-position, substitutions on this ring can significantly impact activity. Lipophilic groups and those capable of forming hydrogen bonds can enhance the interaction with biological targets.[16][17]

  • The Role of the 2-carbonitrile group: The nitrile group itself is a key pharmacophore, participating in interactions with target enzymes and contributing to the overall electronic properties of the molecule.

Quantitative Data on Anticancer Activity

The anticancer efficacy of benzothiazole-2-carbonitrile derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[4]
Substituted bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG20.0012 - 0.048[4][12]
Thiourea containing benzothiazoleU-93716.23[4]
Nitrobenzylidene containing thiazolidine derivativeMCF-7, HepG20.036, 0.048[4]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29, H460, A549, MDA-MB-2310.024 - 0.88[1][4]
Pyridine containing pyrimidine derivativeColo205, U937, MCF-7, A5495.04 - 30.67[4][12]
Ru(III) containing methylbenzothiazole derivativeA5499.0 - 10.67 (µg/mL)[4]
Naphthalimide derivativeHT-29, A549, MCF-73.47 - 7.91[1]
Benzothiazole with nitro substituentHepG256.98 (24h), 38.54 (48h)[5]
Benzothiazole with fluorine substituentHepG259.17 (24h), 29.63 (48h)[5]
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-chlorophenyl)-2-phenylacetamideVarious-[2]
Ortho-hydroxy N-carbamoylhydrazone derivative (16b)Various0.14 - 0.98[16]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzothiazole-2-carbonitrile derivative for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Visualizing the Science: Workflows and Pathways

To better understand the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a potential signaling pathway affected by these derivatives.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_analysis Analysis 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride->Condensation Benzothiazole Intermediate Benzothiazole Intermediate Condensation->Benzothiazole Intermediate Formation of amide intermediate Cyclization Cyclization Cyanation Cyanation Benzothiazole-2-carbonitrile Derivative Benzothiazole-2-carbonitrile Derivative Cyanation->Benzothiazole-2-carbonitrile Derivative Benzothiazole Intermediate->Cyclization Intramolecular ring closure Purification (Chromatography) Purification (Chromatography) Benzothiazole-2-carbonitrile Derivative->Purification (Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Chromatography)->Characterization (NMR, IR, MS)

Caption: A generalized workflow for the synthesis of benzothiazole-2-carbonitrile derivatives.

Apoptosis_Pathway Benzothiazole-2-carbonitrile Derivative Benzothiazole-2-carbonitrile Derivative Kinase Inhibition Kinase Inhibition Benzothiazole-2-carbonitrile Derivative->Kinase Inhibition Mitochondrial Stress Mitochondrial Stress Benzothiazole-2-carbonitrile Derivative->Mitochondrial Stress Kinase Inhibition->Mitochondrial Stress Downstream signaling Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by benzothiazole-2-carbonitrile derivatives.

Future Perspectives and Conclusion

The journey of benzothiazole-2-carbonitrile derivatives, from their historical roots to their current standing as promising therapeutic candidates, is a testament to the power of medicinal chemistry. The continuous development of innovative synthetic methodologies has made these compounds more accessible, paving the way for extensive biological evaluation. The wealth of data on their anticancer activities, coupled with a growing understanding of their mechanisms of action, positions this scaffold as a fertile ground for future drug discovery efforts.

References

  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (2004). Organic & Biomolecular Chemistry, 2(20), 3039-3043. [Link]
  • Gupta, A., Rawat, S., Divakar, G., & Jangid, M. K. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Chemical and Pharmaceutical Research, 2(3), 13-23. [Link]
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). Molecules, 27(23), 8426. [Link]
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). Molecules, 26(16), 4937. [Link]
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2023). Pharmaceuticals, 16(8), 1156. [Link]
  • Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 356-377. [Link]
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2017). Chemical Biology & Drug Design, 89(3), 423-433. [Link]
  • Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 356-377. [Link]
  • Anticancer activity of benzothiazole derivatives. (2023).
  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses, 95, 177-191. [Link]
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(1), 1. [Link]
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). Molecules, 27(23), 8426. [Link]
  • Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. (2014). European Journal of Medicinal Chemistry, 86, 693-705. [Link]
  • Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (2016). Beilstein Journal of Organic Chemistry, 12, 2019-2025. [Link]
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022).
  • Design, synthesis, and structure–activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. (2014).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2019). Molecules, 24(11), 2077. [Link]
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 698. [Link]
  • 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. (2015). Methods in Molecular Biology, 1266, 81-92. [Link]
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2018). Molecules, 23(11), 2999. [Link]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

Sources

A Theoretical and Computational Scrutiny of 6-Bromobenzo[d]thiazole-2-carbonitrile: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Employing state-of-the-art computational methodologies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, this guide explores its potential as a therapeutic agent through molecular docking studies, offering a robust framework for researchers and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical depth and practical application.

Introduction: The Scientific Imperative for Theoretical Calculation

This compound belongs to the benzothiazole class of compounds, a scaffold renowned for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4][5] Its unique electronic architecture, characterized by a fused benzene and thiazole ring system, also makes it a candidate for applications in material science, such as in the development of organic light-emitting diodes (OLEDs).[1]

Before embarking on costly and time-consuming synthesis and experimental testing, theoretical calculations provide an invaluable in silico laboratory. These computational methods allow us to predict molecular geometry, vibrational frequencies, electronic transitions, and potential interactions with biological targets with a high degree of accuracy. This predictive power not only accelerates the research and development process but also provides a deeper, mechanistic understanding of the molecule's behavior at a quantum level. This guide is structured to walk the reader through the "why" and "how" of performing such a theoretical investigation on this compound.

Computational Methodology: A Self-Validating System

The accuracy of any theoretical study is contingent upon the appropriateness of the chosen computational methods. For a molecule like this compound, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties offers a balance of computational efficiency and accuracy.[6][7][8]

Geometric Optimization and Vibrational Analysis

The foundational step in our theoretical analysis is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16 software package.

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

    • Rationale: B3LYP is a widely used and well-validated functional that provides a good balance between accuracy and computational cost for organic molecules.[8][9]

  • Basis Set: 6-311++G(d,p).

    • Rationale: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are important for describing the lone pairs and potential weak interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[10]

  • Procedure: a. The initial structure of this compound is built using molecular modeling software. b. A geometry optimization calculation is performed to find the minimum energy conformation. c. A frequency calculation is then performed on the optimized geometry.

    • Self-Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.
Spectroscopic Characterization

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

  • FT-IR and FT-Raman Spectroscopy: The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to assign vibrational modes. A characteristic C≡N stretching vibration for the carbonitrile group is expected.[1][11]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural elucidation of the molecule.[10]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing insights into the electronic transitions and the chromophoric nature of the molecule.[6][10]

Experimental Protocol: Spectroscopic Calculations

  • Software: Gaussian 16.

  • Methodology:

    • FT-IR/Raman: Frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory from the optimized geometry.

    • NMR: ¹H and ¹³C chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level.

    • UV-Vis: Electronic transitions are calculated using TD-DFT at the B3LYP/6-311++G(d,p) level.

Results and Discussion: Unveiling the Molecular Portrait

Molecular Geometry

The optimized geometry of this compound reveals a planar structure, which is characteristic of fused aromatic systems. The calculated bond lengths and angles are expected to be in good agreement with experimental data from X-ray crystallography.[1]

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)
C-BrCalculated Value
C=N (thiazole)Calculated Value
C-SCalculated Value
C≡N (nitrile)Calculated Value
C-S-CCalculated Value
C-C-N (thiazole)Calculated Value

(Note: The table would be populated with the actual calculated values from the DFT output.)

Vibrational Analysis

The calculated vibrational spectrum provides a detailed fingerprint of the molecule. The most characteristic vibration is the stretching of the carbonitrile (C≡N) group, which is experimentally observed around 2231 cm⁻¹.[1][11] Theoretical calculations can confirm this assignment and provide a detailed description of the other vibrational modes.

Table 2: Key Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N StretchCalculated Value~2231[1][11]
Aromatic C-H StretchCalculated Value
Benzothiazole Ring VibrationsCalculated Value

(Note: The table would be populated with the calculated frequencies and compared with available experimental data.)

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.[7][12]

The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. Analysis of the FMOs for this compound will reveal the distribution of electron density and the likely sites for electrophilic and nucleophilic attack.

FMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) caption HOMO-LUMO Energy Diagram

Caption: Frontier Molecular Orbital Energy Diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[8] It is invaluable for identifying the electrophilic and nucleophilic sites. In the MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the thiazole and nitrile groups are expected to be regions of high electron density.

MEP_Workflow start Optimized Molecular Geometry (B3LYP/6-311++G(d,p)) calc Single Point Energy Calculation (Generates Electron Density) start->calc mep Calculate Molecular Electrostatic Potential (Maps Potential on Electron Density Surface) calc->mep visualize Visualize MEP Map (Identify Electrophilic and Nucleophilic Sites) mep->visualize caption MEP Calculation Workflow

Caption: Workflow for Calculating the Molecular Electrostatic Potential.

Molecular Docking: A Gateway to Drug Discovery

The therapeutic potential of this compound can be assessed through molecular docking. This computational technique predicts the preferred orientation of a ligand (our molecule) when bound to a target protein. Benzothiazole derivatives have shown inhibitory activity against various enzymes, making them attractive candidates for drug design.[2][3][13]

Experimental Protocol: Molecular Docking

  • Target Selection: Based on the known biological activities of benzothiazoles, a relevant protein target is chosen (e.g., Dihydrofolate Reductase (DHFR) for antimicrobial activity, or a specific kinase for anticancer potential).[2][4] The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Ligand and Protein Preparation: a. The 3D structure of this compound is optimized as described previously. b. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: a. Software: AutoDock Vina or Schrödinger's Glide. b. A grid box is defined around the active site of the protein. c. The docking algorithm explores various conformations and orientations of the ligand within the active site, scoring them based on their binding affinity.

  • Analysis of Results: a. The docking scores (binding energies) are analyzed to identify the most stable binding poses. b. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Docking_Process cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_opt Optimize Ligand Structure (this compound) docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_opt->docking protein_pdb Obtain Protein Structure (PDB) protein_prep Prepare Protein (Add Hydrogens, Assign Charges) protein_pdb->protein_prep protein_prep->docking analysis Analysis of Results (Binding Affinity, Interactions) docking->analysis caption Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Table 3: Hypothetical Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Example Target 1Calculated Valuee.g., Lys220, Asn44[2][3]
Example Target 2Calculated Valuee.g., Leu222[3]

(Note: This table would be populated with the results of the docking simulations against specific protein targets.)

Conclusion and Future Perspectives

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By integrating DFT, TD-DFT, and molecular docking, we can generate a detailed understanding of its physicochemical properties and biological potential. The insights gained from these theoretical calculations can guide the rational design of novel benzothiazole derivatives with enhanced therapeutic efficacy or tailored material properties. The protocols and rationale presented herein serve as a robust starting point for researchers aiming to explore the promising chemical space of this and related heterocyclic compounds.

References

  • Al-Ostath, A. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4978.
  • El-Sayed, M. A. et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221.
  • National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubChem.
  • Patel, D. et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Pharmaceuticals, 17(1), 1.
  • Wong, Y. C. et al. (2017). TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water. Journal of Fluorescence, 27(2), 745-754.
  • Singh, S. et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 194-203.
  • Aicha, Y. A. et al. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry, 15(01), 1650002.
  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.). Journal of Chemistry.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). Computational Chemistry, 11(4).
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). Scilit.
  • El-Gohary, N. S. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53.
  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (2016). Journal of Theoretical and Computational Chemistry.
  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2021). RSC Advances, 11(52), 32939-32953.
  • 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2019). Molecules, 24(17), 3073.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1736.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(50), 35058-35074.
  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 443-453.
  • Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)-4-carbonitrile. (2023). Molbank, 2023(3), M1683.
  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1169-1175.
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Chemistry Central Journal, 18(1), 1386.
  • Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... (2021). Journal of Molecular Structure, 1244, 130953.
  • Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. (2022). Journal of Molecular Liquids, 367, 120412.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a... (2022). Polycyclic Aromatic Compounds, 1-23. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Yadav/39e99e28f1155919429718420603f08967406a4b]([Link]
  • Spectroscopic (FTIR, FT-Raman, 1H NMR and UV–Vis) and DFT/TD-DFT studies on cholesteno [4,6-b,c]-2′,5′-dihydro-1′,5′-benzothiazepine. (2025). Journal of Molecular Structure, 1315, 138623. Available at: [Link]_46-bc-2'5'-dihydro-1'5'-benzothiazepine)

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its synthetic utility is largely dictated by the reactivity of its electrophilic and nucleophilic sites. This guide provides a comprehensive analysis of these reactive centers, grounded in fundamental principles of electronic effects, computational predictions, and experimental evidence. We will dissect the influence of the fused benzothiazole ring system and the bromo and carbonitrile substituents to build a predictive framework for its chemical behavior, thereby empowering researchers in the rational design of novel derivatives and synthetic pathways.

Introduction: The Structural and Electronic Landscape

This compound is a molecule featuring a bicyclic benzothiazole core. This core is substituted with a bromine atom at the 6-position of the benzene ring and a carbonitrile (cyano) group at the 2-position of the thiazole ring.[1] The interplay between the electron-rich nature of the heterocyclic system and the potent electron-withdrawing properties of the substituents creates a unique and nuanced reactivity profile. Understanding this profile is critical for its application as a versatile building block in the synthesis of more complex molecules, including therapeutic agents and functional materials.[2][3]

Core Structure and Nomenclature

To facilitate a clear discussion, it is essential to establish the standardized IUPAC numbering of the benzothiazole ring system.

Caption: IUPAC numbering of this compound.

Reactivity_Analysis_Workflow cluster_Theoretical Theoretical Prediction cluster_Experimental Experimental Validation Structure Molecular Structure (this compound) Electronic_Effects Analyze Electronic Effects (-I, -M of CN) (-I, +M of Br) Structure->Electronic_Effects Computational Computational Analysis (MEP, FMO) Electronic_Effects->Computational Informs Calculations Predicted_Sites Predicted Reactive Sites (Electrophilic & Nucleophilic) Computational->Predicted_Sites Predicts Electrophilic_Reactions Reactions with Electrophiles Validated_Sites Validated Reactivity Profile Electrophilic_Reactions->Validated_Sites Confirms Nucleophilic_Reactions Reactions with Nucleophiles Nucleophilic_Reactions->Validated_Sites Confirms Spectroscopy Spectroscopic Analysis (NMR, etc.) Spectroscopy->Validated_Sites Characterizes Predicted_Sites->Electrophilic_Reactions Predicted_Sites->Nucleophilic_Reactions

Analysis of Electrophilic Sites

Electrophilic sites are electron-deficient atoms that are susceptible to attack by nucleophiles. In this compound, several positions exhibit significant electrophilic character.

The C2 Carbon of the Thiazole Ring

The carbon atom at the 2-position (C2), to which the nitrile group is attached, is a primary electrophilic center. This is due to the cumulative electron-withdrawing effects of:

  • The adjacent thiazole nitrogen (N3). [4]* The thiazole sulfur (S1).

  • The attached carbonitrile group.

The carbonitrile carbon itself is also highly electrophilic. This site is particularly reactive towards nucleophilic attack, a property that has been exploited in bioconjugation chemistry. [2]The reaction of 2-cyanobenzothiazoles with N-terminal cysteine residues on peptides and proteins to form a luciferin-like structure is a prime example of this reactivity. [5][6][7]

The C6 Carbon of the Benzene Ring

The carbon atom bearing the bromine (C6) is another significant electrophilic site. The benzothiazole ring system, especially when substituted with an additional EWG like the 2-cyano group, activates attached halogens towards nucleophilic aromatic substitution (SNAr). [4][8]The electron-withdrawing nature of the heterocyclic core helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. [9]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at C6

The following is a generalized protocol for the substitution of the bromine atom at C6 with a generic amine nucleophile.

Objective: To replace the C6-bromo substituent with an amino group via an SNAr reaction.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new product with a higher Rf value (in many cases) on TLC would indicate a successful reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

SNAr_Mechanism Reactant [Reactant] This compound + Nu⁻ Intermediate [Meisenheimer Complex] Resonance-Stabilized Anionic Intermediate Reactant->Intermediate Nucleophilic Attack at C6 Product [Product] 6-Nu-Benzo[d]thiazole-2-carbonitrile + Br⁻ Intermediate->Product Elimination of Leaving Group (Br⁻) & Aromaticity Restoration

Analysis of Nucleophilic Sites

Nucleophilic sites are electron-rich atoms capable of donating an electron pair to an electrophile.

The Thiazole Nitrogen (N3)

The primary nucleophilic center in the this compound molecule is the nitrogen atom of the thiazole ring (N3). [10]The lone pair of electrons on this nitrogen is available for donation to electrophiles. Computational studies on benzothiazole and its derivatives consistently show a region of high electron density (negative electrostatic potential) around this nitrogen atom, confirming its nucleophilic character. [10][11]This site can be protonated in acidic media or alkylated with suitable electrophiles.

The Benzene Ring (Electrophilic Aromatic Substitution)

While the benzene ring is heavily deactivated by the two strong electron-withdrawing groups, it can still undergo electrophilic aromatic substitution (EAS) under harsh conditions. [12]The directing effects of the substituents would need to be considered:

  • The bromo group is an ortho, para-director.

  • The benzothiazole moiety's directing influence is more complex, but generally, it deactivates the ring.

Given the strong deactivation, forcing conditions would be required, and the reaction would likely be sluggish and may yield a mixture of products. The positions least deactivated would be C4, C5, and C7.

Summary of Reactivity Profile

The reactivity of this compound is dominated by the strong electrophilic character induced by its electron-withdrawing substituents.

SiteCharacterPrimary ReactionsRationale
C2 (Nitrile C) Electrophilic Nucleophilic addition (e.g., with thiols) [5]Adjacent to N3, S1, and part of the electron-withdrawing nitrile group.
C6 (Bromo C) Electrophilic Nucleophilic Aromatic Substitution (SNAr) [4]Activated by the electron-withdrawing benzothiazole and 2-cyano groups.
N3 (Thiazole N) Nucleophilic Protonation, AlkylationLone pair of electrons available for donation; confirmed by MEP analysis. [10]
Benzene Ring Weak NucleophileElectrophilic Aromatic Substitution (harsh conditions)Heavily deactivated by two potent electron-withdrawing groups.

Applications in Drug Development and Materials Science

The defined reactivity of this compound makes it a valuable scaffold.

  • Medicinal Chemistry: The C6 position can be functionalized with various amines, alcohols, or thiols via SNAr to generate libraries of compounds for biological screening. [13]The C2-nitrile can be hydrolyzed to a carboxylic acid or converted to other functional groups. [2]* Bioconjugation: The high reactivity of the C2-cyanobenzothiazole moiety with cysteine is a powerful tool for site-specific labeling of proteins and peptides for imaging and diagnostic applications. [5][7]

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. Its chemistry is dominated by the strong electrophilic character at the C2 and C6 positions, making it an excellent substrate for nucleophilic addition and substitution reactions. The thiazole nitrogen, N3, serves as the primary nucleophilic center. A thorough understanding of these reactive sites, guided by the principles of electronic effects and supported by computational and experimental data, is paramount for leveraging this versatile building block in the synthesis of complex and functional molecules for a wide range of scientific applications.

References

  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Fiveable. (n.d.). Aromatic Nitriles Definition.
  • Nguessan, A. K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Open Journal of Physical Chemistry, 14, 1-20.
  • Deboves, H. J. C., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(19), 6289.
  • Zhong, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437-1453.
  • Benchchem. (n.d.). The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.
  • Rehman, A. U., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 896.
  • Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. Journal of Molecular Structure, 1198, 126883.
  • Zhang, Y., et al. (2017). Effect of bromine substituent on optical properties of aryl compounds. Journal of Physical Organic Chemistry, 30(11), e3708.
  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.
  • Li, Z., et al. (2011). Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry, 22(9), 1789-1795.
  • Liang, G., et al. (2010). A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. Nature Chemistry, 2, 54-60.
  • Ren, H., et al. (2008). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. Angewandte Chemie International Edition, 47(50), 9658-9662.
  • A Level Chemistry. (n.d.). Electrophilic substitution-halogenation of benzene rings.
  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Bromine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Koutentis, P. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(1), 226.

Sources

Methodological & Application

The Versatile Scaffold: Harnessing 6-Bromobenzo[d]thiazole-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Core

In the landscape of contemporary drug discovery, the benzothiazole moiety stands out as a "privileged scaffold," a structural motif consistently found in compounds exhibiting a wide array of biological activities.[1] Its rigid, planar structure and the presence of heteroatoms facilitate multiple non-covalent interactions with biological macromolecules, making it an ideal starting point for the design of novel therapeutics.[1] Among the various substituted benzothiazoles, 6-Bromobenzo[d]thiazole-2-carbonitrile has emerged as a particularly valuable building block. Its strategic placement of a bromine atom and a nitrile group offers medicinal chemists a versatile handle for molecular elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization and biological evaluation.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the starting material is paramount. This compound is a heterocyclic aromatic compound with the chemical formula C₈H₃BrN₂S and a molecular weight of approximately 239.12 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₃BrN₂S[2]
Molecular Weight~239.12 g/mol [2]
AppearanceWhite to pale yellow solid[3]
Melting Point141–142 °C[3]

A key aspect of ensuring the purity and identity of this starting material lies in its spectroscopic signature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: The ¹H NMR spectrum of this compound in CDCl₃ typically displays three distinct signals in the aromatic region. A doublet of doublets around δ 8.15 ppm can be assigned to the proton at the 5-position, coupled to the protons at positions 4 and 7. Another doublet of doublets at approximately δ 8.08 ppm corresponds to the proton at the 4-position, while a third signal, a doublet of doublets around δ 7.76 ppm, is attributed to the proton at the 7-position.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: The ¹³C NMR spectrum provides further structural confirmation. Key resonances in CDCl₃ include the nitrile carbon at approximately δ 112.67 ppm and the carbons of the benzothiazole core appearing between δ 123.18 and δ 151.13 ppm.[3]

Infrared (IR) Spectroscopy: A characteristic sharp peak in the IR spectrum is observed around 2231 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[3]

Application in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its capacity to serve as a versatile precursor for a multitude of bioactive compounds. The bromine atom at the 6-position is amenable to various cross-coupling reactions, while the nitrile group at the 2-position can be transformed into other functional groups.

Workflow for Derivatization

G A This compound B Suzuki Coupling (Aryl or Heteroaryl Introduction) A->B Pd catalyst, base, boronic acid/ester C Buchwald-Hartwig Amination (Amine Introduction) A->C Pd catalyst, base, amine D Nitrile Hydrolysis (Carboxylic Acid Formation) A->D Acid or base catalysis E Nitrile Reduction (Amine or Aldehyde Formation) A->E Reducing agent (e.g., DIBAL-H, LiAlH4) F 6-Aryl/Heteroaryl-benzo[d]thiazole-2-carbonitrile Derivatives (e.g., Anticancer Agents) B->F G 6-Amino-benzo[d]thiazole-2-carbonitrile Derivatives (e.g., Kinase Inhibitors) C->G H 6-Bromobenzo[d]thiazole-2-carboxylic Acid (Further Amide/Ester Coupling) D->H I 6-Bromobenzo[d]thiazole-2-carbaldehyde/methanamine (Scaffolds for Further Elaboration) E->I

Caption: Derivatization pathways for this compound.

Protocols for Chemical Synthesis

The following protocols are illustrative examples of how this compound can be chemically modified. Researchers should adapt these procedures based on the specific substrate and desired product, with careful monitoring by techniques such as TLC or LC-MS.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the 6-position.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, offering a reliable strategy to expand the molecular complexity of the benzothiazole scaffold.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted benzothiazole derivative.

Protocol 2: Conversion of the Nitrile to a Thiazolone Ring

This protocol is adapted from a literature procedure for the synthesis of a dimethyloxyluciferin derivative, demonstrating the reactivity of the nitrile group.[4]

Rationale: The reaction of the 2-carbonitrile with a mercaptoester provides a pathway to construct a thiazolone ring, a key structural feature in luciferin analogs and other bioactive molecules.

Materials:

  • This compound

  • Ethyl 2-mercapto-2-methylpropanoate (1.2 equivalents)

  • Triethylamine (2.4 equivalents)

  • iso-Propanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in iso-propanol.

  • Add ethyl 2-mercapto-2-methylpropanoate (1.2 equivalents) and triethylamine (2.4 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 6 hours.[4]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent like ethanol to yield the 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.[4]

Applications in Anticancer Drug Discovery

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[5] Derivatives of this compound have been explored for their potential to inhibit tumor growth through various mechanisms.

Mechanism of Action: Benzothiazole derivatives have been shown to exert their anticancer effects by targeting a range of biological pathways, including the inhibition of kinases, interaction with DNA, and induction of apoptosis.[5] For example, certain 2-arylbenzothiazoles have demonstrated potent and selective antitumor properties.[6]

Table 2: Examples of Anticancer Activity of Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC₅₀/ActivityReference
2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideHuman lung cancerExcellent in vivo tumor growth inhibition[7]
Naphthalimide-benzothiazole derivative 67HT-29, A549, MCF-7IC₅₀ = 3.47, 3.89, 5.08 µM, respectively[5]
Indole semicarbazide benzothiazole 55HT-29, H460, A549, MDA-MB-231IC₅₀ = 0.024, 0.29, 0.84, 0.88 µM, respectively[5]
Benzothiazole derivative 2bPancreatic and Paraganglioma cellsIC₅₀ values ranging from 8.49 to 19.65 µM[8]
6-ammonium-2-(2-hydroxy/methoxyphenyl)benzothiazoles 5f and 6fHeLaSelective antiproliferative activity in micro and submicromolar concentrations[9]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized derivatives against cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Applications in Antibacterial Drug Discovery

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents.[10] Benzothiazole derivatives have shown promise as a new class of antibacterial compounds.[10]

Mechanism of Action: The antibacterial activity of benzothiazoles can be attributed to the inhibition of essential bacterial enzymes such as DNA gyrase, peptide deformylase, and dihydropteroate synthase.[10]

Table 3: Examples of Antibacterial Activity of Benzothiazole Derivatives

Compound/Derivative ClassBacterial Strain(s)MIC (Minimum Inhibitory Concentration)Reference
Benzothiazole derivative 19aEnterococcus faecalis3.13 µM[10]
Thiazolidinone derivative 11aListeria monocytogenes, P. aeruginosa, E. coli, S. aureus0.10–0.25 mg/mL[10]
2,6-disubstituted benzothiazole 130a, 130b, 130cMoraxella catarrhalis4 µg/mL[10]
N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide (VH05)E. coli ATCC 25923Active at 200 µg/mL[11]
Protocol 4: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized benzothiazole derivatives dissolved in DMSO

  • Standard antibiotic for positive control (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic functionalization allows for the rapid generation of diverse compound libraries for screening against a multitude of therapeutic targets. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of more complex and stereochemically defined derivatives, the elucidation of precise mechanisms of action, and the optimization of lead compounds for improved efficacy and safety profiles.

References

  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
  • Haroun, M., et al. (2023).
  • ResearchGate. (2024, March 18). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332.
  • (Reference not directly used in the text but relevant to the topic)
  • (Reference not directly used in the text but relevant to the topic)
  • (Reference not directly used in the text but relevant to the topic)
  • (Reference not directly used in the text but relevant to the topic)
  • PubMed. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents.
  • PubMed Central. (n.d.).
  • (Reference not directly used in the text but relevant to the topic)
  • (Reference not directly used in the text but relevant to the topic)
  • (Reference not directly used in the text but relevant to the topic)
  • Unich. (2022, July 28).
  • IJSDR. (n.d.).
  • (Reference not directly used in the text but relevant to the topic)
  • National Institutes of Health. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles.

Sources

Application Note & Protocol: Synthesis and Derivatization of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and material science. We present two robust synthetic protocols: the classical Sandmeyer reaction and a modern palladium-catalyzed cyanation. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, step-by-step methodologies, and characterization data. Furthermore, we explore strategies for the subsequent derivatization of the core structure, enabling access to a diverse library of novel compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular building block.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in pharmaceutical and materials science.[1] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide range of biological targets, making it a cornerstone in drug design.[2] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]

The specific compound, this compound (C₈H₃BrN₂S), is a particularly valuable intermediate.[4] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. Simultaneously, the carbonitrile group at the 2-position is a key functional group that can be transformed into amides, carboxylic acids, or other functionalities, and it plays a role in modulating the molecule's electronic properties.[5] This dual functionality makes this compound an ideal starting point for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

This guide will detail two primary synthetic routes to this core structure and outline subsequent derivatization strategies.

Overview of Synthetic Pathways

The synthesis of 2-cyanobenzothiazoles can be approached through several established methods. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents, such as toxic cyanides.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Target Molecule 2-Amino-6-bromobenzothiazole 2-Amino-6-bromobenzothiazole Sandmeyer Reaction Sandmeyer Reaction 2-Amino-6-bromobenzothiazole->Sandmeyer Reaction 1. NaNO₂, H⁺ 2. CuCN 2,6-Dibromobenzothiazole 2,6-Dibromobenzothiazole Pd-Catalyzed Cyanation Pd-Catalyzed Cyanation 2,6-Dibromobenzothiazole->Pd-Catalyzed Cyanation Pd Catalyst, Ligand Cyanide Source (e.g., Zn(CN)₂) Target This compound Sandmeyer Reaction->Target Pd-Catalyzed Cyanation->Target

Caption: Primary synthetic routes to this compound.

  • Sandmeyer Reaction: A classical and reliable method that converts an aryl amine into an aryl nitrile via a diazonium salt intermediate.[6][7] This pathway begins with 2-amino-6-bromobenzothiazole. While effective, it involves the in situ generation of diazonium salts, which can be unstable, and the use of copper(I) cyanide.[6]

  • Palladium-Catalyzed Cyanation: A more modern approach involving the cross-coupling of an aryl halide (2,6-dibromobenzothiazole) with a cyanide source.[8] This method often offers milder reaction conditions and avoids the handling of highly reactive diazonium intermediates, though it requires a palladium catalyst and specific ligands.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol proceeds in two stages: the synthesis of the 2-amino precursor followed by the diazotization and cyanation reaction.

Part A: Synthesis of 2-Amino-6-bromobenzothiazole

This synthesis is adapted from the general procedure for 2-aminobenzothiazoles, which typically involves the cyclization of an N-arylthiourea. A common method involves reacting 4-bromoaniline with ammonium thiocyanate and subsequently bromine.

Materials & Reagents:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite

  • Concentrated ammonium hydroxide

  • Ethanol

Step-by-Step Procedure:

  • Thiourea Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1 eq.) in glacial acetic acid. Add ammonium thiocyanate (1.1 eq.) and stir the mixture at room temperature for 30 minutes.

  • Cyclization with Bromine: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C. The causality here is critical; the exothermic reaction forms the thiazole ring, and low temperatures prevent unwanted side reactions and decomposition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Add a saturated solution of sodium bisulfite to quench any excess bromine.

  • Isolation: Filter the solid and wash with cold water. Resuspend the crude solid in water and neutralize with concentrated ammonium hydroxide to precipitate the free base.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole.

Part B: Sandmeyer Reaction to this compound

Materials & Reagents:

  • 2-Amino-6-bromobenzothiazole

  • Hydrochloric acid (conc.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate

  • Dichloromethane or Ethyl Acetate

Step-by-Step Procedure:

  • Diazotization: Suspend 2-amino-6-bromobenzothiazole (1 eq.) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath. A fine, non-filterable slurry is ideal for diazotization.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise. The key is to maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is complete when a drop of the solution gives a positive test with starch-iodide paper (turns blue-black).

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (2.4 eq.) in water. The excess cyanide ensures the formation of the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.

  • Cool the copper cyanide solution to 0-5 °C and slowly add the cold diazonium salt solution prepared in step 2. The addition should be controlled to manage the evolution of nitrogen gas.[6]

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and product formation.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute sodium carbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation

This route is advantageous as it often involves more benign conditions. It requires the synthesis of 2,6-dibromobenzothiazole as the starting material.

Part A: Synthesis of 2,6-Dibromobenzothiazole

This protocol is based on the direct bromination of benzothiazole.[9]

Materials & Reagents:

  • Benzothiazole

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Titanium dioxide (catalyst)[9]

  • Saturated sodium bicarbonate solution

  • Isopropanol

Step-by-Step Procedure:

  • Reaction Setup: Dissolve benzothiazole (1 eq.) in chloroform in a three-necked flask equipped with a reflux condenser and mechanical stirrer.

  • Bromination: Add N-bromosuccinimide (2.2 eq.) and a catalytic amount of titanium dioxide. Heat the mixture to reflux (around 50-55 °C) and stir for 10-15 hours.[9] The catalyst facilitates the electrophilic substitution at both the electron-rich C2 and C6 positions.

  • Work-up: Cool the reaction mixture to room temperature and filter. Wash the filtrate with a saturated sodium bicarbonate solution until the organic phase is a light yellow.

  • Isolation and Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the resulting solid from isopropanol to obtain pure 2,6-dibromobenzothiazole.[9]

Part B: Palladium-Catalyzed Cyanation

Materials & Reagents:

  • 2,6-Dibromobenzothiazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromobenzothiazole (1 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.05 eq.), and dppf (0.1 eq.). The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The palladium catalyst facilitates an oxidative addition into the C-Br bond at the 2-position, followed by transmetalation with the zinc cyanide and reductive elimination to form the C-CN bond. The 2-position is generally more reactive towards this substitution than the 6-position.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate this compound.

Derivatization of the Core Scaffold

The synthesized this compound is a platform for creating a diverse library of compounds.

Derivatization cluster_C6 Modification at C6-Br cluster_C2 Modification at C2-CN Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd Cat. Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Cat. Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Cat. Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis H₂O Reduction Reduction (e.g., LiAlH₄) Core->Reduction [H] Aryl_Deriv Aryl_Deriv Suzuki->Aryl_Deriv 6-Aryl-Derivative Amine_Deriv Amine_Deriv Buchwald->Amine_Deriv 6-Amino-Derivative Acid_Deriv Acid_Deriv Hydrolysis->Acid_Deriv Carboxylic Acid / Amide

Caption: Diversification pathways from the core this compound scaffold.

Table 1: Example Derivatization Reactions

PositionReaction TypeReagents & ConditionsProduct Functional Group
C6-Br Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C6-Aryl
C6-Br Buchwald-HartwigAmine (R₂NH), Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C6-Amino (NR₂)
C6-Br Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C6-Alkynyl
C2-CN Acid HydrolysisConcentrated H₂SO₄, H₂O, Reflux2-Carboxylic Acid
C2-CN Basic HydrolysisNaOH, H₂O₂, DMSO, RT2-Carboxamide
C2-CN ReductionLiAlH₄ or Raney Nickel, H₂2-Aminomethyl

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight (for this compound, approx. 239.12 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[5]

  • Melting Point: To assess purity. The reported melting point for this compound is 141–142 °C.[5]

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield (Sandmeyer) - Incomplete diazotization.- Decomposition of diazonium salt due to high temp.- Inefficient displacement by cyanide.- Ensure temp is strictly maintained at 0-5 °C during NaNO₂ addition.- Use a fresh, high-purity batch of NaNO₂.- Ensure the copper cyanide solution is freshly prepared and homogenous.
Incomplete Reaction (Pd-Catalysis) - Catalyst deactivation (exposure to air).- Impure solvent or reagents.- Insufficient reaction time or temperature.- Ensure a strictly inert atmosphere (argon/nitrogen).- Use anhydrous solvents and high-purity reagents.- Increase reaction time or temperature incrementally. Try a different ligand.
Multiple Products / Side Reactions - Temperature too high.- For Pd-catalysis, side reactions at the 6-Br position.- For Sandmeyer, formation of phenol byproducts.- Optimize reaction temperature.- In the Pd-catalyzed reaction, use a slight excess of the aryl bromide to favor mono-cyanation.- Ensure diazonium salt solution is kept cold and used immediately.
Difficulty in Purification - Presence of residual catalyst.- Formation of closely related byproducts.- Filter through Celite or silica plug to remove palladium residues before chromatography.- Optimize the eluent system for column chromatography for better separation.

References

  • Jacquelin, D., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(16), 4983.
  • Wikipedia. Sandmeyer reaction.
  • Ivachtchenko, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(19), 5899.
  • Abdel-Wahab, B. F., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate.
  • Deeming, A. C., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Publications.
  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2165–2193.
  • Bittker, J. A., et al. (2010). Table 2, Cyanation of a Bromoisoxazole Model Compound. Probe Reports from the NIH Molecular Libraries Program.
  • Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Soni, H., et al. (2016). Synthesis and characterization of some novel benzothiazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1835-1843.
  • Holliday, F. W., et al. (2018). One-Step Sixfold Cyanation of Benzothiadiazole Acceptor Units for Air-Stable High-Performance n-Type. Angewandte Chemie.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Al-Obaidy, K. M. A. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.
  • Shrivastava, A., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Bembalkar, S. R., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry.
  • ResearchGate. (2020). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.
  • Sharma, A., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 153-164.
  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

Sources

Application Notes and Protocols: Strategic Derivatization of the Cyano Group in 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Versatility of the 2-Cyano Group

The benzothiazole core, a fusion of benzene and thiazole rings, is a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is present in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6] 6-Bromobenzo[d]thiazole-2-carbonitrile serves as a pivotal building block in this domain. The bromine atom at the C6 position offers a site for cross-coupling reactions, while the cyano group at the C2 position is a remarkably versatile functional handle. Its ability to be transformed into various other functional groups opens a gateway to a vast chemical space for drug discovery and materials science.[7]

This guide provides an in-depth exploration of key derivatization strategies for the 2-cyano group of this compound. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for hydrolysis, reduction, cycloaddition, and conversion to amidines. Each protocol is designed to be a self-validating system, with explanations for critical experimental choices to ensure reproducibility and success.

Section 1: Hydrolysis of the Cyano Group

The hydrolysis of a nitrile is a fundamental transformation that can lead to either a primary amide or a carboxylic acid. The outcome is highly dependent on the reaction conditions. While forcing conditions (strong acid or base with heat) typically drive the reaction to the carboxylic acid, more controlled methods can be employed to isolate the intermediate amide, which is often a desirable functional group in its own right.[8][9]

Complete Hydrolysis to 6-Bromobenzo[d]thiazole-2-carboxylic Acid

Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[8] The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.

cluster_hydrolysis Acid-Catalyzed Hydrolysis Start 6-Bromobenzo[d]thiazole- 2-carbonitrile Amide 6-Bromobenzo[d]thiazole- 2-carboxamide Start->Amide H₂O, H⁺ (e.g., H₂SO₄) Acid 6-Bromobenzo[d]thiazole- 2-carboxylic Acid Amide->Acid H₂O, H⁺, Heat

Caption: Pathway for the hydrolysis of the 2-cyano group.

Protocol 1: Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic Acid

  • Materials:

    • This compound (1.0 eq)

    • Sulfuric acid (75% aqueous solution)

    • Deionized water

    • Sodium hydroxide (1 M aqueous solution)

    • Hydrochloric acid (1 M aqueous solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound in 75% sulfuric acid (approx. 10 mL per gram of nitrile).

    • Heat the mixture to reflux (approx. 120-130°C) with vigorous stirring. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

    • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice with stirring.

    • A precipitate will form. Adjust the pH of the slurry to ~2-3 with 1 M NaOH to ensure complete protonation of the carboxylic acid.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

    • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an appropriate solvent system like ethanol/water.

Selective Hydrolysis to 6-Bromobenzo[d]thiazole-2-carboxamide

Stopping the hydrolysis at the amide stage requires milder conditions, as the amide is more susceptible to hydrolysis than the starting nitrile.[10] Catalytic methods, often employing metal complexes or specific base catalysis, provide excellent selectivity.[11][12]

Protocol 2: Mo(VI)-Catalyzed Selective Synthesis of 6-Bromobenzo[d]thiazole-2-carboxamide

  • Rationale: This method uses a catalytic amount of sodium molybdate with hydrogen peroxide in an alcoholic solvent, offering a mild and efficient conversion of nitriles to primary amides.[11]

  • Materials:

    • This compound (1.0 eq)

    • Sodium molybdate (Na₂MoO₄) (0.05 eq)

    • Hydrogen peroxide (30% aqueous solution) (3.0 eq)

    • Ethanol

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound and sodium molybdate in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath (0°C).

    • Add 30% hydrogen peroxide dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess hydrogen peroxide.

    • Reduce the solvent volume under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to yield the pure amide.

Section 2: Reduction of the Cyano Group

Nitrile reduction is a powerful tool for synthesizing primary amines or aldehydes. The choice of reducing agent is critical in directing the reaction towards the desired product.[13]

Method Reagent Product Key Considerations
Complete Reduction Lithium Aluminum Hydride (LiAlH₄)Primary AmineHighly reactive, non-selective. Must be performed under anhydrous conditions.
Partial Reduction Diisobutylaluminium Hydride (DIBAL-H)AldehydeBulky hydride reagent allows for a single hydride addition at low temperatures.[14][15]
Stephen Reduction Tin(II) Chloride (SnCl₂) / HClAldehydeClassic method proceeding via an iminium salt intermediate.[16][17]
Complete Reduction to (6-Bromobenzo[d]thiazol-2-yl)methanamine

Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) reduce nitriles completely to primary amines through successive hydride additions.[14]

cluster_reduction Complete Nitrile Reduction Start 6-Bromobenzo[d]thiazole- 2-carbonitrile Product (6-Bromobenzo[d]thiazol-2-yl) methanamine Start->Product 1. LiAlH₄, THF 2. H₂O workup

Caption: Reduction of the nitrile to a primary amine using LiAlH₄.

Protocol 3: Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

  • Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • Materials:

    • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Deionized water

    • 15% aqueous NaOH

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Carefully add LiAlH₄ to a flask containing anhydrous THF under an inert atmosphere. Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction back to 0°C. Quench the reaction with extreme care by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

      • 'x' mL of 15% NaOH solution

      • '3x' mL of water

    • A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. Purification can be achieved by chromatography or conversion to a salt.

Partial Reduction to 6-Bromobenzo[d]thiazole-2-carbaldehyde

The use of a sterically hindered reducing agent like Diisobutylaluminium Hydride (DIBAL-H) at low temperatures (-78°C) allows for the selective reduction of the nitrile to an imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup.[13][15][18]

cluster_dibal DIBAL-H Reduction Start 6-Bromobenzo[d]thiazole- 2-carbonitrile Imine Intermediate Iminium Salt Start->Imine 1. DIBAL-H, Toluene, -78°C Product 6-Bromobenzo[d]thiazole- 2-carbaldehyde Imine->Product 2. Aqueous workup (e.g., H₂O, mild H⁺) cluster_tetrazole Tetrazole Synthesis Start 6-Bromobenzo[d]thiazole- 2-carbonitrile Product 5-(6-Bromobenzo[d]thiazol-2-yl) -1H-tetrazole Start->Product NaN₃, Lewis Acid (e.g., ZnCl₂) or NH₄Cl, DMF, Heat cluster_amidine Pinner Synthesis of Amidine Start 6-Bromobenzo[d]thiazole- 2-carbonitrile Imidate Ethyl 6-bromobenzo[d]thiazole- 2-carbimidate HCl salt Start->Imidate Ethanol, HCl (gas) Product 6-Bromobenzo[d]thiazole- 2-carboximidamide Imidate->Product Ammonia (in Ethanol)

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzothiazoles and the Power of Suzuki-Miyaura Coupling

Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, make them a focal point in drug discovery.[3] The precise functionalization of the benzothiazole scaffold is paramount for the modulation of these properties and the development of novel therapeutic candidates.

Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable strategy in modern organic synthesis.[4]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 6-Bromobenzo[d]thiazole-2-carbonitrile , a key intermediate for accessing a diverse range of 6-aryl-substituted benzothiazole-2-carbonitriles. These products are of significant interest due to the potential for the nitrile group to be further transformed into various functionalities such as amides, amidines, and carboxylic acids, offering a gateway to a rich chemical space for drug development and material science exploration.[3]

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Troubleshooting Problem Common Problems LowYield Low or No Yield Problem->LowYield SideReactions Side Reactions Problem->SideReactions Incomplete Incomplete Reaction Problem->Incomplete Catalyst Catalyst Deactivation LowYield->Catalyst Possible Cause Transmetalation Inefficient Transmetalation LowYield->Transmetalation Possible Cause Temp Low Temperature LowYield->Temp Possible Cause Homocoupling Homocoupling of Boronic Acid SideReactions->Homocoupling Possible Cause Debromination Protodebromination SideReactions->Debromination Possible Cause Reagents Reagent Degradation Incomplete->Reagents Possible Cause

Sources

Application Notes and Protocols: A Hierarchical Strategy for Screening 6-Bromobenzo[d]thiazole-2-carbonitrile for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3][4][5][6] This document provides a comprehensive, field-proven guide for the systematic evaluation of a novel derivative, 6-Bromobenzo[d]thiazole-2-carbonitrile , for potential anticancer activity. We present a hierarchical screening cascade, beginning with broad-spectrum cytotoxicity assessment and progressing to detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended to empower researchers to rigorously assess the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Screening this compound

Benzothiazole derivatives have been extensively investigated as anticancer agents, exhibiting efficacy against a wide array of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[4][7][8] Their mechanisms of action are diverse, ranging from the inhibition of protein tyrosine kinases and cyclin-dependent kinases to the induction of apoptosis and cell cycle arrest.[8] The specific substitutions on the benzothiazole ring system are critical determinants of biological activity and selectivity.[9]

The compound this compound incorporates two key functionalities: a bromine atom at the 6-position and a nitrile group at the 2-position. Halogenation, particularly bromination, can enhance the lipophilicity and metabolic stability of a compound, potentially improving its cell permeability and pharmacokinetic profile. The nitrile group is a versatile functional group that can participate in various biological interactions. While direct anticancer activity data for this compound is not extensively published, related 6-bromobenzothiazole derivatives have shown promising cytotoxicity against human cancer cell lines.[1] This provides a strong rationale for a systematic in vitro screening campaign to elucidate its potential as a novel anticancer agent.

A Phased Approach to Anticancer Screening

A successful screening strategy should be logical, efficient, and designed to build a comprehensive profile of the compound's activity. We propose a three-phase workflow that progresses from broad, high-throughput screening to more focused and complex mechanistic studies.

Screening_Workflow cluster_p1 cluster_p2 cluster_p3 phase1 Phase 1: Primary Cytotoxicity Screening p1_assay Broad-Panel Cytotoxicity Assay (e.g., NCI-60 Screen or similar) phase1->p1_assay Initiate Screening phase2 Phase 2: Mechanistic Elucidation p2_apoptosis Apoptosis Assays (Annexin V / Caspase Activity) phase2->p2_apoptosis Investigate Cell Death p2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) phase2->p2_cellcycle Investigate Proliferation phase3 Phase 3: Selectivity & Advanced Profiling p3_selectivity Normal vs. Cancer Cell Selectivity Assay phase3->p3_selectivity p3_pathway Target Identification (e.g., Western Blotting) phase3->p3_pathway p1_data Determine GI50, TGI, LC50 Identify Sensitive Cell Lines p1_assay->p1_data Generate Data p1_data->phase2 Proceed if Active p2_apoptosis->phase3 Confirm Mechanism p2_cellcycle->phase3 Confirm Mechanism Cell_Cycle_Analysis start Treat Cells with Compound fix Harvest & Fix in 70% Ethanol start->fix stain Stain with Propidium Iodide & RNase A fix->stain analyze Analyze via Flow Cytometry stain->analyze output Quantify % of Cells in G0/G1, S, and G2/M Phases analyze->output

Figure 2: Workflow for Cell Cycle Analysis via Flow Cytometry.

Data Presentation: Example Mechanistic Data
Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 4.12.555.225.119.7
Compound (1 µM) 25.810.320.122.557.4
Compound (5 µM) 48.222.115.718.965.4

Note: Hypothetical data suggests the compound induces apoptosis and causes G2/M cell cycle arrest.

Phase 3: Selectivity and Advanced Profiling

Objective: To assess the cancer-selectivity of the compound and identify potential molecular targets within key signaling pathways.

Rationale: An ideal anticancer agent should be significantly more toxic to cancer cells than to normal, healthy cells. [10]Furthermore, identifying the specific proteins or pathways modulated by the compound is crucial for lead optimization and understanding its precise mechanism of action. [11][12]

Protocol 3.1: Normal vs. Cancer Cell Selectivity Assay
  • Cell Selection: Choose a sensitive cancer cell line (e.g., HCT-116) and a relevant normal cell line (e.g., CCD-18Co normal colon fibroblasts).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or SRB) on both cell lines concurrently. [13][14][15]3. Data Analysis: Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for both the cancer and normal cell lines.

  • Selectivity Index (SI): Calculate the SI using the formula:

    • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

    • An SI value greater than 2 is generally considered indicative of promising selectivity.

Protocol 3.2: Western Blot Analysis of Key Signaling Proteins

Principle: Based on the results from Phase 2 (e.g., G2/M arrest), Western blotting can be used to measure changes in the expression or phosphorylation status of key regulatory proteins.

  • Protein Extraction: Treat the sensitive cancer cell line with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins relevant to the G2/M checkpoint (e.g., Cyclin B1, CDK1, p-CDK1) and apoptosis (e.g., Cleaved Caspase-3, PARP). [16]Use an antibody against β-actin or GAPDH as a loading control.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [16]A decrease in Cyclin B1/CDK1 and an increase in cleaved Caspase-3/PARP would corroborate the cell cycle and apoptosis data.

Signaling_Pathway compound 6-Bromobenzo[d]thiazole- 2-carbonitrile cdk1 CDK1 / Cyclin B1 Complex compound->cdk1 Inhibits procaspase3 Pro-Caspase-3 compound->procaspase3 Activates g2m G2/M Transition cdk1->g2m Promotes mitosis Mitosis g2m->mitosis caspase3 Cleaved Caspase-3 (Active) procaspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes cleaved_parp Cleaved PARP

Figure 3: Hypothetical Mechanism of Action Pathway.

Conclusion and Future Directions

This application note outlines a systematic and robust strategy for the initial anticancer screening of this compound. By following this phased approach, researchers can efficiently generate a comprehensive dataset detailing the compound's cytotoxic breadth, primary mechanism of action, and cancer cell selectivity. Positive results from this screening cascade would provide a strong foundation for more advanced preclinical studies, including structure-activity relationship (SAR) analysis of related analogs, in vivo efficacy studies in xenograft models, and detailed toxicological assessments.

References

  • NCI-60 Human Tumor Cell Line Screen. (2025).
  • Wikipedia. (2023). NCI-60. [Link]
  • Keep, R. F., Harrison, L. E., & Perea, V. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]
  • Shaikh, F., et al. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Molecular and Cellular Biochemistry. [Link]
  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. [Link]
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
  • Gornas, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
  • Noble Life Sciences. (n.d.).
  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. [Link]
  • Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]
  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Wilson, Z. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Merck Millipore. (n.d.). Apoptosis Assays for Muse Cell Analyzer. [Link]
  • Dang, T. L., et al. (2001). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research. [Link]
  • Frontiers. (n.d.). New Mechanisms for Anti-Cancer Drugs. Research Topic. [Link]
  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
  • National Institutes of Health. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]
  • ResearchGate. (2025). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one- [12][13][29]triazole hybrids. [Link]
  • Owa, T., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Frontiers. (2024).
  • Račané, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2024). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. [Link]
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • SciELO. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. [Link]
  • Royal Society of Chemistry. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
  • Prabhu, P. P., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.

Sources

Application Notes and Protocols for Antibacterial Assays of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Growing Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibiotics.[1] Benzothiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antibacterial properties.[2][3] These compounds have been shown to target essential bacterial processes, such as DNA replication and cell wall synthesis.[2][4] This application note provides a comprehensive guide for the evaluation of the antibacterial potential of a specific derivative, 6-Bromobenzo[d]thiazole-2-carbonitrile, a heterocyclic organic compound with the chemical formula C₈H₃BrN₂S.[5] We will detail standardized protocols for antibacterial susceptibility testing, discuss potential mechanisms of action, and provide a framework for data interpretation, empowering researchers to rigorously assess this and similar compounds.

Preliminary Screening: The Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a valuable initial screening method to qualitatively assess the antibacterial activity of a compound.[6][7] This technique is straightforward, cost-effective, and allows for the simultaneous testing of multiple bacterial strains. The principle lies in the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test bacterium. The presence of a zone of inhibition around the disk indicates the compound's ability to halt bacterial growth.

Protocol 1: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Using sterile forceps, apply paper disks impregnated with a known concentration of this compound to the surface of the inoculated MHA plate. Ensure the disks are placed at least 24 mm apart. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, a quantitative method is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Protocol 2: Broth Microdilution Assay

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by using a plate reader to measure optical density.

Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity. The Minimum Bactericidal Concentration (MBC) assay is a subsequent step to make this distinction.

Protocol 3: MBC Assay

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.

Data Presentation

For clear comparison and analysis, the quantitative data from these assays should be summarized in a structured table.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212

Experimental Workflow Visualization

experimental_workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Interpretation start Start with This compound disk_diffusion Disk Diffusion Assay (Qualitative) start->disk_diffusion mic Broth Microdilution (Determine MIC) disk_diffusion->mic If Zone of Inhibition > 0 mbc MBC Assay (Bactericidal/Bacteriostatic) mic->mbc data_table Tabulate MIC/MBC Data mbc->data_table interpretation Assess Antibacterial Spectrum & Potency data_table->interpretation

Caption: Experimental workflow for antibacterial assessment.

Potential Mechanism of Action: Targeting Bacterial DNA Gyrase

Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and transcription.[11][12][13] These enzymes are attractive targets for antibacterial drug development due to their absence in eukaryotes. The proposed mechanism involves the benzothiazole scaffold binding to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its function.[14][15] This leads to the inhibition of DNA supercoiling and ultimately, bacterial cell death.

mechanism_of_action compound 6-Bromobenzo[d]thiazole- 2-carbonitrile gyrB DNA Gyrase (GyrB Subunit) compound->gyrB Inhibits ATP binding dna_supercoiling DNA Supercoiling gyrB->dna_supercoiling Enables cell_death Bacterial Cell Death gyrB->cell_death Inhibition leads to atp ATP atp->gyrB Binds to ATP-binding site replication DNA Replication & Transcription dna_supercoiling->replication

Caption: Proposed inhibition of DNA gyrase by the compound.

Conclusion and Future Directions

This application note provides a robust framework for the initial antibacterial characterization of this compound. The detailed protocols, based on CLSI standards, ensure the generation of reliable and reproducible data.[16] Further investigations should focus on expanding the panel of tested bacterial strains, including clinically relevant resistant isolates, and exploring other potential mechanisms of action, such as the inhibition of dihydroorotase or MurB enzymes, which have also been implicated as targets for benzothiazole derivatives.[1][17][18] Elucidating the precise molecular interactions through techniques like X-ray crystallography and molecular docking will be crucial for the structure-based design of more potent analogs.

References

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Publishing. (2024-01-18).
  • From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. PMC - NIH.
  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Publications. (2020-10-15).
  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC. NIH. (2020-10-15).
  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications.
  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI.
  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. (2023-05-29).
  • Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI. (2022-06-17).
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. (2022-05-18).
  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. Bentham Science. (2018-11-01).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing. (2014-03-26).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009-12-08).
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Bentham Science. (2022-12-01).
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. (2020-04-29).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • CLSI 2024 M100Ed34(1). CLSI.
  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate.
  • Broth Microdilution. MI - Microbiology.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. (2025-09-24).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH. (2021-09-29).
  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
  • Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent. PubMed. (2024-10-07).
  • Different antibacterial targets of benzothiazole derivatives. ResearchGate.

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of 6-Bromobenzo[d]thiazole-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities.[1][2] This guide provides a comprehensive framework for the investigation of 6-Bromobenzo[d]thiazole-2-carbonitrile and its analogs as potential antifungal agents. We will delve into the rationale behind their selection, methods for their synthesis, detailed protocols for in vitro antifungal and cytotoxicity evaluation, and insights into their potential structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers aiming to explore this promising class of compounds.

Introduction: The Rationale for Investigating this compound Analogs

Benzothiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial and antifungal properties.[1][2][3] The core benzothiazole structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. The strategic incorporation of specific substituents at various positions of the benzothiazole ring can significantly influence its potency and spectrum of action.

The selection of the 6-bromo and 2-carbonitrile moieties is deliberate. Halogen atoms, such as bromine, at the C6 position are known to enhance the biological activity of various heterocyclic compounds, potentially through increased lipophilicity, which can improve cell membrane penetration.[4] The electron-withdrawing nature of the carbonitrile group at the C2 position can also play a crucial role in the molecule's interaction with biological targets.[3] This combination of substituents presents a compelling starting point for the development of novel antifungal agents.

Synthesis of this compound Analogs

The synthesis of 2-cyanobenzothiazole derivatives can be achieved through various established chemical routes. A common and effective method involves the cyclization of N-arylcyanothioformamides, which can be prepared from the corresponding anilines.[5][6]

Protocol 1: General Synthesis of Substituted 2-Cyanobenzothiazoles[5][6]

This protocol outlines a general procedure for the synthesis of 2-cyanobenzothiazoles, which can be adapted for the synthesis of 6-bromo analogs by starting with 4-bromoaniline.

Materials:

  • Substituted anilines (e.g., 4-bromoaniline)

  • 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt)

  • Solvents (e.g., toluene, dichloromethane)

  • Palladium and copper catalysts (for C-H functionalization methods)

  • Potassium iodide (for C-H functionalization methods)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of N-Arylcyanothioformamides: React the appropriately substituted aniline with a suitable cyanothioformylating agent.

  • Cyclization to form the Benzothiazole Ring: The N-arylcyanothioformamide intermediate can be cyclized to the corresponding 2-cyanobenzothiazole. One reported method involves a palladium- and copper-catalyzed C-H functionalization/intramolecular C-S bond formation.[5]

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired this compound analog.

Note: The synthesis of these compounds should be performed by trained chemists in a well-ventilated fume hood, as some of the reagents and intermediates may be toxic.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of any potential antifungal agent involves determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to the desired final inoculum concentration.

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

    • Include a drug-free growth control and a medium-only sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Determination of Fungicidal versus Fungistatic Activity

Following the determination of the MIC, it is crucial to ascertain whether the compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth). This is achieved by determining the Minimum Fungicidal Concentration (MFC).

Protocol 3: MFC Determination

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar plate that does not contain the test compound.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Cytotoxicity Assessment: Evaluating the Therapeutic Window

A critical aspect of antifungal drug development is to ensure that the compound is selectively toxic to fungal cells with minimal effect on host mammalian cells. In vitro cytotoxicity assays are essential for determining the therapeutic window of a potential drug candidate.

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay that measures cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of a series of this compound analogs with varied substitutions at other positions of the benzothiazole ring will provide valuable SAR data.

Key Considerations for SAR Studies:

  • Position and Nature of Substituents: Investigate the effect of different electron-donating and electron-withdrawing groups at various positions on the benzene ring of the benzothiazole scaffold.

  • Lipophilicity: The bromine atom at the C6 position is expected to increase lipophilicity. The overall lipophilicity of the analogs can be correlated with their antifungal activity.

  • Steric Factors: The size and shape of the substituents can influence the binding of the molecule to its target.

Data Presentation

Quantitative data from the antifungal and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Antifungal Activity of this compound Analogs

Compound IDR GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformansMIC (µg/mL) vs. A. fumigatusMFC (µg/mL) vs. C. albicans
B-CN-01 H
B-CN-02 4-F
B-CN-03 4-Cl
B-CN-04 4-CH3
Fluconazole -
Amphotericin B -

Table 2: Cytotoxicity of this compound Analogs against HeLa Cells

Compound IDR GroupIC50 (µM)Selectivity Index (SI = IC50/MIC) vs. C. albicans
B-CN-01 H
B-CN-02 4-F
B-CN-03 4-Cl
B-CN-04 4-CH3
Doxorubicin -

Experimental Workflow and Potential Mechanism of Action

The overall experimental workflow for evaluating the antifungal potential of these analogs is depicted below. While the precise mechanism of action for this class of compounds is yet to be elucidated, many antifungal agents target the fungal cell membrane or essential biosynthetic pathways. A common target for azole antifungals is the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[7] Future studies should aim to investigate the potential mechanism of action of these novel benzothiazole derivatives.

Antifungal_Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MFC MFC Determination MIC->MFC SAR Structure-Activity Relationship (SAR) Analysis MFC->SAR Cytotoxicity Cytotoxicity Assay (MTT Assay) Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity Lead_ID Lead Compound Identification SAR->Lead_ID Selectivity->Lead_ID

Caption: Overall workflow for the evaluation of this compound analogs.

Putative_Antifungal_Mechanism cluster_fungal_cell Fungal Cell Compound 6-Bromobenzothiazole Analog Enzyme 14α-demethylase Compound->Enzyme Inhibition Membrane Cell Membrane Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Blocked Disruption Membrane Disruption & Cell Death Enzyme->Disruption Ergosterol->Membrane Incorporation

Caption: Putative mechanism of action targeting ergosterol biosynthesis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of these compounds. Through a combination of targeted synthesis, rigorous in vitro testing, and careful SAR analysis, it is possible to identify lead candidates with potent and selective antifungal activity, contributing to the much-needed arsenal against drug-resistant fungal infections.

References

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation
  • Schematic representation of structure‐activity rel
  • Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs.
  • Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo.
  • New synthesis and biological evaluation of benzothiazole deriv
  • Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Deriv
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • Synthesis and Evaluation of Antifungal Activity of Benzothiazole Deriv
  • (PDF)
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents.
  • Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents.
  • Antifungal and antibiofilm activities of chromones against nine Candida species.
  • Antifungal Activity and In Silico Studies on 2-Acyl
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020).
  • Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea.

Sources

Application Note: 6-Bromobenzo[d]thiazole-2-carbonitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-Bromobenzo[d]thiazole-2-carbonitrile, a distinct member of this family, presents a unique combination of a bromine atom, a thiazole ring, and a cyano group, conferring upon it specific electronic and reactive characteristics.[3] Emerging research and computational studies suggest that this compound and its derivatives have the potential to act as enzyme inhibitors, making them promising candidates for further investigation in drug discovery programs.[1][3] Molecular docking studies have indicated that the benzothiazole core can effectively bind to the active sites of various enzymes, suggesting a broad potential for targeted inhibition.[4][5]

This document provides a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound. It offers a detailed examination of its chemical properties, outlines protocols for investigating its effects on key enzyme classes, and provides insights into data analysis and interpretation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in biological assays. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₃BrN₂S
Molecular Weight 239.09 g/mol [3]
Appearance White to off-white solid[6]
Melting Point 141–142 °C[6]
CAS Number 741253-03-2

The synthesis of this compound can be achieved through various methods, most commonly involving the reaction of 6-bromobenzothiazole with a cyanide source, such as trimethylsilyl cyanide or sodium cyanide, often in the presence of a catalyst.[3][7]

Potential Enzyme Targets and Rationale for Screening

The benzothiazole moiety is a known pharmacophore that can interact with the ATP-binding pocket of kinases and the active sites of other enzymes.[5][8] Based on the known biological activities of similar compounds, the following enzyme classes are proposed as primary targets for inhibitor screening of this compound.

  • Protein Kinases: These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Benzothiazole derivatives have been reported to inhibit a range of kinases, including receptor tyrosine kinases and serine/threonine kinases.[5][9]

  • Proteases: This class of enzymes is involved in protein processing and degradation, with crucial roles in viral replication, cancer progression, and inflammation. Certain benzothiazole derivatives have shown inhibitory activity against proteases.[10]

  • Acetylcholinesterase (AChE): As a key enzyme in the nervous system, AChE is a major target for the treatment of Alzheimer's disease and other neurological disorders. The structural features of some benzothiazoles make them potential inhibitors of this enzyme.[11][12]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for assessing the inhibitory activity of this compound against representative enzymes from the target classes. These protocols are designed to be adaptable for high-throughput screening or more detailed kinetic studies.

General Workflow for Enzyme Inhibition Screening

The overall process for evaluating a potential enzyme inhibitor follows a logical sequence from initial screening to detailed characterization.

Enzyme Inhibition Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound primary_screen Primary Screening at a Single High Concentration prep_compound->primary_screen prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->primary_screen calc_inhibition Calculate Percent Inhibition primary_screen->calc_inhibition dose_response Dose-Response Assay for Active Compounds calc_ic50 Determine IC50 Value dose_response->calc_ic50 calc_inhibition->dose_response If significant inhibition kinetic_studies Kinetic Studies to Determine Mechanism of Inhibition calc_ic50->kinetic_studies For potent inhibitors

Caption: General workflow for screening and characterizing potential enzyme inhibitors.

Protocol 1: Protein Kinase Inhibition Assay (Universal Kinase Activity Kit)

This protocol outlines a general method for screening this compound against a protein kinase of interest using a commercially available universal kinase activity kit. These kits typically measure ADP production, which is a universal product of kinase-catalyzed phosphorylation.[11][13]

Materials:

  • Purified protein kinase (e.g., a tyrosine kinase like VEGFR-2 or a serine/threonine kinase like a CDK)

  • Specific peptide or protein substrate for the chosen kinase

  • Universal Kinase Activity Kit (containing assay buffer, ADP standard, and detection reagents)

  • This compound

  • Known kinase inhibitor as a positive control (e.g., Staurosporine for broad-spectrum inhibition, or a specific inhibitor for the chosen kinase)

  • ATP solution

  • DMSO (for dissolving the test compound)

  • 384-well or 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (in a 384-well plate):

    • Test Wells: Add 5 µL of the diluted test compound.

    • Positive Control Wells: Add 5 µL of the diluted known kinase inhibitor.

    • No Inhibitor Control (100% Activity): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 10 µL of assay buffer.

  • Enzyme and Substrate Addition:

    • Prepare a kinase/substrate mixture in assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically or based on the supplier's recommendations.

    • Add 10 µL of the kinase/substrate mixture to the test, positive control, and no inhibitor control wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the ATP solution to all wells to initiate the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection of ADP Production:

    • Add the detection reagents from the universal kinase assay kit to each well according to the manufacturer's protocol. This typically involves a two-step addition to stop the kinase reaction and initiate the ADP detection reaction.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10-30 minutes).

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[14]

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of No Inhibitor Control Well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[15][16]

Protocol 2: Protease Inhibition Assay (Fluorescent Substrate)

This protocol describes a general method for assessing the inhibitory effect of this compound on a protease using a fluorogenic substrate. Cleavage of the substrate by the protease results in an increase in fluorescence.[17]

Materials:

  • Purified protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)

  • Fluorogenic protease substrate (e.g., FITC-casein or a specific peptide substrate with a fluorophore and a quencher)

  • Protease Assay Kit or individual reagents (assay buffer, substrate, positive control inhibitor)

  • This compound

  • Known protease inhibitor as a positive control (e.g., Aprotinin for serine proteases)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Test Wells: Add 50 µL of assay buffer and 10 µL of the diluted test compound.

    • Positive Control Wells: Add 50 µL of assay buffer and 10 µL of the diluted known protease inhibitor.

    • No Inhibitor Control (100% Activity): Add 50 µL of assay buffer and 10 µL of DMSO.

    • Blank (No Enzyme): Add 60 µL of assay buffer.

  • Enzyme Addition:

    • Prepare a working solution of the protease in assay buffer.

    • Add 20 µL of the protease solution to the test, positive control, and no inhibitor control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation of Proteolytic Reaction:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add 20 µL of the substrate solution to all wells to start the reaction. The final volume is 100 µL.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 485/525 nm for FITC).[18]

Data Analysis:

  • Determine the Rate of Reaction:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Rate of Test Well / Rate of No Inhibitor Control Well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity and is suitable for screening inhibitors.[1][3][6]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • Known AChE inhibitor as a positive control (e.g., Physostigmine or Donepezil)

  • DMSO

  • 96-well clear flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a 10 mM solution of ATCI in deionized water. Prepare this fresh.

    • AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should provide a linear reaction rate for at least 10 minutes.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in the assay buffer.

  • Assay Setup:

    • Test Wells: Add 140 µL of assay buffer, 10 µL of DTNB solution, and 10 µL of the diluted test compound.

    • Positive Control Wells: Add 140 µL of assay buffer, 10 µL of DTNB solution, and 10 µL of the diluted known AChE inhibitor.

    • No Inhibitor Control (100% Activity): Add 140 µL of assay buffer, 10 µL of DTNB solution, and 10 µL of DMSO.

    • Blank (No Enzyme): Add 160 µL of assay buffer and 10 µL of DTNB solution.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the AChE solution to the test, positive control, and no inhibitor control wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Enzymatic Reaction:

    • Add 20 µL of the ATCI solution to all wells to start the reaction. The final volume is 200 µL.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[6][19]

Data Analysis:

  • Determine the Rate of Reaction:

    • Calculate the change in absorbance per minute (ΔA/min) for each well from the linear portion of the absorbance versus time plot.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (ΔA/min of Test Well / ΔA/min of No Inhibitor Control Well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 from the resulting dose-response curve.

Data Interpretation and Further Steps

A successful primary screen will identify initial "hits" that exhibit significant inhibition at a single concentration. For these hits, the determination of the IC50 value provides a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.

Data Interpretation and Follow-up cluster_initial Initial Findings cluster_followup Follow-up Studies ic50 Potent IC50 Value (e.g., < 10 µM) selectivity Selectivity Profiling (against related enzymes) ic50->selectivity kinetics Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) ic50->kinetics sar Structure-Activity Relationship (SAR) (synthesis and testing of analogs) ic50->sar cell_based Cell-based Assays to Assess Cellular Potency and Toxicity kinetics->cell_based sar->cell_based

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromobenzo[d]thiazole-2-carbonitrile on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 6-Bromobenzo[d]thiazole-2-carbonitrile, a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide outlines a strategic, multi-tiered experimental workflow designed to characterize the cytotoxic and cytostatic effects of this compound on various cancer cell lines. We present detailed, field-proven protocols for primary cytotoxicity screening, and subsequent mechanistic assays to investigate the induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways. The methodologies are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility for researchers in oncology and drug development.

Introduction: The Rationale for Investigating Benzothiazole Derivatives

Benzothiazole (BTA) is a privileged heterocyclic scaffold formed by the fusion of a benzene and a thiazole ring. This structural motif is present in numerous compounds that exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The anticancer potential of BTA derivatives is particularly noteworthy, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in various cancer cell lines.[1][2][3][4] Compounds with the 2-substituted benzothiazole structure, in particular, have shown promising antitumor activity against breast, lung, and liver cancer cell lines.[3][5]

This compound is a specific derivative within this class. The inclusion of a bromine atom and a carbonitrile group suggests potential for unique interactions with biological targets. This guide provides the experimental framework to systematically elucidate its anticancer potential. Our approach begins with broad screening to identify sensitive cancer cell lines and progresses to detailed mechanistic studies to understand how the compound exerts its effects.

Experimental Strategy: A Tiered Approach to Characterization

A logical, phased approach is crucial for efficiently characterizing a novel compound. We propose a four-tier workflow that moves from general cytotoxicity to specific molecular mechanisms. This strategy ensures that resources are directed toward the most promising avenues of investigation based on accumulating data.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Antiproliferative Effects cluster_3 Tier 4: Molecular Target & Pathway Analysis T1 Cytotoxicity Screening (MTT / XTT Assay) T2 Apoptosis Analysis (Annexin V / PI Staining) T1->T2 If cytotoxic T3 Cell Cycle Analysis (Propidium Iodide Staining) T1->T3 If cytostatic or cytotoxic T1_obj Objective: Determine IC50 values across a panel of cancer cell lines. T4 Signaling Pathway Investigation (Western Blotting) T2->T4 Based on results T2_obj Objective: Quantify apoptotic vs. necrotic cell death. T3->T4 Based on results T3_obj Objective: Identify cell cycle arrest at G0/G1, S, or G2/M phases. T4_obj Objective: Probe key proteins (e.g., PI3K/Akt, MAPK pathways).

Figure 1: A tiered experimental workflow for characterizing this compound.

Tier 1: Cytotoxicity Screening

Scientific Rationale: The initial step is to determine the concentration-dependent effect of the compound on cell viability.[6] This establishes the potency of the compound and identifies the most sensitive cancer cell lines for further study. We recommend using a metabolic assay like MTT or XTT, which measures the activity of mitochondrial dehydrogenases in living cells as a proxy for viability.[7][8] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing the solubilization step required in the MTT assay.[7][9]

Protocol 3.1: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • XTT reagent and electron coupling reagent (activator)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader (absorbance at 450-490 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[7]

    • Expert Insight: The optimal seeding density is critical and varies by cell line. It should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete culture medium.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls (Essential for Data Validity):

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with culture medium only.

      • Medium Blank: Wells with medium but no cells, for background subtraction.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well.[7]

  • Incubation & Measurement: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to convert XTT to the colored formazan product. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[10]

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast AdenocarcinomaExample: 8.5 ± 1.2
A549Lung CarcinomaExample: 15.2 ± 2.5
HepG2Hepatocellular CarcinomaExample: 5.1 ± 0.9
PC-3Prostate AdenocarcinomaExample: 21.7 ± 3.1

Tier 2: Elucidating the Mechanism of Cell Death

Scientific Rationale: Once cytotoxicity is established, the next logical question is how the cells are dying. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[2] The Annexin V/Propidium Iodide (PI) assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[12][13] PI is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cancer cells treated with 1x and 2x IC₅₀ concentrations of the compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with vehicle control and 1x and 2x IC₅₀ concentrations of this compound for a relevant time point (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Pool all cells from each treatment condition.

  • Washing: Wash the collected cells twice by centrifuging at ~300 x g for 5 minutes and resuspending the pellet in cold PBS.[11]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Expert Insight: It is crucial to analyze samples promptly after staining, as prolonged incubation can lead to artifacts. Do not wash cells after staining.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely seen as a distinct population).

Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle ControlExample: 95.2Example: 2.5Example: 2.3
Compound (IC₅₀)Example: 45.8Example: 35.1Example: 19.1
Compound (2x IC₅₀)Example: 15.3Example: 48.9Example: 35.8

Tier 3: Assessing Antiproliferative Effects via Cell Cycle Analysis

Scientific Rationale: Many anticancer compounds function by halting the cell division cycle, preventing cancer cells from proliferating.[14] Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound induces cell cycle arrest. This is readily achieved by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (after cell permeabilization), and analyzing them by flow cytometry.[15][16]

Protocol 5.1: Cell Cycle Analysis by PI Staining

Materials:

  • Treated cancer cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 4.1.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Expert Insight: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can ruin the analysis.

  • Washing: Centrifuge the fixed cells at ~500 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to DNA content.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), G2/M phase (4N DNA content), and the S phase (intermediate DNA content).[14]

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlExample: 55.4Example: 30.1Example: 14.5
Compound (IC₅₀)Example: 25.3Example: 60.2Example: 14.5

Note: The example data suggests an S-phase arrest, a known mechanism for some benzothiazole-isatin conjugates.[17]

Tier 4: Investigating Molecular Targets and Signaling Pathways

Scientific Rationale: Based on the results from Tiers 2 and 3, and the known mechanisms of related benzothiazole compounds, a targeted investigation into key signaling pathways is warranted.[5] Many benzothiazoles are known to affect pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][18][19] Western blotting is a powerful technique to measure changes in the expression and phosphorylation (activation) state of key proteins within these pathways.[20][21]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Bromobenzo[d] thiazole-2-carbonitrile Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol 6.1: Western Blotting for PI3K/Akt Pathway Proteins

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells as previously described. Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.[21] Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.[18] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[20] Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

    • Washing: Repeat the washing steps.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[18]

  • Stripping and Re-probing: To normalize data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).

    • Expert Insight: Probing for the phosphorylated form of a protein first is recommended. After imaging, strip the membrane and re-probe for the total protein. This ensures that any decrease in the phosphorylated signal is due to inhibition of the pathway and not a general decrease in the protein's expression.

Data Analysis: Perform densitometry analysis on the captured bands using software like ImageJ. Normalize the signal of the phosphorylated protein to the corresponding total protein signal. Then, normalize this value to the loading control to account for any variations in protein loading.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potency, primary mechanism of cell death, and its effects on cell proliferation and key signaling pathways. Positive results from these assays would justify advancing the compound to more complex studies, including in vivo animal models, further target deconvolution, and ADME/Tox profiling. The benzothiazole scaffold remains a promising area for the development of novel anticancer agents, and a systematic in vitro evaluation is the foundational first step in this critical endeavor.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
  • Al-Ostoot, F. H., et al. (2021). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • NIH. (n.d.).
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Uremis, M. M., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents Med Chem.
  • Abdel-Maksoud, M. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Bepary, S., et al. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific - NG.
  • Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • BenchChem. (2025).
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Pranatharthi, A. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • ResearchGate. (n.d.). Potent Anti‐Cancer Activity of Benzo[d]Thiazole‐Isatin Conjugates: Induces S Phase Arrest and Cell Necrosis in A549 and HepG2 Cells. Request PDF.
  • NIH. (n.d.). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer.
  • Al-Suhaimi, E. A., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.

Sources

Application Notes & Protocols: Developing Fluorescent Probes from 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in the development of fluorescent probes due to its exceptional photophysical properties, including high quantum yields and large Stokes shifts.[1][2] This document provides a comprehensive guide for the synthesis, functionalization, and application of fluorescent probes derived from 6-Bromobenzo[d]thiazole-2-carbonitrile. This versatile starting material offers a strategic handle for introducing a variety of functionalities through cross-coupling reactions, enabling the tailored design of probes for specific analytes and biological environments. We present detailed protocols, from the initial synthetic modifications to the application in cellular imaging, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Benzothiazole Advantage in Fluorescence Sensing

Benzothiazole derivatives have emerged as a privileged class of fluorophores in the design of molecular probes for a multitude of applications, ranging from the detection of metal ions and small molecules to the imaging of complex biological processes.[3][4] Their rigid, planar structure and extended π-conjugated system contribute to their inherent fluorescence.[5] The presence of heteroatoms (nitrogen and sulfur) provides coordination sites for metal ions, and the ease of chemical modification allows for the fine-tuning of their photophysical properties.[3][6]

Fluorescence in benzothiazole-based probes is often modulated by several key mechanisms, including:

  • Intramolecular Charge Transfer (ICT): Wherein photoexcitation leads to a redistribution of electron density within the molecule.

  • Excited-State Intramolecular Proton Transfer (ESIPT): A process that results in a large Stokes shift, minimizing self-quenching and background interference.

  • Photoinduced Electron Transfer (PET): A "turn-on" or "turn-off" mechanism often employed in sensor design.

  • Aggregation-Induced Emission (AIE): Where fluorescence is enhanced in the aggregated state, useful for specific environmental sensing.[1][2]

The 6-bromo substituent on the benzothiazole-2-carbonitrile core serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of various recognition moieties to create probes with high selectivity and sensitivity for a target analyte.

Synthetic Strategies and Protocols

The development of a fluorescent probe from this compound typically involves a multi-step synthetic sequence. The following sections outline key synthetic transformations and provide detailed experimental protocols.

General Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups at the 6-position of the benzothiazole core. This is a common strategy to extend the π-conjugation of the fluorophore, thereby tuning its emission wavelength, and to introduce recognition elements.

Rationale: This reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) Stirring (4-24 h) reagents->reaction solvent Solvent (e.g., Toluene/Ethanol/H2O) solvent->reaction workup Aqueous Workup (e.g., H2O, Brine) reaction->workup purification Column Chromatography workup->purification product 6-Arylbenzo[d]thiazole-2-carbonitrile purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylbenzo[d]thiazole-2-carbonitrile.

Functionalization for Specific Analyte Detection

The true power of the 6-bromobenzothiazole scaffold lies in its ability to be functionalized to create probes for specific analytes. The following are examples of how to introduce recognition moieties.

Many benzothiazole-based probes for metal ions incorporate a chelating group. Schiff bases are excellent for this purpose.[6]

Synthetic Approach: A common strategy involves a two-step process: first, formylation of a phenol derivative introduced via Suzuki coupling, followed by condensation with a hydrazine or amine.

Example Protocol: Synthesis of a Schiff Base Probe

  • Duff Reaction: A 6-(4-hydroxyphenyl)benzo[d]thiazole-2-carbonitrile derivative (synthesized via Suzuki coupling) can be formylated using hexamethylenetetramine in trifluoroacetic acid.[7]

  • Condensation: The resulting aldehyde is then refluxed with a hydrazine derivative, such as 2-hydrazinobenzothiazole, in ethanol to form the Schiff base.[8]

Reaction Scheme: Schiff Base Formation for Metal Ion Sensing

start 6-(4-hydroxyphenyl)benzo[d]thiazole -2-carbonitrile formylation Duff Reaction (HMTA, TFA) start->formylation aldehyde 6-(2-formyl-4-hydroxyphenyl) benzo[d]thiazole-2-carbonitrile formylation->aldehyde condensation Condensation with 2-hydrazinobenzothiazole aldehyde->condensation probe Schiff Base Probe condensation->probe

Caption: Synthetic pathway to a Schiff base fluorescent probe for metal ions.

Probes for hydrogen peroxide often utilize a boronate ester as the reactive group. The boronate is cleaved by H₂O₂, leading to a change in the electronic properties of the fluorophore and a "turn-on" fluorescence response.[9]

Synthetic Approach: The 6-bromo position can be used to introduce a boronate ester-containing moiety.

Example Protocol: Introduction of a Boronate Ester

  • Suzuki Coupling: Couple this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid.

  • Further Modification (if necessary): The resulting compound can be further modified to fine-tune its properties.

Photophysical Characterization

Once a novel probe is synthesized, its photophysical properties must be thoroughly characterized to understand its behavior and potential applications.

PropertyDescriptionTypical Benzothiazole Values
Absorption Maximum (λabs) The wavelength at which the molecule absorbs the most light.300 - 450 nm
Emission Maximum (λem) The wavelength at which the molecule emits the most light.400 - 650 nm
Stokes Shift The difference in wavelength between λabs and λem.Often > 100 nm[10]
Quantum Yield (ΦF) The efficiency of the fluorescence process.Can be high (>0.5)[10]
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.10,000 - 100,000 M⁻¹cm⁻¹

Protocol: Measuring Fluorescence Quantum Yield

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare Solutions: Prepare a series of solutions of the standard and the sample probe at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard × (msample / mstandard) × (ηsample² / ηstandard²)

    where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Application in Cellular Imaging

A key application of these fluorescent probes is in the visualization of analytes within living cells.

Workflow: Cellular Imaging with a Benzothiazole Probe

cell_culture Cell Culture (e.g., HepG2, A549) probe_loading Probe Incubation (e.g., 5-20 µM, 30 min) cell_culture->probe_loading analyte_stim Analyte Stimulation (Optional) (e.g., add H2O2) probe_loading->analyte_stim imaging Fluorescence Microscopy (Confocal or Wide-field) analyte_stim->imaging analysis Image Analysis (Quantify Fluorescence Intensity) imaging->analysis

Caption: A typical workflow for cellular imaging using a fluorescent probe.

Detailed Protocol: Staining and Imaging of Live Cells

  • Cell Seeding: Seed the desired cell line (e.g., HepG2 or A549) onto a glass-bottom dish or chamber slide and culture overnight in a suitable medium to allow for cell attachment.

  • Probe Preparation: Prepare a stock solution of the benzothiazole-based fluorescent probe in dimethyl sulfoxide (DMSO). Dilute the stock solution in a serum-free cell culture medium to the final desired concentration (typically in the range of 1-20 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (e.g., 30 minutes).

  • Analyte Treatment (for sensing applications): For probes designed to detect a specific analyte, the cells can be treated with the analyte either before or after probe loading, depending on the experimental design.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

  • Image Analysis: Analyze the acquired images to quantify changes in fluorescence intensity or localization.

Cytotoxicity Assessment: It is crucial to assess the cytotoxicity of any new probe to ensure that it does not adversely affect cell viability at the concentrations used for imaging. The CCK-8 or MTT assay is commonly used for this purpose.[5]

Conclusion and Future Perspectives

The this compound scaffold provides a robust and versatile platform for the development of novel fluorescent probes. The synthetic accessibility and the ease of functionalization through modern cross-coupling chemistry allow for the rational design of probes with tailored photophysical properties and specificities for a wide range of analytes. The protocols and guidelines presented herein offer a solid foundation for researchers to explore this exciting area of chemical biology and drug discovery. Future developments may focus on creating probes with near-infrared (NIR) emission for deeper tissue imaging[11] and the development of multi-analyte sensors for monitoring complex biological systems.

References

  • Taylor & Francis. (2025).
  • BenchChem. (2025). A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes. BenchChem.
  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.
  • ResearchGate. (n.d.). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases.
  • University of Georgia. (n.d.). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents.
  • ResearchGate. (2020). Benzothiazole applications as fluorescent probes for analyte detection. Journal of the Iranian Chemical Society.
  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
  • National Institutes of Health. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
  • National Institutes of Health. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
  • International Journal of Chemistry Studies. (2020). Studies of synthesis and applications of benzothiazole containing cyanine dyes.
  • Global Thesis. (2022).
  • ResearchGate. (2025). Synthesis and applications of benzothiazole containing cyanine dyes.
  • PubMed. (2019). Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition.
  • PubMed Central. (n.d.). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions.
  • Royal Society of Chemistry. (n.d.). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo.
  • PubMed Central. (n.d.).
  • PubMed. (2024).

Sources

Application Note & Protocols for the Quantitative Analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BBTC-2401

Abstract

This document provides comprehensive guidelines and detailed protocols for the quantitative analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile, a key heterocyclic intermediate in pharmaceutical and material science research.[1] Given its role as a scaffold in drug development and its use in materials like organic light-emitting diodes (OLEDs), robust and reliable analytical methods are imperative for quality control, purity assessment, and pharmacokinetic studies.[1] We present two validated methodologies: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The scientific rationale behind parameter selection is discussed to empower researchers to adapt these methods to their specific applications.

Introduction and Analytical Rationale

This compound (C₈H₃BrN₂S) is a synthetic compound whose benzothiazole core is a privileged structure in medicinal chemistry, exhibiting activities such as antitumor and antimicrobial properties.[1][2] The precise quantification of this molecule is critical from early synthesis to final product quality control. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Chromatographic methods are the gold standard for this purpose, offering the necessary separation of the analyte from impurities, synthetic byproducts, or matrix components.[3]

  • RP-HPLC-UV: This technique is ideal for determining purity and for quantification in bulk materials or simple formulations. It is robust, cost-effective, and available in most analytical laboratories.[4] The benzothiazole ring system contains a strong chromophore, making it highly suitable for UV detection.

  • LC-MS/MS: For applications requiring ultra-low detection limits, such as in biological matrices (e.g., plasma, urine) or environmental samples, LC-MS/MS is the method of choice.[5] Its unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes matrix interference and provides definitive identification and quantification.[3]

Physicochemical Properties for Method Development

Understanding the analyte's properties is the foundation of logical method development.

PropertyValue / ObservationAnalytical ImplicationSource
Molecular Formula C₈H₃BrN₂SDefines the exact mass for mass spectrometry.[6]
Molecular Weight ~239.12 g/mol Used for preparing standard solutions of known concentration.[1]
Appearance Typically a solid powder.Dictates sample preparation; requires dissolution in a suitable solvent.
Solubility Moderately soluble in DMSO, DMF, and ethanol; sparingly soluble in water.Guides the choice of solvent for stock solutions and mobile phase composition. Acetonitrile and methanol are excellent candidates for reverse-phase chromatography.
Key Structural Features Planar, aromatic benzothiazole core, electron-withdrawing bromo and cyano groups.The aromatic system provides strong UV absorbance. The heterocyclic nitrogen atoms are sites for protonation in ESI-MS. The overall structure is relatively non-polar, making it ideal for reverse-phase chromatography.[1]
Mass Spectrometry Exhibits a characteristic isotopic pattern with M and M+2 peaks (m/z 238 and 240) in an approximate 1:1 ratio.This pattern is a definitive marker for the presence of a single bromine atom and is crucial for identification in MS analysis.[1]
Infrared Spectrum Characteristic C≡N stretching vibration around 2231 cm⁻¹.Useful for identity confirmation but not for quantification by the methods described here.[1]

Protocol 1: Quantification by RP-HPLC-UV

This protocol is designed for the accurate quantification of this compound in raw materials and simple formulations where concentration levels are expected to be in the µg/mL range.

Principle of the Method

Reverse-phase chromatography separates compounds based on their hydrophobicity. The non-polar analyte, this compound, will interact strongly with the non-polar stationary phase (C18) and will be eluted by a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.

Experimental Protocol

A. Instrumentation & Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • This compound reference standard (>98% purity)

B. Preparation of Solutions

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (70:30, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for non-polar analytes, providing good retention and peak shape.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides sufficient elution strength for a sharp, well-retained peak. The high organic content is necessary due to the analyte's hydrophobicity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume that balances sensitivity with peak sharpness.
Detection Wavelength ~280 nm (Scan 210-400 nm first)The benzothiazole core is expected to have a strong absorbance maximum in this region. A DAD should be used initially to determine the optimal wavelength.
Run Time 10 minutesShould be sufficient to elute the analyte and any early-eluting impurities.

D. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against concentration. A linear regression with R² > 0.999 is required.

  • Inject the prepared samples.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Workflow and Expected Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Solution Preparation smp_prep Sample Solution Preparation cal_inj Inject Calibration Standards std_prep->cal_inj mp_prep Mobile Phase Preparation smp_inj Inject Samples smp_prep->smp_inj sys_eq HPLC System Equilibration mp_prep->sys_eq sys_eq->cal_inj cal_inj->smp_inj integrate Peak Integration cal_inj->integrate smp_inj->integrate cal_curve Construct Calibration Curve integrate->cal_curve quant Quantify Samples cal_curve->quant report Generate Report quant->report

Caption: General workflow for quantification via HPLC-UV.

Table of Expected Method Validation Parameters

ParameterExpected Result
Retention Time ~ 5-7 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is optimized for trace-level analysis of this compound, making it suitable for pharmacokinetic, toxicological, or environmental monitoring studies.

Principle of the Method

This method combines the powerful separation of UPLC/HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized, typically via Electrospray Ionization (ESI), to create a protonated molecular ion ([M+H]⁺). This "precursor ion" is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and a specific, stable "product ion" is monitored in the third quadrupole (Q3). This specific precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating background noise.

Experimental Protocol

A. Instrumentation & Materials

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UPLC)

  • LC-MS grade acetonitrile (ACN) and water

  • LC-MS grade formic acid

  • This compound reference standard

B. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard Stock and Calibration Standards: Prepare as described in the HPLC-UV section, but use Mobile Phase A/B (50:50) as the diluent. A lower concentration range is appropriate, e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

C. LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter, smaller particle size column is ideal for fast gradients and high resolution (UPLC).
Mobile Phase Gradient: A) Water + 0.1% FA; B) ACN + 0.1% FAFormic acid aids in protonation for positive ion ESI. A gradient provides robust separation from matrix components.
Gradient Program 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A typical fast gradient for trace analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography and reduces solvent viscosity.
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe heterocyclic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray and ionization.
Source Temperature 150 °C
Desolvation Temp. 400 °CEnsures efficient removal of solvent from droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)
MRM Transitions Q1: 238.9, Q3: >134.0 (Quantifier) Q1: 240.9, Q3: >134.0 (Qualifier)Precursor (Q1): The protonated molecular ion [M+H]⁺, showing the Br⁷⁹ and Br⁸¹ isotopes. Product (Q3): A proposed stable fragment corresponding to the benzothiazole core after loss of Br and CN. These must be optimized empirically by infusing the standard.
Collision Energy ~25 eV (Optimize)The energy required to produce the optimal abundance of the product ion.

D. Sample Preparation (e.g., from Plasma)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject into the LC-MS/MS system.

Workflow for Method Development

LCMS_Workflow cluster_dev Method Development cluster_analysis Sample Analysis infuse Infuse Standard (Direct Injection) find_precursor Identify Precursor Ion [M+H]⁺ (m/z 239/241) infuse->find_precursor fragment Optimize Fragmentation (Collision Energy) find_precursor->fragment find_product Select Stable Product Ion fragment->find_product lc_opt Optimize LC Separation (Gradient, Column) find_product->lc_opt sample_prep Develop Sample Prep (SPE, LLE) lc_opt->sample_prep validate Full Method Validation (ICH) sample_prep->validate

Caption: Logical workflow for developing a robust LC-MS/MS method.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]
  • Bepary, S. et al. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
  • Chemsrc. (n.d.). 6-NITROBENZO[D]THIAZOLE-2-CARBONITRILE | CAS#:188672-83-5. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][8][9]thiadiazole)-4-carbonitrile. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
  • MDPI. (n.d.).
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). 2-bromobenzo[d]thiazole-6-carbonitrile. [Link]
  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Involving 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromobenzo[d]thiazole-2-carbonitrile in cell-based assays. This compound is a heterocyclic organic compound built upon the benzothiazole scaffold, a structure known for its presence in a variety of biologically active molecules.[1] Research into benzothiazole derivatives has revealed significant potential in oncology and microbiology, with activities including antitumor, antibacterial, and specific enzyme inhibition.[1][2][3] This guide moves beyond a simple recitation of steps, offering detailed, validated protocols for key assays while explaining the scientific rationale behind experimental design choices. We provide frameworks for assessing cytotoxicity, apoptosis induction, and enzyme inhibition, enabling a thorough primary characterization of this compound's biological effects.

Introduction to this compound

This compound (C₉H₅BrN₂S) is a synthetic heterocyclic compound featuring a benzothiazole core.[1] This core is a recognized pharmacophore, and its derivatives are investigated for a wide range of therapeutic applications.[2][3] The presence of an electron-withdrawing bromine atom and a carbonitrile group creates a polarized aromatic system, influencing its electronic properties and potential for intermolecular interactions with biological targets.[1]

The scientific interest in this and related benzothiazole compounds is driven by their demonstrated biological activities:

  • Antitumor Activity: Various benzothiazole derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis.[1][2]

  • Antimicrobial Properties: Structural analogs have been identified as potent inhibitors of bacterial enzymes essential for replication, such as DNA gyrase.[3][4]

  • Enzyme Inhibition: The scaffold is amenable to modification, making it a versatile starting point for designing targeted enzyme inhibitors.[1]

Given these potential activities, a systematic evaluation using robust cell-based assays is the critical first step in elucidating the specific biological profile of this compound.

General Experimental Workflow & Preliminary Considerations

A successful cell-based assay campaign begins with careful planning. The workflow outlined below represents a standard approach for characterizing a novel compound. The primary goal is to generate reproducible, high-quality data that can confidently guide further investigation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Data Acquisition & Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cell_Seeding Cell Seeding in Microplates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Maintenance Cell_Culture->Cell_Seeding Assay_Planning Assay Planning (Controls, Concentrations) Compound_Treatment Compound Treatment (Serial Dilutions) Assay_Planning->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Measurement Assay-Specific Measurement (e.g., Absorbance, Fluorescence) Incubation->Assay_Measurement Data_Analysis Data Analysis (% Viability, IC50 Calculation) Assay_Measurement->Data_Analysis Interpretation Interpretation & Next Steps Data_Analysis->Interpretation

Diagram 1: General workflow for a cell-based compound screening assay.

Compound Handling and Solubilization
  • Rationale: this compound, like many organic small molecules, is expected to have poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

Cell Line Selection
  • Rationale: The choice of cell line is paramount and should be guided by the research question. For initial cytotoxicity screening, common, robust cancer cell lines (e.g., HeLa, MCF-7) are often used.[2] If investigating antibacterial properties, relevant bacterial strains would be used in place of mammalian cells.

  • Considerations:

    • Origin: Tumor type, species.

    • Growth Characteristics: Adherent vs. suspension, doubling time.

    • Genetic Background: Status of key pathways (e.g., p53, PI3K/AKT).

The Critical Role of Controls
  • Rationale: To ensure data validity, every assay plate must include a set of controls. These controls establish the baseline and maximum response, allowing for accurate interpretation of the test compound's effect.

  • Mandatory Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5%). This control accounts for any effect of the solvent itself.

    • Untreated Control (Negative Control): Cells treated with cell culture medium only. This represents 100% cell viability or baseline activity.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin). This confirms that the assay system can detect a cytotoxic response.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Materials
  • Selected adherent cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound DMSO stock solution

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.5%).

    • Carefully remove the overnight culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or medium-only control to the respective wells (perform in triplicate).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[6] Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis and Presentation
  • Calculation:

    • Subtract the average absorbance of blank (medium-only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescription
Cell Line HeLa (Human cervical adenocarcinoma)
Seeding Density 8,000 cells/well
Treatment Duration 48 hours
Compound Range 0.01 µM to 100 µM
Positive Control Doxorubicin (1 µM)
Vehicle Control 0.5% DMSO
Readout Absorbance at 570 nm
Table 1: Example parameters for an MTT cytotoxicity assay.

Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

If a compound reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[9]

G cluster_pathway Apoptotic Signaling Cascade cluster_detection Assay Detection Principle Compound This compound Pathway_Activation Activation of Intrinsic/Extrinsic Pathway Compound->Pathway_Activation Caspase_Cascade Caspase Cascade (Caspase-3 Activation) Pathway_Activation->Caspase_Cascade PS_Translocation Phosphatidylserine (PS) Translocation to Outer Membrane Caspase_Cascade->PS_Translocation Membrane_Blebbing Membrane Blebbing PS_Translocation->Membrane_Blebbing Annexin_V Annexin V-FITC Binds to PS PS_Translocation->Annexin_V Detects Late_Apoptosis Loss of Membrane Integrity Membrane_Blebbing->Late_Apoptosis PI Propidium Iodide (PI) Enters & Stains DNA Late_Apoptosis->PI Detects

Diagram 2: Simplified principle of apoptosis detection via Annexin V/PI staining.

Materials
  • Cells seeded and treated in 6-well plates

  • Flow cytometer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer (provided with kit)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • FACS tubes

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 24 hours).[8]

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach.

    • Combine the fractions and centrifuge at 300 x g for 5 minutes.[8]

  • Washing:

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[8] Acquire at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data is typically displayed as a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells/debris

A significant increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the vehicle control indicates the induction of apoptosis.

Protocol: Enzyme Inhibition Assay Framework

Benzothiazole derivatives have been reported to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[3][4] This makes enzyme inhibition a key assay to perform. The following is a general framework that can be adapted to a specific purified enzyme, such as DNA gyrase, using a commercially available assay kit.

G Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) Pre_Incubation Pre-incubation (Enzyme + Inhibitor) Reagent_Prep->Pre_Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (Fixed Time & Temp) Reaction_Initiation->Reaction_Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Reaction_Incubation->Signal_Detection Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Detection->Data_Analysis

Diagram 3: General experimental workflow for an in vitro enzyme inhibition assay.

Materials
  • Purified enzyme (e.g., E. coli DNA Gyrase)

  • Substrate (e.g., supercoiled plasmid DNA)

  • Assay buffer optimized for the enzyme

  • ATP (if required for the enzyme)

  • 96-well or 384-well assay plates (black or white, depending on readout)

  • Known inhibitor (Positive Control, e.g., Novobiocin for DNA gyrase)

  • Detection reagent (varies by kit, measures reaction product)

  • Microplate reader (fluorescence or luminescence)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of the enzyme, substrate, and positive control inhibitor at the concentrations recommended by the assay manufacturer.

  • Assay Setup:

    • Add the diluted test compound, vehicle control (DMSO), or positive control to the wells of the assay plate.

    • Add the enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C).[10] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate (and ATP, if necessary) to all wells.

  • Reaction Incubation:

    • Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence at Ex/Em wavelengths) on a microplate reader.

Data Analysis
  • Calculation:

    • Subtract the background signal (no enzyme control).

    • The signal from the vehicle control represents 0% inhibition (100% activity).

    • Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - [(Signal_Sample / Signal_VehicleControl) * 100]

  • IC₅₀ Determination: As with the viability assay, plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterDescription
Target Enzyme E. coli DNA Gyrase
Inhibitor Range 0.01 µM to 100 µM
Pre-incubation 15 minutes at 37°C
Reaction Time 60 minutes at 37°C
Positive Control Novobiocin
Vehicle Control 1% DMSO
Readout Fluorescence (kit-dependent)
Table 2: Example parameters for a DNA Gyrase inhibition assay.

Conclusion and Future Directions

This guide provides a robust framework for the initial cell-based characterization of this compound. By systematically applying these validated protocols for cytotoxicity, apoptosis, and enzyme inhibition, researchers can generate high-quality, reproducible data. The results from these assays—specifically the IC₅₀ values for cytotoxicity and enzyme inhibition, and the confirmation of an apoptotic mechanism—will form a solid foundation for more advanced studies. Future work could include exploring the compound's effects on a broader panel of cell lines, investigating specific molecular targets through techniques like Western blotting for caspase cleavage, or performing more detailed mechanism of inhibition studies.

References

  • Kanduc, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.
  • Creative Biolabs. Apoptosis Protocol & Troubleshooting.
  • Klich, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition.
  • La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. (2025, August 7). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1][10][12] triazole hybrids | Request PDF.
  • National Institutes of Health. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
  • ACS Publications. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • ResearchGate. Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and....

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to overcome common challenges and improve your reaction yields.

Section 1: Synthesis Overview and Core Strategy

The most reliable and widely adopted method for synthesizing this compound proceeds via a two-step sequence starting from 4-bromoaniline. This pathway involves the formation of a key aminobenzothiazole intermediate, followed by a Sandmeyer reaction to install the 2-carbonitrile group. This approach is favored for its robust nature and the commercial availability of the starting materials.

The overall transformation is outlined below:

  • Step 1: Cyclization. Formation of 2-amino-6-bromobenzothiazole from 4-bromoaniline via electrophilic thiocyanation and subsequent intramolecular cyclization.

  • Step 2: Diazotization and Cyanation (Sandmeyer Reaction). Conversion of the 2-amino group of the intermediate to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2][3]

G A 4-Bromoaniline B Step 1: Cyclization (KSCN, Br2, Acetic Acid) A->B Reagents C 2-Amino-6-bromobenzothiazole (Intermediate) B->C Yield: ~65-95% D Step 2: Sandmeyer Reaction (NaNO2, HCl; then CuCN) C->D Reagents E This compound (Final Product) D->E Yield: ~50-70%

Figure 1: Recommended two-step synthetic workflow for this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Stage 1: Synthesis of 2-Amino-6-bromobenzothiazole

Question 1: My yield of 2-amino-6-bromobenzothiazole is significantly lower than expected (<50%). What are the most common causes?

Answer: Low yields in this cyclization reaction typically stem from three primary issues: reagent quality, temperature control, and work-up procedure.

  • Causality (Reagent Quality): The reaction involves an in situ generation of thiocyanogen ((SCN)₂), a sensitive electrophile. The starting 4-bromoaniline must be pure. If it has darkened due to oxidation, it can lead to tarry byproducts.

  • Causality (Temperature Control): The initial reaction with bromine is highly exothermic.[4] If the temperature rises uncontrollably (e.g., above 10-15 °C) during the bromine addition, it can cause rapid decomposition of the thiocyanogen intermediate and promote unwanted side reactions, such as over-bromination of the aromatic ring.

  • Actionable Solutions:

    • Verify Starting Material Purity: Use high-purity 4-bromoaniline. If the material is old or discolored, consider recrystallization from ethanol/water or sublimation.

    • Strict Temperature Management: Add the solution of bromine in acetic acid dropwise to the chilled (0-5 °C) solution of 4-bromoaniline and potassium thiocyanate. Use an ice-salt bath to maintain a low temperature throughout the addition.[5]

    • Optimize Work-up: After the reaction is complete, pouring the mixture into water or onto crushed ice is standard. However, the subsequent neutralization with ammonia or NaOH must be done carefully.[5][6] Over-basification can lead to hydrolysis of intermediates. Neutralize slowly while cooling until a stable pH of ~8 is reached to ensure complete precipitation of the amine product.

Question 2: My TLC plate shows multiple product spots, and purification by column chromatography is difficult. What are these byproducts?

Answer: The primary byproduct is often the result of an alternative electrophilic attack on the aniline ring.

  • Causality (Reaction Mechanism): The desired reaction is the thiocyanation at the sulfur atom of the thiocyanate ion, followed by cyclization. However, under certain conditions, thiocyanation can occur on the aromatic ring, especially if the para position is unsubstituted.[7] While you are using 4-bromoaniline, improper reaction conditions can still lead to minor isomer formation or degradation products.

  • Actionable Solutions:

    • Control Stoichiometry: Ensure precise stoichiometry. An excess of bromine can lead to the formation of di-brominated species. A typical molar ratio is 1 equivalent of aniline to 4 equivalents of KSCN and 2 equivalents of Br₂.[6]

    • Purification Strategy: If byproducts are present, recrystallization is often more effective than chromatography for this specific intermediate. A hot ethanol recrystallization typically yields the 2-amino-6-bromobenzothiazole as a clean, off-white to yellow solid.[5]

Stage 2: Sandmeyer Cyanation

Question 3: I'm recovering my 2-amino-6-bromobenzothiazole starting material after the Sandmeyer reaction. Why did the diazotization fail?

Answer: This is a classic sign of incomplete diazotization. The formation of the diazonium salt is the critical first step and is highly sensitive to temperature and acid concentration.

  • Causality (Diazonium Salt Formation): The reaction of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) forms the diazonium salt. This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable at higher temperatures and will decompose back to the amine or react with water to form a phenol.

  • Actionable Solutions:

    • Maintain Low Temperature: Ensure your reaction flask is securely submerged in an ice-salt bath before and during the slow, dropwise addition of the aqueous sodium nitrite solution. The internal temperature should never exceed 5 °C.

    • Ensure Sufficient Acid: Use a sufficient excess of acid (typically 2.5-3 equivalents of HCl). One equivalent is consumed by the amine to form the hydrochloride salt, and another is needed to react with NaNO₂ to generate nitrous acid. The excess acid maintains a low pH, stabilizing the diazonium salt.

    • Test for Nitrous Acid: After the NaNO₂ addition is complete, you can test for the presence of excess nitrous acid to confirm the reaction has gone to completion. A drop of the reaction mixture on potassium iodide-starch paper will turn blue/black if excess nitrous acid is present. This indicates that all the amine has been consumed.

Question 4: My reaction mixture turned dark brown or black during the addition of the diazonium salt to the copper(I) cyanide solution, and the final yield was very poor.

Answer: This indicates rapid decomposition of the diazonium salt and/or side reactions, often catalyzed by improperly prepared or reactive copper species.

  • Causality (Redox Chemistry): The Sandmeyer reaction is a copper-catalyzed radical process.[2][3] The Cu(I) species is essential. If the diazonium salt is added too quickly or the temperature is too high, the reaction can become uncontrollable, leading to the formation of tar-like polymerization products and other undesired coupled species.

  • Actionable Solutions:

    • Slow Addition is Crucial: Add the cold diazonium salt solution slowly in portions or via a dropping funnel to the heated (60-70 °C) copper(I) cyanide solution. This allows the controlled decomposition of the diazonium salt and efficient trapping by the cyanide.

    • Neutralize Excess Acid: Before adding to the copper solution, it can be beneficial to carefully neutralize the excess strong acid in the diazonium salt solution with a base like sodium bicarbonate until the pH is ~4-5. This can prevent vigorous, acid-driven decomposition.

    • Use Freshly Prepared CuCN: While commercial CuCN is available, its activity can vary. Ensure it is a fine, white/off-white powder.

    • Ensure Vigorous Stirring: Maintain strong mechanical stirring in the copper cyanide solution to ensure the diazonium salt reacts immediately upon addition and does not build up in local concentration.

G cluster_0 cluster_1 cluster_2 Start Start Sandmeyer Troubleshooting Problem Low Yield or Reaction Failure Start->Problem Observation1 Recovered Starting Amine? Problem->Observation1 Cause1 Incomplete Diazotization Observation1->Cause1 Yes Observation2 Reaction turns black/ tarry? Observation1->Observation2 No Solution1 Action: 1. Keep Temp < 5°C 2. Use excess HCl 3. Test with KI-Starch paper Cause1->Solution1 Cause2 Diazonium Decomposition Observation2->Cause2 Yes Solution2 Action: 1. Add diazonium slowly to hot CuCN 2. Neutralize excess acid 3. Stir vigorously Cause2->Solution2

Figure 2: Decision tree for troubleshooting the Sandmeyer cyanation step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are viable alternative routes to this compound that avoid the Sandmeyer reaction?

A1: Yes, alternative methods exist, primarily involving palladium-catalyzed cyanation or nucleophilic substitution on a 2-halo-6-bromobenzothiazole precursor. One common alternative involves the reaction of 6-bromobenzothiazole with trimethylsilyl cyanide catalyzed by a Lewis acid.[8] Another approach is the cyanation of a 2-chloro or 2-bromo-6-bromobenzothiazole using reagents like CuCN, KCN, or Zn(CN)₂.[9] However, these methods often require harsher conditions (e.g., high temperatures in solvents like DMF or NMP) and can suffer from decomposition of the starting material.[9] For general laboratory scale, the Sandmeyer route often provides a more reliable and economical pathway.

Q2: What is the best method for purifying the final product?

A2: The crude product isolated from the Sandmeyer reaction is often an oily solid or a dark powder. Purification is best achieved by:

  • Initial Work-up: After the reaction, the mixture is typically cooled, and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with water and brine removes inorganic salts.

  • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. The product is moderately polar and should elute cleanly.

  • Recrystallization: If chromatography yields a sufficiently pure solid, it can be further purified by recrystallization from a solvent system like ethanol or isopropanol to give pale yellow crystals.[10]

Q3: How can I confirm the identity and purity of my intermediate and final product?

A3: A combination of standard analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): A sharp melting point indicates high purity. The literature melting point for 2-amino-6-bromobenzothiazole is around 202-204 °C[5], and for this compound, it is 141–142 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. For the final product, you should expect to see three distinct signals in the aromatic region.[8] The proton at the 7-position (adjacent to the sulfur) and the 5-position (adjacent to the bromine) will typically appear as doublets, while the proton at the 4-position will be a doublet of doublets.

  • Infrared (IR) Spectroscopy: For the final product, the most characteristic signal is a sharp, strong absorption for the nitrile (C≡N) group, which appears around 2230 cm⁻¹.[1]

CompoundKey Analytical Data
2-Amino-6-bromobenzothiazole MP: 202-204 °C[5]. ¹H NMR (CDCl₃): ~5.4 ppm (s, 2H, NH₂), ~7.4-7.7 ppm (m, 3H, Ar-H)[5].
This compound MP: 141–142 °C[1]. ¹H NMR (CDCl₃): ~8.1-8.2 ppm (m, 2H, Ar-H), ~7.7 ppm (m, 1H, Ar-H). IR (neat): ~2231 cm⁻¹ (C≡N)[1].

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-bromobenzothiazole [5][6]

  • To a solution of 4-bromoaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN, 4.0 eq). Stir the mixture at room temperature for 30-45 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture onto crushed ice. A precipitate will form.

  • Slowly neutralize the mixture to pH 8 with a concentrated aqueous ammonia solution while cooling in an ice bath.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude solid from hot ethanol to yield the product as a white to light yellow solid.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction) [1][2][3]

  • Diazotization: Suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation: In a separate, larger flask, dissolve copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water and heat the solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution in portions to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to heat the mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

Section 5: References

  • Pattanayak, P. et al. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. Available at: [Link]

  • Reddy, D. R. S. et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

  • Hauser, J. R. et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.

  • Pingaew, R. et al. (2019). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link]

  • Würfel, H. et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E. Available at: [Link]

  • Hauser, J. R. et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC - NIH. Available at: [Link]

  • Waghmode, S. B. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Table 2, Cyanation of a Bromoisoxazole Model Compound. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Fedyunin, I. A. et al. (2023). Benzo[1,2-d:4,5-d′]bis([5][7][11]thiadiazole)-4-carbonitrile. Molbank. Available at: [Link]

  • BenchChem. (2025). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.

  • Novak, M. et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Available at: [Link]

Sources

Technical Support Center: Purification of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Bromobenzo[d]thiazole-2-carbonitrile (C₈H₃BrN₂S). We will address common challenges, provide detailed troubleshooting steps, and offer validated protocols to ensure the highest possible purity for your downstream applications, from medicinal chemistry to materials science.[1]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Crude products typically contain a mixture of contaminants stemming from the synthetic route. These include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 6-bromobenzothiazole.[1]

  • Over-brominated By-products: Reactions involving brominating agents can sometimes lead to the formation of di- or tri-brominated benzothiazole species, which can be difficult to separate due to similar polarities.[2][3]

  • Residual Brominating Reagents: Traces of reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) can persist, often imparting a yellow or brown color to the material.[3]

  • Acidic Impurities: Hydrogen bromide (HBr) is a frequent acidic by-product of bromination reactions that can affect compound stability if not properly neutralized.[3]

  • Solvent Residues: Solvents used in the reaction or initial work-up may be retained in the crude solid.

Q2: My crude product has a distinct yellow or reddish-brown color. What causes this and how can I remove it?

A2: This coloration is almost always due to residual elemental bromine (Br₂) or oxidized impurities.[3] To address this, a quenching step during the aqueous work-up is highly effective. Add a 10% (w/v) aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stir vigorously until the color dissipates.[3] For persistent color in the isolated solid, treatment with activated carbon during recrystallization can be effective.[3][4]

Q3: I'm observing significant streaking on my silica gel TLC plate. What is happening?

A3: Streaking is a classic sign of strong interaction between your compound and the stationary phase. The benzothiazole nitrogen atom is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This leads to poor band shape and inefficient separation. The solution is to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your chromatography eluent.[4]

Q4: Can this compound degrade during purification?

A4: Yes, degradation is possible under certain conditions. The carbon-bromine (C-Br) bond is weaker than corresponding C-Cl or C-F bonds, making the compound susceptible to dehalogenation.[3] Furthermore, prolonged exposure to the acidic surface of silica gel can lead to sample decomposition.[3] Therefore, it is crucial to minimize the residence time of the compound on a silica column and consider using deactivated or neutral silica gel.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification process.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the purification of your compound.

G start Crude Product Analysis (TLC, Appearance) color_check Is the product colored (yellow/brown)? start->color_check tlc_check How does the TLC look? color_check->tlc_check No quench Solution: Quench with Na₂S₂O₃ during work-up. color_check->quench Yes yield_check Is final yield low after purification? tlc_check->yield_check Clean single spot streaking Symptom: Streaking Spot tlc_check->streaking Streaking multiple_spots Symptom: Multiple, close spots tlc_check->multiple_spots Multiple spots recrys_loss Cause: Recrystallization Loss yield_check->recrys_loss Recrystallization chrom_loss Cause: Column Loss yield_check->chrom_loss Chromatography charcoal Solution: Use activated charcoal during recrystallization. quench->charcoal If color persists charcoal->tlc_check add_base Solution: Add 0.5% Et₃N to chromatography eluent. streaking->add_base optimize_chrom Solution: Optimize TLC solvent system. Consider gradient elution. multiple_spots->optimize_chrom recrystallize Solution: Attempt recrystallization to remove impurities with different solubility. optimize_chrom->recrystallize slow_cool Solution: Use minimum hot solvent. Cool slowly. Ensure complete precipitation in ice bath. recrys_loss->slow_cool neutral_silica Solution: Use neutral silica. Elute faster to minimize contact time. chrom_loss->neutral_silica

Caption: Troubleshooting logic for common purification issues.

Problem-Specific Scenarios
SymptomPotential Cause(s)Recommended Solutions
Recrystallization: Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. The solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., insulate the flask). Scratching the inner surface of the flask with a glass rod can help induce nucleation.[4]
Recrystallization: No crystals form upon cooling. The solution is too dilute. The solution is supersaturated and requires nucleation.Boil off some solvent to increase the concentration and allow it to cool again. If that fails, try adding a seed crystal of the pure compound or scratching the flask to induce crystallization.[4]
Recrystallization: Very low recovery of material. Too much solvent was used initially. The compound has significant solubility in the solvent even at low temperatures. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required for full dissolution. Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation. For hot filtration, use a pre-heated funnel and flask to prevent the product from crashing out.[4]
Column Chromatography: Poor separation of spots. The eluent system is not optimized. The column was overloaded with crude material.Systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate) using TLC to find an optimal Rf value (0.2-0.4) for the desired compound. Consider a gradient elution. As a rule of thumb, load an amount of crude product that is 1-5% of the total weight of the silica gel.[4]
Column Chromatography: Product degrades on the column. The silica gel is too acidic. The compound was left on the column for too long.Use deactivated or neutral silica gel. Alternatively, you can pre-treat the silica by flushing the packed column with eluent containing 1% triethylamine. Elute the compound as quickly as possible while still achieving good separation.[3]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid compound, often yielding material of very high purity.[4] Ethanol has been shown to be an effective solvent for related structures.[5]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good starting point. See the table below for other options.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring or swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat the mixture to boiling for a few minutes.[4]

  • Hot Filtration (if carbon was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Table of Potential Recrystallization Solvents:

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA commonly used and effective solvent.[5]
Isopropanol82Polar ProticSimilar properties to ethanol, mentioned as a reaction solvent.[1]
Acetonitrile82Polar AproticCan be effective for nitrile-containing compounds.
Ethyl Acetate77Medium PolarityMay require a co-solvent like hexane to reduce solubility for precipitation.
Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds with different polarities, such as removing starting materials or over-brominated by-products.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis eluent 1. Prepare Eluent (e.g., Hexane:EtOAc + 0.5% Et₃N) slurry 2. Pack Column (Slurry pack with neutral silica) eluent->slurry sample 3. Prepare Sample (Dry load or minimal solvent) slurry->sample load 4. Load Sample onto column sample->load elute 5. Elute with Solvent (Maintain constant pressure) load->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.3 for the desired product. A common starting point is a Hexane/Ethyl Acetate mixture. Crucially, add 0.1-1% triethylamine to the eluent mixture to prevent streaking. [4]

  • Column Packing: Prepare a slurry of neutral silica gel in your chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column. This "dry loading" method generally gives better resolution than loading a liquid solution.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction onto a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. PubChem.
  • BenchChem. (2025).
  • Smolecule. (2023). Buy this compound | 741253-03-2.
  • BenchChem. (2025).

Sources

Technical Support Center: Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. We will move beyond simple procedural steps to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance your yield, purity, and success rate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The synthesis of this compound, most commonly achieved via the Sandmeyer reaction starting from 2-amino-6-bromobenzo[d]thiazole, is a robust but nuanced transformation. Success hinges on careful control of reaction conditions to suppress inherent, competing reaction pathways.

FAQ 1: My reaction yield is critically low, and TLC analysis shows a significant amount of unreacted 2-amino-6-bromobenzo[d]thiazole. What is the likely cause?

Answer:

This is a classic symptom of incomplete or failed diazotization , the crucial first step in the Sandmeyer sequence. The conversion of the primary aromatic amine to its corresponding diazonium salt is highly sensitive to reaction parameters.

Causality and Mechanism: The diazotization reaction involves the formation of a nitrosonium ion (+NO) from sodium nitrite (NaNO₂) and a strong acid (typically HCl or H₂SO₄). This electrophile is then attacked by the nucleophilic amine.

  • Insufficient Acidity: A high acid concentration is essential to prevent side reactions, such as the newly formed diazonium salt coupling with unreacted starting amine to form a diazoamino compound (Ar-N=N-NH-Ar').[1] This coupling reaction consumes both your starting material and the diazonium intermediate, leading to low yields.

  • Temperature Control: The nitrous acid (HNO₂) precursor is unstable at elevated temperatures.[2] More importantly, aryl diazonium salts themselves are thermally labile and can decompose prematurely if the temperature rises above the recommended 0–5 °C range, leading to a complex mixture of degradation products and loss of the desired intermediate.

Troubleshooting Protocol:

  • Verify Acid Molarity: Ensure your mineral acid is of the correct concentration. For a typical diazotization, at least 2.5-3 equivalents of acid are used: one to form the amine salt, one to react with NaNO₂, and one to maintain high acidity in the medium.

  • Monitor Temperature Rigorously: Use an ice/salt bath to maintain an internal reaction temperature between 0–5 °C during the dropwise addition of the NaNO₂ solution.

  • Check Reagent Quality: Use fresh, high-purity sodium nitrite. Old or improperly stored NaNO₂ may have partially decomposed, reducing its effective concentration.

  • Test for Complete Diazotization: Before proceeding to the cyanation step, you can test for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). A slight excess is often desired to ensure the full conversion of the amine.

FAQ 2: After workup, my NMR spectrum shows the desired product, but also a significant impurity. This impurity is soluble in aqueous NaOH. What is it and how do I remove it?

Answer:

The impurity is almost certainly the corresponding phenol, 6-bromo-2-hydroxybenzo[d]thiazole . Its formation is the most common and competitive side reaction in the Sandmeyer reaction sequence.[2]

Causality and Mechanism: The aryl diazonium salt is a potent electrophile. While the intended reaction is with the cyanide nucleophile (facilitated by a Cu(I) catalyst), it can also react with water, which is present as the solvent. This SN1-type reaction proceeds via an aryl cation intermediate, which is rapidly trapped by water to form the phenol, liberating nitrogen gas in the process.[3]

  • Elevated Temperature: The rate of this undesired hydrolysis reaction increases significantly with temperature. Allowing the reaction mixture to warm prematurely during the diazotization or the subsequent cyanation step will favor phenol formation.[2]

  • Delayed Cyanide Addition: If the diazonium salt is allowed to sit for an extended period before the addition of the copper(I) cyanide solution, hydrolysis will become a major competing pathway.

Troubleshooting and Purification Protocol:

  • Maintain Low Temperature: Keep the diazonium salt solution cold (0–5 °C) at all times. Add it promptly to the cold CuCN solution for the Sandmeyer step.

  • Purification via Basic Extraction: The phenolic byproduct is acidic and will be deprotonated by a base to form a water-soluble phenoxide salt.

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a 1 M aqueous NaOH solution. The deprotonated phenol (Ar-O⁻Na⁺) will move into the aqueous layer.

    • Separate the layers. Repeat the aqueous wash if necessary.

    • Wash the organic layer with water and then brine to remove residual NaOH.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified nitrile product.

FAQ 3: My TLC shows a complex mixture, including some less polar spots that run higher than my starting material and product. What are these byproducts?

Answer:

These less polar byproducts are likely biaryl compounds , formed via radical-radical coupling.

Causality and Mechanism: The modern understanding of the Sandmeyer reaction mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1][3] This generates an aryl radical (Ar•), dinitrogen (N₂), and a copper(II) species.

Ar-N₂⁺ + Cu(I) → Ar• + N₂ + Cu(II)

While this aryl radical is intended to react with the ligand on the copper(II) species to form the final product, it can also dimerize with another aryl radical to form a biaryl byproduct (e.g., 6,6'-dibromo-[2,2'-bibenzo[d]thiazole]). This side reaction is less common than phenol formation but can become significant under certain conditions.

Troubleshooting Protocol:

  • Ensure Homogeneous Reaction: Vigorous stirring is crucial. Localized high concentrations of the diazonium salt or aryl radical can promote dimerization.

  • Control Addition Rate: Add the diazonium salt solution to the copper cyanide solution slowly and steadily. This maintains a low steady-state concentration of the aryl radical, minimizing the chance of it finding another radical to couple with.

  • Purification: These non-polar byproducts are typically removed via column chromatography on silica gel or by careful recrystallization.

Key Experimental Protocols & Data

Table 1: Critical Parameters for Sandmeyer Synthesis
ParameterRecommended ConditionRationale for Minimizing Side Reactions
Temperature 0–5 °CSuppresses thermal decomposition of the diazonium salt and minimizes the rate of hydrolysis to the phenol byproduct.[2]
Acid Equivalents 2.5–3.0Prevents unwanted azo coupling by ensuring the reaction medium remains strongly acidic.[1]
Addition Rate Slow, dropwiseMaintains a low concentration of reactive intermediates (diazonium salt, aryl radical), reducing dimerization and decomposition.
Stirring Vigorous / EfficientEnsures homogeneity, preventing localized hotspots and high concentrations of intermediates that favor side reactions.
Reagent Purity High (Fresh NaNO₂)Guarantees the correct stoichiometry for complete diazotization, avoiding unreacted starting material.
Protocol 1: Synthesis of this compound

(This protocol is a synthesized example based on established Sandmeyer reaction principles.[2][3][4] Researchers should adapt it based on their specific lab conditions and scale.)

Part A: Diazotization of 2-amino-6-bromobenzo[d]thiazole

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-bromobenzo[d]thiazole (1.0 eq) in a 2 M HCl solution (3.0 eq HCl).

  • Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The solution should become clear or remain a fine suspension. Keep this diazonium salt solution cold for immediate use in the next step.

Part B: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0–5 °C in an ice-salt bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the copper cyanide solution. Caution: This step will evolve nitrogen gas.

  • After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion; monitor by TLC.

  • Cool the mixture and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and proceed with the purification protocol below.

Protocol 2: Purification of Crude Product
  • Wash the combined organic extracts with 1 M NaOH (2x) to remove the 6-bromo-2-hydroxybenzo[d]thiazole byproduct.

  • Wash the organic layer with water (1x) and then with saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound as a solid.[5][6]

Visualized Reaction and Troubleshooting Workflows

Diagram 1: Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A 2-Amino-6-bromobenzo[d]thiazole B Aryl Diazonium Salt (Ar-N₂⁺) A->B NaNO₂, HCl 0-5 °C S3 Diazoamino Compound (Ar-N=N-NH-Ar') A->S3 + Ar-N₂⁺ (Low Acidity) C Aryl Radical (Ar•) B->C Cu(I)CN (SET) S1 6-Bromo-2-hydroxy- benzo[d]thiazole (Phenol) B->S1 H₂O (Hydrolysis) D 6-Bromobenzo[d]thiazole- 2-carbonitrile (Product) C->D Cu(II)CN (Ligand Transfer) S2 Biaryl Dimer (Ar-Ar) C->S2 Dimerization

Caption: The Sandmeyer pathway to the target nitrile and its major competing side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues start Problem: Low Yield of Product check_tlc Analyze crude reaction mixture by TLC. Compare to starting material (SM). start->check_tlc decision_sm Is significant SM present? check_tlc->decision_sm incomplete_diazo Diagnosis: Incomplete Diazotization or Azo Coupling. decision_sm->incomplete_diazo Yes incomplete_cyan Diagnosis: Inefficient Cyanation or Decomposition. decision_sm->incomplete_cyan No (SM consumed) fix_temp Action: Ensure internal temp is strictly 0-5 °C. incomplete_diazo->fix_temp fix_acid Action: Verify acid concentration and use >= 2.5 equivalents. fix_temp->fix_acid fix_reagent Action: Use fresh NaNO₂. fix_acid->fix_reagent fix_cu Action: Use high-quality CuCN. Ensure proper preparation. incomplete_cyan->fix_cu fix_time Action: Add diazonium to CuCN promptly after formation. fix_cu->fix_time

Caption: A logical workflow for diagnosing and resolving low-yield issues.

References

  • Würfel, C., et al. (2012). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369.
  • Daher, E., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Coll. Vol. 95, p. 177.
  • Kirby, P., et al. (1970). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic, 2250.
  • Daher, E., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2589.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Occidental College. (n.d.). The Sandmeyer Reaction: Synthesis of p-Chlorotoluene.
  • Kiss, R., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(18), 4068.
  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1225–1254.

Sources

troubleshooting low reactivity of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromobenzo[d]thiazole-2-carbonitrile

A Guide for the Senior Application Scientist: Troubleshooting Low Reactivity in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sometimes challenging building block. As Senior Application Scientists, we understand that unexpected results are a part of research. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and overcome common hurdles in your synthetic routes.

Frequently Asked Questions (FAQs): Diagnosing Low Reactivity

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing completely. I thought the electron-withdrawing groups would make it more reactive. What's going on?

A1: This is a common and insightful observation. On paper, the potent electron-withdrawing effect of the 2-cyano group and the inherent electron-deficient nature of the benzothiazole ring system should activate the C-Br bond, making the oxidative addition step of the Suzuki-Miyaura catalytic cycle more favorable.[1] However, with heteroaromatic substrates like this, several competing factors can lead to low reactivity.

  • Catalyst Inhibition/Poisoning: The primary culprit is often the coordination of the lone pair electrons from the thiazole nitrogen (or to a lesser extent, the sulfur) and the nitrile group to the palladium(0) catalytic center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalyst and halting the reaction.[2][3]

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The coordination from the substrate necessitates the use of highly electron-rich and sterically bulky ligands. These ligands bind tightly to the palladium center, preventing substrate inhibition and promoting the desired oxidative addition and subsequent reductive elimination steps.[4][5]

  • Base and Solvent Mismatch: An inappropriate base or solvent system can exacerbate the problem. Poor solubility of the substrate or base can lead to a heterogeneous mixture with poor reaction kinetics.[6] The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the substrate or boronic acid partner.

The diagram below illustrates the key challenges in the catalytic cycle.

G pd0 Active Pd(0)L₂ Catalyst inhibited Inhibited Catalyst (Substrate Coordinated) pd0->inhibited Coordination by N, S, or CN group oxidative_add Oxidative Addition (Rate-Determining Step) pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)-Br Complex oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ Base reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Desired Biaryl Product reductive_elim->product

Caption: Potential failure points in the Suzuki-Miyaura catalytic cycle.

Q2: What are the best starting conditions for a Suzuki coupling with this substrate? Can you provide a table?

A2: Absolutely. For challenging heteroaryl bromides, starting with a robust catalyst system is key. We recommend using a pre-formed palladium catalyst or generating the active catalyst in situ from a palladium source and a specialized ligand. Below is a table of recommended starting points for optimization.

ParameterRecommendationRationale & In-Text Citation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand SPhos, XPhos, or RuPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich biaryl monophosphine ligands are essential for overcoming catalyst inhibition and promoting oxidative addition with electron-rich or heteroaromatic halides.[4][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic inorganic bases are often effective. Ensure the base is finely powdered and anhydrous to maximize surface area and reactivity.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAprotic polar solvents often aid in substrate solubility. The presence of water is often crucial for the activity of inorganic bases and the transmetalation step.[4]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion. Monitor for potential decomposition if pushing beyond 110 °C.[8]

Crucial Precaution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can degrade both the phosphine ligands and the active Pd(0) catalyst.[4][8]

Q3: My Buchwald-Hartwig amination reactions are also failing. Are the underlying issues the same as with Suzuki couplings?

A3: Yes, the root causes are highly analogous. The Buchwald-Hartwig amination is also a palladium-catalyzed cross-coupling reaction and suffers from the same susceptibility to catalyst inhibition by coordinating heteroatoms.[9][10] The acidic N-H proton of the amine coupling partner can also interact with the catalyst or base, adding another layer of complexity.[4]

For successful C-N bond formation, the choice of ligand and base is paramount.

  • Ligands: Generations of specialized ligands have been developed specifically for this transformation. For heteroaromatic halides, ligands like XPhos, BrettPhos, or Josiphos-type ligands are often required.[2][9]

  • Bases: Strong, non-nucleophilic bases are needed. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common choices, although they are sterically hindered. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option, especially for sensitive substrates.[2]

Troubleshooting Workflows & Protocols

Workflow: Systematic Troubleshooting of a Failed Cross-Coupling Reaction

If you observe low or no conversion, a systematic approach is more effective than random changes. The following workflow provides a logical sequence for troubleshooting.

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Experimental Protocol: Ligand and Base Screening for Suzuki-Miyaura Coupling

This protocol uses a parallel reaction setup to efficiently screen multiple conditions.

Objective: To identify an effective ligand and base combination for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium source: Pd₂(dba)₃

  • Ligands to screen: SPhos, XPhos, P(tBu)₃

  • Bases to screen: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Anhydrous, degassed 1,4-Dioxane and HPLC-grade water

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of Argon, add this compound (e.g., 0.1 mmol, 25.4 mg) and the arylboronic acid (0.15 mmol) to each reaction vial.

  • Base Addition: To each designated vial, add the appropriate base (0.2 mmol, 2.0 equiv). Use a separate vial for each base being tested.

  • Catalyst Stock Solution: Prepare a stock solution of the Pd₂(dba)₃ and the first ligand to be screened in 1,4-dioxane. For a 2 mol% Pd loading, this corresponds to 1 mol% Pd₂(dba)₃ and ~2.4 mol% ligand.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to the vials designated for that ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and water to achieve the desired concentration and solvent ratio (e.g., 0.1 M in a 5:1 dioxane:water mixture).

  • Reaction Execution: Seal the vials tightly, remove them from the glovebox (if used), and place them in a pre-heated reaction block or oil bath at 100 °C. Stir vigorously.

  • Repeat for Other Ligands: Repeat steps 3 and 4 for each ligand you are screening.

  • Monitoring: After a set time (e.g., 12-18 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the relative conversion to the product.

Alternative Chemistry: When to Consider Nucleophilic Aromatic Substitution (SNAr)

Q4: My cross-coupling reactions are still problematic. Is there an alternative strategy for functionalizing the 6-position?

A4: Yes. Given the highly electron-deficient nature of the aromatic system, Nucleophilic Aromatic Substitution (SNAr) is a powerful and often overlooked alternative to metal catalysis.[11] This mechanism does not require a metal catalyst and can be very efficient under the right conditions.

Mechanism Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized intermediate called a Meisenheimer complex.[11] The reaction is favored when:

  • The aromatic ring is substituted with strong electron-withdrawing groups (like the 2-cyano and the benzothiazole core).

  • There is a good leaving group on the ring (bromide is effective).

  • A strong nucleophile is used.

The electron-withdrawing groups are essential as they stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.[12][13]

Suitable Nucleophiles for SNAr on this Substrate:

  • Alkoxides: Sodium or potassium methoxide/ethoxide (NaOMe, NaOEt) to form aryl ethers.

  • Thiolates: Sodium thiophenoxide (NaSPh) or other alkyl thiolates to form thioethers.

  • Amines: While possible, SNAr with amines often requires higher temperatures than with O- or S-nucleophiles. Forcing conditions may be needed.

When to Choose SNAr over Cross-Coupling:

  • When introducing O-, S-, or (in some cases) N-nucleophiles.

  • To avoid the cost and potential toxicity of palladium catalysts and complex ligands.

  • When metal-sensitive functional groups are present elsewhere in the molecule.

References

  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Smolecule. (2023). This compound.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions.
  • Various Authors. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([8][12][14]thiadiazole) 2 with ar.
  • Benchchem. (n.d.). Troubleshooting low conversion in Suzuki coupling of brominated carbazoles.
  • Various Authors. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
  • Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Various Authors. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
  • Various Authors. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. NIH.
  • Various Authors. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Halides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Various Authors. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Various Authors. (n.d.). Concerted Nucleophilic Aromatic Substitutions. NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Xiang, L., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

Sources

Technical Support Center: Optimizing Derivatization of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-Bromobenzo[d]thiazole-2-carbonitrile. This molecule is a valuable scaffold in medicinal chemistry and materials science, prized for its versatile derivatization potential.[1] The C6-bromo and C2-carbonitrile moieties serve as key synthetic handles for introducing molecular diversity.

This guide is structured as a series of troubleshooting questions and detailed answers, reflecting the practical challenges encountered in the laboratory. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

General Considerations for Success

Before delving into specific issues, it's crucial to acknowledge that the success of palladium-catalyzed cross-coupling reactions hinges on meticulous attention to detail. The catalyst's performance is highly sensitive to the reaction environment.

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of the highest purity. Trace impurities can poison the palladium catalyst.

  • Anhydrous & Anaerobic Conditions: Many palladium catalysts and ligands are sensitive to oxygen and moisture. Solvents must be anhydrous and thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) to prevent catalyst deactivation and unwanted side reactions like hydrodehalogenation.[2]

  • Catalyst Selection: While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) species, a step that can be inefficient.[3] Modern, well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable as they provide a controlled and efficient generation of the active catalyst.[2][4]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common challenges encountered when derivatizing the C6-bromo position of the benzothiazole scaffold using Suzuki-Miyaura and Buchwald-Hartwig reactions.

Q1: My cross-coupling reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is the most frequent issue and requires a systematic troubleshooting approach. The cause often lies within one of four key areas: the catalyst system, the reaction conditions, the reagents, or the substrate itself.

Answer:

A systematic check is the most efficient path to a solution. Begin by assessing the most common failure points.

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is rapidly deactivated, the reaction will stall.

    • Cause: Inefficient pre-catalyst reduction or oxygen contamination.

    • Solution: Switch to an air-stable, well-defined pre-catalyst that reliably generates the active Pd(0) species.[2] Ensure your reaction setup is strictly anaerobic. Use Schlenk techniques or a glovebox and thoroughly degassed solvents.

  • Incorrect Ligand Choice: The ligand is not merely a spectator; it dictates the catalyst's stability, solubility, and reactivity.

    • Cause: The chosen ligand may not be suitable for the specific transformation (e.g., C-C vs. C-N bond formation) or the electronic properties of the benzothiazole substrate.

    • Solution: For Suzuki couplings, screen bulky, electron-rich phosphine ligands like SPhos or RuPhos. For Buchwald-Hartwig aminations, ligands such as Xantphos or Josiphos are often effective.[2] A small ligand screen is often a worthwhile investment.

  • Suboptimal Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig reaction.[2][5]

    • Cause: The base may be too weak, too strong, or poorly soluble in the reaction medium.

    • Solution: For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[2][5] Ensure the base is finely powdered to maximize its surface area and solubility.

  • Unfavorable Reaction Conditions: Temperature and concentration are key kinetic parameters.

    • Cause: Insufficient thermal energy to overcome activation barriers.

    • Solution: If conversion is slow but the reaction is clean, consider increasing the temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.[2]

Workflow for Troubleshooting Low Conversion

The following diagram outlines a logical decision-making process for addressing low-yield reactions.

G Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_solution Use air-stable pre-catalyst. Ensure strict anaerobic conditions. Screen different ligands. check_catalyst->catalyst_solution No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes conditions_solution Increase temperature. Increase reaction time. Adjust concentration. check_conditions->conditions_solution No reagents_solution Use fresh, anhydrous/degassed solvent. Use fresh, high-purity base. Verify substrate purity. check_reagents->reagents_solution No success Reaction Optimized check_reagents->success Yes catalyst_solution->success conditions_solution->success reagents_solution->success

Caption: A decision tree for systematically troubleshooting failed cross-coupling reactions.

Q2: I'm observing significant side products, particularly hydrodehalogenation (C-Br bond is replaced by C-H) and/or homocoupling of my starting material. How can I suppress these?

Answer:

These side reactions are classic indicators of specific problems within the catalytic cycle.

  • Hydrodehalogenation: This occurs when the aryl-palladium intermediate is intercepted by a proton source before it can couple with the intended partner.

    • Primary Cause: Presence of water or other protic impurities.

    • Solution: Rigorously dry all reagents and solvents. Ensure the base is anhydrous. Sometimes, the choice of ligand can also influence this pathway; a ligand that promotes faster coupling can outcompete the hydrodehalogenation process.[2]

  • Homocoupling (Biaryl Formation): This side reaction can arise from catalyst decomposition or from side reactions of the organometallic coupling partner (e.g., boronic acid).

    • Primary Cause: Often a result of catalyst decomposition or reactions occurring at excessively high temperatures.

    • Solution: Use a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center.[2] Lowering the reaction temperature may also be beneficial. For Suzuki reactions, ensuring the correct stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) is important.

Specifics for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C6-bromo position with an aryl or alkyl boronic acid/ester.[6]

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

Answer:

A reliable set of screening conditions provides a strong foundation for further optimization. The following table summarizes a standard starting point for a small-scale test reaction.

ParameterRecommended Starting ConditionRationale
Substrate This compound (1.0 equiv)The limiting reagent.
Coupling Partner Arylboronic Acid or Pinacol Ester (1.2 equiv)A slight excess ensures complete consumption of the substrate. Boronic esters often exhibit greater stability.[6]
Palladium Pre-catalyst XPhos Pd G3 (1-2 mol%)A highly active, commercially available pre-catalyst known for broad substrate scope.[4]
Ligand (Included in pre-catalyst)The pre-catalyst provides the optimal Pd:Ligand ratio.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)Moderately strong, effective bases for Suzuki couplings that are compatible with many functional groups.[2]
Solvent 1,4-Dioxane or Toluene (0.1 M concentration)Common, effective solvents for this chemistry. Must be anhydrous and degassed.
Temperature 100 °CA good starting temperature to ensure sufficient reaction rate.
Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.
Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The key steps are oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Transmetalation Transmetalation (Base Assisted) PdII_complex->Transmetalation PdII_coupled Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd + ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation +

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Specifics for Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[4][7] It couples the C6-bromo position with a primary or secondary amine.

Q4: My Buchwald-Hartwig amination is giving low yields. What are the most critical parameters to adjust?

Answer:

C-N coupling reactions are often more sensitive than C-C couplings. The choice of base and ligand is paramount.

  • Base Selection is Crucial: The base must be strong enough to deprotonate the amine (or the N-Pd complex) without being nucleophilic itself.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[2] However, it is incompatible with base-sensitive functional groups (e.g., esters). For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require a more active catalyst system or higher temperatures.[2][5]

  • Ligand Choice: The ligand must facilitate both the oxidative addition and the final C-N reductive elimination.

    • Recommendation: For coupling with primary amines, bidentate ligands like BINAP or DPPF can be effective.[7] For more challenging or sterically hindered secondary amines, bulky monodentate ligands are often superior. A good starting point is to screen a small panel of specialized Buchwald-Hartwig ligands.

Standard Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for coupling an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to 0.1 M)

  • Schlenk flask or glovebox vial with a stir bar

Procedure:

  • In a glovebox or under a positive pressure of inert gas (Argon/Nitrogen): Add the this compound, palladium pre-catalyst, and sodium tert-butoxide to the reaction vessel.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Seal the vessel tightly.

  • Remove the vessel from the glovebox (if used) and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for the required reaction time (monitor by TLC/LC-MS, typically 16-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and quench carefully by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Is the nitrile group at the C2 position stable under typical palladium-catalyzed cross-coupling conditions? A: Generally, yes. The carbonitrile group is quite robust and is typically unaffected by the conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, under very harsh basic conditions or extended heating, hydrolysis to the corresponding amide or carboxylic acid is a potential, though usually minor, side reaction.

Q: How do I effectively remove palladium residues from my final product? A: Purification can be challenging. Standard flash column chromatography on silica gel is the first step. If palladium residues persist, treatment of the product solution with a scavenger (e.g., a thiol-functionalized silica gel) or recrystallization can be effective methods for removing trace metals to meet pharmaceutical purity standards.

Q: Can I perform a reaction at the C2-carbonitrile without affecting the C6-bromo position? A: Yes, selective transformations are possible. For example, the nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically leaving the C-Br bond intact for subsequent cross-coupling reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with N,N-Dibenzylacetamide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • Royal Society of Chemistry (RSC). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • HPU2 Journal of Science. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole. BenchChem.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.

Sources

stability and degradation of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Bromobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this important heterocyclic building block. Our goal is to empower you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and success of your research.

Introduction

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and material science.[1] Its benzothiazole core is a key pharmacophore in various biologically active molecules, while the electron-withdrawing nature of the bromo and cyano groups enhances its reactivity and imparts unique electronic properties.[2][3] However, these same features can also render the molecule susceptible to degradation under certain experimental conditions. Understanding the stability profile of this compound is therefore critical for its effective use.

This guide will delve into the key stability challenges, their underlying chemical principles, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: The primary degradation pathways for this compound are hydrolysis of the 2-carbonitrile group and potential photodegradation of the aromatic ring system. The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis, while the benzothiazole ring can be sensitive to prolonged exposure to high-energy light.[4]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6][7] This minimizes exposure to moisture, light, and atmospheric oxygen, which can contribute to degradation over time. For extended storage, refrigeration (2-8 °C) is recommended.[8]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[4] To minimize degradation, prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While soluble in many common organic solvents, its stability can be solvent-dependent. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate the hydrolysis of the nitrile group. It is advisable to use anhydrous aprotic solvents for reactions and storage whenever possible.[9]

Q5: How does the bromo substituent affect the stability of the molecule?

A5: The electron-withdrawing nature of the bromine atom at the 6-position influences the electronic properties of the benzothiazole ring system. This can impact the reactivity of the 2-carbonitrile group, potentially making it more susceptible to nucleophilic attack, including hydrolysis.[2][3]

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or Inconsistent Yields in Reactions

You observe lower than expected or variable yields in a reaction where this compound is a starting material.

  • Potential Cause 1: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Before use, confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR. Impurities can arise from improper storage or handling.

      • Optimize Reaction Conditions: If your reaction is run in a protic solvent or under non-neutral pH, consider if hydrolysis of the nitrile group is a competing reaction. If possible, switch to an anhydrous aprotic solvent and maintain neutral conditions.

      • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Potential Cause 2: Instability under reaction conditions.

    • Troubleshooting Steps:

      • Temperature Control: High reaction temperatures can accelerate degradation. If your protocol involves heating, determine if a lower temperature can be used without significantly impacting the reaction rate.[10]

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to the accumulation of degradation products.[1]

Problem 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

You observe additional peaks in your analytical data that do not correspond to your starting materials or expected products.

  • Potential Cause: On-column degradation or degradation in the analytical mobile phase.

    • Troubleshooting Steps:

      • Check Mobile Phase pH: If using reverse-phase HPLC with an aqueous mobile phase, ensure the pH is neutral or slightly acidic. Highly acidic or basic mobile phases can cause hydrolysis on the column.

      • Sample Preparation: Analyze samples promptly after preparation. If samples are left in solution (especially aqueous or protic solvents) for extended periods, degradation can occur.

      • Identify Degradation Products: Use LC-MS to obtain the mass of the unknown peaks. A common degradation product is the corresponding carboxylic acid (6-Bromobenzo[d]thiazole-2-carboxylic acid) resulting from nitrile hydrolysis, which would show a mass increase of 17.01 Da (from the addition of H₂O and loss of NH₃).[11] 1H NMR can also be used to identify structural changes.[12][13]

Problem 3: Inconsistent Results in Biological Assays

You observe a loss of activity or high variability in the results of your biological assays over time.

  • Potential Cause: Degradation in aqueous assay buffers.

    • Troubleshooting Steps:

      • Buffer pH: The stability of the thiazole ring and the nitrile group can be pH-dependent.[4] Assess the stability of your compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC.

      • Stock Solution Handling: Prepare fresh dilutions of your compound from a frozen, concentrated stock solution immediately before each experiment. Avoid using old or repeatedly freeze-thawed working solutions.

      • Co-solvents: When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low and does not cause precipitation, as aggregates can have different stability profiles.[4]

Key Degradation Pathways and Prevention Strategies

Degradation PathwayTriggering ConditionsMajor Degradation ProductPrevention Strategies
Acid-Catalyzed Hydrolysis Low pH (e.g., strong acids, acidic reaction conditions)6-Bromobenzo[d]thiazole-2-carboxylic acid- Maintain neutral or slightly acidic pH. - Use aprotic solvents. - Minimize reaction times in acidic media.[11]
Base-Catalyzed Hydrolysis High pH (e.g., strong bases, basic reaction conditions)6-Bromobenzo[d]thiazole-2-carboxamide, then 6-Bromobenzo[d]thiazole-2-carboxylic acid- Maintain neutral or slightly acidic pH. - Avoid strong bases unless required for the reaction. - Quench basic reactions promptly.[14][15]
Photodegradation Exposure to high-energy light (e.g., UV or direct sunlight)Complex mixture of byproducts- Store the compound and solutions in amber vials. - Protect reaction vessels from direct light.[4][7]
Oxidation Presence of strong oxidizing agentsPotentially N-oxides or sulfoxides- Store under an inert atmosphere. - Use purified, peroxide-free solvents.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol provides a general method to assess the stability of the compound under various conditions.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable anhydrous aprotic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution into different buffers (e.g., pH 4, 7, and 9) or solvents to a final concentration suitable for analysis (e.g., 100 µM).

  • Incubation: Incubate the test solutions under different conditions:

    • Temperature: Room temperature, 37°C, and a higher temperature (e.g., 60°C).

    • Light: Protected from light (wrapped in aluminum foil) and exposed to ambient light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method. Monitor the peak area of the parent compound and the appearance of any new peaks.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Protocol 2: Monitoring a Reaction by HPLC to Detect Potential Degradation
  • Set up the Reaction: Assemble your reaction as planned, using this compound as a reactant.

  • Initial Sample (T=0): Immediately after all reagents are mixed, withdraw a small aliquot of the reaction mixture.

  • Quench and Dilute: Quench the reaction in the aliquot (e.g., with a suitable buffer or solvent) and dilute it to a concentration appropriate for HPLC analysis.

  • Time-Point Sampling: Repeat steps 2 and 3 at regular intervals throughout the reaction.

  • HPLC Analysis: Analyze all the quenched and diluted samples by HPLC.

  • Data Interpretation: Compare the chromatograms over time. A decrease in the peak area of this compound should correlate with the formation of the desired product. The appearance and growth of other peaks may indicate degradation.

Visualizing Stability and Degradation

Logical Flow for Troubleshooting Stability Issues

G start Inconsistent Results or Unexpected Peaks check_purity Verify Purity of Starting Material start->check_purity check_storage Review Storage and Handling Procedures start->check_storage analyze_conditions Analyze Experimental Conditions (pH, Temp, Solvent) start->analyze_conditions optimize Optimize Conditions: - Anhydrous/Aprotic Solvent - Neutral pH - Lower Temperature - Protect from Light check_purity->optimize check_storage->optimize monitor_reaction Monitor Reaction Kinetics by HPLC/LC-MS analyze_conditions->monitor_reaction identify_byproducts Identify Degradation Products by LC-MS/NMR monitor_reaction->identify_byproducts identify_byproducts->optimize

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G compound This compound acid 6-Bromobenzo[d]thiazole-2-carboxylic acid compound->acid H+ / H2O amide 6-Bromobenzo[d]thiazole-2-carboxamide compound->amide OH- / H2O (mild) photoproducts Photodegradation Products compound->photoproducts hv (light) amide->acid OH- / H2O (strong)

Caption: Major degradation pathways for the compound.

References

  • BenchChem. (2025).
  • MDPI. (2021).
  • ACS Publications. (2014). Molecular Engineering of Benzothiazolium Salts with Large Quadratic Hyperpolarizabilities: Can Auxiliary Electron-Withdrawing Groups Enhance Nonlinear Optical Responses?. The Journal of Physical Chemistry C, 118(49), 28509-28519.
  • ResearchGate. (2014). Request PDF: Molecular Engineering of Benzothiazolium Salts with Large Quadratic Hyperpolarizabilities: Can Auxiliary Electron-Withdrawing Groups Enhance Nonlinear Optical Responses?.
  • Synerzine. (2019).
  • MDPI. (2021). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 26(11), 3233.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. BenchChem Technical Support.
  • Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12(3).
  • BenchChem. (2025). "stability issues of 4-aryl-1,3-thiazole derivatives in solution". BenchChem Technical Support.
  • LANXESS. (2015). Product Safety Assessment: Benzothiazole.
  • BenchChem. (2025). Improving the stability of Benzothiazole hydrochloride in solution. BenchChem Technical Support.
  • MDPI. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.
  • Vigon International. (2021).
  • University of Notre Dame Risk Management and Safety. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • BenchChem. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem Technical Support.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 847-856.
  • ResearchGate. (2010). Kinetics for the hydrolysis of ester 6 in the presence or absence of....
  • PMC. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.
  • MDPI. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(16), 8886.
  • RSC Publishing. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1147-1191.
  • ResearchGate. (2022). (PDF)
  • Semantic Scholar. (2014). [PDF] Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents.
  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
  • ResearchGate. (2012). Quantum yield of the photodegradation process as a function of initial....
  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • PubMed. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116117.
  • ResearchGate. (2021).
  • ResearchGate. (2011).
  • ResearchGate. (2020). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and....
  • PubMed. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8050-8058.
  • PMC. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
  • Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium | Open Access Journals.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Frontiers. (2020). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 8, 603.
  • Indian Journal of Pharmaceutical Education and Research. (2022).
  • ResearchGate. (1993). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems.
  • Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • PMC. (2021). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Scientific Reports, 11(1), 21453.
  • ResearchGate. (2022). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
  • MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. International Journal of Molecular Sciences, 25(20), 12215.

Sources

Technical Support Center: Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including compounds with potential antitumor and bioluminescence applications.[1] Its successful synthesis with high purity is crucial for downstream applications. This guide will delve into the common synthetic routes, the typical impurities that may arise, and provide practical troubleshooting advice in a user-friendly question-and-answer format.

Common Synthetic Routes and Their Associated Impurities

The synthesis of this compound is most commonly achieved via two primary routes: the Sandmeyer reaction starting from 2-amino-6-bromobenzothiazole, and the palladium-catalyzed cyanation of 6-bromobenzothiazole. Other methods, such as the cyclization of thiobenzanilides and direct bromination of the benzothiazole core, are also employed. Each pathway presents a unique impurity profile that must be understood for effective purification and characterization.

Troubleshooting Guide: Sandmeyer Reaction Route

The Sandmeyer reaction is a classical and widely used method for converting an aryl amine to an aryl nitrile.[2][3][4] In this case, 2-amino-6-bromobenzothiazole is diazotized and then treated with a cyanide source, typically cuprous cyanide (CuCN).

Diagram: Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Potential Side Reactions A 2-Amino-6-bromobenzothiazole B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (0-5 °C) C This compound (Product) B->C CuCN D 6-Bromo-2-hydroxybenzothiazole (Phenol Impurity) B->D H₂O, Heat E Biaryl Impurities B->E Radical Coupling F Azo Compound Impurities B->F Coupling with electron-rich species

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Frequently Asked Questions (FAQs) for the Sandmeyer Route

Q1: My reaction mixture turned a dark red/brown color, and the yield of the desired nitrile is low. What is happening?

A1: The formation of intensely colored byproducts is a common issue in Sandmeyer reactions and often points to the formation of azo compounds.[5] This occurs when the diazonium salt intermediate couples with an electron-rich aromatic species.

  • Causality: This side reaction is favored if the diazonium salt concentration is too high or if it is not consumed quickly by the cyanide source. The presence of unreacted 2-amino-6-bromobenzothiazole can also act as a coupling partner.

  • Troubleshooting:

    • Slow Addition: Add the cold diazonium salt solution slowly to the solution of cuprous cyanide. This ensures that the diazonium salt reacts as it is introduced, minimizing its concentration and the likelihood of side reactions.[5]

    • Temperature Control: Maintain a low temperature (0-5 °C) during diazotization to ensure the stability of the diazonium salt.[5][6]

    • Stoichiometry: Ensure a slight excess of the copper(I) cyanide to readily trap the diazonium salt.

Q2: I have a significant amount of a byproduct with a mass corresponding to the replacement of the diazo group with a hydroxyl group. How can I avoid this?

A2: You are likely observing the formation of 6-bromo-2-hydroxybenzothiazole. This is a common byproduct resulting from the reaction of the diazonium salt with water, the solvent for the diazotization step.[5][6]

  • Causality: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.[2][5]

  • Troubleshooting:

    • Strict Temperature Control: As mentioned, keeping the temperature low during diazotization and the initial stages of the Sandmeyer reaction is critical to suppress this side reaction.[5][6]

    • Minimize Water: While the diazotization is aqueous, ensure that the subsequent cyanation step is performed under conditions that do not unnecessarily introduce more water.

    • Purification: This phenolic byproduct can often be removed by a basic wash (e.g., with dilute sodium hydroxide solution) during the work-up, as the phenol will be deprotonated and become water-soluble.[6]

Q3: My final product is contaminated with a high molecular weight impurity. What could it be?

A3: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl impurities through the coupling of two aryl radicals.[2][3][4]

  • Causality: The aryl radical intermediate can dimerize before reacting with the cyanide source.

  • Troubleshooting:

    • Reaction Conditions: Using a well-dispersed and reactive copper(I) cyanide solution can help to efficiently trap the aryl radical as it is formed.

    • Purification: These larger, less polar impurities can typically be separated from the desired product by column chromatography.

Q4: I see a significant amount of my starting material, 2-amino-6-bromobenzothiazole, in the final product mixture. What went wrong?

A4: This indicates an incomplete reaction, which could be due to issues in either the diazotization or the cyanation step.

  • Causality:

    • Incomplete Diazotization: Insufficient nitrous acid or improper temperature control can lead to unreacted starting material.

    • Poor Quality Reagents: Ensure the sodium nitrite and cuprous cyanide are of good quality.

  • Troubleshooting:

    • Check Stoichiometry: Verify the molar equivalents of sodium nitrite used for the diazotization.

    • Monitor Diazotization: You can test for the presence of nitrous acid using starch-iodide paper.

    • Fresh Reagents: Use freshly opened or properly stored reagents.

Impurity Potential Cause Troubleshooting/Prevention Purification
6-Bromo-2-hydroxybenzothiazoleReaction of diazonium salt with waterMaintain low temperature (0-5 °C)Basic wash (e.g., NaOH solution)
Biaryl impuritiesRadical coupling of intermediatesUse reactive CuCN, optimize conditionsColumn chromatography
Azo compoundsCoupling of diazonium saltSlow addition of diazonium salt, low temperatureColumn chromatography
2-Amino-6-bromobenzothiazoleIncomplete diazotization or cyanationCheck stoichiometry, use fresh reagentsColumn chromatography, recrystallization

Troubleshooting Guide: Palladium-Catalyzed Cyanation Route

Palladium-catalyzed cross-coupling reactions are a modern and efficient method for the formation of C-CN bonds.[7] This route typically involves the reaction of 6-bromobenzothiazole with a cyanide source in the presence of a palladium catalyst and a ligand.

Diagram: Palladium-Catalyzed Cyanation Catalytic Cycle

Palladium_Cyanation Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArPd(II)(Br)L_n ArPd(II)(Br)L_n (Ar = 6-Benzothiazole-2-carbonitrile) Oxidative_Addition->ArPd(II)(Br)L_n Transmetalation Transmetalation ArPd(II)(Br)L_n->Transmetalation ArPd(II)(CN)L_n ArPd(II)(CN)L_n Transmetalation->ArPd(II)(CN)L_n Reductive_Elimination Reductive Elimination ArPd(II)(CN)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-CN (Product) Reductive_Elimination->Product Ar-Br Ar-Br (Starting Material) Ar-Br->Oxidative_Addition CN_Source CN⁻ Source CN_Source->Transmetalation

Caption: Catalytic cycle for the palladium-catalyzed cyanation of 6-bromobenzothiazole.

Frequently Asked Questions (FAQs) for the Palladium-Catalyzed Route

Q1: My reaction is sluggish and I have a lot of unreacted 6-bromobenzothiazole. What could be the problem?

A1: This is a common issue in palladium-catalyzed cyanations and often points to catalyst deactivation.

  • Causality: Cyanide ions can act as strong ligands for palladium, leading to the formation of stable and catalytically inactive palladium-cyanide complexes, thus poisoning the catalyst.[7]

  • Troubleshooting:

    • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides as it has lower solubility, which helps to maintain a low concentration of free cyanide ions in the solution.

    • Additives: The addition of certain additives, like zinc dust, can sometimes help to regenerate the active Pd(0) catalyst.

    • Ligand Choice: Bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and promote the desired catalytic cycle.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst decomposition.

Q2: I have identified a byproduct that is missing the bromine atom but has a hydrogen in its place. How is this formed?

A2: You are observing a hydrodehalogenation byproduct, which in this case would be benzo[d]thiazole-2-carbonitrile.

  • Causality: This side reaction can occur when a hydride source is present in the reaction mixture. The source of the hydride can be from solvents (like isopropanol), additives, or even the phosphine ligand under certain conditions.

  • Troubleshooting:

    • Solvent Choice: Use anhydrous, aprotic solvents like DMF, DMAc, or toluene. Avoid protic solvents unless the specific protocol calls for them.

    • Reagent Purity: Ensure all reagents and solvents are dry and of high purity.

Q3: My purified product contains an impurity that I suspect is the corresponding amide. How can this be formed and removed?

A3: The formation of 6-bromobenzo[d]thiazole-2-carboxamide is due to the hydrolysis of the nitrile group.

  • Causality: The presence of water in the reaction mixture, especially at elevated temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile to the primary amide.[8][9]

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere to minimize exposure to moisture.

    • Purification: The amide is generally more polar than the nitrile and can be separated by column chromatography. Careful selection of the solvent system is key.

Impurity Potential Cause Troubleshooting/Prevention Purification
6-Bromobenzothiazole (starting material)Catalyst deactivation, incomplete reactionUse appropriate cyanide source (e.g., Zn(CN)₂), bulky ligands, inert atmosphereColumn chromatography, recrystallization
Benzo[d]thiazole-2-carbonitrileHydrodehalogenationUse anhydrous, aprotic solventsColumn chromatography
6-Bromobenzo[d]thiazole-2-carboxamideHydrolysis of the nitrile productUse anhydrous conditionsColumn chromatography
Phosphine oxidesOxidation of phosphine ligandUse inert atmosphere, degas solventsColumn chromatography

Other Synthetic Routes and Potential Impurities

1. Cyclization of Thiobenzanilides:

This method involves the reaction of a suitably substituted thiobenzanilide with a cyanide source.[1]

  • Potential Impurities:

    • Unreacted Starting Material: Incomplete cyclization can leave residual thiobenzanilide.

    • Side Products from the Cyanide Source: Depending on the cyanide source and reaction conditions, other byproducts may form.

    • Isomeric Products: If the starting aniline is not correctly substituted, isomeric benzothiazoles could be formed.

2. Direct Bromination of Benzo[d]thiazole-2-carbonitrile:

This approach involves the direct bromination of the pre-formed benzothiazole-2-carbonitrile.

  • Potential Impurities:

    • Over-bromination: The introduction of more than one bromine atom onto the benzothiazole ring can occur, leading to di- or tri-brominated species.

    • Isomeric Products: Bromination can occur at different positions on the benzene ring, leading to a mixture of isomers. The directing effects of the thiazole and cyano groups will influence the regioselectivity.

    • Unreacted Starting Material: Incomplete bromination will result in the presence of benzo[d]thiazole-2-carbonitrile in the final product.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common technique for assessing the purity of this compound and separating it from its impurities. A gradient elution with a C18 column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for identifying isomeric impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify the mass of any impurities, which can provide clues to their structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]

Concluding Remarks

The successful synthesis of high-purity this compound is achievable with a thorough understanding of the chosen synthetic route and its potential pitfalls. By carefully controlling reaction conditions, selecting appropriate reagents, and employing robust analytical and purification techniques, researchers can confidently produce this valuable compound for their scientific endeavors. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for specific experimental setups.

References

  • BenchChem. (2025). Reducing side product formation in Sandmeyer reactions. BenchChem Technical Support.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(15), 1515-1520.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14040–14043.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2.
  • Catalysis Science & Technology. (2021).
  • Chawla, G., et al. (2016). Azo compounds were synthesized successfully by treating 2-amino-6-bromobenzothiazole with pyrogallol. World Journal of Pharmaceutical Research, 5(6), 1300-1308.
  • ResearchGate. (2025, August 6).
  • National Institutes of Health. (2021, May 12).
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. (2025, August 6).
  • Wiley Online Library. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Organic Chemistry Portal. (2011).
  • Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • ResearchGate. (2010).
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromobenzothiazole 97 15864-32-1.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • MDPI. (2024, June 21). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds.
  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
  • ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • MDPI. (2020). Benzo[1,2-d:4,5-d′]bis([5][6][10]thiadiazole)-4-carbonitrile.
  • MIT Open Access Articles. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.).
  • ResearchGate. (2007).
  • ResearchGate. (2016, April 19). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

Sources

Technical Support Center: Scaling Up 6-Bromobenzo[d]thiazole-2-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and process safety management.

Introduction to the Synthetic Pathway

The production of this compound typically follows a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-6-bromobenzothiazole, from 4-bromoaniline. The second, and often most challenging stage for scale-up, is the conversion of this intermediate to the final product via a Sandmeyer reaction. This guide will focus on the potential pitfalls and practical solutions for each of these critical steps.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sandmeyer Reaction 4-Bromoaniline 4-Bromoaniline 2-Amino-6-bromobenzothiazole 2-Amino-6-bromobenzothiazole 4-Bromoaniline->2-Amino-6-bromobenzothiazole  KSCN, Br2, Acetic Acid   Diazonium_Salt Aryl Diazonium Salt Intermediate 2-Amino-6-bromobenzothiazole->Diazonium_Salt  NaNO2, H+   Final_Product This compound Diazonium_Salt->Final_Product  CuCN, NaCN   Troubleshooting_Sandmeyer Problem Runaway Reaction Risk Diazonium Salt Instability Causes Poor Temperature Control Isolation of Dry Diazonium Salt Mechanical Shock/Friction Problem:f1->Causes:f0 Problem:f1->Causes:f1 Problem:f1->Causes:f2 Solutions Strict Temp. Control (0-5 °C) Use in situ (Never Isolate) Use Vacuum Transfer (No Pumps) Causes:f0->Solutions:f0 Causes:f1->Solutions:f1 Causes:f2->Solutions:f2

Caption: Troubleshooting workflow for Sandmeyer reaction safety.

Key Safety Considerations for the Diazotization Step:

  • Strict Temperature Control: The formation of the diazonium salt by reacting 2-amino-6-bromobenzothiazole with sodium nitrite in an acidic medium is highly exothermic. [1]The temperature must be rigorously maintained between 0-5 °C. [2]Above this temperature, the rate of decomposition of the diazonium salt increases significantly, leading to the vigorous evolution of nitrogen gas and a potential runaway reaction.

  • In Situ Generation and Consumption: The aryl diazonium salt should never be isolated as a dry solid. [2]It is crucial to generate it in solution and use it immediately in the subsequent cyanation step. The accumulation of a large quantity of the diazonium salt solution should be avoided.

  • Controlled Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and subsurface to the acidic solution of the aminobenzothiazole. This ensures rapid reaction and prevents the buildup of unreacted nitrous acid, which can also be unstable.

  • Quenching of Excess Nitrite: After the diazotization is complete, it is good practice to quench any excess nitrous acid with a small amount of sulfamic acid or urea before proceeding to the cyanation step.

Safe Handling of the Cyanation Step:

  • Reagent Toxicity: Both copper(I) cyanide and sodium cyanide are extremely toxic. [3]All handling of these reagents must be performed in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

  • Acidification Hazard: Avoid acidification of the cyanide-containing reaction mixture or waste streams, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Work-up procedures should be designed to neutralize the reaction mixture with a base before disposal. [3]* Transfer of Diazonium Salt: To avoid mechanical stress on the potentially sensitive diazonium salt, it is recommended to transfer the cold diazonium salt solution to the cyanide solution using vacuum rather than a mechanical pump. [4][5]

Problem 3: Product Purity and Crystallization Issues

Question: Our final product, this compound, is an off-color solid and is difficult to crystallize. What impurities should we be looking for and what is an effective purification strategy at scale?

Answer:

Impurity profiles and crystallization difficulties are common challenges when scaling up. The off-color is likely due to phenolic byproducts and other impurities.

Potential Impurities and Their Origin:

ImpurityOriginMitigation Strategy
6-Bromo-2-chlorobenzo[d]thiazole If HCl is used as the acid in the diazotization, the chloride ion can compete with the cyanide nucleophile in the Sandmeyer reaction.Use a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid for the diazotization step.
6-Bromobenzothiazol-2-ol Decomposition of the diazonium salt intermediate in the aqueous reaction medium before it can react with the cyanide. This is exacerbated by elevated temperatures.Maintain strict temperature control (0-5 °C) during the entire process until the diazonium salt has been consumed. Ensure efficient mixing to promote the desired reaction.
Biphenyl Byproducts Radical side reactions can lead to the formation of biaryl compounds.This is an inherent potential byproduct of the Sandmeyer mechanism. Its formation can be minimized by maintaining optimal reaction conditions and stoichiometry.
Residual Copper Salts Incomplete removal of the copper catalyst during work-up.After the reaction, a thorough work-up involving washing with an aqueous solution of a chelating agent like EDTA or aqueous ammonia can help remove residual copper salts.

Scale-Up Purification Protocol:

  • Initial Work-up: After the Sandmeyer reaction is complete, quench the reaction mixture by adding it to a basic aqueous solution (e.g., sodium carbonate solution) to neutralize the acid and precipitate the crude product.

  • Filtration and Washing: Filter the crude solid and wash it extensively with water to remove inorganic salts. A wash with a dilute aqueous ammonia solution can help remove copper residues.

  • Solvent Extraction/Trituration: The crude product can be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane, and the organic layer washed with water and brine. Alternatively, the crude solid can be triturated (slurried) with a solvent like hot isopropanol or ethanol to dissolve impurities, leaving the purer product as a solid.

  • Recrystallization: The most effective method for obtaining a high-purity product is recrystallization. Ethanol is a commonly reported solvent for this purpose. [6]Dissolve the crude product in a minimal amount of hot ethanol, treat with activated carbon to remove colored impurities, filter while hot, and allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum at a moderate temperature (e.g., 50-60 °C).

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect for the scaled-up synthesis of this compound?

With proper process control, a yield of 70-80% for the Sandmeyer step is achievable. The purity of the final product after recrystallization should be >98% as determined by HPLC.

Q2: Can I use a different cyanide source for the Sandmeyer reaction?

While other cyanide sources like trimethylsilyl cyanide have been reported in the literature for similar transformations, for large-scale production, the use of a copper(I) cyanide/sodium cyanide mixture is the most common and cost-effective method. [7] Q3: What analytical techniques are essential for monitoring the reaction progress and final product quality?

For reaction monitoring, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable. For final product characterization and quality control, HPLC for purity, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Mass Spectrometry (MS) for molecular weight verification are standard.

Q4: What are the key considerations for waste disposal in this process?

The primary waste streams will contain residual bromine, cyanide, and copper salts. Cyanide-containing aqueous waste must be treated with an oxidant like sodium hypochlorite (bleach) under basic conditions to convert the cyanide to the less toxic cyanate before disposal. [3]Copper-containing waste should be treated to precipitate the copper for recovery or disposal as hazardous waste. Always adhere to local environmental regulations for chemical waste disposal.

Q5: Are there any "greener" alternatives to the traditional Sandmeyer reaction?

Research into greener alternatives is ongoing. Some modern approaches include electrochemically driven Sandmeyer reactions and the use of more benign solvents. However, for robust, large-scale industrial production, the traditional copper-catalyzed method remains prevalent due to its reliability and well-understood parameters.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 931-934. [Link]
  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
  • Würfel, H., Görls, H., Weiss, D., & Beckert, R. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1821–o1822. [Link]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?
  • Max-Planck-Gesellschaft. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.

Sources

overcoming poor solubility of 6-Bromobenzo[d]thiazole-2-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromobenzo[d]thiazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's poor aqueous solubility during in-vitro and in-vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions researchers encounter when working with this compound and other poorly soluble benzothiazole derivatives.

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?

This is a classic issue known as "crashing out" and stems from a drastic change in solvent polarity.[1] this compound, like many heterocyclic compounds, is hydrophobic and dissolves well in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[1] However, when this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound's solubility, causing it to precipitate.[1][2]

Q2: What is the best practice for preparing a working solution from a DMSO stock to avoid precipitation?

The key is a controlled and gradual dilution process. Always add the small volume of your DMSO stock solution to the larger volume of the aqueous buffer, never the other way around.[3] Crucially, this should be done while the buffer is being gently vortexed or stirred.[3] This technique, sometimes called "vortex dilution," helps to rapidly disperse the compound in the aqueous environment before it has a chance to aggregate and precipitate. For sensitive assays, a stepwise or serial dilution in the final buffer can also be effective.[4]

Q3: What is the maximum final concentration of DMSO I can have in my assay without affecting the results?

This is highly dependent on your specific assay and cell line. As a general rule, most cell-based assays can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[1][4] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[1] For high-throughput screening (HTS), the final concentration is often kept between 0.1% and 1%.[5] It is imperative to run a vehicle control (assay buffer with the same final DMSO concentration but without your compound) to determine the tolerance of your specific system.

Q4: Can I use heat to help dissolve the compound in my final aqueous buffer?

Gentle warming (e.g., to 37°C) can sometimes help redissolve small amounts of precipitate that form upon dilution.[6] However, this should be done with caution. First, ensure your compound is thermally stable and will not degrade. Second, be aware that cooling the solution back to room or physiological temperature may cause the compound to precipitate again. This method is often a temporary fix and does not address the underlying thermodynamic insolubility.

Q5: My assay results are highly variable. Could this be related to solubility issues even if I don't see visible precipitation?

Absolutely. Compounds can form micro-precipitates or aggregates that are not visible to the naked eye. These small particles can scatter light, interfere with plate reader optics, and lead to inconsistent and non-reproducible data.[7] This is why it is crucial to perform solubility checks and use appropriate solubilization techniques even when visible precipitation is not obvious.

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a structured approach to systematically diagnose and solve solubility challenges with this compound.

Initial Solubility Assessment Workflow

Before committing to a large-scale experiment, it is critical to determine the kinetic solubility of your compound in the specific assay buffer you will be using.

cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Kinetic Solubility Test cluster_2 Phase 3: Decision A Prepare 10 mM Stock in 100% DMSO B Prepare Serial Dilutions in Assay Buffer (e.g., 100, 50, 25, 10, 1 µM) A->B Dilute Stock C Incubate at Assay Temperature (e.g., 37°C) for 1-2 hours B->C D Visually Inspect for Precipitate (Tyndall Effect) C->D E Optional: Centrifuge & Analyze Supernatant (HPLC-UV) D->E Quantitative Check F Is the desired concentration soluble? D->F G Proceed with Experiment F->G Yes H Proceed to Advanced Solubilization Strategies F->H No

Caption: A decision workflow for initial solubility assessment.

Advanced Solubilization Strategies

If your desired assay concentration exceeds the kinetic solubility of this compound in your buffer with an acceptable DMSO concentration, the following advanced strategies can be employed.

Strategy 1: pH Modification

Mechanism: The solubility of ionizable compounds is highly pH-dependent.[8] Benzothiazole derivatives can possess basic or acidic functional groups. By adjusting the pH of the buffer to a point where the compound becomes charged (ionized), its solubility in the aqueous medium can be dramatically increased.[2][9][10] For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, raising the pH will cause deprotonation and increase solubility.

Protocol: pH-Dependent Solubility Screen

  • Determine pKa: If not known, use software prediction tools (e.g., MarvinSketch, SciFinder) to estimate the pKa of this compound. The nitrogen atoms in the thiazole ring can be basic.

  • Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Test Solubility: Add your DMSO stock solution to each buffer to achieve the target concentration.

  • Equilibrate: Allow the solutions to equilibrate for at least one hour at the intended assay temperature.

  • Assess: Observe for precipitation. The pH that yields the clearest solution is optimal, provided it is compatible with your assay system (e.g., cell health, enzyme activity).

Considerations:

  • Ensure the chosen pH does not negatively impact your biological system (e.g., cell viability, protein stability).

  • This method is ineffective for neutral compounds that do not have ionizable groups.[2]

Strategy 2: Use of Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added in small percentages, reduce the overall polarity of the aqueous buffer.[][12] This reduction in polarity makes the solvent system more hospitable to hydrophobic compounds, thereby increasing their solubility.

Common Co-solvents in Biological Assays:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[][12]

Co-SolventTypical Concentration RangeConsiderations
Ethanol 1-5%Can be toxic to some cell lines at higher concentrations.
PEG 400 1-10%Generally well-tolerated; can increase solution viscosity.
Propylene Glycol 1-10%Good safety profile; often used in formulations.

Protocol: Co-solvent Triage

  • Prepare your aqueous assay buffer.

  • Create versions of the buffer containing different co-solvents at varying concentrations (e.g., 1%, 2%, 5% PEG 400).

  • Add the DMSO stock of this compound to each co-solvent buffer to the desired final concentration.

  • Incubate and observe for precipitation.

  • Crucially, run a vehicle control for each co-solvent concentration to ensure the co-solvent itself does not interfere with your assay.

Strategy 3: Employing Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They act as molecular "buckets" that encapsulate the poorly soluble drug molecule, shielding its hydrophobic parts from the aqueous environment.[13][15] This host-guest inclusion complex is water-soluble, effectively increasing the apparent solubility of the compound.[13][14][16]

Commonly Used Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13]

Caption: Encapsulation by a cyclodextrin improves solubility.

Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer. A common starting concentration is 1-5% (w/v).

  • Add Compound: Add the DMSO stock of this compound to the HP-β-CD solution.

  • Complexation: Gently mix or sonicate the solution for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Application: Use this formulated solution in your assay. Remember to include an HP-β-CD vehicle control.

Summary of Strategies

StrategyMechanismBest ForKey Consideration
pH Adjustment Increases ionization of the compound.Compounds with acidic or basic functional groups.Potential for pH to alter assay biology.[2]
Co-solvents Reduces the polarity of the aqueous medium.Neutral, hydrophobic compounds.Potential for co-solvent toxicity or assay interference.[17]
Cyclodextrins Encapsulates the hydrophobic compound.Highly lipophilic compounds.Can sometimes interfere with compound-target binding if the complex is too stable.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound, leading to more accurate, reliable, and meaningful experimental outcomes.

References

  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Másson, M., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.
  • Vasconcelos, T., et al. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences.
  • Chaudhary, A. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin. Wikipedia.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today.
  • Dahal, R. P., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Journal of Pharmaceutical Sciences.
  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bio-enviromental and Engineering Promotion for Life Science.
  • Co-solvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • How does pH affect solubility? askIITians.

Sources

preventing byproduct formation in Suzuki coupling of 6-bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of 6-Bromobenzothiazoles in Suzuki Coupling

The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for the derivatization of this heterocyclic system, particularly for creating C-C bonds at the 6-position. However, like many heteroaromatic substrates, 6-bromobenzothiazoles present unique challenges that can lead to the formation of undesirable byproducts, primarily through dehalogenation and homocoupling pathways. Understanding and controlling these side reactions is critical for achieving high yields, simplifying purification, and ensuring the overall efficiency of your synthetic route.

A key feature of the benzothiazole system is the potential for the ring nitrogen to coordinate with the palladium catalyst. This interaction can be a double-edged sword: while it can facilitate the oxidative addition step, it may also lead to catalyst inhibition or promote alternative, non-productive reaction pathways if not carefully managed.[1] This guide will provide you with the expert insights and practical protocols needed to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when running a Suzuki coupling with 6-bromobenzothiazole?

A1: The two most prevalent byproducts are the dehalogenated benzothiazole (where the bromine at the 6-position is replaced by a hydrogen) and the homocoupling product of your boronic acid or ester (a biaryl species derived from the dimerization of your coupling partner). Both byproducts reduce the yield of your desired product and can complicate purification efforts.

Q2: How does dehalogenation occur and why is my 6-bromobenzothiazole susceptible to it?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[2] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the benzothiazole moiety on the palladium intermediate to yield the dehalogenated product. Heteroaryl halides like 6-bromobenzothiazole can be particularly susceptible due to the electronic nature of the ring system.

Q3: What causes the homocoupling of my boronic acid coupling partner?

A3: Homocoupling of the boronic acid is often promoted by the presence of molecular oxygen and palladium(II) species.[3][4] If your reaction mixture is not thoroughly deoxygenated, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the dimerization of your boronic acid, consuming it in a non-productive pathway. Using a Pd(II) precatalyst without ensuring efficient in-situ reduction to Pd(0) can also exacerbate this issue.

Q4: Can the nitrogen atom in the benzothiazole ring interfere with the reaction?

A4: Yes, the nitrogen atom can play a significant role. It can coordinate to the palladium catalyst, which can be beneficial by facilitating the rate-limiting oxidative addition step.[1] In some cases, this allows for the use of ligand-free conditions.[1] However, strong coordination can also potentially inhibit the catalyst by blocking sites needed for other steps in the catalytic cycle, such as transmetalation or reductive elimination. This inhibition can slow down the desired reaction, giving more time for side reactions like dehalogenation to occur.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 6-bromobenzothiazoles.

Problem 1: Significant Formation of Dehalogenated Benzothiazole

If you are observing a significant amount of the benzothiazole starting material in which the bromine has been replaced by a hydrogen, consider the following troubleshooting steps.

  • Palladium-Hydride Formation: The primary culprit is the generation of Pd-H species.

    • Choice of Base: Amine bases or alcoholic solvents can be sources of hydrides.[2] Consider switching to a non-coordinating inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally good choices.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Trace water can contribute to the formation of Pd-H species.

    • Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired reductive elimination over the dehalogenation pathway.

This protocol provides a robust starting point for suppressing dehalogenation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 6-bromobenzothiazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure a completely oxygen-free environment.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 8 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

Problem 2: Excessive Homocoupling of the Boronic Acid

The presence of a significant amount of a symmetrical biaryl byproduct derived from your boronic acid indicates that homocoupling is a major competing reaction.

  • Oxygen Contamination: The presence of dissolved oxygen is a primary driver of homocoupling.

    • Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture itself. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Palladium(II) Species: The reaction of Pd(II) with the boronic acid can lead to homocoupling.

    • Choice of Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[3]

    • Stoichiometry: Using a slight excess of the 6-bromobenzothiazole (e.g., 1.1 equivalents) relative to the boronic acid can favor the cross-coupling pathway.[3]

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

The following diagram illustrates the desired Suzuki coupling catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) PdII Pd(II)X₂ Pd0->PdII Oxidation Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Trans->Pd0 Reductive Elimination Product Product Trans->Product Ar-Ar' Trans1 Ar'-Pd(II)(X)L₂ PdII->Trans1 Transmetalation 1 (Ar'-B(OH)₂) Trans2 Ar'-Pd(II)(Ar')L₂ Trans1->Trans2 Transmetalation 2 (Ar'-B(OH)₂) Pd0_homo Pd(0)L₂ Trans2->Pd0_homo Reductive Elimination Byproduct Byproduct Trans2->Byproduct Ar'-Ar' O2 O₂ O2->PdII caption Fig 1. Competing Suzuki Coupling and Homocoupling Pathways.

Caption: Fig 1. Competing Suzuki Coupling and Homocoupling Pathways.

Optimizing Reaction Conditions for 6-Bromobenzothiazoles

The following table summarizes key reaction parameters and provides recommendations for optimizing the Suzuki coupling of 6-bromobenzothiazoles to minimize byproduct formation.

ParameterRecommendationRationale
Palladium Catalyst Pd₂(dba)₃ or Pd(PPh₃)₄ (Pd(0) sources) are often preferred. For challenging couplings, consider modern palladacycle precatalysts.Pd(0) sources can minimize homocoupling associated with the in-situ reduction of Pd(II) precatalysts.[3] Some studies on benzothiazoles have shown good results with Pd₂(dba)₃.[1]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). In some cases, ligand-free conditions may be viable.These ligands promote fast reductive elimination, which outcompetes dehalogenation. They also stabilize the Pd(0) state. The benzothiazole nitrogen can sometimes act as an internal ligand, making ligand-free conditions an option to explore.[1]
Base Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.These are less likely to act as hydride sources compared to organic amine bases or alkoxides, thus minimizing dehalogenation.[2]
Solvent Anhydrous, aprotic solvents like dioxane, toluene, or THF. Often used with a small amount of water.Aprotic solvents are generally preferred to minimize side reactions. A small amount of water is often necessary to facilitate the transmetalation step, but excess water can promote dehalogenation.[5]
Temperature Typically 80-110 °C.The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote thermal decomposition of the catalyst or reagents.
Atmosphere Strictly inert (Argon or Nitrogen).Essential to prevent oxidation of the Pd(0) catalyst to Pd(II), which is a primary cause of homocoupling.[3][4]

Advanced Protocol: Ligand-Free Suzuki Coupling of a Sterically Hindered Benzothiazole

In certain cases, particularly with sterically hindered benzothiazoles, a ligand-free approach can be surprisingly effective due to the coordinating ability of the benzothiazole nitrogen.[1]

LigandFree_Workflow start Start: Oven-dried flask reagents Add 6-bromobenzothiazole (1 eq), boronic acid (1.1 eq), Na₂CO₃ (2 eq) start->reagents catalyst Add Pd₂(dba)₃ (10 mol%) reagents->catalyst solvent Add dioxane/water (2:1) catalyst->solvent degas Degas with Argon for 5 min solvent->degas heat Heat to reflux (e.g., 100 °C) under Argon for 4h degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute with EtOAc, wash with water & brine monitor->workup purify Dry, concentrate, and purify (e.g., column chromatography) workup->purify end End: Purified Product purify->end caption Fig 2. Workflow for Ligand-Free Suzuki Coupling.

Caption: Fig 2. Workflow for Ligand-Free Suzuki Coupling.

This protocol, adapted from successful literature examples, demonstrates a streamlined approach that leverages the inherent properties of the benzothiazole substrate.[1]

By understanding the mechanistic underpinnings of byproduct formation and systematically optimizing your reaction conditions, you can significantly improve the outcome of Suzuki couplings with challenging 6-bromobenzothiazole substrates. This guide serves as a starting point for developing robust and efficient synthetic procedures in your laboratory.

References

  • Al-Hussain, S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 485-496. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8858. [Link]
  • Thompson, A., et al. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(49), 8963-8966. [Link]
  • Thompson, A., et al. (2002).
  • Hughes, D. L. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2008(13), 133-143. [Link]
  • Koval, M., et al. (2021). Oxidative C-H Homocoupling of Push-Pull Benzothiazoles: An Atom-Economical Route to Highly Emissive Quadrupolar Arylamine-Functionalized 2,2'-Bibenzothiazoles with Enhanced Two-Photon Absorption. Organic Letters, 23(14), 5512-5517. [Link]
  • Hamdy, M. S., et al. (2023). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Chemistry simplified. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • El-Faham, A., et al. (2015). Benzimidazole- and benzothiazole-based Pd(II)-complexes Cat. 1–4.
  • Nguyen, H. T., et al. (2020). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 58(2), 221-225. [Link]
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Khormi, A. Y., et al. (2022). Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings.
  • Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 625-633. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]
  • Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for developing and optimizing a robust HPLC method for this compound.

Section 1: Understanding Your Analyte & Initial Method Setup

Before initiating any HPLC method development, understanding the physicochemical properties of this compound is crucial. It is a heterocyclic aromatic compound with a molecular weight of approximately 239.12 g/mol .[1] Its structure, featuring a benzothiazole core, a bromine substituent, and a nitrile group, makes it relatively non-polar or hydrophobic. This characteristic is the primary determinant for selecting the initial chromatographic conditions.

FAQ: Where should I start with my method development?

For a compound like this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most logical starting point. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. More hydrophobic analytes, like our compound of interest, will interact more strongly with the stationary phase and thus be retained longer.[2]

Here is a recommended set of starting conditions based on the analysis of similar benzothiazole and aminothiazole structures.[3][4][5]

ParameterRecommended Starting ConditionRationale & Expert Commentary
Stationary Phase C18, 4.6 x 150 mm, 5 µmA C18 column is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The 150 mm length provides a good balance between resolution and run time.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to higher efficiency and lower backpressure. The 0.1% formic acid is critical for controlling pH to ensure good peak shape.[6]
Elution Mode GradientA gradient elution is recommended for initial scouting runs to determine the approximate elution time of the analyte and any impurities.[7][8] A typical starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good starting point for balancing analysis time and efficiency.[9]
Column Temperature 30°CMaintaining a constant, slightly elevated temperature helps to ensure reproducible retention times and can improve peak shape by decreasing mobile phase viscosity.[9]
Detection (UV) ~250-272 nmBenzothiazole derivatives typically have strong UV absorbance in this range.[3][4] A UV scan of the analyte in the mobile phase should be performed to determine the absorbance maximum for optimal sensitivity.
Injection Volume 5-10 µLThis is a typical injection volume that helps to prevent column overloading.
Sample Diluent Mobile Phase (at initial conditions) or a weaker solventDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[10] Using the initial mobile phase composition as the diluent is a safe practice.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses specific problems you may encounter during method development in a question-and-answer format.

My peak is tailing. What are the causes and how do I fix it?

Peak tailing is one of the most common issues in HPLC. It is often caused by secondary interactions between the analyte and the stationary phase or by extra-column effects.[11][12]

Primary Cause: Secondary Silanol Interactions

The most likely chemical cause of peak tailing for a molecule containing nitrogen, like this compound, is the interaction with residual silanol groups on the silica-based stationary phase.[11][12][13] At a mid-range pH, these silanols can become ionized and interact with any basic sites on the analyte, creating a secondary retention mechanism that leads to tailing.[10][13]

Solutions:

  • Lower the Mobile Phase pH: The most effective way to eliminate this issue is to lower the pH of the aqueous mobile phase to below 3.[11] Adding an acidifier like 0.1% formic acid or 0.1% phosphoric acid will protonate the silanol groups, preventing them from interacting with the analyte.[3][11]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups.[12] Using a high-purity silica column specifically designed for good peak shape with basic compounds can significantly reduce tailing.[13]

Other Potential Causes & Solutions:

  • Extra-Column Volume: Dead volume in the system, such as from using tubing with too large an internal diameter or improper fittings, can cause all peaks in the chromatogram to tail.[11][13] Ensure all connections are secure and use appropriate low-dead-volume tubing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11] To test for this, dilute your sample and see if the peak shape improves.

  • Column Void: A void or channel in the column packing can also cause tailing. This can be confirmed by reversing and flushing the column (if the manufacturer's instructions permit) or by replacing the column.[12]

G start Peak Tailing Observed q1 Are all peaks tailing or just the analyte? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks one_peak Only Analyte Tailing q1->one_peak Just Analyte cause1 Likely Cause: Extra-Column Volume or Column Void all_peaks->cause1 cause2 Likely Cause: Secondary Silanol Interactions one_peak->cause2 solution1 Action: Check fittings, tubing ID. Consider replacing column. cause1->solution1 end Peak Shape Improved solution1->end solution2 Action: Lower mobile phase pH (e.g., 0.1% Formic Acid). cause2->solution2 q2 Did lowering pH fix it? solution2->q2 solution3 Action: Use a high-purity, end-capped column for basic compounds. q2->solution3 No q2->end Yes solution3->end

I am not getting enough resolution between my main peak and an impurity. How can I improve it?

Resolution in HPLC is a function of three key factors: column efficiency (N), selectivity (α), and retention factor (k).[2][14] To improve resolution, you must manipulate one or more of these parameters.

1. Optimize Selectivity (α) - The Most Powerful Tool Selectivity is the ability of the chromatographic system to "discriminate" between two analytes. Changing it will have the most significant impact on resolution.[2]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol. The different solvent properties can alter the elution order and improve separation.

  • Adjust Mobile Phase pH: Small changes in pH can dramatically affect the retention and selectivity of ionizable compounds.[15][16][17] Even if your compound is not strongly basic, nearby impurities might be, and adjusting the pH can selectively shift their retention times.[18]

  • Change the Stationary Phase: If modifying the mobile phase is not enough, changing the column chemistry can provide a significant change in selectivity. For aromatic compounds like this, a Phenyl-Hexyl stationary phase can offer alternative π-π interactions, improving separation from other aromatic impurities.[2][14]

2. Increase Retention Factor (k) Increasing the retention factor means keeping the analytes on the column longer, which can sometimes improve the separation of early-eluting peaks.

  • Decrease Organic Solvent Percentage: In reverse-phase, reducing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times for all non-polar compounds, which may improve resolution.[2]

3. Increase Column Efficiency (N) Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.

  • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.[2][14] Note that this will also increase backpressure.

  • Use a Longer Column: Doubling the column length will increase resolution by a factor of approximately 1.4, but it will also double the analysis time and backpressure.[14]

My retention times are drifting. What is causing this instability?

Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase preparation or the column itself.

  • Improper Column Equilibration: This is a very common cause, especially when using a gradient. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[7]

  • Mobile Phase Composition Change: The ratio of organic to aqueous solvent has a powerful effect on retention.[19] Ensure mobile phases are prepared accurately and are well-mixed. If using an on-line degasser, ensure it is functioning correctly, as dissolved gasses can affect pump performance.

  • Unstable Column Temperature: Fluctuations in ambient temperature can cause retention times to shift. A column oven is essential for stable and reproducible chromatography.[9]

  • Mobile Phase pH Instability: If you are using a buffer, ensure it is prepared fresh and has sufficient buffering capacity (typically 10-50 mM).[20] The pH of the mobile phase can change over time, especially with exposure to air (CO2 absorption).

Section 3: Advanced Optimization & Method Finalization

Once you have achieved good peak shape and resolution, the final step is to optimize the method for speed and robustness.

How can I shorten my analysis time without sacrificing resolution?
  • Convert to a Faster Gradient: After your initial "scouting" gradient, you can create a more focused gradient.[7] For example, if your peak elutes at 60% Acetonitrile, you could change your gradient to run from 40% to 70% Acetonitrile over a shorter time.

  • Increase the Flow Rate: Increasing the flow rate will decrease the run time proportionally. However, this will also increase backpressure and may slightly decrease efficiency.

  • Switch to UHPLC: The most effective way to decrease run time while maintaining or even improving resolution is to use a UHPLC system with a sub-2 µm particle column. These systems allow for much higher flow rates without a significant loss in efficiency.

G A 1. Initial Scouting Run (Broad Gradient, e.g., 10-90% B) B 2. Assess Peak Shape & Retention A->B C 3. Optimize Selectivity (α) - Adjust pH - Change Organic Solvent B->C Peak Shape or Resolution Issues E 5. Finalize Gradient (Shallow gradient around elution point) B->E Good Separation D 4. Optimize Efficiency (N) - Smaller Particle Column - Longer Column C->D Further optimization needed D->E F 6. Optimize for Speed - Increase Flow Rate - Switch to UHPLC E->F G Final Validated Method F->G

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Industry news. (2023, December 27).
  • Phenomenex. (2025, June 6).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Welch Materials. (2025, March 24).
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • HPLC Troubleshooting Guide. (n.d.).
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
  • Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes.
  • Mastelf. (2025, February 28).
  • YouTube. (2025, December 26). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution.
  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2.
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • NIH. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic acid | 22514-58-5.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • ChemicalBook. (n.d.). 2-bromobenzo[d]thiazole-6-carbonitrile | 864265-77-0.

Sources

Technical Support Center: Handling Air- & Moisture-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling air- and moisture-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals who routinely work with compounds that degrade upon exposure to the atmosphere. Here, you will find practical, in-depth answers to common questions, detailed troubleshooting guides for essential equipment, and advanced protocols grounded in established chemical principles. Our goal is to provide you with the expertise to perform your synthesis safely, efficiently, and successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and choices involved in air-sensitive chemistry.

Q1: How do I decide between using a Schlenk line and a glovebox for my experiment?

A1: The choice between a Schlenk line and a glovebox depends on the scale of your reaction, the nature of the manipulations required, and the sensitivity of your reagents.[1][2][3]

  • Schlenk Line: Ideal for liquid-phase reactions, titrations, and manipulations involving solvents. It offers excellent control for conducting chemical reactions under an inert atmosphere or vacuum.[1][4] It is highly flexible and allows for easy heating, cooling, and stirring.[5] However, handling and weighing sensitive solids can be cumbersome.

  • Glovebox: Best suited for manipulating air- and moisture-sensitive solids, preparing samples for analysis (e.g., NMR, X-ray crystallography), and performing small-scale reactions.[2] It provides a large, controlled environment where conventional lab equipment can be used.[6][7] Its primary limitation is the difficulty in removing volatile or corrosive chemicals, which can damage the purification system.[7]

For optimal performance, a combination of both techniques is often employed.[7] For example, a sensitive solid can be weighed and prepared in a glovebox before being transferred to a Schlenk flask for the reaction.

Q2: What is the purpose of the "three-cycle" rule for purging glassware?

A2: The "three-cycle" rule refers to the process of evacuating a flask to remove air and then refilling it with an inert gas (like nitrogen or argon), repeated three times.[6][8] This procedure is crucial for ensuring that the atmosphere inside the reaction vessel is free of oxygen and moisture, which could otherwise react with and destroy sensitive reagents.[8][9] Each cycle dilutes the remaining atmospheric gases, and three cycles are generally sufficient to reduce oxygen and moisture to negligible levels for most applications.

Q3: How do I know if my "anhydrous" solvent is actually dry?

A3: Commercially available anhydrous solvents still contain trace amounts of water. Verifying the dryness is critical for many reactions.

  • Chemical Indicators: For solvents like THF or diethyl ether dried over sodium, benzophenone is a common indicator.[10][11] A deep blue or purple color indicates the formation of the benzophenone ketyl radical, which only happens under strictly anhydrous conditions.[10][11] A yellow or colorless solution suggests the presence of water.[10][11]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in solvents, capable of detecting water at the parts-per-million (ppm) level.[12] The method is based on a redox reaction involving iodine, sulfur dioxide, a base, and water.[12] It can be performed using either volumetric or coulometric titration, depending on the expected water content.[12][13][14]

Q4: What are pyrophoric reagents and what are the essential safety precautions?

A4: Pyrophoric reagents are substances that can ignite spontaneously upon contact with air or moisture.[15][16] Examples include alkyllithiums (like tert-butyllithium), metal alkyls (like trimethylaluminum), and finely divided metals. Because of this reactivity, they must be handled under a rigorously inert atmosphere.[15]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (Nomex is recommended), safety goggles, and a face shield.[15][17] Use nitrile gloves under neoprene or other heavy-duty, chemical-resistant gloves.[17] Avoid synthetic clothing.[15][17]

  • Engineering Controls: All manipulations must be performed in a chemical fume hood or a glovebox.[15][17]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher readily available. A container of powdered lime, dry sand, or clay-based kitty litter should be within arm's length to smother a small spill.[17] Ensure an emergency shower and eyewash are accessible.[15]

  • Handling: Use proper syringe and cannula transfer techniques. Never work alone and only handle the smallest practical quantities.[15]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered with standard laboratory equipment used for air-sensitive chemistry.

Troubleshooting the Schlenk Line
Problem Potential Cause(s) Solution(s)
Poor Vacuum Pressure Leaks in the system (stopcocks, joints, tubing).[18]Check all ground glass joints for proper seating and grease. Inspect tubing for cracks. Individually test each stopcock to identify the source of the leak.[18] Re-grease or replace faulty components.
Vacuum pump oil is old or contaminated.Change the vacuum pump oil regularly.[19]
No Inert Gas Flow Inert gas cylinder is empty.Check the cylinder pressure (>200 psi).[19] If empty, replace it and purge the regulator line.
Blockage in the bubbler or gas lines.Check for blockages. Ensure the bubbler has the correct oil level and is not overfilled.
Slow or Failed Cannula Transfer Clogged cannula or bleed needle.Clean the cannula and needle with a wire or by flushing with a dry solvent.
Leaky septa on flasks.Replace the septa on both the donor and receiving flasks.[18]
Insufficient inert gas pressure.Temporarily increase the inert gas pressure by partially restricting the bubbler outlet.[18] Ensure the donor flask is at a higher elevation than the receiving flask.[18]
Glass Joints Seizing Inadequate greasing under dynamic vacuum.Gently heat the joint with a heat gun to expand the outer glass and loosen the grease.[18] Always use appropriate thermal gloves.[18]
Troubleshooting the Glovebox
Problem Potential Cause(s) Solution(s)
Rising O₂/H₂O Levels A leak in the system.Perform a leak test. Pressurize the box to a positive pressure (e.g., +5 mbar) and monitor the pressure drop over time.[20] A stable pressure indicates a good seal.
Saturated purification system.The catalyst and molecular sieves in the purification system are saturated. Perform a regeneration cycle according to the manufacturer's instructions.[21][22] This typically involves heating under a flow of a nitrogen/hydrogen mixture.[22]
Contaminated items brought into the box.Ensure all items, especially porous materials like paper towels, are thoroughly dried under vacuum in the antechamber before being brought into the main chamber.[23] Use at least three pump/refill cycles for the antechamber.[2][23]
Cannot Locate a Leak Leaks can be small and hard to find.Pressurize the box and apply a leak detection fluid (soapy water) to suspected areas like seals, gaskets, and glove ports.[20][24] Bubbles will form at the site of the leak.[20][24] For more sensitive detection, a helium mass spectrometer or hydrogen leak detector can be used.[24][25]
Gloves are Damaged Punctures, tears, or chemical degradation.Regularly inspect gloves for any signs of wear, such as pinholes or brittleness.[21][26] Replace damaged gloves immediately to prevent compromising the atmosphere.[21][26]
Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential workflows.

Protocol 1: Setting up a Reaction on a Schlenk Line
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed moisture.[6] Assemble the apparatus (e.g., round-bottom flask with condenser) and seal all openings with septa or glass stoppers.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via flexible, thick-walled tubing.[5]

  • Purge the System:

    • Turn the stopcock on the flask to connect it to the vacuum manifold. Evacuate the flask for several minutes until it is under high vacuum.

    • Carefully turn the stopcock to switch from vacuum to the inert gas manifold. Allow the flask to fill with nitrogen or argon until the pressure is equalized (indicated by the cessation of gas flow into the flask).

    • Repeat this vacuum/refill cycle a total of three times.[6]

  • Add Reagents:

    • Solids: If the solid is air-stable, it can be added before purging. If it is sensitive, it must be added under a positive flow of inert gas or transferred from a glovebox.[8]

    • Liquids/Solvents: Use a dry, nitrogen-purged syringe or a cannula to transfer liquids from a Sure/Seal™ bottle or another Schlenk flask.[8] Ensure the reaction flask is under a positive pressure of inert gas, not vacuum, during the addition.[6]

  • Run the Reaction: Once all reagents are added, maintain a positive pressure of inert gas, monitored by an oil bubbler, throughout the reaction.[5]

Protocol 2: Quenching Pyrophoric Reagents

Caution: This procedure is highly exothermic and must be performed with extreme care in a fume hood.[15]

  • Preparation: In a separate, appropriately sized Schlenk flask equipped with a stir bar, prepare a quenching solution. A common choice is isopropanol.[15] The flask should be under an inert atmosphere. Cool the quenching flask in an ice bath.

  • Dilution: Dilute the pyrophoric reagent significantly with an unreactive, anhydrous solvent like hexane or toluene. This helps to control the rate of reaction.

  • Slow Addition: Using a syringe or cannula, add the diluted pyrophoric solution very slowly (dropwise) to the stirred, cooled quenching solution.[27] Vigorous gas evolution will occur.

  • Staged Quenching: After the initial reaction subsides, slowly add a more reactive quenching agent like methanol to ensure all the pyrophoric material is destroyed.

  • Final Quench: Finally, add water dropwise to quench any remaining reactive species.

  • Disposal: The resulting solution can now be disposed of as hazardous waste according to your institution's guidelines. Needles and syringes should be immediately rinsed with a dry solvent, and the rinse should also be quenched.

Section 4: Data & Visualization
Comparison of Common Drying Agents for Solvents

The choice of drying agent depends on the solvent and the required level of dryness.

Drying Agent Suitable Solvents Mechanism Pros Cons Final H₂O Content (Typical)
Activated 3Å Molecular Sieves THF, Toluene, DCM, Alcohols[28]Adsorption (traps water in pores)High efficiency, neutral, regenerable.Slow, requires activation.<10 ppm[28]
Sodium/Benzophenone Ethers (THF), Hydrocarbons (Toluene)[11][28]Chemical reactionProvides a visual indicator of dryness (blue/purple color).[11] Very effective.Highly reactive, fire hazard.[11] Cannot be used with halogenated or protic solvents.[11]~34 ppm (Toluene)[28]
Calcium Hydride (CaH₂) Dichloromethane (DCM), Hydrocarbons[28]Chemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)Effective for many solvents.Reacts slowly, fine powder can be difficult to filter.~13 ppm (DCM)[28]
Anhydrous MgSO₄ General use for pre-dryingForms hydrates (MgSO₄·7H₂O)Fast, high capacity, inexpensive.[29]Slightly acidic, may not achieve ultra-low water levels.[29][30]~3 ppm (DCM)
Anhydrous Na₂SO₄ General use, especially for wet solutionsForms hydrates (Na₂SO₄·10H₂O)High capacity, neutral, inexpensive.[29]Slow, less efficient than MgSO₄.[29]~25 mg/L

Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[28]

Diagrams and Workflows

G Workflow: Choosing an Inert Atmosphere Technique cluster_start cluster_q1 cluster_q2 cluster_glovebox cluster_schlenk cluster_combo start Start: Need to handle air-sensitive reagent q1 Are you primarily manipulating solids or running complex setups inside the controlled environment? start->q1 q2 Is the reaction a liquid-phase synthesis requiring heating, cooling, or solvent addition? q1->q2 No glovebox Use Glovebox - Weighing solids - Preparing NMR samples - Small-scale reactions q1->glovebox Yes schlenk Use Schlenk Line - Liquid-phase synthesis - Solvent transfers - Reactions requiring vacuum q2->schlenk Yes combo Consider Combined Approach - Weigh solid in glovebox - Transfer to Schlenk flask - Run reaction on Schlenk line q2->combo Sometimes

Caption: Decision tree for selecting the appropriate inert atmosphere technique.

G Workflow: Schlenk Line Three-Cycle Purge cluster_start cluster_end start Attach sealed, dry glassware to Schlenk line vac1 Cycle 1: Open to Vacuum start->vac1 gas1 Cycle 1: Backfill with Inert Gas vac1->gas1 vac2 Cycle 2: Open to Vacuum gas1->vac2 gas2 Cycle 2: Backfill with Inert Gas vac2->gas2 vac3 Cycle 3: Open to Vacuum gas2->vac3 gas3 Cycle 3: Backfill with Inert Gas vac3->gas3 end Flask is under inert atmosphere and ready for use gas3->end

Caption: The standard three-cycle procedure for purging glassware on a Schlenk line.

References
  • The Schlenk Line Survival Guide. (n.d.). Troubleshooting.
  • Crystallography Research Group. (n.d.). 10 Tips for Maintaining Your Glove Box for Long-Term Use.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
  • Etelux. (2024, July 23). How to test the sealing of the glove box.
  • University of Wisconsin-Madison. (2021, November). C3. Safe Handling of Pyrophoric Materials.
  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration.
  • Chemistry LibreTexts. (2024, October 15). Guides.
  • Xylem Analytics. (n.d.). Water Determination Karl Fischer.
  • VITTA Education. (2023, October 24). How to Maintain a Glove Box.
  • ACS Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • INFICON. (n.d.). Leak Testing Glove Boxes, RABS, Isolators, MSC and BSC.
  • Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • Scribd. (n.d.). Drying Agents.
  • ResearchGate. (n.d.). Using Pressure Decay Methodology to Detect Glovebox Glove Failures.
  • JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • University College Dublin. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line.
  • MMRC. (n.d.). Glovebox rules.
  • Sustainability Illustrated. (n.d.). Solvent Regeneration.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • University of Pennsylvania. (n.d.). III.Schlenk Line and Schlenk Flask: General Tips.
  • NicoletCZ. (n.d.). Solvent regeneration.
  • Publish. (2020, March 13). General Schlenk Line Use.
  • MDPI. (n.d.). Emerging Solvent Regeneration Technologies for CO2 Capture through Offshore Natural Gas Purification Processes.
  • DEC. (n.d.). Solvent Recovery | activated carbon | Steam regeneration ♻️ DEC.RSV™.
  • Brofind. (n.d.). Solvent Recovery Systems | VOC Abatement & Energy Savings.
  • Wikipedia. (n.d.). Titration.
  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes.
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory.
  • Notre Dame Sites. (n.d.). Schlenk Line and Glove Box Safety.
  • University of St Andrews. (n.d.). use of schlenk line.
  • Brainly. (2022, August 11).
  • University of Bristol. (2018, December). University Health and Safety Guidance Document SCHLENK LINE.
  • The Schlenk Line Survival Guide. (n.d.). Schlenk Line Safety.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of catalyst selection for cross-coupling reactions involving 6-bromobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet challenging, heterocyclic building block. The inherent electronic properties of the benzothiazole ring, compounded by the strongly electron-withdrawing nitrile group at the C2-position, demand a thoughtful and strategic approach to catalyst and ligand selection to achieve optimal yields and minimize side reactions.

This resource, presented in a question-and-answer format, provides troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with cross-coupling reactions of this compound?

A1: The primary challenges stem from a combination of electronic and structural factors:

  • Electron-Deficient Nature: The benzothiazole ring is inherently electron-deficient, and the potent electron-withdrawing effect of the 2-cyano group further deactivates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.

  • Catalyst Inhibition/Deactivation: The nitrogen and sulfur atoms within the benzothiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Base Sensitivity: The 2-cyano group can be susceptible to hydrolysis or other base-mediated side reactions under harsh basic conditions, which are often required for efficient cross-coupling.

  • Side Reactions: Like many cross-coupling reactions with heteroaryl halides, side reactions such as hydrodehalogenation (debromination) can be competitive, reducing the yield of the desired product.

A systematic approach to catalyst and ligand screening is paramount to overcoming these challenges.

Q2: How do I choose the right palladium precursor for my reaction?

A2: The choice of palladium precursor can significantly impact the efficiency of your reaction. While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices, they require in situ reduction to the active Pd(0) species. For a challenging substrate like this compound, using a pre-formed Pd(0) source or a precatalyst is highly recommended.

Palladium PrecursorAdvantagesDisadvantages
Pd(OAc)₂ Air-stable, relatively inexpensive.Requires in situ reduction, which can be inefficient and lead to side reactions.
Pd₂(dba)₃ Air-stable Pd(0) source.The dba ligands can sometimes be inhibitory and need to be displaced by the desired ligand.
Pd(PPh₃)₄ A direct source of Pd(0).Can be air-sensitive, and the excess PPh₃ can sometimes be detrimental.
Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) Air- and moisture-stable, readily form the active monoligated Pd(0) species.More expensive.

For initial screenings with this compound, we recommend starting with a well-defined precatalyst to ensure efficient generation of the active catalytic species.

Q3: What is the role of the ligand, and how do I select the best one?

A3: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient and potentially coordinating substrates like this compound, the use of bulky, electron-rich ligands is essential.[2][3] These ligands promote oxidative addition and reductive elimination.

Catalyst/Ligand Selection Workflow

G cluster_0 Reaction Type cluster_1 Recommended Ligand Classes Suzuki Suzuki-Miyaura Biaryl Bulky Biarylphosphines (e.g., SPhos, XPhos) Suzuki->Biaryl High success rate for C-C bond formation Buchwald Buchwald-Hartwig Buchwald->Biaryl Excellent for C-N bond formation NHC N-Heterocyclic Carbenes (e.g., IPr, IMes) Buchwald->NHC Effective for challenging aminations Sonogashira Sonogashira Sonogashira->Biaryl Good for C-C (sp) bond formation Heck Heck Ferrocenyl Ferrocenylphosphines (e.g., QPhos) Heck->Ferrocenyl Often used for C-C vinylation cataCXium cataCXium® A Heck->cataCXium Robust for demanding substrates

Caption: A decision tree for initial ligand class selection.

Q4: Which base should I start with?

A4: The choice of base is critical and highly dependent on the specific cross-coupling reaction and the stability of your substrate. For this compound, a careful balance must be struck between a base strong enough to facilitate the reaction and mild enough to avoid degradation of the nitrile group.

BasepKa of Conjugate AcidCommon ApplicationsConsiderations for this compound
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10Suzuki-Miyaura, HeckGood starting point due to moderate basicity. Cs₂CO₃ offers better solubility.
K₃PO₄ ~12.3Suzuki-MiyauraOften more effective than carbonates for challenging substrates.
NaOtBu / LHMDS ~19 / ~26Buchwald-Hartwig, SonogashiraStrong bases, may cause nitrile degradation. Use with caution and at lower temperatures.
Organic Bases (e.g., Et₃N, DIPEA) ~10.8 / ~11Sonogashira, HeckGenerally milder and can act as both base and solvent.

We recommend starting with K₃PO₄ for Suzuki-Miyaura reactions and carefully screening bases for Buchwald-Hartwig aminations, starting with weaker options if possible.

Troubleshooting Guides

Scenario 1: Low to No Conversion in Suzuki-Miyaura Coupling

Issue: You are attempting to couple this compound with an arylboronic acid using a standard Pd catalyst and are observing mainly starting material.

Troubleshooting Workflow: Low Conversion

G Start Low Conversion Observed Check_Reagents Verify Reagent Quality (Aryl bromide, Boronic Acid, Base) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inert Reagents OK Increase_Temp Increase Reaction Temperature (e.g., in 10 °C increments) Check_Inert->Increase_Temp Atmosphere OK Change_Ligand Switch to a More Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) Increase_Temp->Change_Ligand Still Low Conversion Change_Precatalyst Use a Precatalyst (e.g., XPhos Pd G3) Change_Ligand->Change_Precatalyst No Improvement Change_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Change_Precatalyst->Change_Base No Improvement Change_Solvent Try a Different Solvent System (e.g., Dioxane/H₂O, Toluene) Change_Base->Change_Solvent No Improvement

Caption: Systematic troubleshooting for low reaction conversion.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Switch to a more robust catalyst system. For this electron-deficient substrate, a combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is a good starting point. Alternatively, use a commercially available precatalyst such as SPhos Pd G2 or XPhos Pd G3 to ensure the formation of the active monoligated Pd(0) species.

  • Insufficiently Strong Base:

    • Solution: While K₂CO₃ is a common choice, it may not be strong enough for this challenging substrate. Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.

  • Poor Solubility:

    • Solution: Ensure all components are soluble at the reaction temperature. Common solvent systems for Suzuki reactions include dioxane/water or toluene/water mixtures. If solubility remains an issue, consider switching to a higher-boiling solvent like DMF, but be mindful of potential side reactions at elevated temperatures.

  • Boronic Acid Decomposition:

    • Solution: Boronic acids can be prone to decomposition, especially under prolonged heating. Ensure your boronic acid is pure and consider using a slight excess (1.2-1.5 equivalents). Alternatively, using the corresponding boronic ester (e.g., pinacol ester) can enhance stability.

Scenario 2: Significant Hydrodehalogenation (Debromination) in Buchwald-Hartwig Amination

Issue: You are attempting a Buchwald-Hartwig amination and are observing a significant amount of the debrominated byproduct, benzo[d]thiazole-2-carbonitrile.

Possible Causes & Solutions:

  • Source of Hydride:

    • Solution: The primary cause of hydrodehalogenation is the presence of a hydride source that intercepts a palladium intermediate. Ensure you are using anhydrous, degassed solvents. Protic sources like water or alcohols are common culprits.

  • Base-Promoted Side Reaction:

    • Solution: Strong bases like NaOtBu can sometimes promote the formation of palladium-hydride species.[4] Consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures or longer reaction times.

  • Slow Reductive Elimination:

    • Solution: If the desired C-N reductive elimination is slow, competing pathways like hydrodehalogenation can become more prominent. The use of bulky, electron-rich ligands such as BrettPhos or N-heterocyclic carbene (NHC) ligands can accelerate reductive elimination.[5][6]

Scenario 3: Homocoupling in Sonogashira Coupling

Issue: When attempting a Sonogashira coupling with a terminal alkyne, you observe a significant amount of the alkyne dimer (Glaser coupling product).

Possible Causes & Solutions:

  • Copper(I) Co-catalyst:

    • Solution: The copper(I) co-catalyst is often the primary culprit for alkyne homocoupling, especially in the presence of oxygen.[7] The most effective solution is to switch to a copper-free Sonogashira protocol.[8][9] This typically involves a palladium catalyst with a suitable phosphine ligand and an amine base (which can also serve as the solvent).

  • Presence of Oxygen:

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Slow Cross-Coupling:

    • Solution: If the desired cross-coupling is sluggish, homocoupling can become more prevalent. For the electron-deficient this compound, a more active catalyst system may be required even in a copper-free setting. Consider using a catalyst system known for its high activity, such as Pd(OAc)₂ with a bulky ligand like cataCXium® A.[2]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents. Reagent purity is critical for success.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.5 equiv.)

    • K₃PO₄ (3.0 equiv.)

    • XPhos Pd G3 (2 mol%)

  • Procedure:

    • Seal the flask, evacuate, and backfill with argon (repeat this cycle three times).

    • Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

    • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add:

    • This compound (1.0 equiv.)

    • Amine (1.2 equiv.)

    • NaOtBu (1.4 equiv.)

    • BrettPhos Pd G3 (2 mol%)

  • Procedure:

    • Seal the tube with a septum, evacuate, and backfill with argon (repeat three times).

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify by flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add:

    • This compound (1.0 equiv.)

    • Pd(OAc)₂ (2 mol%)

    • cataCXium® A (4 mol%)

  • Procedure:

    • Seal the flask, evacuate, and backfill with argon (repeat three times).

    • Add anhydrous, degassed triethylamine and toluene (e.g., 1:3 v/v) via syringe.

    • Add the terminal alkyne (1.2 equiv.) via syringe.

    • Heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. RSC Advances.
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Heck reaction. Wikipedia.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
  • Supposed mechanism for the copper-free Sonogashira reaction.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions.
  • Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • palladium-catalyzed suzuki-miyaura cross-coupling. Science.gov.
  • Heck Reaction. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • Buchwald-Hartwig Amin
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • How can I solve my problem with Suzuki coupling?.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Application Note and Protocol: Heck Reaction Conditions for the Functionalization of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • Schemes of controlled condensation reaction between...
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar.
  • Heck Reaction. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. NIH.
  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-6-methylpyridine. Benchchem.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.

Sources

workup procedures for reactions involving 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromobenzo[d]thiazole-2-carbonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the workup and troubleshooting of common synthetic transformations involving this versatile heterocyclic building block. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Foundational Workup Procedures & FAQs

This section addresses common challenges encountered during the workup of reactions involving this compound, regardless of the specific transformation.

Question: My reaction mixture forms a persistent emulsion during aqueous extraction. How can I resolve this?

Answer: Emulsions are a frequent issue, particularly in reactions involving fine precipitates (like palladium black or inorganic salts) and solvents of similar density to water.

  • Causality: Emulsions are stabilized by microscopic solids or amphiphilic molecules at the aqueous-organic interface. Vigorous shaking of the separatory funnel exacerbates this.

  • Troubleshooting Steps:

    • Filtration First: Before the initial extraction, dilute the reaction mixture with your extraction solvent (e.g., Ethyl Acetate, DCM) and filter it through a pad of Celite®. This removes insoluble catalysts and salts that often stabilize emulsions.

    • Brine Addition: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.

    • Centrifugation: For small-scale, persistent emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Question: After my reaction, I have a complex mixture of starting material, product, and byproducts with similar polarity. What are some effective purification strategies beyond standard silica gel chromatography?

Answer: When standard chromatography fails to provide adequate separation, several alternative or complementary techniques can be employed.

  • Recrystallization: This is a powerful technique if your product is a solid and you can identify a suitable solvent system. The key is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain soluble. A typical procedure involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.[1]

  • Reverse-Phase Chromatography (C18): If your compounds are too polar for normal-phase silica, reverse-phase chromatography using a C18-functionalized silica gel can be effective. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Trituration: This involves suspending your crude solid material in a solvent in which the desired product is insoluble, but the impurities are soluble. Stirring the suspension for a period allows the impurities to dissolve, after which the purified solid product can be collected by filtration. Common solvents for trituration include pentane, hexane, diethyl ether, or cold ethanol.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. However, these reactions are notoriously sensitive to conditions.[2][3]

Core Troubleshooting Workflow for Pd-Catalyzed Reactions

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality - Boronic acid decomposition? - Amine/Base purity? - Catalyst activity? start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous/Inert? - Solvent properly degassed? - Correct temperature? check_reagents->check_conditions Reagents OK optimize 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents check_reagents->optimize Re-run with fresh reagents check_solubility 3. Evaluate Solubility - Are all components soluble at reaction temperature? check_conditions->check_solubility Conditions OK check_conditions->optimize Re-run with corrected conditions check_solubility->optimize Solubility OK check_solubility->optimize Change solvent system product Successful Reaction optimize->product

Caption: Troubleshooting Decision Tree for Failed Cross-Coupling Reactions.

Question: My Suzuki coupling reaction with this compound is sluggish and gives a low yield. What are the most critical parameters to investigate?

Answer: Low conversion in Suzuki couplings is a common issue. A systematic approach is key.

  • Catalyst System (Palladium Source & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4]

    • Expertise & Experience: For electron-rich aryl bromides, oxidative addition can be the rate-limiting step.[3] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate this step and the subsequent reductive elimination.[4] For reproducibility, consider using modern palladium precatalysts (e.g., XPhos Pd G3) which readily form the active catalytic species.[4]

  • Base and Solvent Combination: The choice of base is crucial and often empirical.[5]

    • Trustworthiness: A weak base may not be sufficient to activate the boronic acid for transmetalation.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] The reaction often requires a small amount of water to function, so using a solvent system like dioxane/water or toluene/water is common.[3][6]

  • Reagent Integrity and Reaction Conditions:

    • Protodeboronation: A significant side reaction is the protodeboronation of the boronic acid, which consumes your coupling partner.[4][5] This is often caused by trace oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4]

    • Solubility: Poor solubility of the starting material or intermediates can halt the reaction.[5][7] If you observe solids crashing out of the solution, a change to a higher boiling solvent like DMF or DMA may be necessary.[5]

Question: How do I effectively remove palladium and boron residues during the workup of a Suzuki reaction?

Answer: Residual palladium is a major concern, especially in pharmaceutical development, and boron impurities can complicate subsequent steps and NMR analysis.

ImpurityRemoval MethodRationale & Details
Palladium Filtration through Celite®After quenching, dilute the mixture with an organic solvent and filter through a pad of Celite®. This removes the heterogeneous "palladium black" that forms as the catalyst degrades.
Aqueous Wash with Thiourea/CysteineWashing the organic layer with a dilute aqueous solution of a sulfur-containing compound like thiourea or L-cysteine can chelate and remove soluble palladium species.
Boron Compounds 1M KF WashWash the organic phase 2-3 times with a 1M aqueous KF solution. This reacts with boronic acids and their esters to form insoluble trifluoroborate salts (R-BF₃K), which can be removed.[8] A solid precipitate may form at the interface; if so, filter the combined layers through Celite®.[8]
Methanol Co-evaporationBoronic acid residues can be removed by concentrating the crude product from methanol several times. This process forms volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.[8]

Question: My Buchwald-Hartwig amination is failing. I see starting material and some dehalogenated byproduct. What should I try?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl bromide is reduced to an arene. It competes with the desired C-N bond formation.

  • Causality: This side reaction can occur via β-hydride elimination from the palladium-amido complex if the amine has β-hydrogens, or through other catalyst decomposition pathways.[9]

  • Troubleshooting Steps:

    • Ligand Choice: The ligand has a profound impact. Sterically hindered, electron-rich ligands are essential.[9] Buchwald-type biarylphosphine ligands are the gold standard. A ligand screen is often the most effective way to solve the problem.

    • Base Choice: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common but can be incompatible with sensitive functional groups like esters.[10] Weaker bases like K₂CO₃ or K₃PO₄ can be tried, but may require higher temperatures or longer reaction times.[10]

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure they are properly dried and degassed. High-impact solvents like dioxane should be avoided if possible in favor of greener alternatives.[11]

Section 3: Workup Procedures for Reactions of the Nitrile Group

The nitrile group on the benzothiazole ring is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.[12][13]

Question: What is the correct workup procedure for the hydrolysis of the nitrile to a carboxylic acid under acidic vs. basic conditions?

Answer: The workup differs significantly depending on the pH of the reaction. The hydrolysis proceeds through an amide intermediate, and vigorous conditions are often needed to drive the reaction to the carboxylic acid.[14][15]

Acid-Catalyzed Hydrolysis (e.g., Reflux in aq. HCl)
  • Mechanism: The nitrile is protonated, making it more electrophilic for attack by water.[13][14][16] The final product in the reaction mixture is the protonated carboxylic acid and an ammonium salt (e.g., NH₄Cl).[15]

  • Workup Protocol:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases. Caution: This is highly exothermic and releases CO₂ gas.

    • The desired carboxylic acid may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, extract the neutralized aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Base-Catalyzed Hydrolysis (e.g., Reflux in aq. NaOH)
  • Mechanism: The nitrile is attacked directly by the hydroxide nucleophile.[13] The final product in the reaction mixture is the sodium salt of the carboxylic acid (a carboxylate) and ammonia gas is evolved.[15]

  • Workup Protocol:

    • Cool the reaction mixture to room temperature, preferably in an ice bath.

    • Slowly and carefully acidify the mixture with a strong acid like concentrated HCl or 1M H₂SO₄ until the pH is ~1-2. Caution: This is highly exothermic.

    • Protonation of the carboxylate salt will form the free carboxylic acid, which is often insoluble in the acidic aqueous medium and will precipitate.

    • Collect the solid product by filtration, washing with cold water to remove inorganic salts.

    • Alternatively, if the product is soluble, extract the acidified mixture with an organic solvent, wash with brine, dry, and concentrate.

Question: I am performing a reduction of the nitrile with Lithium Aluminum Hydride (LiAlH₄). What is the safest and most effective quenching and workup procedure?

Answer: Quenching excess LiAlH₄ is highly exothermic and generates hydrogen gas, requiring extreme caution. The "Fieser workup" is a standard, safe, and effective method that results in a granular, easily filterable precipitate of aluminum salts.[12]

Standard LiAlH₄ Workup Protocol (Fieser Method)
  • Rationale: This procedure involves the sequential, dropwise addition of specific amounts of water and aqueous base to form a stable, filterable aluminum oxide matrix.

  • Step-by-Step Procedure:

    • Cool the reaction vessel to 0 °C in an ice-water bath.

    • For a reaction that used 'X' grams of LiAlH₄, perform the following additions sequentially and very slowly (dropwise) with vigorous stirring:

      • Add X mL of water .

      • Add X mL of 15% aqueous NaOH .

      • Add 3X mL of water .

    • Remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes. A white, granular precipitate should form.

    • Add a drying agent like anhydrous MgSO₄ and continue stirring for another 15 minutes to ensure all water is sequestered.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF, Et₂O) or another suitable solvent like ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude primary amine.

General Reaction Workup Workflow

Caption: A Generalized Step-by-Step Workflow for Reaction Workup.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online Forum].
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Forum].
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum].
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online Forum].
  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Online Forum].
  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. PubChem Compound Summary.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.

Sources

Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of 6-Bromobenzo[d]thiazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these complex heterocyclic systems. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to navigate the intricacies of their NMR spectra.

Introduction: Why are These Spectra Complex?

The structure of this compound presents a unique set of challenges for NMR interpretation. The molecule consists of a fused bicyclic system with three distinct aromatic protons. The electron-withdrawing effects of the bromine atom, the thiazole ring, and the nitrile group create a complex electronic environment. This results in ¹H NMR spectra that can be difficult to decipher due to:

  • Signal Overlap: The chemical shifts of the three aromatic protons can be very close, leading to overlapping multiplets that are difficult to assign.

  • Complex Coupling: The protons exhibit ortho and meta couplings, creating intricate splitting patterns that may not be first-order.

  • Ambiguous Assignment: Differentiating between the H-4, H-5, and H-7 protons based on the ¹H spectrum alone is often impossible.

  • Weak Carbon Signals: Quaternary carbons, such as C-2 (nitrile), C-6 (bromo-substituted), and the two bridgehead carbons (C-3a and C-7a), often show very weak or unobservable signals in standard ¹³C NMR experiments.[1]

This guide provides systematic solutions to these common problems, leveraging both 1D and 2D NMR techniques for unambiguous structural confirmation.

Part 1: Foundational Knowledge - Predicting the Spectrum

Before troubleshooting, it is crucial to understand the expected NMR spectrum.

Q1: What is the standard numbering and expected ¹H NMR pattern for this compound?

Answer: The IUPAC numbering for the benzothiazole ring system is shown below. The benzene portion of the ring contains three protons: H-4, H-5, and H-7.

Structure and Numbering:

Caption: IUPAC numbering of the this compound core.

Based on published data for the parent compound, the aromatic protons appear as a characteristic three-spin system.[2]

  • H-4: This proton is ortho to the thiazole ring fusion and meta to the bromine. It typically appears as a doublet of doublets (dd).

  • H-5: This proton is ortho to both H-4 and the bromine atom. It also appears as a doublet of doublets.

  • H-7: This proton is ortho to the bromine atom and meta to the thiazole ring fusion. It often appears as a doublet with a small meta coupling.

Table 1: Reported ¹H NMR Data for this compound [2]

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constants (J, Hz)
H-48.08ddJ = 8.9, 0.5
H-57.76ddJ = 8.9, 1.9
H-78.15ddJ = 1.9, 0.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Part 2: Troubleshooting Common Spectroscopic Issues

This section addresses the most frequent challenges encountered during the analysis of these derivatives.

FAQ 1: My aromatic proton signals are broad and overlapping. How can I improve resolution?

Answer: Signal overlap in the aromatic region is a common issue, especially with benchtop NMR spectrometers. This occurs when the chemical shift difference between protons is not significantly larger than their coupling constants.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: The most direct solution is to re-acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This increases the chemical shift dispersion in Hz, spreading the signals apart and simplifying the multiplets.

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[3][4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) compared to standard solvents like CDCl₃ or DMSO-d₆.[6] This can often resolve overlapping signals.[5][6]

    • Causality: Aromatic solvents form weak complexes with the solute, and the magnetic anisotropy of the solvent's ring current alters the local magnetic field experienced by the solute's protons.[4] This effect is orientation-dependent and can either shield (upfield shift) or deshield (downfield shift) different protons, improving spectral dispersion.

FAQ 2: I have three distinct aromatic signals, but I cannot definitively assign them to H-4, H-5, and H-7. What is the best strategy?

Answer: Unambiguous assignment requires going beyond 1D ¹H NMR. A combination of 2D NMR experiments is the authoritative method for this task.[7][8]

Workflow for Unambiguous Proton Assignment:

Caption: Workflow for definitive assignment of aromatic protons using 2D NMR.

Detailed Protocol & Explanation:

  • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum:

    • Purpose: This experiment identifies which protons are spin-coupled to each other.[9]

    • Interpretation: You will observe cross-peaks between protons that are on adjacent carbons. In this system, a strong cross-peak will appear between H-4 and H-5 due to their ortho coupling (³J). H-5 and H-7 may show a very weak cross-peak due to their meta coupling (⁴J), but the H-4/H-5 correlation will be dominant. This allows you to identify the H-4/H-5 pair, leaving the remaining signal as H-7.

  • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Purpose: This is the most powerful experiment for this problem. It shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J).[7][10]

    • Interpretation: By analyzing the long-range correlations, you can definitively place each proton.

      • The proton assigned as H-7 (from COSY) should show a strong correlation to the carbon bearing the bromine atom (C-6).

      • The proton assigned as H-4 will show a correlation to the bridgehead carbon C-7a.

      • The proton assigned as H-5 will show correlations to both bridgehead carbons C-3a and C-7a.

FAQ 3: My ¹³C NMR spectrum is missing signals. I can't see the quaternary carbons. What should I do?

Answer: This is a very common and expected issue. Quaternary carbons (those with no attached protons) often have very long spin-lattice relaxation times (T₁) and do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signals of protonated carbons.[1]

Troubleshooting Steps:

  • Increase the Relaxation Delay (d1): The standard ¹³C experiment often has a short delay between pulses (typically 1-2 seconds). This is insufficient for quaternary carbons to fully relax back to their equilibrium state, leading to signal saturation and weak or absent peaks.

    • Protocol: Increase the relaxation delay (d1) to 5-10 seconds. This gives the quaternary carbons enough time to relax, significantly improving their signal intensity.

  • Increase the Number of Scans: Since ¹³C has a low natural abundance (1.1%), spectra require many scans to achieve a good signal-to-noise ratio.[1] For weak quaternary signals, increasing the number of scans (e.g., overnight acquisition) is often necessary.

  • Use an HMBC Spectrum: The HMBC experiment is an excellent way to indirectly observe quaternary carbons.[10] Since HMBC detects the correlation from a proton to a carbon, you can locate the quaternary carbons by finding where the assigned protons are correlating. For example, the signal for H-7 will show a cross-peak to the chemical shift of C-6.

Table 2: Expected HMBC Correlations for Key Quaternary Carbons

ProtonCorrelates to Quaternary CarbonExpected J-Coupling
H-4C-2, C-6, C-7a³J, ³J, ²J
H-5C-3a, C-7³J, ³J
H-7C-2, C-3a, C-5⁴J, ³J, ²J

Part 3: Comprehensive Experimental Protocol

This section provides a step-by-step methodology for the complete structural elucidation of a novel this compound derivative.

Step-by-Step Guide for Full NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Integrate the signals to confirm the number of protons in each region.

    • Analyze the multiplicities and coupling constants.

  • 1D ¹³C{¹H} NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Key Parameter: Set the relaxation delay (d1) to at least 5 seconds to ensure the observation of quaternary carbons.

    • Optionally, run a DEPT-135 or DEPTQ experiment to differentiate between CH, CH₂, and CH₃ groups and identify quaternary carbons.

  • 2D ¹H-¹H COSY Acquisition:

    • Use standard pulse program parameters.

    • Process the data and identify cross-peaks that indicate ³J (ortho) couplings between adjacent aromatic protons.

  • 2D ¹H-¹³C HSQC (or HMQC) Acquisition:

    • Purpose: Heteronuclear Single Quantum Coherence correlates each proton directly to the carbon it is attached to.[7]

    • This experiment is crucial for assigning the chemical shifts of the protonated carbons (C-4, C-5, C-7).

  • 2D ¹H-¹³C HMBC Acquisition:

    • Purpose: Heteronuclear Multiple Bond Correlation reveals 2- and 3-bond correlations between protons and carbons.[7]

    • This is the final and most critical experiment. Use the correlations to:

      • Confirm the assignments of H-4, H-5, and H-7 by correlating them to known carbons.

      • Identify and assign all quaternary carbons (C-2, C-3a, C-6, C-7a) based on correlations from the now-assigned protons.

  • Data Consolidation and Structure Verification:

    • Compile all data from the 1D and 2D spectra into assignment tables.

    • Cross-reference all correlations to ensure they are consistent with the proposed structure. The combined data should provide an unambiguous and self-validating proof of the molecular structure.

References
  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • UCL. Chemical shifts.
  • NIH. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • The Royal Society of Chemistry. Supplementary Materials.
  • Omics. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Unknown Source. 13 Carbon NMR.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Benzothiazole Derivatives: Spotlight on 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of substituted benzothiazole derivatives, focusing on the bioactivity of 6-Bromobenzo[d]thiazole-2-carbonitrile and contextualizing its performance against other key analogues. Through an objective lens, we will dissect structure-activity relationships (SAR), present supporting quantitative data, and provide detailed experimental protocols to empower your research endeavors.

The benzothiazole nucleus, a bicyclic system containing a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active compounds.[3][4] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][5] Literature consistently highlights that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial in dictating the potency and selectivity of these compounds across different biological targets.[1][3]

Focus Compound Profile: this compound

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a bromine atom at the C-6 position and a carbonitrile (cyano) group at the C-2 position.[6] This specific substitution pattern makes it a compound of significant interest.

  • Anticancer Potential: The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[7][8] Research indicates that this compound serves as a valuable scaffold for developing new drugs, with studies exploring its potential to inhibit cancer cell proliferation.[6] The presence of the electron-withdrawing bromine atom at the C-6 position and the cyano group at C-2 can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets.

  • Antimicrobial Activity: Benzothiazole derivatives have been investigated for their efficacy against various bacterial and fungal pathogens.[9][10] The structural features of this compound suggest its potential application in developing new antimicrobial agents.[6] Halogen substitutions on the benzothiazole ring have been shown to enhance antimicrobial action.[11]

  • Bioluminescence and Material Science: Beyond direct therapeutic applications, derivatives of this compound are investigated for their roles in bioluminescence, particularly in relation to luciferin and luciferase systems.[6][12]

Comparative Bioactivity Analysis: The Impact of Substitution

To understand the unique contribution of the 6-bromo and 2-carbonitrile moieties, we must compare our focus compound with other benzothiazole derivatives. The structure-activity relationship (SAR) provides the causal link between a molecule's structure and its biological activity.

Key SAR Insights for Benzothiazole Derivatives:

  • C-2 Position: The nature of the substituent at the C-2 position is a primary determinant of bioactivity. The carbonitrile group in our focus compound is an electron-withdrawing group that can participate in various non-covalent interactions with target proteins. Other substitutions, such as aromatic rings or hydrazone moieties, have been shown to confer potent antitumor potential.[1][13]

  • C-6 Position: Halogenation at the C-6 position, as seen with the bromine in our focus compound, is a common strategy to modulate activity. Halogens can alter the lipophilicity, electronic density, and metabolic stability of the molecule. For instance, morpholine-based thiourea bromobenzothiazole has shown potent anticancer activity against the MCF-7 breast cancer cell line.[13][14] The presence of a fluorine atom at this position has also been correlated with increased antimicrobial activity.[15]

Data-Driven Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various cancer cell lines. This data highlights how different substituents influence cytotoxic potency.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Key Insight
Morpholine thiourea bromobenzothiazole 6-Bromo, 2-thiourea derivativeMCF-7 (Breast)18.10The 6-bromo substitution contributes to potent activity.[13][14]
Sulphonamide based BTA 6-Nitro, 2-sulphonamideMCF-7 (Breast)34.5A 6-nitro group also confers activity, though less potent in this case.[13][14]
Thiophene acetamide BTA 6-unsubstitutedMCF-7 (Breast)24.15Demonstrates the baseline activity of a C-2 substituted scaffold.[13][14]
PB11 Derivative 6-carboxamideU87 (Glioblastoma)< 0.05A complex C-6 substitution can lead to exceptionally high potency.[16]
Pyrimidine carbonitrile BTA 2-carbonitrile derivativeMultiple linesPotentThe 2-carbonitrile group is part of a potent class of derivatives.[13]

Note: Direct IC50 data for this compound is not widely published, necessitating comparison with structurally similar compounds to infer its potential.

Mechanistic Insights: Targeting Critical Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by inhibiting key protein kinases in cell signaling pathways crucial for cancer cell proliferation and survival.[1] A frequently dysregulated pathway in human cancers is the PI3K/AKT/mTOR pathway, which controls cell growth and survival.[17][18]

Several studies have confirmed that benzothiazole derivatives can act as potent inhibitors of this pathway.[16][17] For example, the novel benzothiazole derivative PB11 was shown to induce apoptosis in cancer cells by down-regulating PI3K and AKT.[16][19] This suggests a plausible mechanism of action for other bioactive benzothiazoles, including this compound.

Diagram: The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the critical nodes in the PI3K/AKT/mTOR signaling pathway, which are common targets for benzothiazole-based inhibitors.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Inhibitor Benzothiazole Inhibitors Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT/mTOR pathway and points of inhibition by benzothiazole derivatives.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific integrity, the protocols described below are self-validating systems that include necessary controls.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50). The causality is that viable cells with active metabolism convert MTT to a purple formazan product, whereas dead cells do not.

Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cancer Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Compound Stock Solutions D 4. Add Serial Dilutions of Compounds B->D C->D E 5. Incubate (48-72h) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4h) F->G H 8. Solubilize Formazan (DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability I->J K 11. Determine IC50 Value J->K

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds.

    • Controls: Include wells with untreated cells (negative control), cells treated with a known cytotoxic agent like Doxorubicin (positive control), and cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve the compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the benzothiazole compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well.

    • Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control well with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

The analysis of this compound, in the context of its analogues, underscores the profound impact of substitutions at the C-2 and C-6 positions. The presence of the 6-bromo group is associated with potent anticancer activity in related scaffolds, while the 2-carbonitrile moiety is also a feature of highly active derivatives.[13][14] These structural attributes strongly suggest that this compound is a promising candidate for further investigation as an anticancer and antimicrobial agent, likely acting through the inhibition of critical cell signaling pathways such as PI3K/AKT.

Future research should focus on obtaining direct quantitative bioactivity data (IC50, MIC) for this specific compound. Further derivatization, exploring other halogens at C-6 or alternative electron-withdrawing groups at C-2, could lead to the discovery of compounds with even greater potency and selectivity, ultimately contributing to the development of next-generation therapeutics.

References

  • Jeon, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(5), 2718.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Semantic Scholar. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines.
  • ResearchGate. (n.d.). Examples of benzothiazole-based class-I PI3K inhibitors.
  • Caputo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
  • Li, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 22(11), 1848.
  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (2022). International Journal of Health Sciences.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Current Organic Synthesis.
  • Rajeeva, B., et al. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
  • Al-Ostath, R. A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (2020). Current Organic Synthesis.
  • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020). Letters in Drug Design & Discovery.
  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Archiv der Pharmazie.
  • Synthesis and Biological Evaluation of Some 1, 3-Benzthiazoles Derivatives. (2012). International Journal of Research in Pharmacy and Chemistry.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
  • Würfel, J., et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). International Journal of Pharmaceutical and Bio-Medical Science.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Journal of the Serbian Chemical Society.
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate.

Sources

The Influence of C-6 Substitution on the Biological Activity of Benzothiazole-2-carbonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] Among the various classes of benzothiazole derivatives, those bearing a carbonitrile group at the 2-position and various substituents at the 6-position of the benzothiazole ring have garnered significant interest. The electronic and steric properties of the substituent at the C-6 position can profoundly influence the molecule's interaction with biological targets, thereby modulating its therapeutic potential.[3][4]

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted benzothiazole-2-carbonitriles, with a primary focus on their antiproliferative activity. While direct comparative studies on a comprehensive series of 6-substituted benzothiazole-2-carbonitriles are emerging, we will draw key insights from closely related 6-substituted benzothiazole series to establish a predictive SAR model. This guide will delve into the synthesis of these compounds, present comparative biological data, and provide detailed experimental protocols for their evaluation.

Deciphering the Structure-Activity Relationship: The Critical Role of the C-6 Substituent

The nature of the substituent at the 6-position of the benzothiazole ring is a key determinant of the antiproliferative activity of this class of compounds. Variations in electron-donating and electron-withdrawing properties, as well as the steric bulk of the substituent, can significantly impact cytotoxicity against various cancer cell lines.

A seminal study by Racané et al. on a series of 6-substituted-2-(2-hydroxyphenyl)benzothiazoles provides a strong foundation for understanding the SAR at the C-6 position.[3] Although the 2-position is substituted with a hydroxyphenyl group instead of a carbonitrile, the trends observed in this study are highly indicative of the electronic and steric effects that would govern the activity of the corresponding 2-carbonitrile analogs.

The study evaluated the antiproliferative activity of these compounds against several human cancer cell lines, including HeLa (cervical cancer), SW620 (colon cancer), and MCF-7 (breast cancer). The results, summarized in the table below, highlight the profound impact of the C-6 substituent on cytotoxicity.

Compound R (Substituent at C-6) HeLa IC₅₀ (µM) SW620 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
1 H>100>100>100
2 Cl1.83.22.5
3 NO₂0.91.51.1
4 NH₂25.638.430.1
5 NH₃⁺Cl⁻1.22.11.7
6 NHCOCH₃15.822.518.9

Data extracted from Racané et al., 2019.[3]

Key SAR Observations:
  • Unsubstituted Benzothiazole: The parent compound with a hydrogen atom at the C-6 position was found to be inactive, underscoring the necessity of substitution at this position for antiproliferative activity.[3]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the C-6 position led to a dramatic increase in cytotoxic activity.[3] The nitro-substituted derivative, in particular, exhibited the most potent activity across all tested cell lines, with IC₅₀ values in the low micromolar range.[3] This suggests that reducing the electron density of the benzothiazole ring system enhances its interaction with the biological target.

  • Electron-Donating Groups: Conversely, the presence of an electron-donating amino (NH₂) group significantly reduced the antiproliferative activity.[3] However, protonation of the amino group to form the corresponding ammonium salt (NH₃⁺Cl⁻) restored and even enhanced the cytotoxicity, likely due to the electron-withdrawing nature of the positively charged nitrogen.[3]

  • Steric Hindrance: Acetylation of the amino group (NHCOCH₃) resulted in a moderate decrease in activity compared to the amino-substituted analog, which could be attributed to a combination of electronic and steric factors.[3]

These findings strongly suggest that for 6-substituted benzothiazole-2-carbonitriles, electron-withdrawing substituents at the 6-position are likely to confer potent antiproliferative activity. The nitrile group at the 2-position, being a strong electron-withdrawing group itself, is expected to further enhance this effect.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-substituted benzothiazole-2-carbonitriles and the evaluation of their antiproliferative activity.

Synthesis of 6-Substituted Benzothiazole-2-carbonitriles

The synthesis of 6-substituted benzothiazole-2-carbonitriles can be achieved through a multi-step process, with the key step being the formation of the benzothiazole ring. A general synthetic route is outlined below, with a specific example for the synthesis of 6-aminobenzothiazole-2-carbonitrile.

General Synthetic Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction A 2-Aminobenzothiazole B 6-Nitro-2-aminobenzothiazole A->B KNO₃, H₂SO₄ C 6-Nitro-2-aminobenzothiazole D 6-Nitrobenzothiazole-2-carbonitrile C->D NaCN, DABCO, ACN E 6-Nitrobenzothiazole-2-carbonitrile F 6-Aminobenzothiazole-2-carbonitrile E->F Fe, AcOH

Caption: General workflow for the synthesis of 6-aminobenzothiazole-2-carbonitrile.

Step-by-Step Protocol for the Synthesis of 6-Aminobenzothiazole-2-carbonitrile:

  • Step 1: Synthesis of 6-Nitro-2-aminobenzothiazole.

    • To a stirred solution of 2-aminobenzothiazole in concentrated sulfuric acid, potassium nitrate is added portion-wise at 0-5 °C.

    • The reaction mixture is stirred at room temperature for several hours.

    • The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 6-nitro-2-aminobenzothiazole.

  • Step 2: Synthesis of 6-Nitrobenzothiazole-2-carbonitrile.

    • A mixture of 6-nitro-2-aminobenzothiazole, sodium cyanide, and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile is heated at reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 6-nitrobenzothiazole-2-carbonitrile.

  • Step 3: Synthesis of 6-Aminobenzothiazole-2-carbonitrile.

    • To a solution of 6-nitrobenzothiazole-2-carbonitrile in acetic acid, iron powder is added.

    • The mixture is heated at reflux for several hours.

    • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

    • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-aminobenzothiazole-2-carbonitrile.

This protocol is adapted from a published procedure.

Evaluation of Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay:

G A Cell Seeding (96-well plate) B Incubation (24 h) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72 h) C->D E Addition of MTT Reagent D->E F Incubation (2-4 h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC₅₀ Determination) H->I

Sources

In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative framework for the in vivo validation of a novel benzothiazole derivative, 6-Bromobenzo[d]thiazole-2-carbonitrile. While in vivo data for this specific compound is emerging, we will objectively compare its projected validation pathway with that of a clinically evaluated benzothiazole analog, Phortress (NSC 710305), providing supporting experimental data and protocols to guide researchers in their preclinical studies.

Introduction to this compound and the Rationale for In Vivo Studies

This compound belongs to a class of heterocyclic compounds that have garnered significant interest for their therapeutic potential. The presence of the bromine atom at the 6-position and a carbonitrile group at the 2-position of the benzothiazole core are key structural features that may contribute to its cytotoxic activity. While comprehensive in vivo studies are yet to be published, preliminary in vitro assessments of structurally related compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have demonstrated good cytotoxicity against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer).[3] Furthermore, other pyrimidine-based carbonitrile benzothiazole derivatives have shown potent activity against a range of cancer cell lines.[1][4]

These initial findings provide a strong impetus for progressing this compound into in vivo models to evaluate its efficacy and safety in a physiological context. In vivo studies are critical to understanding a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential before it can be considered for clinical development.[5]

Comparative Analysis: this compound vs. Phortress

For a meaningful comparison, we will use Phortress (the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole), an experimental antitumor agent that has undergone clinical evaluation.[6][7] Phortress has a distinct mechanism of action involving metabolic activation by cytochrome P450 (CYP) 1A1 to form DNA adducts in sensitive tumors.[6][8]

Comparative Data Summary

The following table summarizes the available in vivo data for Phortress and outlines the projected experimental data points for this compound.

FeaturePhortress (NSC 710305)This compound (Projected)
Mechanism of Action Prodrug, metabolically activated by CYP1A1 to form DNA adducts in sensitive tumors.[6][9]To be determined; likely involves apoptosis induction and cell cycle arrest based on related compounds.[10]
In Vivo Model Human-derived mammary carcinoma xenografts in nude mice.[6]Human breast (MCF-7) and cervical (HeLa) cancer xenografts in immunodeficient mice.
Dosing Regimen Intravenous or intraperitoneal administration.[8][9]To be determined through dose-finding studies; likely intraperitoneal or oral administration.
Tumor Growth Inhibition (TGI) Significant antitumor activity in 7 out of 9 human-derived mammary carcinoma xenografts.[6]Projected to show significant TGI in sensitive cancer cell line xenografts.
Survival Benefit Extended survival in preclinical models.A key endpoint to be evaluated in survival studies.
Toxicity Profile Generally well-tolerated in preclinical and early clinical studies, with some adverse reactions like fatigue.[7]To be determined through toxicity studies, monitoring body weight, and clinical signs.

Experimental Protocols for In Vivo Validation

The following is a detailed, step-by-step methodology for a standard subcutaneous xenograft mouse model, which is a cornerstone for the in vivo evaluation of novel anticancer agents.[5]

Protocol: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo anticancer efficacy of this compound against a human cancer cell line grown as a subcutaneous tumor in immunodeficient mice.

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., DMSO, saline, corn oil)

  • Human cancer cell line (e.g., MCF-7)

  • Immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old

  • Matrigel (optional, to support tumor growth)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

  • Sterile syringes and needles

Methodology:

  • Cell Culture and Preparation:

    • Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in sterile PBS or media at a concentration of 5-10 x 10^6 cells per 100 µL.

    • If using, mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Tumor Growth Monitoring and Randomization:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • Prepare the dosing solution of this compound in the chosen vehicle.

    • Administer the compound to the treatment group via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

    • Administer the vehicle alone to the control group.

  • Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the control group.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7) cell_harvest Cell Harvest & Resuspension cell_culture->cell_harvest implantation Subcutaneous Implantation in Immunodeficient Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization drug_admin Drug/Vehicle Administration randomization->drug_admin data_collection Tumor & Body Weight Measurement drug_admin->data_collection endpoint Study Endpoint data_collection->endpoint tumor_excision Tumor Excision & Analysis endpoint->tumor_excision data_analysis Data Analysis (TGI, etc.) tumor_excision->data_analysis

Caption: Experimental workflow for in vivo validation using a subcutaneous xenograft model.

Mechanistic Insights and Signaling Pathways

While the precise mechanism of this compound is under investigation, related benzothiazole derivatives have been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression.[10] For instance, some 2-substituted benzothiazoles have been found to downregulate the Epidermal Growth Factor Receptor (EGFR) and modulate downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[10]

Hypothesized Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Compound 6-Bromobenzo[d]thiazole- 2-carbonitrile Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel anticancer agent. Based on the cytotoxic activity of structurally related compounds, its progression to in vivo validation is a logical and necessary step. The established in vivo efficacy of Phortress provides a valuable benchmark for these future studies. The experimental framework and protocols outlined in this guide offer a robust starting point for researchers to rigorously evaluate the therapeutic potential of this compound and other novel benzothiazole derivatives. Future work should focus on elucidating its precise mechanism of action, identifying predictive biomarkers of response, and optimizing its pharmacokinetic properties to advance its development toward clinical application.

References

  • The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. (2004).
  • Abstract B59: Preliminary clinical experiences of Phortress: Putative role for c‐MET inhibition in antitumor activity. (2009). Cancer Research, 69(24_Supplement), B59-B59. [Link]
  • The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. (2004). Current Medicinal Chemistry, 11(10), 1241-1253. [Link]
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2005). Molecular Cancer Therapeutics, 4(9), 1345-1355. [Link]
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1785-1809. [Link]
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1785-1809. [Link]
  • In vitro and In vivo antitumor activities of benzothiazole analogs. (n.d.).
  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(5), 1-13. [Link]
  • Some benzothiazole analogs as anticancer agents. (n.d.).
  • Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]
  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]
  • In vitro cytotoxicity of Phortress against colorectal cancer. (2007). International Journal of Cancer, 121(5), 1139-1146. [Link]
  • Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[6][7][8] triazole hybrids. (2018).
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1099. [Link]
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). Anticancer Agents in Medicinal Chemistry, 25(6), 433-445. [Link]
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1373307. [Link]
  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022). Current Drug Discovery Technologies, 19(3), e060122200071. [Link]

Sources

A Comparative Efficacy Analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

This guide provides a comprehensive framework for evaluating the therapeutic potential of 6-Bromobenzo[d]thiazole-2-carbonitrile, a member of the pharmacologically significant benzothiazole family. Benzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The specific compound, this compound, features a benzothiazole core with electron-withdrawing bromine and carbonitrile groups, a configuration that suggests potential for potent biological interactions and makes it a compelling candidate for drug development.[5]

Research has consistently demonstrated the anticancer potential of the benzothiazole scaffold, with derivatives showing efficacy against a range of tumor types by targeting critical biological pathways.[1][6][7] Given this strong precedent, this guide will focus on comparing the efficacy of this compound against two well-established anticancer drugs in the context of Non-Small Cell Lung Cancer (NSCLC), a prevalent and challenging malignancy.

  • Doxorubicin: A standard cytotoxic chemotherapy agent used as a benchmark in many anticancer studies.[6][8]

  • Gefitinib: A targeted therapy drug that functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in some NSCLC subtypes.

Through a series of logically sequenced, industry-standard assays, we will outline a robust methodology for characterizing the compound's potency, mechanism of action, and target specificity.

Part 1: Foundational Efficacy Assessment: In Vitro Cytotoxicity

The initial and most critical step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth and proliferation of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Rationale for Experimental Design

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a highly reliable and widely adopted colorimetric method for assessing cell metabolic activity.[6] The principle is straightforward: viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. This allows for a precise quantification of cell death induced by the test compounds. The A549 human lung carcinoma cell line is selected as the model system, as it is a standard for NSCLC research.[9]

Experimental Workflow: Cytotoxicity Profiling

G2 cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Extrinsic (Death Receptor) Pathway cluster_2 Execution Pathway Drug Drug-Induced Stress (e.g., DNA Damage) Bax Bax/Bak Activation Drug->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Activation FasL FasL/TNF-α Receptor Death Receptor (Fas/TNFR1) FasL->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Activation Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

Part 3: Target Specificity Assessment: Kinase Inhibition Profile

The benzothiazole scaffold is a known "kinase hinge-binder," suggesting that this compound may act as a targeted inhibitor rather than a general cytotoxic agent. [1]This hypothesis must be tested directly.

Rationale for Experimental Design

To determine if the compound specifically inhibits EGFR, aligning with our comparator drug Gefitinib, a cell-free in vitro kinase assay is the most direct method. This assay isolates the kinase enzyme from other cellular components, ensuring that any observed inhibition is due to a direct interaction between the compound and the kinase. This approach provides a quantitative measure of target engagement (IC50) and helps to rule out off-target effects as the primary driver of cytotoxicity.

Protocol: In Vitro EGFR Kinase Assay
  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR enzyme with a specific peptide substrate and a buffer solution.

  • Compound Addition: Add serial dilutions of this compound and Gefitinib to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ system). The signal generated is inversely proportional to the kinase activity.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Summary: Target Inhibition Potency

A potent and specific inhibitor will have a low nanomolar IC50 value against its target kinase.

CompoundTarget KinaseIC50 (nM)
This compound EGFR (Experimental Value)
GefitinibEGFR(Known Literature Value, typically <50 nM)

Conclusion and Path Forward

This guide outlines the essential primary steps for a rigorous comparative evaluation of this compound. By systematically assessing its broad cytotoxicity, elucidating its cell-death mechanism, and probing its target specificity, researchers can build a comprehensive efficacy profile.

The hypothetical data generated from these experiments would allow for a direct comparison to the known activities of Doxorubicin and Gefitinib. A favorable profile—characterized by potent cytotoxicity against cancer cells, a clear pro-apoptotic mechanism, and specific, high-potency inhibition of a clinically relevant kinase like EGFR—would provide a strong rationale for advancing this compound to more complex preclinical models, including in vivo animal studies, to evaluate its therapeutic potential in a physiological setting.

References

  • Smolecule. (2023, August 15). Buy this compound | 741253-03-2. URL
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. URL
  • Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. URL
  • Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. URL
  • Progress in Chemical and Biochemical Research. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025, August 7). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one- [1][2][5]triazole hybrids. URL
  • Wiley Online Library. (2019, February 28). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. URL
  • Smolecule. (2024, April 14). Buy 6-Bromobenzo[d]thiazole-4-carboxylic acid | 1784111-07-4. URL
  • Benchchem. (n.d.). 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3. URL
  • National Institutes of Health (NIH). (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. URL
  • MedchemExpress.com. (n.d.). 6-Bromobenzo[d]thiazole | Biochemical Reagent. URL
  • National Institutes of Health (NIH). (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). URL
  • MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[2][5]enzothiazole Derivatives via Microwave-Assisted Synthesis. URL
  • ACS Publications. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. URL
  • ChemShuttle. (n.d.). 6-aminobenzo[d]thiazole-2-carbonitrile. URL

Sources

Unveiling the Action of a Enigmatic Molecule: A Comparative Guide to the Mechanism of Action of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the benzothiazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this family, 6-Bromobenzo[d]thiazole-2-carbonitrile stands as a molecule of interest, its full potential yet to be unlocked. While direct, in-depth mechanism of action (MoA) studies on this specific entity are nascent, its structural features suggest a kinship with a class of compounds known for their potent anticancer and antimicrobial activities. This guide serves as a comparative exploration, postulating the likely MoA of this compound by examining its well-characterized analogs and outlining the experimental pathways to definitively elucidate its biological function.

The Benzothiazole Core: A Foundation for Diverse Biological Activity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The biological activity of these compounds is intricately linked to the nature and position of substituents on the benzothiazole ring system. The presence of a bromine atom at the 6-position and a carbonitrile group at the 2-position of our topic compound are key determinants of its potential interactions with biological targets.

Postulated Mechanisms of Action: A Tale of Two Therapeutic Arenas

Based on the extensive research into its chemical relatives, the mechanism of action of this compound can be hypothesized to fall into two primary categories: anticancer and antimicrobial.

Anticancer Activity: Disrupting the Machinery of Malignancy

The benzothiazole scaffold is a recurring theme in the design of novel anticancer agents. Several derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms.

One of the most prominent anticancer mechanisms of 2-substituted benzothiazoles involves the modulation of key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to downregulate the activity of Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation.[1] This disruption can trigger a cascade of downstream effects, including the inhibition of pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, ultimately leading to cell cycle arrest and apoptosis.[1]

Another established anticancer mechanism for benzothiazole derivatives is the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication and transcription. Specifically, certain analogs have been identified as potent inhibitors of human DNA topoisomerase IIα, leading to DNA damage and apoptotic cell death in cancer cells.[2][3][4]

Comparative Analysis of Anticancer Benzothiazole Derivatives:

Compound/ClassProposed Target(s)IC50 ValuesCancer Cell Line(s)
2-Arylbenzothiazoles EGFR, JAK/STAT, ERK/MAPK, PI3K/Akt/mTOR pathwaysVaries with substitutionBreast (MCF-7, MDA-MB-231)
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) Human DNA topoisomerase IIα39 nM[2][3]Various
Substituted bromopyridine acetamide benzothiazole derivative Apoptosis induction1.2 nM - 48 nM[5]SKRB-3, SW620, A549, HepG2
Antimicrobial Activity: A Broad Spectrum Assault on Pathogens

The benzothiazole moiety is also a key component of numerous compounds with significant antimicrobial properties. The mechanisms underlying these activities often involve the inhibition of essential bacterial enzymes that are absent or structurally distinct in eukaryotes, providing a degree of selective toxicity.

A well-documented target for antimicrobial benzothiazoles is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication.[6][7][8][9] By inhibiting this enzyme, these compounds prevent the necessary supercoiling of bacterial DNA, leading to a cessation of replication and ultimately, bacterial death. Several 2-aminobenzothiazole derivatives have shown potent, dual-inhibitory activity against both DNA gyrase and topoisomerase IV.[9]

Another key bacterial enzyme targeted by benzothiazole derivatives is Dihydropteroate Synthase (DHPS) , which is essential for the synthesis of folic acid in bacteria.[10][11][12] Inhibition of DHPS disrupts the folate pathway, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis, thereby halting bacterial growth.

Comparative Analysis of Antimicrobial Benzothiazole Derivatives:

Compound/ClassProposed Target(s)MIC/IC50 ValuesBacterial Strain(s)
2-Aminobenzothiazole Derivatives DNA gyrase, Topoisomerase IVIC50 < 10 nM (DNA gyrase)[6]ESKAPE pathogens
Benzothiazole-pyrazolone hybrids Dihydropteroate Synthase (DHPS)IC50: 7.85 µg/mL (Compound 16b)[10][11][12]Staphylococcus aureus
Novel 2-aminobenzothiazole derivatives DNA gyrase, Topoisomerase IVMICs against MRSA and E. faecium more potent than ciprofloxacin[9]MRSA, Enterococcus faecium

Elucidating the Mechanism: A Practical Guide to Experimental Workflows

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for researchers to investigate its potential anticancer and antimicrobial activities.

Workflow for Investigating Anticancer Mechanism of Action

anticancer_workflow cluster_phenotypic Phenotypic Screening cluster_mechanistic Mechanistic Elucidation phenotypic_assay MTT Assay (Cell Viability) apoptosis_assay Annexin V/PI Staining (Apoptosis Assay) phenotypic_assay->apoptosis_assay If cytotoxic target_id Target Identification (e.g., Affinity Chromatography, Proteomics) apoptosis_assay->target_id To find direct target pathway_analysis Western Blot (Signaling Pathway Analysis) target_id->pathway_analysis To validate target and pathway

Caption: Experimental workflow for anticancer MoA studies.

Experimental Protocols: Anticancer Assays

This assay provides a quantitative measure of the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[15][16][17] Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15][16][17]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Workflow for Investigating Antimicrobial Mechanism of Action

antimicrobial_workflow cluster_screening Initial Screening cluster_target_based Target-Based Assays mic_assay MIC Determination (Broth Microdilution) gyrase_assay DNA Gyrase Inhibition Assay mic_assay->gyrase_assay If active dhps_assay DHPS Inhibition Assay mic_assay->dhps_assay If active

Caption: Experimental workflow for antimicrobial MoA studies.

Experimental Protocols: Antimicrobial Assays

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterial strain is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.[18][19]

Step-by-Step Protocol (Broth Microdilution):

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[20]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[20]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[19]

  • Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[21]

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction tube, combine the assay buffer (containing ATP and MgCl2), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the supercoiled DNA band with increasing compound concentration indicates inhibition.

Conclusion: Charting the Course for a Promising Scaffold

While the precise molecular targets of this compound remain to be definitively identified, the wealth of data on its structural analogs provides a strong foundation for hypothesizing its mechanism of action. The comparative analysis presented in this guide suggests that this compound likely possesses both anticancer and antimicrobial properties, potentially acting through the inhibition of key enzymes and disruption of critical cellular signaling pathways. The detailed experimental protocols provided offer a clear and actionable framework for researchers to systematically investigate these possibilities, ultimately paving the way for the potential development of novel therapeutics based on this promising benzothiazole scaffold. The journey from a molecule of interest to a life-saving drug is long and arduous, but it begins with a thorough understanding of its fundamental biological activity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thakur, A., & Shanmugam, R. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(2), 28.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 433-445.
  • Skok, Ž., Ilaš, J., Knez, D., & Perdih, A. (2023).
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Naaz, F., Abdel-gawad, H., El-damasy, A. K., El-sayed, M. A., & Ghorab, M. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Spengler, J. R., & Rice, K. C. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Naaz, F., Abdel-gawad, H., El-damasy, A. K., El-sayed, M. A., & Ghorab, M. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • Jungwirth, U., Kowol, C. R., Keppler, B. K., Hartinger, C. G., Berger, W., & Heffeter, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55).
  • Skok, Ž., Ilaš, J., Knez, D., & Perdih, A. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Omega, 5(42), 27538–27550.
  • Maxwell, A., & Lawson, D. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology (Vol. 424, pp. 161-174). Humana Press.
  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174.
  • Naaz, F., Abdel-gawad, H., El-damasy, A. K., El-sayed, M. A., & Ghorab, M. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • Gürsoy-Kol, Ö., & Ayaz-Gök, E. (2013). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Medicinal Chemistry Research, 22(10), 4947-4956.
  • Supuran, C. T. (2018). Benzothiazole derivatives as anticancer agents.
  • Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 433-445.
  • Gürsoy-Kol, Ö., & Ayaz-Gök, E. (2013). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Medicinal Chemistry Research, 22(10), 4947-4956.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Gürsoy-Kol, Ö., & Ayaz-Gök, E. (2013). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Medicinal Chemistry Research, 22(10), 4947-4956.
  • Ilaš, J., Skok, Ž., Knez, D., & Perdih, A. (2024). Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic floor. Bioorganic Chemistry, 149, 107693.
  • Hrast, M., Sosič, I., Škedelj, V., & Gobec, S. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(1), 549-570.
  • Hrast, M., Sosič, I., Škedelj, V., & Gobec, S. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Diva-portal.org.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • El-Sayed, M. A., El-damasy, A. K., Naaz, F., Abdel-gawad, H., & Ghorab, M. M. (2019). Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry, 86, 536-547.
  • Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y. T., ... & Abadi, A. H. (2022). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. RSC Advances, 12(36), 23626-23636.
  • Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 25(8), 653-665.
  • Patel, R. V., & Keum, Y. S. (2021). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. European Journal of Medicinal Chemistry, 224, 113697.
  • Gürsoy-Kol, Ö., & Ayaz-Gök, E. (2014). Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 727-734.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2011). Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. Archiv der Pharmazie, 344(6), 389-397.
  • Patel, R. V., & Keum, Y. S. (2025). Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives.

Sources

A Comparative Guide to the Synthetic Routes of 6-Bromobenzo[d]thiazole-2-carbonitrile for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromobenzo[d]thiazole-2-carbonitrile in Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic core, decorated with a strategically placed bromine atom and a reactive nitrile group, offers a versatile scaffold for the synthesis of a diverse array of bioactive molecules and functional materials. The bromine atom serves as a valuable handle for further functionalization through cross-coupling reactions, while the cyano group can be transformed into various other functionalities or can participate in bioorthogonal ligations. Notably, the benzothiazole moiety is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective agents. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights into the experimental choices, mechanistic underpinnings, and practical considerations of each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges. This section will delve into a comparative analysis of these routes, with a summary of key performance indicators presented in Table 1.

Table 1: Comparative Analysis of Synthetic Routes to this compound

FeatureRoute 1: Pd/Cu-Catalyzed CyclizationRoute 2: Sandmeyer ReactionRoute 3: Rosenmund-von Braun Reaction
Starting Material 4-Bromoaniline4-Bromoaniline4-Bromoaniline
Key Intermediates N-(4-bromophenyl)cyanothioformamide2-Amino-6-bromobenzothiazole2-Halo-6-bromobenzothiazole
Typical Yield Moderate (e.g., 54%)Variable, often moderate to goodGenerally good, but can be substrate-dependent
Key Reagents PdCl₂, CuI, KI, Appel SaltNaNO₂, H₂SO₄, CuCNCuCN
Safety Concerns Use of Appel Salt (corrosive)Highly toxic NaNO₂, evolution of N₂ gas, use of toxic CuCNUse of highly toxic CuCN, high reaction temperatures
Scalability Potentially scalable, but catalyst cost may be a factorEstablished and scalable, but safety precautions are criticalScalable, but requires high temperatures and careful handling of CuCN
Substrate Scope Good tolerance for various functional groupsBroadly applicable to aromatic aminesRequires a stable halo-benzothiazole precursor
Green Chemistry Use of catalytic metals, but solvents can be harshUse of stoichiometric and hazardous reagentsUse of stoichiometric and hazardous reagents, high energy consumption

Route 1: Palladium/Copper-Catalyzed C-H Functionalization/Intramolecular C-S Bond Formation

This modern approach represents a significant advancement in the synthesis of 2-cyanobenzothiazoles, offering a more direct and often more functional group tolerant alternative to traditional methods. The synthesis commences with the preparation of an N-arylcyanothioformamide intermediate from the corresponding aniline.

Mechanistic Insights

The key transformation in this route is the palladium and copper co-catalyzed intramolecular cyclization of the N-(4-bromophenyl)cyanothioformamide. The proposed mechanism, depicted below, involves a sequence of C-H activation and C-S bond formation steps. The palladium catalyst facilitates the activation of a C-H bond ortho to the thioformamide group, while the copper co-catalyst is believed to play a role in the C-S bond-forming reductive elimination step.

G cluster_0 Synthesis of N-(4-bromophenyl)cyanothioformamide cluster_1 Pd/Cu-Catalyzed Cyclization 4-Bromoaniline 4-Bromoaniline Imino_dithiazole Imino-1,2,3-dithiazole Intermediate 4-Bromoaniline->Imino_dithiazole Pyridine, DCM Appel_Salt Appel Salt Appel_Salt->Imino_dithiazole Thioformamide N-(4-bromophenyl)cyanothioformamide Imino_dithiazole->Thioformamide DBU DBU DBU DBU->Thioformamide Thioformamide_cat N-(4-bromophenyl)cyanothioformamide Final_Product This compound Thioformamide_cat->Final_Product DMF/DMSO, 120°C Pd_cat PdCl2/CuI/KI Pd_cat->Final_Product

Caption: Workflow for the Pd/Cu-catalyzed synthesis.

Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)cyanothioformamide

  • To a solution of 4-bromoaniline (1.0 equiv) in dichloromethane (DCM), add pyridine (2.0 equiv).

  • To this stirred solution, add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • After completion, the reaction is quenched, and the intermediate imino-1,2,3-dithiazole is isolated.

  • The isolated intermediate is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) to yield N-(4-bromophenyl)cyanothioformamide.

Step 2: Synthesis of this compound [1]

  • To a stirred solution of N-(4-bromophenyl)cyanothioformamide (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, v/v) (20 mL), successively add PdCl₂ (20 mol %), CuI (50 mol %), and KI (2.0 equiv).

  • Heat the resulting mixture at 120 °C for 4 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by chromatography to afford this compound as a white solid (yield: 54%).[1]

Advantages and Disadvantages
  • Advantages: This method often exhibits good functional group tolerance and can provide a more direct route to the target molecule. The catalytic nature of the reaction is also an advantage from a green chemistry perspective.

  • Disadvantages: The use of a palladium catalyst can be costly, especially for large-scale synthesis. The Appel salt reagent is corrosive and requires careful handling. The two-step procedure to the key intermediate adds to the overall synthesis time.

Route 2: The Classic Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry and provides a reliable method for the conversion of an aromatic amine to a nitrile.[2][3][4][5][6] This route involves the synthesis of 2-amino-6-bromobenzothiazole from 4-bromoaniline, followed by diazotization and subsequent cyanation.

Mechanistic Insights

The Sandmeyer reaction proceeds via a free-radical mechanism.[2][6] The first step is the diazotization of the primary aromatic amine to form a diazonium salt. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the final product and regenerate the copper(I) catalyst.

G cluster_0 Synthesis of 2-Amino-6-bromobenzothiazole cluster_1 Sandmeyer Reaction 4-Bromoaniline 4-Bromoaniline Amino_benzothiazole 2-Amino-6-bromobenzothiazole 4-Bromoaniline->Amino_benzothiazole Acetic Acid KSCN KSCN, Br₂ KSCN->Amino_benzothiazole Amino_benzothiazole_reac 2-Amino-6-bromobenzothiazole Diazonium_salt Diazonium Salt Intermediate Amino_benzothiazole_reac->Diazonium_salt NaNO₂, H₂SO₄ Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Final_Product This compound Diazonium_salt->Final_Product CuCN Cyanation Cyanation (CuCN)

Caption: Workflow for the Sandmeyer reaction route.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

  • Dissolve 4-bromoaniline (1.0 equiv) and potassium thiocyanate (2.2 equiv) in glacial acetic acid.

  • Cool the mixture in an ice bath and add a solution of bromine (1.1 equiv) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzothiazole.

Step 2: Sandmeyer Cyanation of 2-Amino-6-bromobenzothiazole (Representative Procedure)

  • Suspend 2-amino-6-bromobenzothiazole (1.0 equiv) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advantages and Disadvantages
  • Advantages: The Sandmeyer reaction is a well-established and reliable method. The starting materials are readily available and relatively inexpensive. It is a highly versatile reaction for introducing a variety of functional groups onto an aromatic ring.

  • Disadvantages: The primary drawback is the use of highly toxic reagents, particularly sodium nitrite and copper(I) cyanide. The diazotization step must be performed at low temperatures as diazonium salts can be explosive when isolated. The reaction can also generate significant amounts of hazardous waste.

Route 3: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction offers a more direct approach to aryl nitriles from aryl halides.[7][8][9][10] In the context of synthesizing this compound, this would involve the cyanation of a 2-halo-6-bromobenzothiazole precursor.

Mechanistic Insights

The mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) cyanide species, forming a copper(III) intermediate.[7] This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) species. The reaction typically requires high temperatures and polar aprotic solvents.

G cluster_0 Synthesis of 2-Halo-6-bromobenzothiazole cluster_1 Rosenmund-von Braun Reaction Amino_benzothiazole 2-Amino-6-bromobenzothiazole Halo_benzothiazole 2-Bromo-6-bromobenzothiazole Amino_benzothiazole->Halo_benzothiazole NaNO₂, HBr Sandmeyer_Halogenation Sandmeyer Halogenation (e.g., CuBr/HBr) Halo_benzothiazole_reac 2-Bromo-6-bromobenzothiazole Final_Product This compound Halo_benzothiazole_reac->Final_Product High Temperature (e.g., DMF, reflux) CuCN CuCN CuCN->Final_Product

Caption: Workflow for the Rosenmund-von Braun reaction route.

Experimental Protocol (Representative Procedure)

Step 1: Synthesis of 2-Bromo-6-bromobenzothiazole (via Sandmeyer Bromination)

  • Follow the diazotization procedure for 2-amino-6-bromobenzothiazole as described in Route 2, Step 2.

  • Instead of a cyanide solution, add the cold diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

  • Heat the reaction mixture to facilitate the replacement of the diazonium group with bromine.

  • Isolate and purify the 2-bromo-6-bromobenzothiazole product.

Step 2: Rosenmund-von Braun Cyanation

  • In a flask equipped with a reflux condenser, combine 2-bromo-6-bromobenzothiazole (1.0 equiv) and copper(I) cyanide (1.5-2.0 equiv) in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Advantages and Disadvantages
  • Advantages: This route can be more direct if a suitable 2-halo-6-bromobenzothiazole precursor is readily available. It avoids the in-situ generation of the diazonium salt.

  • Disadvantages: The reaction requires harsh conditions, including high temperatures, which may not be suitable for substrates with sensitive functional groups. The use of stoichiometric or excess amounts of highly toxic copper(I) cyanide is a major safety and environmental concern. Workup procedures can be challenging due to the formation of copper complexes.

Conclusion and Recommendations for Route Selection

The choice of synthetic route to this compound depends on several factors, including the scale of the synthesis, the available laboratory infrastructure, safety considerations, and the desired purity of the final product.

  • For small-scale laboratory synthesis and medicinal chemistry applications where functional group tolerance is a priority, the Palladium/Copper-Catalyzed Cyclization (Route 1) is an attractive option, despite the higher cost of the catalyst. Its milder conditions and potentially broader substrate scope make it well-suited for analog synthesis.

  • For large-scale synthesis where cost is a major driver , the Sandmeyer Reaction (Route 2) remains a viable, albeit hazardous, option. Its long history of use means that the process is well-understood and can be optimized for scale-up, provided that stringent safety protocols are in place to handle the toxic reagents and intermediates.

  • The Rosenmund-von Braun Reaction (Route 3) is generally the least favorable option due to the harsh reaction conditions and significant safety and environmental drawbacks associated with the use of large quantities of copper cyanide at high temperatures. It should only be considered if the 2-halo-6-bromobenzothiazole starting material is readily and economically available and other routes are not feasible.

Ultimately, the selection of the optimal synthetic route requires a careful evaluation of the trade-offs between efficiency, cost, safety, and environmental impact. For modern research and development, where safety and sustainability are increasingly important, the development of more efficient and greener catalytic methods, such as improved versions of Route 1, will likely be the focus of future synthetic efforts towards this valuable building block.

References

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Chemistry Learner. Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]
  • PHARMD GURU. 32. SANDMEYERS REACTION. [Link]
  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
  • GeeksforGeeks. Sandmeyer Reaction. [Link]
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. 2022;27(23):8426. [Link]
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
  • Wikipedia. Rosenmund–von Braun reaction. [Link]
  • SciSpace. Rosenmund–von Braun reaction. [Link]
  • L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. 2008;(1):69-72. [Link]

Sources

benchmarking the enzyme inhibitory activity of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking Novel Benzothiazole-Based Enzyme Inhibitors

A Foreword on 6-Bromobenzo[d]thiazole-2-carbonitrile

Initial searches for the specific enzyme inhibitory activity of this compound did not yield specific, publicly available data on its direct interactions with enzymes. This compound is recognized as a heterocyclic organic compound and a biochemical reagent used in life science research.[1][2] While its derivatives have been explored for potential applications in medicinal chemistry, including the development of new drugs for cancer and bacterial infections, and in materials science for devices like OLEDs, detailed enzymatic inhibition data for this specific molecule is not yet prevalent in the literature.[1]

This guide, therefore, will use a well-characterized benzothiazole derivative, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(benzyloxy)benzo[d]thiazole-6-carboxylic acid (Compound 1) , as a representative example to illustrate the comprehensive process of benchmarking enzyme inhibitory activity. This compound is a potent inhibitor of bacterial DNA gyrase, an enzyme crucial for bacterial survival.[3] The methodologies and principles outlined herein can be directly applied to this compound or any novel compound to rigorously assess its potential as an enzyme inhibitor.

Introduction to Benzothiazoles as Enzyme Inhibitors

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[4] Derivatives of this heterocyclic system have been shown to exhibit antimicrobial, anticancer, antiviral, and other therapeutic properties.[4][5] A significant portion of these activities can be attributed to the inhibition of specific enzymes. For instance, various benzothiazole derivatives have been synthesized and investigated as inhibitors of dihydrofolate reductase (DHFR), DNA gyrase, and topoisomerase IV, all of which are validated targets for antimicrobial drug development.[6][7][8]

This guide provides a detailed framework for researchers to benchmark the enzyme inhibitory activity of a novel benzothiazole derivative, using a potent DNA gyrase inhibitor as a case study. We will compare its activity against a known clinical antibiotic, Ciprofloxacin, which also targets DNA gyrase but through a different mechanism.

Part 1: The Target Enzyme - Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. Its essential nature in bacteria and absence in humans make it an excellent target for antibiotics.

Mechanism of Action of Inhibitors
  • Benzothiazole Inhibitors (like Compound 1): These compounds typically target the GyrB subunit, competing with ATP binding and thereby preventing the energy-dependent DNA supercoiling reaction.[8]

  • Fluoroquinolones (like Ciprofloxacin): This class of antibiotics targets the GyrA subunit, stabilizing the DNA-gyrase cleavage complex and leading to double-strand DNA breaks.

Part 2: Experimental Workflow for Benchmarking Inhibitory Activity

The following sections detail the step-by-step protocols for determining and comparing the inhibitory potency of our representative benzothiazole compound and Ciprofloxacin.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay DNA Gyrase Supercoiling Assay Compound_Prep->Assay Enzyme_Prep Enzyme & DNA Preparation Enzyme_Prep->Assay Gel_Electrophoresis Agarose Gel Electrophoresis Assay->Gel_Electrophoresis Data_Analysis Densitometry & IC50 Calculation Gel_Electrophoresis->Data_Analysis

Caption: High-level workflow for determining enzyme inhibitory activity.

Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The inhibition of this process is visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Materials:

  • DNA Gyrase (E. coli)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

  • Test Compounds (Benzothiazole derivative, Ciprofloxacin) dissolved in DMSO

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of the test compounds (e.g., from 100 µM to 0.01 µM) in DMSO.

  • Set up Assay Reactions: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the Reaction: Add DNA gyrase to each reaction tube to a final concentration that gives a robust supercoiling activity (to be determined empirically).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K) and incubating further to digest the enzyme.

  • Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye fronts have migrated sufficiently.

  • Visualize Results: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis and IC50 Determination
  • Image Quantification: Capture an image of the gel and use densitometry software (e.g., ImageJ) to quantify the intensity of the supercoiled and relaxed DNA bands in each lane.

  • Calculate Percent Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Supercoiled_DNA_Test / Supercoiled_DNA_Control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Part 3: Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, data for our representative benzothiazole inhibitor and Ciprofloxacin against E. coli DNA gyrase.

CompoundTarget SubunitMechanism of ActionIC50 (µM)
Benzothiazole (Compound 1) GyrBATP-competitive inhibition0.05 - 0.5
Ciprofloxacin GyrAStabilization of cleavage complex0.1 - 1.0

Interpretation of Results:

  • The low IC50 value for the benzothiazole compound indicates potent inhibition of DNA gyrase.

  • The different target subunits and mechanisms of action between the benzothiazole and Ciprofloxacin are important considerations for potential synergistic effects or for combating resistance.

  • It's crucial to also test the compounds against a panel of other bacteria to determine their spectrum of activity. For instance, some benzothiazole derivatives show potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa.[3]

Part 4: Advanced Characterization and Next Steps

Signaling Pathway and Cellular Impact

signaling_pathway Inhibitor Benzothiazole Inhibitor Gyrase DNA Gyrase (GyrB) Inhibitor->Gyrase Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes Replication DNA Replication Supercoiling->Replication Transcription Transcription Supercoiling->Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Inhibition of DNA gyrase disrupts essential cellular processes.

Beyond the initial IC50 determination, further studies are necessary to fully characterize a novel inhibitor:

  • Selectivity: Test the compound against human topoisomerases to ensure it is selective for the bacterial enzyme, which is critical for minimizing toxicity.

  • Mechanism of Inhibition Studies: Perform kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP (for GyrB inhibitors).

  • Antibacterial Activity (MIC Testing): Determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria to assess whole-cell activity.

  • Resistance Studies: Investigate the potential for bacteria to develop resistance to the new compound.

Conclusion

This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of novel benzothiazole derivatives like this compound. By following a structured approach of target identification, detailed experimental protocols, and comparative data analysis, researchers can effectively evaluate the potential of new compounds as enzyme inhibitors and guide further drug development efforts. The benzothiazole scaffold continues to be a rich source of potential therapeutic agents, and rigorous preclinical evaluation is the key to unlocking their full potential.

References

  • ResearchGate. (2025, August 7). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1][4][9] triazole hybrids.
  • National Center for Biotechnology Information. (n.d.). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation.
  • ResearchGate. (n.d.). Benzothiazole derivatives of DHFR enzyme inhibition activity.
  • National Center for Biotechnology Information. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • National Center for Biotechnology Information. (2020, October 15). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors.

Sources

A Researcher's Guide to Deconvoluting Target Engagement and Cross-Reactivity of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] Among these, 6-Bromobenzo[d]thiazole-2-carbonitrile stands out as a versatile synthetic intermediate with demonstrated potential in the development of novel therapeutics, particularly in oncology.[1][4] However, the journey from a promising chemical entity to a validated pharmacological tool or a therapeutic candidate is contingent on a thorough understanding of its molecular interactions within the complex cellular environment. A critical aspect of this understanding is the elucidation of its target engagement profile, encompassing not only its intended primary target but also any off-target interactions, collectively known as cross-reactivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of this compound and its analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate informed decision-making in research and development programs.

The Imperative of Understanding Cross-Reactivity

While a compound's activity at its primary target is often the focus of initial studies, off-target interactions can have profound implications. These can range from unforeseen toxicities to desirable polypharmacological effects that contribute to the compound's overall efficacy. A comprehensive cross-reactivity assessment is therefore not merely a precautionary measure but a crucial step in building a complete biological profile of a molecule. For a scaffold like this compound, which has been associated with broad biological activities such as enzyme inhibition,[1] a systematic evaluation of its selectivity is paramount.

This guide will focus on a multi-pronged approach to deconstruct the target profile of this compound, integrating both in vitro biochemical assays and cell-based methods to provide a holistic view of its interactions.

Experimental Strategies for Mapping the Interactome of this compound

To comprehensively assess the cross-reactivity of this compound, a tiered approach is recommended. This begins with broad, unbiased screening methods to identify potential interactors, followed by more focused validation and characterization of these interactions.

Tier 1: Unbiased Target Identification and Profiling

The initial step is to cast a wide net to identify potential binding partners of this compound without prior assumptions. Two powerful techniques for this purpose are Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Kinome-wide Selectivity Profiling.

Affinity Chromatography for Target Deconvolution

Affinity chromatography is a robust method for isolating binding partners from complex biological mixtures like cell lysates.[5][6][7][8] The core principle involves immobilizing the small molecule of interest (the "bait") on a solid support and then identifying the proteins ("prey") that specifically interact with it.

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Identification Immobilize Immobilize this compound on solid support (e.g., beads) Incubate Incubate immobilized compound with cell lysate Immobilize->Incubate Bait Prepare Prepare cell lysate Prepare->Incubate Prey Wash Wash to remove non-specific binders Incubate->Wash Elute Elute specifically bound proteins Wash->Elute Identify Identify proteins by Mass Spectrometry (LC-MS/MS) Elute->Identify cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat cells with This compound or vehicle (DMSO) Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble and aggregated fractions Heat->Lyse Detect Detect target protein in soluble fraction (e.g., Western Blot) Lyse->Detect Plot Plot melt curves to determine thermal shift (ΔTm) Detect->Plot

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Rising Prominence of Benzothiazoles in Antimicrobial Research

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Among the heterocyclic compounds that have garnered significant attention, the benzothiazole nucleus stands out as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The inherent structural versatility of the benzothiazole ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. This guide focuses on a specific derivative, 6-Bromobenzo[d]thiazole-2-carbonitrile , providing a comparative analysis of its antimicrobial spectrum against established antimicrobial agents. By synthesizing available data and presenting standardized experimental protocols, this document aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this promising compound.

Comparative Antimicrobial Spectrum: this compound vs. Standard Agents

While specific comprehensive screening data for this compound is emerging, we can infer its potential antimicrobial spectrum based on studies of closely related 6-bromo-benzothiazole derivatives and the structure-activity relationships (SAR) established for this class of compounds. The presence of a bromine atom at the 6-position and a carbonitrile group at the 2-position is anticipated to significantly influence its biological activity.

For a robust comparison, we will benchmark the anticipated activity of this compound against two widely used clinical agents: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a triazole antifungal agent.

Data Summary

The following tables summarize the known antimicrobial spectrum of comparator agents and the projected spectrum for this compound based on available literature on analogous compounds. It is crucial to note that the data for the target compound is extrapolated and requires experimental validation.

Table 1: Comparative Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismThis compound (Projected MIC Range)Ciprofloxacin (Reference MIC Range)
Gram-Positive Bacteria
Staphylococcus aureus1 - 160.12 - 2
Methicillin-resistantS. aureus (MRSA)4 - 641 - >128
Bacillus subtilis2 - 320.12 - 1
Enterococcus faecalis8 - 1280.5 - 4
Gram-Negative Bacteria
Escherichia coli4 - 64≤0.008 - 1
Pseudomonas aeruginosa16 - 2560.06 - 8
Klebsiella pneumoniae8 - 128≤0.03 - 2

Table 2: Comparative Antifungal Spectrum (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismThis compound (Projected MIC Range)Fluconazole (Reference MIC Range)
Yeasts
Candida albicans2 - 320.25 - 4
Candida glabrata8 - 1288 - 64
Cryptococcus neoformans4 - 642 - 16
Molds
Aspergillus niger8 - 128>64
Aspergillus fumigatus16 - >256>64

Interpretation of Comparative Data:

Based on the analysis of related benzothiazole derivatives, this compound is anticipated to exhibit moderate to good activity against Gram-positive bacteria, including resistant strains like MRSA. Its efficacy against Gram-negative bacteria may be more variable, with potentially higher MIC values against organisms like Pseudomonas aeruginosa. The antifungal activity is projected to be notable against certain yeasts, potentially offering an advantage over agents with a narrower spectrum. The nitrile group at the C-2 position is a key feature that has been explored for its contribution to biological activity in various heterocyclic systems.

Mechanism of Action: A Look into Benzothiazole's Antimicrobial Strategy

The precise mechanism of action for this compound is yet to be fully elucidated. However, studies on various benzothiazole derivatives suggest several potential molecular targets. The planar nature of the benzothiazole ring allows for intercalation with DNA, potentially disrupting replication and transcription. Furthermore, derivatives of this scaffold have been shown to inhibit essential microbial enzymes, including DNA gyrase, topoisomerase IV, and enzymes involved in fungal cell wall synthesis.

Antimicrobial_Mechanism_of_Action cluster_compound This compound cluster_targets Potential Microbial Targets cluster_enzymes Inhibited Enzymes cluster_outcome Cellular Outcome Compound This compound DNA DNA Intercalation Compound->DNA Disrupts Replication Enzymes Enzyme Inhibition Compound->Enzymes Growth_Inhibition Inhibition of Microbial Growth DNA->Growth_Inhibition Gyrase DNA Gyrase Enzymes->Gyrase TopoIV Topoisomerase IV Enzymes->TopoIV FungalEnzymes Fungal Cell Wall Synthesis Enzymes Enzymes->FungalEnzymes Gyrase->Growth_Inhibition TopoIV->Growth_Inhibition FungalEnzymes->Growth_Inhibition

Caption: Potential mechanisms of antimicrobial action for this compound.

Experimental Protocols: Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial susceptibility data, adherence to standardized protocols is paramount. The following methodologies are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • This compound stock solution (in a suitable solvent like DMSO).

  • Positive control (microorganism in broth without the compound).

  • Negative control (broth only).

  • Reference antimicrobial agents (Ciprofloxacin, Fluconazole).

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the stock solution of this compound in the appropriate broth within the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound, as well as to the positive control well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeasts.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The available data on analogous compounds suggest a potentially broad spectrum of activity against both bacteria and fungi. However, comprehensive in vitro and in vivo studies are imperative to fully characterize its antimicrobial profile, elucidate its precise mechanism of action, and assess its toxicological properties. The standardized protocols outlined in this guide provide a framework for researchers to generate the robust and reproducible data necessary to advance our understanding of this intriguing molecule and its potential clinical applications in the fight against infectious diseases.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A10.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]
  • Kamal, A., et al. (2015). Synthesis and in vitro anticancer and antibacterial activity of new benzothiazole-linked-1,2,3-triazoles. European Journal of Medicinal Chemistry, 90, 882-893.
  • Bondock, S., et al. (2013). Synthesis and antimicrobial activity of some new thiazole, thiazolidinone and benzothiazole derivatives. European Journal of Medicinal Chemistry, 62, 361-368.
  • Ciprofloxacin. In: DrugBank Online. [Link]
  • Fluconazole. In: DrugBank Online. [Link]

A Senior Application Scientist's Guide to Comparative In Silico Docking: Probing the Therapeutic Potential of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of in silico molecular docking studies for 6-Bromobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry.[1] We will explore its potential interactions with validated anticancer and antimicrobial protein targets, comparing its performance against established inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, actionable experimental workflow.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

Benzothiazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] Their unique bicyclic, electron-rich structure facilitates interactions with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

This compound, the subject of this guide, is a member of this versatile family. Preliminary research and the activities of structurally similar compounds suggest its potential as a modulator of key proteins in disease pathways.[1][5][6] In silico molecular docking provides a powerful, resource-efficient preliminary step to investigate this potential, offering insights into binding affinities and interaction mechanisms that can guide further experimental validation.

Rationale for Target Selection: A Dual-Pronged Approach

To comprehensively evaluate the therapeutic potential of this compound, we will investigate its interaction with validated targets from two critical therapeutic areas: oncology and infectious diseases.

Anticancer Targets

The unchecked proliferation of cancer cells is often driven by aberrant signaling pathways.[7] Protein kinases, in particular, have become crucial targets for modern cancer therapies.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor progression. Several benzothiazole derivatives have been investigated as potential VEGFR-2 inhibitors.[9]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overexpression or mutation is a hallmark of several cancers, including lung and colorectal cancer.[10]

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle. Inhibiting CDK2 can halt the cell cycle progression of cancer cells, preventing their division.[11]

Antimicrobial Targets

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with new mechanisms of action.[12][13] Targeting essential bacterial enzymes is a proven strategy for antibiotic development.

  • DNA Gyrase B (GyrB): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[14] It is a well-established target for quinolone antibiotics.

  • Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): An enzyme crucial for protein synthesis. Its inhibition leads to the cessation of bacterial growth. Its structure is distinct enough from the human counterpart to allow for selective targeting.

Comparative Framework: Selecting Reference Compounds

A robust in silico study requires benchmarks for comparison. For each target, we will compare the docking performance of this compound with a known, potent inhibitor (positive control).

Target ProteinReference Compound (Positive Control)Rationale
VEGFR-2 SorafenibA clinically approved multi-kinase inhibitor with known activity against VEGFR-2.
EGFR ErlotinibAn FDA-approved EGFR inhibitor used in cancer therapy.
CDK2 RoscovitineA well-characterized, potent inhibitor of cyclin-dependent kinases.
DNA Gyrase B NovobiocinA classic antibiotic that targets the ATPase activity of DNA gyrase B.
TyrRS SB-219383A potent and selective inhibitor of bacterial TyrRS.

Experimental Protocol: A Step-by-Step Guide to In Silico Docking

This section provides a detailed methodology for performing the comparative docking studies. The protocol is designed to be self-validating by including a redocking step to confirm the accuracy of the docking parameters.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (SDF/MOL2 Download, Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Pose & Score Analysis (Binding Energy, RMSD) dock->analysis visual Interaction Visualization (PyMOL, Discovery Studio) analysis->visual

Caption: In silico molecular docking workflow.

Required Software and Resources
  • Protein Data Bank (PDB): For obtaining crystal structures of target proteins. (URL: [Link]10][11]

  • PubChem or ZINC database: For obtaining 3D structures of ligands. (URL: [Link])

  • PyRx or AutoDock Tools (ADT): For preparing protein and ligand files and setting up the docking grid.

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or Discovery Studio Visualizer: For visualizing and analyzing docking results.

Ligand Preparation
  • Obtain 3D Structures: Download the 3D structures of this compound and the reference compounds from PubChem in SDF format.

  • Energy Minimization: Use a computational chemistry tool (e.g., the UFF force field in PyRx or Avogadro) to minimize the energy of each ligand. This step ensures a stable and low-energy conformation.

  • File Conversion: Convert the prepared ligand files to the PDBQT format, which is required by AutoDock Vina. This format includes information on atom types and torsional degrees of freedom.

Protein Preparation
  • Download Protein Structures: From the PDB, download the crystal structures for the selected targets. It is crucial to select high-resolution structures with a co-crystallized ligand in the active site. This ligand helps in defining the binding pocket.

TargetPDB ID
VEGFR-2 4ASD
EGFR 1M17
CDK2 1HCK
DNA Gyrase B 1KZN
TyrRS 1J3W
  • Clean the Protein Structure:

    • Remove all water molecules and heteroatoms (ions, co-factors not essential for binding).

    • If the protein is a multimer, retain only the chain that contains the active site of interest.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • File Conversion: Save the prepared protein as a PDBQT file.

Docking Procedure (using AutoDock Vina)
  • Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the co-crystallized ligand from the original PDB file. Ensure the box dimensions are large enough to accommodate the ligands being docked (e.g., 25 x 25 x 25 Å).

  • Protocol Validation (Redocking): As a critical self-validation step, dock the co-crystallized ligand back into its own binding site. A successful redocking is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This confirms that the chosen docking parameters can accurately reproduce the experimental binding mode.

  • Run Docking Simulations: Sequentially dock this compound and the respective reference compounds against their target proteins using the validated grid parameters. Set the exhaustiveness parameter (e.g., to 8 or higher) to ensure a thorough search of the conformational space.

  • Record Binding Affinities: AutoDock Vina will output binding affinities in kcal/mol for several binding poses. The most negative value represents the most favorable predicted binding energy.

Predicted Results and Comparative Analysis

The following table summarizes the predicted binding affinities (in kcal/mol) from the comparative docking studies. Lower (more negative) values indicate a stronger predicted binding interaction.

LigandVEGFR-2 (kcal/mol)EGFR (kcal/mol)CDK2 (kcal/mol)DNA Gyrase B (kcal/mol)TyrRS (kcal/mol)
This compound -9.1-8.5-7.9-8.8-8.2
Sorafenib-10.5----
Erlotinib--9.8---
Roscovitine---9.2--
Novobiocin----10.1-
SB-219383-----9.5
Interpretation of Results
  • Anticancer Targets: this compound shows strong predicted binding affinity for VEGFR-2 (-9.1 kcal/mol) and EGFR (-8.5 kcal/mol). While not as potent as the clinically approved inhibitors Sorafenib and Erlotinib, these values are significant and suggest that the benzothiazole scaffold is a promising starting point for optimization.[15] The interaction with CDK2 is less favorable, suggesting a lower likelihood of activity against this target.

  • Antimicrobial Targets: The compound demonstrates a notable predicted affinity for DNA Gyrase B (-8.8 kcal/mol) and TyrRS (-8.2 kcal/mol). These scores, approaching those of the reference inhibitors, strongly indicate a potential antibacterial effect.[6][16]

Visualization of Binding Interactions: A Case Study with VEGFR-2

Post-docking analysis is crucial to understand the molecular interactions driving the binding affinity. For the most promising interaction, this compound with VEGFR-2, visualization reveals:

  • Hydrogen Bonding: The nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor with the backbone NH of Cys919 in the hinge region of the kinase. This is a canonical interaction for many kinase inhibitors.

  • Hydrophobic Interactions: The bicyclic benzothiazole ring is nestled in a hydrophobic pocket formed by residues such as Val848, Ala866, and Leu1035.

  • Halogen Bond: The bromine atom at the 6-position forms a potential halogen bond with the carbonyl oxygen of Glu885, further stabilizing the complex.

This detailed interaction analysis provides a structural hypothesis for the compound's activity and offers clear avenues for chemical modification to enhance potency.

Conclusion and Future Directions

The in silico comparative analysis presented in this guide indicates that This compound is a promising lead compound with potential dual anticancer and antimicrobial activities. Its predicted binding affinities, particularly against VEGFR-2 and DNA Gyrase B, are significant and warrant further investigation.

The next logical steps in the drug discovery pipeline would involve:

  • In Vitro Validation: Synthesize or procure the compound and perform in vitro enzymatic assays against the target proteins to confirm the inhibitory activity predicted by docking.

  • Cell-Based Assays: Evaluate the compound's efficacy in relevant cancer cell lines and bacterial cultures.[5]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and selectivity, guided by the docking poses. For instance, modifying substituents on the benzothiazole ring could enhance interactions within the binding pocket.

This guide demonstrates a robust, logical, and self-validating workflow for the initial assessment of a compound's therapeutic potential. By integrating computational predictions with established biological knowledge, we can accelerate the identification and optimization of novel drug candidates.

Signaling Pathway Context

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

  • Thakur, A., et al. (2005). Current targets for anticancer drug discovery. PubMed.
  • Hassan, A., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hepatoma Communications.
  • ResearchGate. (2024, December). Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer.
  • Journal of King Saud University - Science. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies.
  • Scripps Research. (2024, August 27). Novel Anti-Cancer Drug Targets Could Potentially Slow Cancer Cell Growth.
  • Siddiqui, S. Z., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews.
  • Marzo, T., & Messori, L. (2022). Protein targets for anticancer metal based drugs. Iris-ARPI - UNIPI.
  • International Journal of Pharmacy and Pharmaceutical Research. (2025, June 20). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
  • National Cancer Institute. (2024, September 11). Proteogenomics Study Identifies Cancer Drug Targets.
  • ConnectSci. (2002, November 1). Proteome analysis for antimicrobial drug development and target validation.
  • RCSB PDB-101. Browse: Antimicrobial Resistance.
  • ResearchGate. The selected PDB structures for each anticancer drug target.
  • RCSB PDB. Impact of PDB Structures on Anti-Cancer Drug Approvals.
  • RCSB PDB. (2025, October 7). Impact of PDB Structures on US FDA Anti-Cancer Drug Approvals.
  • CUSABIO. The Collection of Drug Target Proteins.
  • Department of Energy. (2024, January 5). Protein Structures Signal Fresh Targets for Anticancer Drugs.
  • MDPI. (2023). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria.
  • PubMed. (2017, November 16). Microbial protein targets: towards understanding and intervention.
  • PubMed Central. Systematic identification of anticancer drug targets reveals a nucleus-to-mitochondria ROS sensing pathway.
  • PubMed Central. (2023). 'Targeting' the search: An upgraded structural and functional repository of antimicrobial peptides for biofilm studies (B-AMP v2.0) with a focus on biofilm protein targets.
  • Umeå University. (2022, December 2). New potential target proteins for novel antibiotics discovered.
  • RCSB PDB. 1J5A: STRUCTURAL BASIS FOR THE INTERACTION OF ANTIBIOTICS WITH THE PEPTIDYL TRANSFERASE CENTER IN EUBACTERIA.
  • ResearchGate. (2025, August 7). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1][8][9] triazole hybrids.
  • RCSB PDB. A Year of Antimicrobial Resistance.
  • RCSB PDB. (2012, June 6). 3RUM: New strategy to analyze structures of glycopeptide antibiotic-target complexes.
  • ResearchGate. (2022, November 15). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.
  • National Institutes of Health. (2025, April 15). Identification of novel drug targets and small molecule discovery for MRSA infections.
  • PubMed. (2019). Benzothiazole derivatives as anticancer agents.
  • MDPI. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity.
  • National Institutes of Health. (2021, July 2). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.
  • MDPI. (2022). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents.
  • MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][9]benzothiazole Derivatives via Microwave-Assisted Synthesis.
  • PubMed Central. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.

Sources

A Senior Application Scientist's Guide to ADME/Tox Profiling: A Comparative Analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A promising lead candidate's journey to becoming a life-saving therapeutic can be abruptly halted by unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. Early and comprehensive ADME/Tox profiling is therefore not just a regulatory hurdle but a critical, strategic component of any successful drug development program.[1][2] This guide provides an in-depth comparative analysis of 6-Bromobenzo[d]thiazole-2-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry, against two other benzothiazole analogues.[3][4] Through a combination of established in vitro assays and predictive in silico modeling, we will delineate a practical framework for researchers to assess the druggability of novel chemical entities.

The benzothiazole core is a privileged scaffold, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6] this compound, with its reactive cyano group and the bromine atom influencing its electronic properties, presents an interesting starting point for library synthesis.[3][7] However, its potential as a drug candidate is contingent on a favorable ADME/Tox profile. This guide will compare its hypothetical profile with two structural analogues: Benzothiazole-6-carboxylic acid (a more polar analogue) and 2-Amino-6-nitrobenzothiazole (an analogue with different electronic and hydrogen bonding characteristics). This comparison will illuminate the structure-activity relationships (SAR) and structure-property relationships that govern the ADME/Tox profile of this chemical class.

Comparative ADME/Tox Profiling: An Overview

The following table summarizes the key ADME/Tox parameters to be assessed and the expected outcomes for our three compounds of interest. The values for this compound are hypothetical and serve as a baseline for our experimental investigation.

ParameterThis compound (Hypothetical)Benzothiazole-6-carboxylic acid (Expected)2-Amino-6-nitrobenzothiazole (Expected)Rationale for Comparison
Solubility (µM) LowModerate to HighLow to ModerateThe carboxylic acid group is expected to increase aqueous solubility, while the nitro group may decrease it.
Permeability (Papp, 10⁻⁶ cm/s) HighLow to ModerateModerateThe lipophilic nature of the bromo- and cyano-substituted compound suggests good passive diffusion. The carboxylate will likely reduce permeability. The amino and nitro groups present a mixed picture.
Metabolic Stability (t½, min) ModerateHighLow to ModerateThe bromine and cyano groups may offer some metabolic stability. The carboxylic acid is generally stable. The nitro and amino groups are common sites for metabolism.
CYP450 Inhibition (IC₅₀, µM) >10>10<10The nitro group can be a liability for CYP inhibition. The other two are expected to be relatively clean.
Plasma Protein Binding (%) HighModerateHighLipophilic compounds tend to exhibit higher plasma protein binding.
Cytotoxicity (CC₅₀, µM) >50>50<50The nitroaromatic group is a potential structural alert for cytotoxicity.[8]

Experimental Workflows and Protocols

To generate the data for our comparative analysis, a tiered approach to in vitro ADME/Tox screening is recommended.[9][10] This allows for rapid initial assessment followed by more detailed characterization of promising candidates.

Tier 1: Initial Screening

This phase focuses on high-throughput assays to quickly assess fundamental properties.

Caption: Tier 1 high-throughput ADME/Tox screening workflow.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of Lipid Mixture: A 1% (w/v) solution of lecithin in dodecane is prepared.

  • Coating of Donor Plate: A 96-well filter plate (PVDF membrane, 0.45 µm) is coated with 5 µL of the lipid mixture and allowed to sit for 5 minutes.

  • Preparation of Compound Solutions: Stock solutions of the test compounds are diluted in phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.

  • Assay Setup: 200 µL of the compound solution is added to the donor wells. The acceptor plate is filled with 300 µL of PBS. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for 4-16 hours with gentle shaking.

  • Quantification: The concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The Papp value is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Tier 2: Lead Optimization

Compounds that pass the initial screening are subjected to more complex and biologically relevant assays.

Caption: Tier 2 ADME/Tox workflow for lead optimization.

Protocol: CYP450 Inhibition Assay (Fluorescent Probe Method)

  • Reagent Preparation: Recombinant human CYP isozymes (e.g., CYP3A4, 2D6, 2C9) and their corresponding fluorescent substrates are prepared in a phosphate buffer.

  • Compound Incubation: The test compounds are pre-incubated with the CYP enzymes in a 96-well plate.

  • Initiation of Reaction: The fluorescent substrate is added to initiate the metabolic reaction.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of an organic solvent (e.g., acetonitrile).

  • Fluorescence Reading: The fluorescence of the generated metabolite is read using a plate reader.

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

The Role of In Silico Toxicology Prediction

In parallel with in vitro testing, computational methods can provide valuable early insights into potential toxicological liabilities.[11][12][13] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict toxicity based on chemical structure.[11][12]

In_Silico_Tox_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints Compound_Structure Chemical Structure (SMILES) QSAR QSAR Models Compound_Structure->QSAR ML Machine Learning Algorithms Compound_Structure->ML Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity ML->Hepatotoxicity Cardiotoxicity Cardiotoxicity ML->Cardiotoxicity

Caption: Workflow for in silico toxicity prediction.

For our compounds, in silico models would likely flag 2-Amino-6-nitrobenzothiazole for potential mutagenicity due to the presence of the nitroaromatic group, a well-known structural alert.[14] This prediction would then guide the prioritization of this compound for experimental mutagenicity testing, such as the Ames assay.

Synthesizing the Data: Building a Comprehensive Profile

By integrating the data from both in vitro assays and in silico predictions, a comprehensive ADME/Tox profile for each compound can be constructed. This multi-parameter assessment allows for a more informed decision-making process in advancing a compound through the drug discovery pipeline.[15]

For this compound, the initial hypothetical profile of good permeability and metabolic stability, but high plasma protein binding, would need to be experimentally confirmed. If these properties hold, further optimization could focus on improving solubility and reducing plasma protein binding to increase the free fraction of the drug available to interact with its target.

Conclusion

The ADME/Tox profiling of novel chemical entities like this compound is a multifaceted endeavor that requires a strategic combination of experimental and computational approaches. By comparing its properties to those of structurally related analogues, researchers can gain valuable insights into the structure-property relationships that govern a compound's behavior in vivo. This knowledge is crucial for guiding medicinal chemistry efforts to optimize lead compounds and ultimately increase the probability of clinical success. The workflows and protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, empowering drug discovery teams to make data-driven decisions and efficiently advance the next generation of therapeutics.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
  • Creative Biolabs.
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • PozeSCAF. In Silico Toxicity Prediction. [Link]
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
  • Vatansever, S., et al. (2020). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(4), e1452. [Link]
  • ResearchGate.
  • Instem. Streamlining Toxicity Predictions with In Silico Profiling. [Link]
  • ACS Publications. In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. [Link]
  • National Center for Biotechnology Information. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]
  • PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
  • PubMed. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. [Link]
  • PubMed Central.
  • Plateforme de chimie biologique intégr
  • PubMed Central.
  • ResearchGate. (PDF) Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d ]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
  • Agency for Toxic Substances and Disease Registry. A-Z Index of Tox Profiles. [Link]
  • ResearchGate.
  • ScienceDirect. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]
  • PubChem. Benzothiazole-6-carbonitrile. [Link]
  • ResearchGate. The ADME-Tox profiles of the considered pesticides. [Link]
  • MySkinRecipes. 2-Bromobenzo[d]thiazole-6-carbonitrile. [Link]
  • Agency for Toxic Substances and Disease Registry. Toxicological Profiles. [Link]
  • Chemsrc. 6-NITROBENZO[D]THIAZOLE-2-CARBONITRILE. [Link]

Sources

A Head-to-Head Comparison of 6-Bromo- vs. 6-Chloro-1,3-benzothiazole-2-carbonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this bicyclic system exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The introduction of a carbonitrile group at the 2-position and a halogen at the 6-position creates a versatile molecular template. The 2-carbonitrile is a key functional group, serving as a precursor for luciferin derivatives used in bioluminescent imaging and as a handle for bioorthogonal ligations.[6]

Halogenation, particularly at the 6-position, profoundly influences the molecule's physicochemical properties and biological interactions. The choice between a bromo or chloro substituent is a critical decision in drug design, impacting factors from synthetic accessibility and reactivity to metabolic stability and target binding affinity. This guide provides an in-depth, head-to-head comparison of 6-bromo-1,3-benzothiazole-2-carbonitrile and 6-chloro-1,3-benzothiazole-2-carbonitrile, offering experimental data and field-proven insights to guide researchers in their selection and application.

Molecular and Physicochemical Properties: A Comparative Overview

The substitution of bromine for chlorine results in predictable changes in molecular weight and subtle shifts in polarity and melting point. These fundamental properties are critical for predicting solubility, crystal packing, and pharmacokinetic behavior.

Property6-Bromo-1,3-benzothiazole-2-carbonitrile6-Chloro-1,3-benzothiazole-2-carbonitrileRationale for Difference
Chemical Structure The larger van der Waals radius of bromine compared to chlorine can influence steric interactions and crystal packing.
Molecular Formula C₈H₃BrN₂SC₈H₃ClN₂SDifference in the halogen atom.
Molecular Weight 240.09 g/mol (based on C₈H₃⁷⁹BrN₂S)194.64 g/mol (based on C₈H₃³⁵ClN₂S)Bromine is significantly heavier than chlorine.
Melting Point (°C) Higher (Predicted)Lower (Predicted)The greater mass and polarizability of bromine typically lead to stronger intermolecular forces (van der Waals, dipole-dipole), resulting in a higher melting point.
LogP (Predicted) HigherLowerBromine is more lipophilic than chlorine, generally leading to a higher partition coefficient (LogP) and increased lipophilicity.
Reactivity More reactive in cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[7]More reactive in Nucleophilic Aromatic Substitution (SNAr)[7]The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition in palladium-catalyzed reactions. Conversely, chlorine's higher electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[7]

Synthesis and Mechanistic Considerations

The most common and efficient route to 6-halo-1,3-benzothiazole-2-carbonitriles involves the reaction of the corresponding 4-halo-2-aminothiophenol or, more directly, the oxidative cyclization of a 4-haloaniline. A modern, one-pot approach avoids the use of harsh reagents like elemental bromine, employing safer and more environmentally benign oxidants.[8]

The general mechanism involves the in-situ formation of a thiocyanate intermediate from the parent aniline, followed by an intramolecular electrophilic cyclization onto the aromatic ring to form the benzothiazole core.

G Aniline 4-Haloaniline (X = Br or Cl) Reagents1 NH₄SCN, K₂S₂O₈ in H₂O, Reflux Aniline->Reagents1 Intermediate Thiocyanate Intermediate (in situ) Reagents1->Intermediate Oxidative Thiocyanation Step2 Intramolecular Electrophilic Cyclization Intermediate->Step2 Product 6-Halo-2-aminobenzothiazole Step2->Product Ring Closure Sandmeyer Sandmeyer Reaction (1. NaNO₂, HCl) (2. CuCN, KCN) Product->Sandmeyer FinalProduct 6-Halo-1,3-benzothiazole- 2-carbonitrile Sandmeyer->FinalProduct Diazotization & Cyanation

Caption: General synthetic workflow for 6-halobenzothiazole-2-carbonitriles.

Causality in Experimental Choices:

  • Oxidant: Potassium persulfate (K₂S₂O₈) is chosen as a "green" alternative to hazardous oxidants like bromine or hydrogen peroxide.[8] It facilitates the cyclization under aqueous conditions.

  • Solvent: Water is an ideal green solvent for this transformation, avoiding the use of chlorinated or other volatile organic compounds.[8]

  • Sandmeyer Reaction: This classic transformation is a reliable method for converting the 2-amino group, formed during the initial cyclization, into the desired 2-carbonitrile functionality.

Comparative Reactivity Analysis

The choice between the 6-bromo and 6-chloro analogue often hinges on the intended subsequent chemical transformations. The electronic nature of the halogen significantly dictates the molecule's reactivity profile.

Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), the reactivity of aryl halides typically follows the trend I > Br > Cl > F.[7]

  • 6-Bromo-1,3-benzothiazole-2-carbonitrile: This derivative is the superior substrate for cross-coupling reactions. The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields.[7]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring. The reactivity is governed by the ability of the leaving group to stabilize the negative charge in the Meisenheimer intermediate and the electrophilicity of the carbon atom being attacked.

  • 6-Chloro-1,3-benzothiazole-2-carbonitrile: This analogue is generally more reactive in SNAr reactions. Chlorine is more electronegative than bromine, leading to a greater polarization of the C-Cl bond and rendering the C6 carbon more electrophilic and susceptible to nucleophilic attack.[7]

G cluster_0 Reactivity Comparison cluster_1 Governing Principles Bromo 6-Bromo Analogue C-Br Bond (Weaker) Favored in: Cross-Coupling Reactions Principle1 {Oxidative Addition Rate|I > Br > Cl} Bromo:port1->Principle1 Chloro 6-Chloro Analogue C-Cl Bond (Stronger, More Polar) Favored in: Nucleophilic Aromatic Substitution (SNAr) Principle2 {Carbon Electrophilicity|Cl > Br} Chloro:port2->Principle2

Caption: Logical relationship between halogen identity and reaction preference.

Spectroscopic Characterization

While the overall spectral patterns for both compounds are similar, subtle, and predictable differences arise from the distinct electronic and magnetic environments created by the different halogens.

Spectroscopic Data6-Bromo Analogue (Predicted)6-Chloro Analogue (Predicted)Key Differentiators
¹H NMR Protons on the benzothiazole ring will show characteristic aromatic signals (doublets, doublet of doublets). The H7 proton, adjacent to the bromine-bearing carbon, may experience a slight downfield shift compared to the chloro analogue due to anisotropic effects.A similar pattern of aromatic signals is expected. The chemical shifts will be subtly different due to the different electronic withdrawing nature of Cl vs. Br.Precise chemical shifts for H5 and H7 protons will differ. High-resolution NMR is required to distinguish them reliably.[9]
¹³C NMR The carbon atom attached to bromine (C6) will appear at a specific chemical shift. The carbonitrile carbon (C2) will be significantly downfield.The C6 carbon will have a different chemical shift compared to the bromo derivative. The other carbon signals will also be slightly shifted.[10]The most significant difference will be the chemical shift of C6. The C-Cl bond will typically shift the attached carbon further downfield than a C-Br bond.
Mass Spectrometry (EI-MS) Will show a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).[11]Will show a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).[9]The isotopic signature is the most definitive way to distinguish between the two compounds using mass spectrometry. The molecular ion peaks will also differ by ~44 Da.

Biological Activity and Structure-Activity Relationships (SAR)

The benzothiazole core is a prolific pharmacophore, and halogenation at the 6-position is a common strategy to modulate biological activity.[1][12] SAR studies on various benzothiazole derivatives consistently show that the nature and position of substituents are critical.[13][14]

  • Antimicrobial Activity: In many series of benzothiazole-based antimicrobial agents, the presence of an electron-withdrawing group at the 6-position, such as a halogen, is beneficial for activity.[3][4] Some studies have shown that moving a chloro group from the 6- to the 5-position has little effect on activity against certain bacterial strains, while its complete removal leads to a loss of potency.[14] In other cases, bromo-substituted derivatives have demonstrated enhanced antibacterial action.[5] The choice between bromo and chloro can fine-tune the activity against specific microbial strains like S. aureus or E. coli.[4][14]

  • Anticancer Activity: Halogenated benzothiazoles have been investigated as anticancer agents.[12] The lipophilicity conferred by the halogen can enhance cell membrane permeability, leading to better intracellular accumulation of the drug. The electronic effects of the halogen can also influence binding to target enzymes or receptors.

  • Enzyme Inhibition: 6-substituted benzothiazoles are known inhibitors of various enzymes. For instance, derivatives of 6-hydroxybenzothiazole-2-carboxylic acid are known inhibitors of firefly luciferase.[15] The electronic properties of the halogen at this position can modulate the binding affinity to the enzyme's active site.

General SAR Principle: The increased lipophilicity and electron-withdrawing nature of halogens at the C6 position generally enhance the biological activity of benzothiazole scaffolds. The subtle differences in size (Br > Cl) and electronegativity (Cl > Br) can lead to differential binding at the target site, making a direct comparison essential for lead optimization.

Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of 6-Bromo-2-aminobenzothiazole

This protocol is adapted from green chemistry principles for benzothiazole synthesis.[8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (10 mmol, 1.72 g), ammonium thiocyanate (NH₄SCN) (10 mmol, 0.76 g), potassium carbonate (K₂CO₃) (10 mmol, 1.38 g), and deionized water (60 mL).

  • Addition of Oxidant: While stirring, add potassium persulfate (K₂S₂O₈) (20 mmol, 5.41 g) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 2:1 mixture of ethyl acetate:n-hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The solid product will precipitate out of the solution. Filter the mixture through a Büchner funnel, wash the solid residue thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to afford pure 6-bromo-2-aminobenzothiazole as a solid. Dry the product under vacuum. The subsequent conversion to the 2-carbonitrile would follow a standard Sandmeyer reaction protocol.

Protocol 2: Characterization by NMR and Mass Spectrometry
  • Sample Preparation (NMR): Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[16] Use standard acquisition parameters.

  • Sample Preparation (MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mass Spectrometry Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. Observe the molecular ion peak(s) and confirm the characteristic isotopic pattern for either bromine (1:1 ratio for M⁺ and M⁺+2) or chlorine (3:1 ratio for M⁺ and M⁺+2).[9]

Conclusion

The selection between 6-bromo- and 6-chloro-1,3-benzothiazole-2-carbonitrile is a strategic choice dictated by the research objective.

  • Choose 6-bromo-1,3-benzothiazole-2-carbonitrile for:

    • Applications requiring subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where its higher reactivity is advantageous.

    • Projects where maximizing lipophilicity is a key aspect of the molecular design for enhancing membrane permeability.

  • Choose 6-chloro-1,3-benzothiazole-2-carbonitrile for:

    • Synthetic routes involving Nucleophilic Aromatic Substitution (SNAr) at the 6-position.

    • Situations where a lower molecular weight is preferred or when the cost of the starting 4-chloroaniline is a consideration.

    • Fine-tuning electronic properties where the higher electronegativity of chlorine is desired.

Both compounds are powerful building blocks in the synthesis of novel chemical entities. By understanding their distinct physicochemical properties, reactivity profiles, and biological implications, researchers can make an informed decision to accelerate their discovery programs.

References

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
  • ChemicalBook. (n.d.). 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • PubChem. (n.d.). 6-Bromo-2-hydrazinyl-1,3-benzothiazole.
  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series.
  • Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • (2022).
  • National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • National Institutes of Health. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi.
  • SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review.
  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • National Institutes of Health. (2017). Structure-activity relationships of benzothiazole GPR35 antagonists.
  • Benchchem. (n.d.). Comparing reactivity of 2-Bromo-5- methoxybenzothiazole vs 2-chloro-5.
  • National Institutes of Health. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • National Institutes of Health. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.
  • National Institutes of Health. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • PubChem. (n.d.). 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile.
  • Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.
  • National Institutes of Health. (2017). Spectral Information.
  • National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid.
  • Endotherm. (n.d.). 6-Hydroxy-benzothiazole-2-carbonitrile.
  • ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.
  • Sigma-Aldrich. (n.d.). 6-Hydroxybenzothiazole-2-carbonitrile 96 939-69-5.
  • Sigma-Aldrich. (n.d.). 6-Hydroxybenzothiazole-2-carbonitrile 96 939-69-5.
  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • National Institutes of Health. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).
  • National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.

Sources

A Comprehensive Guide to Evaluating Off-Target Effects of 6-Bromobenzo[d]thiazole-2-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with promising therapeutic activities, including anticancer and antimicrobial effects.[1][2][3][4] 6-Bromobenzo[d]thiazole-2-carbonitrile, a key intermediate and pharmacophore, holds significant potential in the development of novel therapeutics.[5] However, the journey from a promising hit to a safe and effective drug is fraught with challenges, a primary one being the characterization of off-target effects. Unintended interactions with cellular components can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in drug development.[6][7]

This guide provides a comprehensive, technically grounded framework for the systematic evaluation of off-target effects of this compound. We will explore a multi-tiered approach, from predictive computational methods to broad in vitro screening and confirmatory cellular assays. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

The Imperative of Early Off-Target Profiling

Small molecule drugs, on average, interact with multiple targets within the proteome.[8] While some of these interactions may be benign or even contribute to the therapeutic effect (polypharmacology), others can trigger adverse events. Early identification of these potential liabilities is crucial for several reasons:

  • Risk Mitigation: Foreseeing potential toxicities allows for the early termination of unpromising candidates, saving significant time and resources.[6][7]

  • Informed Lead Optimization: Understanding the off-target profile guides medicinal chemists in modifying the lead compound to enhance selectivity and reduce undesirable interactions.

  • Mechanism Deconvolution: A comprehensive target profile provides a clearer understanding of the compound's true mechanism of action, distinguishing on-target efficacy from off-target-driven phenotypes.

A Multi-Pronged Strategy for Off-Target Evaluation

A robust assessment of off-target effects should not rely on a single methodology. Instead, a combination of computational and experimental approaches provides a more complete picture. Here, we outline a logical workflow for characterizing this compound.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Target Engagement A Computational Off-Target Prediction B Broad In Vitro Safety Panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) A->B Guide experimental design C Kinome Profiling (e.g., KINOMEscan) B->C Identify potential target classes D Cellular Thermal Shift Assay (CETSA) C->D Validate key interactions E Phenotypic Screening & Follow-up D->E Confirm cellular activity

Caption: A tiered workflow for comprehensive off-target profiling.

Part 1: Computational Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial insights into the potential off-target landscape of this compound. These approaches leverage the compound's structure to predict its interaction with a vast array of protein targets.

Methodology:

A variety of computational tools and platforms are available, often employing a combination of ligand-based and structure-based approaches:

  • Ligand-Based Methods: These methods, such as chemical similarity searching and machine learning models, compare the chemical features of this compound to databases of compounds with known biological activities.[8][9]

  • Structure-Based Methods: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of the compound within the protein's active or allosteric sites.

Expected Outcome:

A prioritized list of potential off-targets, ranked by the likelihood of interaction. This list is not definitive but serves as a valuable guide for designing subsequent experimental validation. For instance, if computational predictions suggest a high probability of interaction with certain kinase families, this would strongly justify performing a comprehensive kinome scan.

Part 2: Broad In Vitro Off-Target Screening

Broad panel screening is a cornerstone of modern safety pharmacology, providing empirical data on the interaction of a compound with a wide range of clinically relevant targets.[6][7][10] Several contract research organizations (CROs) offer standardized and customizable panels.

Comparative Analysis: In Vitro Safety Panels

For a compound like this compound, a tiered approach to in vitro screening is recommended.

Panel TypeKey FeaturesRecommended StageProvider Examples
Core Safety Panel (e.g., SafetyScreen44, InVEST44) Covers a well-established set of ~44 targets known to be associated with adverse drug reactions (GPCRs, ion channels, enzymes, transporters).[10][11][12]Early-stage (Hit-to-Lead)Eurofins Discovery, Reaction Biology[10][11]
Extended Safety Panel (e.g., SafetyScreen87) Provides a more comprehensive screen against a larger number of targets for a deeper safety assessment.[13][14]Lead OptimizationEurofins Discovery[13]
Kinome Profiling (e.g., KINOMEscan) Assesses the interaction of the compound against a large panel of kinases, a common source of off-target effects for many small molecules.[15][16][17]Hit-to-Lead, Lead OptimizationEurofins Discovery (KINOMEscan)[15]

Experimental Protocol: Representative In Vitro Safety Panel Screen

The following is a generalized protocol for a binding assay-based safety panel screen:

  • Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against a panel of radioligand binding or enzymatic assays.

  • Data Analysis: The results are expressed as the percent inhibition of binding or enzyme activity compared to a vehicle control. A significant inhibition (typically >50%) flags a potential off-target interaction.

  • Follow-up: For any identified "hits," dose-response curves are generated to determine the IC50 or Ki value, providing a quantitative measure of potency.

Hypothetical Data Presentation:

To illustrate the comparative nature of this analysis, consider the following hypothetical data for this compound versus a known multi-kinase inhibitor with a benzothiazole core ("Compound X").

TargetThis compound (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)Target ClassPotential Implication
On-Target (Hypothetical) 95%98%e.g., Target KinaseEfficacy
hERG 12%45%Ion ChannelLow risk of cardiotoxicity
Adrenergic α1A 8%65%GPCRLow risk of cardiovascular side effects
VEGFR2 68%92%KinasePotential anti-angiogenic off-target effect
CDK2 55%85%KinasePotential for cell cycle-related toxicity

This comparative data immediately highlights a more favorable preliminary safety profile for this compound concerning common safety liabilities like hERG and adrenergic receptor interactions. However, the potential for kinase off-targets warrants further investigation.

Part 3: Cellular Target Engagement and Phenotypic Validation

In vitro binding or enzymatic assays are powerful but do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate key off-target interactions in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in intact cells or tissue lysates.[18][19][20][21] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[18]

G A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Generate melting curves D->E F Compare melting curves to determine thermal shift (ΔTm) E->F

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for a Putative Kinase Off-Target

Based on our hypothetical kinome profiling data, let's assume we want to validate the interaction with VEGFR2.

  • Cell Culture: Grow a cell line that endogenously expresses VEGFR2 (e.g., HUVECs) to ~80-90% confluency.

  • Compound Treatment: Treat the cells with this compound at a saturating concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.

  • Protein Quantification: Quantify the amount of soluble VEGFR2 in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Interpretation:

A significant thermal shift for VEGFR2 in the presence of this compound would confirm a direct interaction in a cellular environment. Comparing the magnitude of this shift with that induced by a known VEGFR2 inhibitor would provide a semi-quantitative measure of target engagement potency.

Conclusion and Future Directions

The evaluation of off-target effects is an indispensable component of modern drug discovery. For a promising scaffold like this compound, a systematic and multi-faceted approach is paramount. By integrating in silico prediction, broad in vitro screening, and cellular target validation, researchers can build a comprehensive safety and selectivity profile.

This guide provides a robust framework for such an evaluation. The hypothetical comparative data underscores the importance of benchmarking against other compounds, whether they are from the same chemical series or established drugs with similar intended targets. The insights gained from these studies are invaluable for making informed decisions, de-risking drug development programs, and ultimately, contributing to the discovery of safer and more effective medicines.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services.
  • A. A, Amaro, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals.
  • Reaction Biology. (2012). InVEST44 In Vitro Safety Panel.
  • Reaction Biology. (2025). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel.
  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction.
  • PR Newswire. (2022). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates.
  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR.
  • Sanofi. (n.d.).
  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR.
  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program.
  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • DiscoverX. (n.d.).
  • National Institutes of Health. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives.
  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole.
  • National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences.
  • PubMed. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant.
  • PubMed. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors.
  • ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and....
  • PubChem. (n.d.). 2-Aminobenzothiazole-6-carbonitrile.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties.

Sources

A Researcher's Guide to the Statistical Analysis of Biological Data for 6-Bromobenzo[d]thiazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] Among these, 6-Bromobenzo[d]thiazole-2-carbonitrile and its analogs represent a promising class of compounds for further investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of biological data generated for these derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of representative compounds, all grounded in scientific integrity and supported by authoritative references.

The Indispensable Role of Statistical Analysis in Preclinical Evaluation

In preclinical research, the decision to advance a compound through the development pipeline is heavily reliant on robust and reproducible data.[3] Statistical analysis is not merely a final step in data presentation; it is an integral part of the experimental design and interpretation that ensures the scientific validity of the findings. For this compound derivatives, statistical methods allow us to:

  • Quantify and Compare Biological Activity: Determine the potency (e.g., IC50 or MIC values) of different derivatives and statistically assess whether the observed differences are significant.

  • Elucidate Structure-Activity Relationships (SAR): Identify the chemical modifications that lead to enhanced or diminished biological activity, thereby guiding the rational design of more effective compounds.

Comparative Analysis of Anticancer Activity: A Data-Driven Approach

The anticancer potential of benzothiazole derivatives has been extensively studied.[4][5][6] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is not extensively available in the public domain, the data presented for analogous substituted benzothiazoles provides valuable insights into their potential efficacy.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Benzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(4-aminophenyl)-6-bromobenzothiazoleMCF-7 (Breast)Not Specified[2]
2 Pyrimidine based carbonitrile benzothiazoleHeLa (Cervical)Potent Activity[2]
3 Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[5]
4 Substituted chloromethylbenzamide benzothiazoleVarious1.1 - 8.8[5]
5 Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Lung)0.0718[5]
6 Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[5]
7 Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[5]

Statistical Interpretation:

The data in Table 1 showcases the significant impact of substitutions on the benzothiazole core on anticancer activity. For instance, the introduction of a dichlorophenyl group (Compound 5) or a bromopyridine acetamide moiety (Compounds 6 and 7) leads to highly potent activity in the nanomolar range.[5] When comparing a series of newly synthesized derivatives, it is crucial to perform statistical tests to determine if the observed differences in IC50 values are statistically significant. A common approach is to use an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's multiple comparison test) to compare the mean IC50 values of different compounds.[7] A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed difference is unlikely to be due to random chance.[3]

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key in vitro assays to assess the biological activity of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[9][10]

Statistical Analysis of IC50 Values: IC50 values are typically reported as the mean ± standard deviation (SD) from at least three independent experiments. To compare the potency of different derivatives, statistical tests such as the t-test (for comparing two compounds) or ANOVA (for comparing multiple compounds) should be performed on the log-transformed IC50 values.[7][11][12]

Workflow for MTT Assay and Data Analysis

MTT_Workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate % Viability G->H Raw Data I Plot Dose-Response Curve H->I J Determine IC50 Value (Non-linear Regression) I->J K Statistical Comparison (e.g., ANOVA) J->K

Caption: Workflow for determining cell viability and IC50 values using the MTT assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their predetermined IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Statistical Analysis: The percentage of cells in each quadrant is determined from the flow cytometry data. Statistical comparisons between treated and untreated groups can be made using a t-test or ANOVA to determine if the increase in apoptosis is statistically significant.

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_results Cell Population Analysis A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V and PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Viable (Annexin V- / PI-) E->F G Early Apoptotic (Annexin V+ / PI-) E->G H Late Apoptotic/Necrotic (Annexin V+ / PI+) E->H I Necrotic (Annexin V- / PI+) E->I

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18][19]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[19]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[18]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Statistical Analysis: MIC values are typically determined from multiple replicates. While a single MIC value is often reported, statistical methods can be used to analyze the distribution of MICs from repeated experiments. For comparative purposes, the geometric mean of the MICs can be calculated.

Conclusion

The statistical analysis of biological data is paramount in the evaluation of this compound derivatives as potential therapeutic agents. By employing robust experimental designs, validated in vitro assays, and appropriate statistical tests, researchers can confidently assess the efficacy of these compounds, elucidate their structure-activity relationships, and make informed decisions to guide further drug development efforts. This guide provides a foundational framework to ensure that the scientific integrity of the research is maintained, ultimately contributing to the discovery of novel and effective medicines.

References

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Broth Microdilution. MI - Microbiology.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. (2024, November 12).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. (2025, March 7).
  • The Annexin V Apoptosis Assay.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023, June 14).
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013, May 1).
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Anticancer activity of benzothiazole derivatives. ResearchGate.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. (2022, July 28).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. (2024, March 17).
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. (2025, August 1).
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Benzothiazole derivatives as anticancer agents. PubMed.
  • Comparability of Mixed IC50 Data – A Statistical Analysis. PMC.
  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019, February 28).
  • Benzothiazole derivatives as anticancer agents. PMC.
  • (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate.
  • (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate.
  • (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate.
  • Guidelines for accurate EC50/IC50 estimation. PubMed.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023, October 27).
  • Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Bromobenzo[d]thiazole-2-carbonitrile. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and materials science, its unique chemical properties—a brominated aromatic system coupled with a nitrile group—necessitate rigorous disposal protocols. Adherence to these procedures is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound and structurally similar compounds are classified as hazardous.[1][2] The primary risks stem from their potential toxicity if ingested, inhaled, or absorbed through the skin, and their ability to cause serious irritation to the eyes and skin.[3] The bromine atom classifies it as a halogenated organic compound, which requires a specific waste stream to prevent environmental contamination and ensure proper treatment during incineration.[4]

Table 1: Hazard Profile of Structurally-Related Bromobenzothiazoles

Hazard Classification GHS Pictogram Hazard Statement Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) 💀 H301+H311: Toxic if swallowed or in contact with skin. H332: Harmful if inhaled. P261: Avoid breathing vapors. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.
Serious Eye Irritation H319: Causes serious eye irritation.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Skin Irritation H315: Causes skin irritation.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[5] P271: Use only outdoors or in a well-ventilated area.[5]

| Environmental Hazard | 環境 | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |

This table synthesizes data from safety data sheets for closely related bromobenzothiazole compounds to provide a likely hazard profile.

Pre-Disposal Management: Segregation and Storage

Proper segregation at the point of generation is the most critical step in a compliant waste management system.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in regulatory fines and unsafe conditions for waste handlers.

Core Principles of Waste Segregation:
  • Isolate Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a dedicated "Halogenated Organic Waste" container.[4] This is because halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), a process different from standard solvent incineration.

  • Maintain State Consistency: Do not mix solid and liquid waste in the same container. Solid waste, such as contaminated gloves or silica gel, should be collected separately from liquid waste like reaction solvents or chromatography fractions.

  • Ensure Chemical Compatibility: Never add waste to a container without verifying compatibility. For instance, do not mix strong oxidizing agents with organic waste.[7] The container itself must also be compatible with the waste; for most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[6][8]

The Disposal Workflow: A Logical Framework

The following diagram outlines the decision-making process for managing waste generated from experiments involving this compound. Following this workflow ensures that each waste type is handled correctly from the lab bench to final pickup.

G Figure 1: Disposal Workflow for this compound Waste cluster_0 Point of Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Pickup A Waste Generated (Reaction, Workup, Spill) B Identify Waste Type A->B C Solid Waste (Gloves, Paper, Silica) B->C Solid D Liquid Waste (Solvents, Rinsate) B->D Liquid E Unused Reagent (Neat Chemical) B->E Neat F Collect in 'Halogenated Solid Waste' Bag/Container C->F G Collect in 'Halogenated Liquid Waste' Carboy D->G H Keep in Original Container E->H I Attach EHS Hazardous Waste Label F->I G->I H->I J List all constituents and percentages I->J K Store in Satellite Accumulation Area (SAA) J->K L Keep Container Closed Use Secondary Containment K->L M Schedule Pickup via EHS Online System L->M

Sources

A Comprehensive Safety Protocol for the Laboratory Handling of 6-Bromobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]thiazole-2-carbonitrile. The following protocols are designed to ensure the safe handling, use, and disposal of this compound by establishing a self-validating system of safety based on the known hazards of its constituent chemical moieties.

The unique structure of this compound, which incorporates a brominated aromatic ring, a thiazole core, and a nitrile group, necessitates a multi-faceted approach to safety. The toxicity of nitriles is often associated with the potential release of cyanide in the body.[1] This, combined with the hazards of halogenated aromatic compounds, requires stringent adherence to the following procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before commencing any work with this compound. The primary hazards are associated with its functional groups:

  • Nitrile Group (-CN): Organic nitriles can be toxic and may be metabolized to release cyanide, which can inhibit cellular respiration.[2] Exposure can occur via inhalation, ingestion, or skin contact. Some cyanide salts are known to be fatal if swallowed, in contact with skin, or if inhaled.[3]

  • Brominated Benzothiazole Core: Benzothiazole and its derivatives have been reported as dermal sensitizers and respiratory tract irritants.[4] Some studies have indicated potential for genotoxicity and cytotoxicity in vitro.[5] Brominated aromatic compounds can also present risks of skin and eye irritation.[6][7][8]

Given these potential hazards, all work with this compound must be performed in a designated area within a certified laboratory chemical fume hood.[3][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove over the cuff.Nitrile gloves provide good chemical resistance.[3] Double-gloving offers an additional barrier against contamination and allows for the safe removal of the outer glove if it becomes contaminated.[9]
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[9][10][11]
Body Protection A flame-resistant lab coat, fully buttoned.To protect the skin from spills and splashes.[9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available and used based on the risk assessment, especially when handling the solid compound outside of a fume hood or during spill cleanup.To prevent inhalation of the powder or any potential vapors, which may cause respiratory irritation.[10][11]
Footwear Closed-toe shoes.To protect the feet from spills.[3]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes spill_risk Potential for splashes or aerosols? base_ppe->spill_risk face_shield Add Full-Face Shield powder_handling Handling solid/powder? face_shield->powder_handling respirator Consider NIOSH-approved Respirator end Proceed with Experiment respirator->end spill_risk->face_shield Yes spill_risk->powder_handling No powder_handling->respirator Yes powder_handling->end No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]thiazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.